molecular formula C18H26O B10801013 beta-Apo-13-carotenone

beta-Apo-13-carotenone

Cat. No.: B10801013
M. Wt: 258.4 g/mol
InChI Key: UBTNVRPIHJRBCI-LUXGDSJYSA-N
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Description

13-apo-beta-carotenone is an apo carotenoid compound arising from oxidative degradation of the beta,beta-carotene skeleton at the 13-position. It is an apo carotenoid and an enone.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3E,5E,7E)-6-methyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-3,5,7-trien-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O/c1-14(8-6-10-16(3)19)11-12-17-15(2)9-7-13-18(17,4)5/h6,8,10-12H,7,9,13H2,1-5H3/b10-6+,12-11+,14-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBTNVRPIHJRBCI-LUXGDSJYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=O)C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Genesis of a Plant Signaling Molecule: An In-depth Technical Guide to the Origin of beta-Apo-13-carotenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Apocarotenoids, the enzymatic or oxidative cleavage products of carotenoids, are emerging as a pivotal class of signaling molecules and bioactive compounds in plants. Among these, the C13-apocarotenoid, beta-Apo-13-carotenone, has garnered significant interest for its potential roles in plant development, stress responses, and as a valuable flavor and aroma compound. This technical guide provides a comprehensive exploration of the origin of this compound in plants, intended for researchers, scientists, and drug development professionals. We will delve into the biosynthetic pathways, the enzymatic machinery responsible for its formation, its physiological functions, and the analytical methodologies crucial for its study.

Introduction: The World of Apocarotenoids

Carotenoids, the C40 isoprenoid pigments, are fundamental to plant life, serving as accessory pigments in photosynthesis and as antioxidants protecting against photo-oxidative damage.[1][2] Beyond these well-established roles, the oxidative cleavage of carotenoids gives rise to a diverse array of smaller molecules known as apocarotenoids.[3][4] These molecules are not mere degradation products but are increasingly recognized as potent signaling molecules, phytohormones, and important contributors to the flavor and aroma of fruits and flowers.[5]

Apocarotenoids encompass a wide range of compounds with varied biological activities, including the phytohormones abscisic acid (ABA) and strigolactones (SLs).[2][6] This guide focuses on a specific C13-apocarotenoid, this compound, a ketone derivative formed from the cleavage of β-carotene. Understanding its origin is paramount to harnessing its potential in agriculture and pharmacology.

The Biosynthetic Pathway of this compound

The formation of this compound in plants is a multi-faceted process involving both enzymatic and non-enzymatic mechanisms. The primary precursor for its synthesis is β-carotene, a ubiquitous carotenoid in photosynthetic tissues.

The Precursor: β-Carotene Biosynthesis

The journey to this compound begins with the biosynthesis of its parent molecule, β-carotene. This process occurs within the plastids of plant cells. The pathway is initiated from the central isoprenoid pathway, leading to the formation of the first C40 carotenoid, phytoene. A series of desaturation and isomerization reactions convert phytoene to lycopene, which is then cyclized by lycopene β-cyclase (LCYB) to produce β-carotene. The entire carotenoid biosynthetic pathway is a tightly regulated process, ensuring a sufficient supply of these vital pigments.

The Cleavage Reaction: Enzymatic and Non-Enzymatic Routes

The pivotal step in the formation of this compound is the oxidative cleavage of the β-carotene backbone. This can be achieved through two primary routes:

2.2.1. Enzymatic Cleavage by Carotenoid Cleavage Dioxygenases (CCDs)

The enzymatic cleavage of carotenoids is predominantly catalyzed by a family of non-heme iron-containing enzymes known as Carotenoid Cleavage Dioxygenases (CCDs).[3][7] These enzymes exhibit remarkable specificity in terms of their substrate and the position of the double bond they cleave. Several CCD subfamilies are implicated in the production of C13-apocarotenoids, including this compound.[8]

  • CCD1 Subfamily: Members of the CCD1 subfamily are known to cleave various carotenoids at the 9,10 and 9',10' positions.[1] This cleavage of β-carotene can yield β-ionone, a closely related C13-apocarotenoid.

  • CCD4 Subfamily: CCD4 enzymes have been linked to carotenoid degradation in various tissues, contributing to the color of flowers and fruits.[3][9] Their activity can lead to the formation of C13-apocarotenoids.

  • CCD7 and CCD8 Action: The sequential action of CCD7 and CCD8 is a key step in the biosynthesis of strigolactones.[2][10] CCD7 first cleaves 9-cis-β-carotene to produce 9-cis-β-apo-10'-carotenal and β-ionone.[5][11] Subsequently, CCD8 acts on 9-cis-β-apo-10'-carotenal, which can lead to the formation of 13-apo-β-carotenone and a C9 dialdehyde.[11]

The subcellular localization of carotenoid biosynthesis is the plastid, and many CCD enzymes are also targeted to this organelle, suggesting a close spatial relationship between substrate production and cleavage.[6][12][13]

2.2.2. Non-Enzymatic Oxidation

In addition to enzymatic catalysis, β-carotene can undergo non-enzymatic oxidative cleavage.[14][15] This process is often initiated by reactive oxygen species (ROS) generated during metabolic processes or under conditions of environmental stress, such as high light or drought.[2] While less specific than enzymatic cleavage, non-enzymatic oxidation can contribute to the pool of apocarotenoids, including this compound, within the plant.

A Visual Representation of the Biosynthetic Pathway

The following diagram illustrates the enzymatic pathway leading to the formation of this compound from β-carotene.

Beta_Apo_13_Carotenone_Biosynthesis cluster_carotenoid Carotenoid Biosynthesis (Plastid) cluster_cleavage Apocarotenoid Formation Isoprenoid_Pathway Isoprenoid Pathway Phytoene Phytoene Isoprenoid_Pathway->Phytoene PSY Lycopene Lycopene Phytoene->Lycopene PDS, ZDS, CRTISO beta_Carotene β-Carotene Lycopene->beta_Carotene LCYB beta_Carotene_cis 9-cis-β-Carotene beta_Carotene->beta_Carotene_cis D27 (Isomerase) beta_apo_10_carotenal 9-cis-β-apo-10'-carotenal beta_Carotene_cis->beta_apo_10_carotenal CCD7 beta_ionone β-ionone beta_Carotene_cis->beta_ionone CCD7 beta_Apo_13_carotenone This compound beta_apo_10_carotenal->beta_Apo_13_carotenone CCD8 C9_dialdehyde C9 dialdehyde beta_apo_10_carotenal->C9_dialdehyde CCD8

Caption: Enzymatic biosynthesis of this compound from β-carotene.

Physiological Functions of this compound in Plants

While research into the specific roles of this compound in plants is ongoing, emerging evidence suggests its involvement in several key physiological processes.

  • Signaling and Gene Regulation: Apocarotenoids are known to act as signaling molecules that can modulate gene expression.[4] Although direct evidence in plants is still being gathered, studies in animal systems have shown that this compound can act as an antagonist of the retinoid X receptor (RXR), a nuclear receptor involved in various signaling pathways.[16][17][18][19] This suggests a potential for similar regulatory roles in plants.

  • Plant Development: As a downstream product of the strigolactone pathway, this compound may play a role in plant architecture, including shoot branching and root development.[20]

  • Stress Responses: The production of apocarotenoids, including this compound, can be induced by various abiotic stresses.[7] These molecules may act as signals to initiate protective responses within the plant.

  • Allelopathy and Interspecific Communication: Volatile apocarotenoids can be released by plants and act as signals to neighboring plants or even to other organisms in the ecosystem.[10]

Methodologies for the Study of this compound

The study of this compound requires robust and sensitive analytical techniques due to its often low abundance in plant tissues.

Extraction and Purification

A typical workflow for the extraction of apocarotenoids from plant material involves the following steps:

  • Tissue Homogenization: Plant tissue is flash-frozen in liquid nitrogen and ground to a fine powder.

  • Solvent Extraction: The powdered tissue is extracted with a mixture of organic solvents, such as acetone, methanol, or a hexane/acetone mixture, often under dim light to prevent degradation.

  • Partitioning: The extract is partitioned against a non-polar solvent like hexane or diethyl ether to separate the lipophilic apocarotenoids from more polar compounds.

  • Purification: The crude extract can be further purified using techniques like solid-phase extraction (SPE) or column chromatography to remove interfering substances.

Detection and Quantification

Several analytical techniques are employed for the detection and quantification of this compound:

Analytical TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on polarity using a stationary and mobile phase.Robust, reproducible, and widely available.May require derivatization for enhanced sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.High sensitivity and structural information.Requires derivatization for non-volatile compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the sensitivity and specificity of mass spectrometry.High sensitivity, high specificity, and provides structural information.Higher instrumentation cost.

Conclusion and Future Perspectives

The origin of this compound in plants is a fascinating interplay of enzymatic precision and environmental influence. Derived from the oxidative cleavage of β-carotene by Carotenoid Cleavage Dioxygenases and non-enzymatic processes, this C13-apocarotenoid is emerging as a significant player in plant biology. Its potential roles in signaling, development, and stress responses open up exciting avenues for future research.

For researchers, scientists, and drug development professionals, a deeper understanding of the biosynthesis and function of this compound holds immense promise. This knowledge can be leveraged for the metabolic engineering of crops to enhance their nutritional value or stress tolerance, as well as for the discovery of novel bioactive compounds with pharmaceutical applications. The continued development of sensitive analytical techniques will be crucial in unraveling the full spectrum of its biological activities and unlocking its potential.

References

  • Auldridge, M. L., McCarty, D. R., & Klee, H. J. (2006). A new class of plant hormones, the strigolactones, are ancient and conserved molecules. Plant Physiology, 141(3), 827–828.
  • Walter, M. H., & Strack, D. (2011). Carotenoid cleavage dioxygenases: a novel family of enzymes. Planta, 233(5), 849–862.
  • Auldridge, M. L., Block, A., Vogel, J. T., & Klee, H. J. (2006). Characterization of three members of the Arabidopsis carotenoid cleavage dioxygenase family. The Plant Journal, 45(6), 982–993.
  • Ohmiya, A., Kishimoto, S., Aida, R., Yoshioka, S., & Sumitomo, K. (2006). Carotenoid cleavage dioxygenase (CmCCD4a) contributes to white color formation in chrysanthemum petals. Plant Physiology, 142(3), 1193–1201.
  • Avendaño-Vázquez, S. O., Cordoba, E., & León, P. (2014). The role of carotenoid cleavage dioxygenases in the regulation of carotenoid metabolism in plants. Frontiers in Plant Science, 5, 296.
  • Siems, W., & Salerno, C. (2016). Non-enzymatic cleavage of carotenoids. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1861(8), 988-997.
  • Rodriguez-Concepcion, M. (2010).
  • Eroglu, A., Hruszkewycz, D. P., Curley, R. W., Jr, & Harrison, E. H. (2012). The eccentric cleavage product of β-carotene, β-apo-13-carotenone, functions as an antagonist of retinoic acid receptor. Archives of Biochemistry and Biophysics, 527(2), 100–106.
  • Havaux, M. (2014). Carotenoid oxidation products as stress signals in plants. The Plant Journal, 79(4), 597–606.
  • Sun, L., Eroglu, A., & Harrison, E. H. (2014). β-Apo-13-carotenone regulates retinoid X receptor transcriptional activity through tetramerization of the receptor. Journal of Biological Chemistry, 289(48), 33118–33124.
  • Eroglu, A., & Harrison, E. H. (2013). Carotenoid metabolism in mammals, including man: formation, occurrence, and function of apocarotenoids. Journal of Lipid Research, 54(7), 1719–1730.
  • Nisar, N., Li, L., Lu, S., Khin, N. C., & Pogson, B. J. (2015). Carotenoid metabolism in plants. Molecular Plant, 8(1), 68–82.
  • von Lintig, J. (2010). Colors with functions: elucidating the biochemical and molecular basis of carotenoid metabolism. Sub-cellular biochemistry, 51, 133–152.
  • Harrison, E. H. (2012). Mechanisms of digestion and absorption of dietary vitamin A. Annual Review of Nutrition, 32, 47–67.
  • Barua, A. B., & Olson, J. A. (1986). Retinoyl β-glucuronide: an endogenous metabolite of vitamin A in human blood. The American Journal of Clinical Nutrition, 43(4), 481–485.
  • Dela Seña, C., Riedl, K. M., Narayanasamy, S., Curley, R. W., Jr, Schwartz, S. J., & Harrison, E. H. (2014). The human carotenoid cleavage enzyme BCO2 catalyzes the eccentric cleavage of β-carotene and the cleavage of lycopene. Journal of Biological Chemistry, 289(18), 12861–12869.
  • Jia, K. P., Li, Y. C., & Lu, S. (2017). Recent advances in the metabolic engineering of carotenoids in plants. Journal of Agricultural and Food Chemistry, 65(29), 5799–5807.
  • Al-Babili, S., & Bouwmeester, H. J. (2015). Strigolactones, a novel carotenoid-derived plant hormone. Annual Review of Plant Biology, 66, 161–186.
  • Harrison, E. H., & Curley, R. W., Jr (2022). Carotenoids, β-Apocarotenoids, and Retinoids: The Long and the Short of It. Molecules, 27(7), 2149.
  • Ma, G., Zhang, L., & Matsui, K. (2019). C13-apocarotenoids are aroma compounds in the flowers of Osmanthus fragrans and the leaves of Camellia sinensis. Molecules, 24(10), 1980.
  • Harrison, E. H. (2005). Mechanisms of digestion and absorption of dietary vitamin A. Annual Review of Nutrition, 25, 87–103.
  • Shumskaya, M., & Wurtzel, E. T. (2013). The carotenoid biosynthetic pathway: thinking in all dimensions. Plant Science, 208, 58–69.
  • Schwartz, S. H., Tan, B. C., Gage, D. A., Zeevaart, J. A., & McCarty, D. R. (1997). Specific oxidative cleavage of carotenoids by VP14 of maize. Science, 276(5320), 1872–1874.
  • Floss, D. S., & Walter, M. H. (2009). The carotenoid cleavage dioxygenase (CCD) family of enzymes. Planta, 229(4), 753–767.
  • Cunningham, F. X., Jr, & Gantt, E. (2001). One ring or two? Determination of ring number in carotenoids by lycopene ɛ-cyclase. Proceedings of the National Academy of Sciences, 98(5), 2905–2910.
  • Jia, M., Al-Babili, S., & Li, S. (2019). Plant apocarotenoids: from retrograde signaling to interspecific communication. Journal of Experimental Botany, 70(18), 4699–4711.

Sources

An In-depth Technical Guide to Beta-Apo-13-carotenone: From Discovery to Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Beta-Apo-13-carotenone, a C18 apocarotenoid derived from the eccentric cleavage of β-carotene, has emerged as a significant molecule in the landscape of cellular signaling and metabolism. Initially identified as a product of β-carotene oxidation, it is now recognized as a potent antagonist of retinoid X receptors (RXRs) and retinoic acid receptors (RARs), key regulators of gene transcription involved in a myriad of physiological processes. This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and professionals in drug development. It details the historical context of its discovery, modern synthetic approaches, and in-depth methodologies for its physicochemical characterization, including nuclear magnetic resonance (NMR) and mass spectrometry (MS). Furthermore, this guide presents validated analytical protocols for the quantification of this compound in biological matrices using high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). The biological significance of this compound is explored, with a focus on its role in carotenoid metabolism and its mechanism of action as a nuclear receptor antagonist. Finally, future research perspectives are discussed, highlighting the potential of this molecule as a tool for modulating retinoid signaling pathways and as a lead compound in drug discovery.

Introduction: The World of Carotenoids and Apocarotenoids

Overview of Carotenoid Diversity and Function

Carotenoids are a diverse class of naturally occurring isoprenoid pigments synthesized by plants, algae, and some bacteria and fungi.[1] They are responsible for many of the yellow, orange, and red colors seen in nature. Structurally, they are characterized by a long polyene chain, which is responsible for their light-absorbing properties. Carotenoids play crucial roles in photosynthesis, where they act as accessory light-harvesting pigments and protect against photo-oxidative damage. In animals, which cannot synthesize carotenoids de novo, these compounds and their metabolites are essential for various physiological functions, including vision, immune response, and antioxidant defense.

The Formation and Significance of Apocarotenoids

Apocarotenoids are a class of compounds derived from the oxidative cleavage of carotenoids.[2] This cleavage can be enzymatic, mediated by a family of enzymes known as carotenoid cleavage dioxygenases (CCDs), or non-enzymatic, through processes like photo-oxidation.[2] The resulting apocarotenoids have diverse biological functions, acting as signaling molecules, hormones, and aroma compounds.[2] Well-known examples include the plant hormone abscisic acid, which is involved in stress responses, and strigolactones, which regulate plant development.[2]

Introducing this compound: A Key Metabolic Intermediate

This compound is a C18 ketone that arises from the eccentric cleavage of the β-carotene backbone at the 13,14 double bond.[3] Initially identified as a product of enzymatic activity in intestinal homogenates, it is now understood to be a naturally occurring metabolite in both plants and animals.[3][4] Its significance extends beyond being a mere breakdown product; this compound has been shown to possess potent biological activity, particularly as a modulator of nuclear receptor signaling.[5]

Discovery and Synthesis of this compound

Historical Context and Initial Identification

The concept of eccentric cleavage of β-carotene, leading to the formation of apocarotenoids other than retinal, was a subject of investigation for many years. The first definitive identification of this compound as an enzymatic product was reported in 1991 by Wang and colleagues.[3][6] They demonstrated its formation from the incubation of β-carotene with intestinal mucosa homogenates from various species, including humans, monkeys, ferrets, and rats.[3] This discovery provided direct evidence for an enzymatic mechanism of eccentric carotenoid cleavage in mammals.

Modern Synthesis Strategies

While this compound is a natural product, chemical synthesis is essential for obtaining the pure compound in quantities required for research. A common strategy for the synthesis of apocarotenoids involves the use of the Wittig reaction to build the polyene chain. The synthesis of this compound can be achieved starting from β-ionone, a readily available C13 ketone.

The following protocol is an illustrative example based on general principles of apocarotenoid synthesis. The synthesis of β-apo-13-carotenone has been described in the literature, and researchers should refer to specific publications for detailed experimental conditions.[7]

  • Preparation of the C15 Phosphonium Salt:

    • β-ionone is first converted to a C15 aldehyde via a chain extension reaction, for example, a Horner-Wadsworth-Emmons reaction with a suitable phosphonate reagent.

    • The resulting C15 aldehyde is then reduced to the corresponding alcohol.

    • The alcohol is subsequently converted to a phosphonium salt by reaction with triphenylphosphine and an acid.

  • Preparation of the C3 Acetal:

    • A suitable C3 aldehyde is protected as an acetal to prevent side reactions.

  • Wittig Reaction:

    • The C15 phosphonium salt is deprotonated with a strong base to form the ylide.

    • The ylide is then reacted with the C3 acetal in a Wittig reaction to form the C18 polyene chain with a protected terminal aldehyde.

  • Deprotection and Oxidation:

    • The acetal protecting group is removed under acidic conditions to yield the C18 aldehyde.

    • The aldehyde is then oxidized to the corresponding ketone, this compound.

  • Purification:

    • The final product is purified by column chromatography and recrystallization to yield pure this compound.

Physicochemical Properties and Spectroscopic Characterization

Structural Elucidation: NMR and Mass Spectrometry Insights

The definitive identification and characterization of this compound rely on a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (258.40 g/mol ).[5] Fragmentation would likely involve cleavage of the polyene chain and loss of small neutral molecules.[9]

Spectroscopic Profile: UV-Visible Absorption Characteristics

This compound, like other carotenoids, exhibits characteristic absorption in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum due to its conjugated polyene system. The wavelength of maximum absorption (λmax) is a key identifying feature. The UV-Vis spectrum is also useful for quantification.

Tabulated Summary of Physicochemical Properties
PropertyValueSource
Molecular Formula C18H26O[5]
Molecular Weight 258.40 g/mol [5]
Appearance Light yellow to yellow oil[5]
Solubility Soluble in organic solvents such as DMSO, ethanol, and hexanes.[5]

Analytical Methodologies for Quantification and Characterization

Accurate and sensitive analytical methods are essential for studying the occurrence and biological activity of this compound. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most commonly used techniques.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

HPLC with a photodiode array (PDA) detector is a robust method for the quantification of this compound in various matrices.[10][11] Reversed-phase chromatography on a C18 or C30 column is typically employed.

This protocol provides a general framework for the analysis of this compound. Optimization may be required depending on the sample matrix and instrumentation.

  • Sample Preparation:

    • For biological samples (e.g., plasma, tissue homogenates), a liquid-liquid extraction is performed. A common procedure involves the addition of an organic solvent (e.g., a mixture of hexane and acetone) to the sample, followed by vortexing and centrifugation to separate the organic layer containing the apocarotenoids.[7] The organic layer is then evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]

    • Mobile Phase: A gradient of methanol and methyl-tert-butyl ether (MTBE) is often used.[13] A typical gradient might start with a high percentage of methanol and gradually increase the percentage of MTBE to elute the more nonpolar compounds.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Injection Volume: 20 µL.

  • Detection:

    • Detector: Photodiode Array (PDA) detector.

    • Wavelength: Monitoring at the λmax of this compound (around 350-400 nm, specific λmax should be determined with a pure standard).

  • Quantification:

    • A calibration curve is generated using a series of known concentrations of a pure this compound standard. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

GC-MS is a powerful technique for the analysis of volatile and semi-volatile apocarotenoids. Due to the relatively low volatility of this compound, derivatization may be necessary to improve its chromatographic properties.

  • Sample extraction is similar to that for HPLC analysis.

  • For GC-MS analysis, the hydroxyl groups of any potential metabolites can be derivatized to their trimethylsilyl (TMS) ethers to increase their volatility.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A temperature gradient is used to separate the compounds. An example program could be: initial temperature of 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes.

  • Mass Spectrometry Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 40-500.

  • Identification:

    • Identification is based on the retention time and the mass spectrum of the compound, which is compared to a library of known spectra (e.g., NIST) or to the spectrum of a pure standard.

Workflow Diagram for Analytical Characterization

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Sample Biological Sample (e.g., Plasma, Tissue) Extraction Liquid-Liquid Extraction (Hexane/Acetone) Sample->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation HPLC HPLC-DAD Evaporation->HPLC Reconstitute in Mobile Phase GCMS GC-MS Evaporation->GCMS Derivatization (optional) Reconstitute in Solvent Quantification Quantification (Calibration Curve) HPLC->Quantification Identification Identification (Retention Time, Mass Spectrum) GCMS->Identification

Caption: Workflow for the analytical characterization of this compound.

Biological Significance and Putative Functions

Role in Carotenoid Metabolism and Degradation Pathways

This compound is a product of the eccentric cleavage of β-carotene, a pathway that is now recognized as an important route for carotenoid metabolism in both plants and animals.[7][14] This cleavage is catalyzed by carotenoid cleavage dioxygenases, with BCO2 being a key enzyme in this process in mammals.[7] The formation of this compound and other apocarotenoids represents a mechanism for regulating the levels of intact carotenoids and for producing biologically active metabolites.

Potential Signaling Roles and Bioactivity

The most well-characterized biological activity of this compound is its role as an antagonist of retinoid X receptors (RXRs) and retinoic acid receptors (RARs).[5] RXRs and RARs are nuclear receptors that form heterodimers and bind to specific DNA sequences called response elements to regulate the transcription of target genes. These genes are involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis.

This compound has been shown to bind to the ligand-binding domain of RXRα with an affinity similar to that of its natural agonist, 9-cis-retinoic acid.[5] However, instead of activating the receptor, it acts as an antagonist, inhibiting the transcriptional activity of RXRα.[5] It also antagonizes the activation of all three RAR isoforms (α, β, and γ) by all-trans-retinoic acid.[7] This antagonistic activity makes this compound a valuable tool for studying retinoid signaling pathways and a potential therapeutic agent for diseases where these pathways are dysregulated.

Interaction with Cellular Pathways

The antagonism of RXR and RAR by this compound has significant implications for cellular signaling. By inhibiting the activity of these receptors, it can modulate the expression of numerous genes. For example, it has been shown to inhibit the retinoic acid-induced expression of genes involved in cell differentiation and proliferation.

Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular bApo13 This compound RXR RXR bApo13->RXR Antagonizes RAR RAR bApo13->RAR Antagonizes RXR_RAR RXR-RAR Heterodimer RXR->RXR_RAR RAR->RXR_RAR RARE Retinoic Acid Response Element (RARE) RXR_RAR->RARE Binds to Gene_Expression Target Gene Expression RARE->Gene_Expression Regulates

Caption: Antagonistic action of this compound on RXR-RAR signaling.

Future Directions and Research Perspectives

The discovery of this compound's potent biological activity has opened up new avenues of research. Future studies will likely focus on several key areas:

  • Elucidating the full spectrum of its biological targets: While its effects on RXRs and RARs are well-documented, it is possible that this compound interacts with other cellular proteins and signaling pathways.

  • Investigating its physiological and pathophysiological roles: Further research is needed to understand the in vivo functions of endogenous this compound and its potential role in health and disease.

  • Exploring its therapeutic potential: As a potent and specific antagonist of retinoid receptors, this compound and its analogs represent promising candidates for the development of new drugs for a variety of conditions, including cancer and metabolic disorders.

  • Understanding its dietary relevance: Given that it is a metabolite of β-carotene, a common dietary component, it is important to understand how diet influences the levels of this compound in the body and the potential health implications.

References

  • Wang, C. X., Shmarakov, I. O., & Harrison, E. H. (2019). Uptake and metabolism of β-apo-8′-carotenal, β-apo-10′-carotenal, and β-apo-13-carotenone in Caco-2 cells. Journal of Lipid Research, 60(6), 1121–1135. [Link]

  • PubChem. (n.d.). Beta-Carotene. National Center for Biotechnology Information. Retrieved from [Link]

  • Cataldo, V. F., López, J., & Agosin, E. (2016). Chemical vs. biotechnological synthesis of C13-apocarotenoids: current methods, applications and perspectives. Applied Microbiology and Biotechnology, 100(13), 5725–5737. [Link]

  • Wang, X. D., Tang, G. W., Fox, J. G., Krinsky, N. I., & Russell, R. M. (1991). Characterization of this compound and beta-apo-14'-carotenal as enzymatic products of the excentric cleavage of beta-carotene. Biochemistry, 30(41), 9829–9834. [Link]

  • Narayanasamy, S., D'Ambrosio, D. N., Shmarakov, I. O., Gc, J. B., Harrison, E. H., & Curley, R. W. (2016). Synthesis of apo-13- and apo-15-lycopenoids, cleavage products of lycopene that are retinoic acid antagonists. Journal of Lipid Research, 57(7), 1336–1347. [Link]

  • von Lintig, J. (2020). Carotenoid Metabolism at the Intestinal Barrier. Nutrients, 12(12), 3661. [Link]

  • Cataldo, V. F., López, J., & Agosin, E. (2016). Chemical vs. biotechnological synthesis of C13-apocarotenoids: current methods, applications and perspectives. Applied Microbiology and Biotechnology, 100(13), 5725–5737. [Link]

  • Wang, C. X., Shmarakov, I. O., & Harrison, E. H. (2019). Uptake and metabolism of β-apo-8′-carotenal, β-apo-10′-carotenal, and β-apo-13-carotenone in Caco-2 cells. Journal of Lipid Research, 60(6), 1121–1135. [Link]

  • D'Ambrosio, S. M., Cignarella, A., Cazzonelli, C. I., & Pogson, B. J. (2021). Analysis of the Carotenoid Composition and Stability in Various Overripe Fruits by Comprehensive Two-Dimensional Liquid Chromatography. LCGC International, 34(1), 26-34. [Link]

  • Olmedilla-Alonso, B., Granado-Lorencio, F., Blanco-Navarro, I., & Pérez-Sacristán, B. (2017). Extraction and Analysis by HPLC-DAD of Carotenoids in Human Faeces from Spanish Adults. Foods, 6(12), 111. [Link]

  • Wang, X. D., Tang, G. W., Fox, J. G., Krinsky, N. I., & Russell, R. M. (1991). Characterization of this compound and beta-apo-14'-carotenal as enzymatic products of the excentric cleavage of beta-carotene. Semantic Scholar. [Link]

  • Moss, G. P. (1976). Carbon-13 NMR spectra of carotenoids. Pure and Applied Chemistry, 47(2-3), 97-102. [Link]

  • López, J., Cifuentes, A., & Agosin, E. (2015). Production of β-ionone by combined expression of carotenogenic and plant CCD1 genes in Saccharomyces cerevisiae. BMC Biotechnology, 15, 98. [Link]

  • Pfitzner, A., & Werner, B. (2008). Process for the preparation of β-ionones and vitamin A, vitamin A derivatives, carotenes and carotenoids.
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  • Azevedo-Meleiro, C. H., & Rodriguez-Amaya, D. B. (2007). Atmospheric Pressure Chemical Ionization Tandem Mass Spectrometry of Carotenoids. Journal of the Brazilian Chemical Society, 18(4), 834-843. [Link]

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A Technical Guide to the Natural Occurrence of β-Apo-13-carotenone in Foods: From Biosynthesis to Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of β-apo-13-carotenone, a naturally occurring apocarotenoid found in various food sources. Apocarotenoids, derived from the enzymatic or non-enzymatic cleavage of carotenoids, are gaining increasing attention for their diverse biological activities. This document delves into the biosynthesis of β-apo-13-carotenone in plants, its distribution in common foodstuffs, and the analytical methodologies for its extraction and quantification. Furthermore, we explore its significant bioactivity as a retinoid receptor antagonist and discuss the potential physiological implications for researchers, scientists, and drug development professionals.

Introduction: The Expanding World of Apocarotenoids

Carotenoids are a vast family of over 750 pigments synthesized by plants, algae, and some microorganisms, responsible for many of the yellow, orange, and red hues in nature.[1] Beyond their vibrant colors, certain carotenoids, such as β-carotene, serve as essential precursors to vitamin A in humans.[2][3] Apocarotenoids are a class of compounds derived from the oxidative cleavage of carotenoids.[4] This cleavage can be a result of enzymatic action by carotenoid cleavage dioxygenases (CCDs) or non-enzymatic processes like thermal degradation during food processing.[2]

Among the diverse array of apocarotenoids, β-apo-13-carotenone has emerged as a molecule of significant interest due to its presence in the human diet and its potent biological activity. This guide will provide an in-depth exploration of the natural occurrence of β-apo-13-carotenone, offering a valuable resource for the scientific community.

Biosynthesis in Planta: A Multi-Step Enzymatic Cascade

The formation of β-apo-13-carotenone in plants is a sophisticated process mediated by a series of carotenoid cleavage dioxygenases (CCDs). It is not a direct cleavage product of β-carotene but rather the result of a sequential enzymatic pathway.

The biosynthesis is initiated from all-trans-β-carotene. The key enzymes involved are CCD7 and CCD8.

  • Step 1: Cleavage by CCD7: The process begins with the cleavage of β-carotene at the 9',10' position by carotenoid cleavage dioxygenase 7 (CCD7) . This enzymatic reaction yields β-apo-10'-carotenal and β-ionone.

  • Step 2: Conversion by CCD8: Subsequently, carotenoid cleavage dioxygenase 8 (CCD8) acts on the β-apo-10'-carotenal intermediate, cleaving it at the 13,14 position to produce β-apo-13-carotenone .[5][6]

This two-step enzymatic cascade highlights the precise molecular machinery within plants that generates a diverse array of apocarotenoids, each with potentially unique biological functions.

Beta-Apo-13-carotenone Biosynthesis beta_carotene β-Carotene beta_apo_10_carotenal β-Apo-10'-carotenal beta_carotene->beta_apo_10_carotenal CCD7 beta_ionone β-Ionone beta_carotene->beta_ionone CCD7 beta_apo_13_carotenone β-Apo-13-carotenone beta_apo_10_carotenal->beta_apo_13_carotenone CCD8

Figure 1: Simplified biosynthetic pathway of β-Apo-13-carotenone from β-carotene.

Natural Occurrence and Concentration in Foods

β-Apo-13-carotenone is a natural constituent of various fruits and vegetables that are rich in its precursor, β-carotene. However, its concentration is generally low, typically representing a small fraction of the parent carotenoid content. The levels of β-apo-13-carotenone can also be influenced by factors such as the specific cultivar, ripeness, and storage conditions of the food.

Food Sourceβ-Apo-13-carotenone ConcentrationReference
Orange-fleshed Melons (Cantaloupe)20–40 pmol/g wet weight[2]
Orange-fleshed Melons (Honeydew)20–40 pmol/g wet weight[2][7]
High-β-carotene Tomato Juice~0.1–0.5% of β-carotene content[2]
PumpkinPresent (approx. 2.5% of β-carotene)[7]
Sweet PotatoPresent (approx. 0.4% of β-carotene)[7]
Yellow SquashPresent (approx. 3% of β-carotene)[7]
Note: The concentrations in pumpkin, sweet potato, and yellow squash are based on unpublished observations cited in the reference and should be interpreted with caution.

Analytical Methodology: A Guide to Extraction and Quantification

The accurate determination of β-apo-13-carotenone in complex food matrices requires robust analytical techniques. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the method of choice for its sensitive and specific quantification.

Experimental Protocol: Extraction and HPLC-MS/MS Analysis

This protocol provides a generalized workflow for the analysis of β-apo-13-carotenone in fruits and vegetables. Optimization may be required for different food matrices.

4.1.1. Sample Preparation and Extraction

  • Homogenization: Weigh a representative portion of the food sample (e.g., 5-10 g) and homogenize it, preferably after freeze-drying to remove water.

  • Solvent Extraction: Add a suitable organic solvent system, such as acetone/methanol or hexane/acetone/ethanol, to the homogenized sample. The inclusion of an antioxidant like butylated hydroxytoluene (BHT) is recommended to prevent degradation.

  • Saponification (Optional): For matrices with high lipid content, saponification with methanolic potassium hydroxide can be performed to remove interfering triglycerides. This step should be carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

  • Liquid-Liquid Partitioning: After extraction, partition the carotenoids into a non-polar solvent like diethyl ether or petroleum ether. Wash the organic phase with water to remove polar impurities.

  • Drying and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for HPLC analysis, such as a mixture of methanol and methyl tert-butyl ether (MTBE).

4.1.2. HPLC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A C30 reversed-phase column is highly recommended for the separation of carotenoids and their isomers.

    • Mobile Phase: A gradient elution using a mixture of methanol, MTBE, and water is commonly employed.

    • Flow Rate: Typically in the range of 0.5-1.0 mL/min.

    • Column Temperature: Maintained at a controlled temperature (e.g., 25-30 °C) to ensure reproducible retention times.

  • Mass Spectrometric Detection:

    • Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) can be used.

    • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • Quantification: Based on a standard curve generated from a certified β-apo-13-carotenone standard.

Analytical Workflow cluster_extraction Sample Preparation & Extraction cluster_analysis Instrumental Analysis homogenization Homogenization extraction Solvent Extraction homogenization->extraction saponification Saponification (Optional) extraction->saponification partitioning Liquid-Liquid Partitioning saponification->partitioning drying Drying & Reconstitution partitioning->drying hplc HPLC Separation (C30 Column) drying->hplc ms MS/MS Detection (APCI/ESI) hplc->ms quantification Quantification ms->quantification

Figure 2: A generalized analytical workflow for the quantification of β-Apo-13-carotenone in food matrices.

Biological Activity and Health Implications

A growing body of evidence indicates that β-apo-13-carotenone is not an inert metabolite but possesses significant biological activity. Its primary mode of action is as an antagonist of nuclear receptors, specifically the Retinoid X Receptors (RXRs) and Retinoic Acid Receptors (RARs).[2][8][9]

5.1. Antagonism of Retinoid Receptors

Retinoid receptors are critical regulators of gene expression, involved in a myriad of physiological processes including cell growth, differentiation, and apoptosis. All-trans-retinoic acid (ATRA), the active form of vitamin A, and 9-cis-retinoic acid are the natural ligands for these receptors.

β-Apo-13-carotenone has been shown to bind to both RXR and RAR with high affinity, comparable to their natural ligands.[2] However, instead of activating these receptors, it acts as an antagonist, blocking the signaling pathways they control.[2][8][9] This antagonistic activity has been demonstrated in vitro, where β-apo-13-carotenone inhibits the transactivation of RAR and RXR isoforms induced by their respective agonists.[8]

5.2. Potential Health Effects

The implications of dietary intake of a potent retinoid receptor antagonist are a subject of ongoing research. While the concentrations of β-apo-13-carotenone in foods are relatively low, its consistent presence in a diet rich in fruits and vegetables warrants consideration.

  • Modulation of Vitamin A Signaling: By antagonizing RAR and RXR, β-apo-13-carotenone could potentially modulate the intricate signaling network of vitamin A. This could have implications for processes regulated by retinoids, although the in vivo significance of this at typical dietary intake levels is yet to be fully elucidated.

  • Interaction with Drug Development: For professionals in drug development, the presence of a natural antagonist to RXR and RAR in the diet is a crucial consideration, especially when developing therapeutics that target these nuclear receptors.

It is important to note that while high doses of β-carotene supplements have been associated with adverse effects in certain populations, the health effects of dietary β-apo-13-carotenone are not well understood and require further investigation through in vivo studies in animal models and humans.

Conclusion and Future Directions

β-Apo-13-carotenone is a naturally occurring apocarotenoid with a defined biosynthetic pathway in plants and a measurable presence in a variety of common foods. Its potent antagonism of retinoid receptors underscores the potential for dietary components to influence fundamental cellular signaling pathways.

Future research should focus on:

  • Expanding the quantitative database of β-apo-13-carotenone in a wider range of foods to better estimate dietary intake.

  • Conducting in vivo studies to understand the bioavailability, metabolism, and physiological effects of dietary β-apo-13-carotenone at realistic intake levels.

  • Investigating the potential interplay between β-apo-13-carotenone and other dietary components in modulating nuclear receptor signaling.

A deeper understanding of the natural occurrence and biological activity of β-apo-13-carotenone will provide valuable insights for researchers in nutrition, toxicology, and drug development, contributing to a more comprehensive understanding of the complex interactions between diet and human health.

References

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The Biosynthesis of β-Apo-13-carotenone: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of β-Apo-13-carotenone, a C18-apocarotenoid derived from the oxidative cleavage of β-carotene. This document is intended for researchers, scientists, and drug development professionals interested in the enzymatic pathways governing apocarotenoid formation, their analytical determination, and their biological significance. We will delve into the core enzymatic players, the Carotenoid Cleavage Dioxygenases (CCDs), and provide detailed, field-proven methodologies for the study of this fascinating molecule. The guide will further explore the emerging role of β-Apo-13-carotenone as a modulator of nuclear receptor signaling, highlighting its potential in therapeutic development.

Introduction: The Significance of β-Apo-13-carotenone

β-Apo-13-carotenone is a naturally occurring apocarotenoid, a class of compounds formed from the enzymatic or oxidative cleavage of carotenoids. While carotenoids are widely recognized for their antioxidant properties and as precursors to vitamin A, their cleavage products, such as β-Apo-13-carotenone, are emerging as potent signaling molecules with distinct biological activities.[1][2] Notably, β-Apo-13-carotenone has been identified as an antagonist of the Retinoid X Receptor alpha (RXRα) and Retinoic Acid Receptors (RARs), suggesting its involvement in the regulation of gene expression and various physiological processes.[1][3][4][5] Understanding its biosynthesis is therefore critical for elucidating its physiological roles and exploring its therapeutic potential.

The Enzymatic Pathway: From β-Carotene to β-Apo-13-carotenone

The formation of β-Apo-13-carotenone from β-carotene is not a single-step conversion but rather a result of sequential enzymatic reactions catalyzed by Carotenoid Cleavage Dioxygenases (CCDs). These non-heme iron-dependent enzymes are responsible for the oxidative cleavage of specific double bonds within the carotenoid backbone.[2][6][7][8] The biosynthesis of β-Apo-13-carotenone is primarily attributed to a process known as "excentric cleavage," which occurs at positions other than the central 15,15' double bond of β-carotene.[1][9][10][11]

While the precise in vivo pathway can vary between organisms, a generally accepted model involves a two-step cleavage process.

Step 1: Initial Cleavage of β-Carotene

The initial step involves the cleavage of the C40 β-carotene molecule by a CCD to produce a C27-apocarotenal intermediate. While several CCDs exhibit activity towards β-carotene, Carotenoid Cleavage Dioxygenase 7 (CCD7) is a key enzyme implicated in this initial cleavage event in plants.[6]

Step 2: Secondary Cleavage to Yield β-Apo-13-carotenone

The resulting C27-apocarotenal is then further cleaved by another CCD to yield the C18 ketone, β-Apo-13-carotenone. In fungi, the enzyme AcaA has been shown to cleave a C25-apocarotenal to generate β-Apo-13-carotenone.[2] In plants, Carotenoid Cleavage Dioxygenase 1 (CCD1) is a likely candidate for this second cleavage step, acting on the C27 intermediate.[6][7]

The following diagram illustrates the proposed sequential cleavage pathway for the biosynthesis of β-Apo-13-carotenone.

Biosynthesis_of_beta_Apo_13_carotenone cluster_0 Step 1: Initial Eccentric Cleavage cluster_1 Step 2: Secondary Cleavage beta_carotene β-Carotene (C40) C27_intermediate C27-Apocarotenal Intermediate beta_carotene->C27_intermediate CCD7 (in plants) beta_apo_13_carotenone β-Apo-13-carotenone (C18) C27_intermediate->beta_apo_13_carotenone CCD1 (in plants) / AcaA (in fungi)

A proposed two-step enzymatic pathway for the biosynthesis of β-Apo-13-carotenone.

Experimental Protocols for the Study of β-Apo-13-carotenone Biosynthesis

Extraction and Quantification of β-Apo-13-carotenone and its Precursors

Accurate quantification of β-Apo-13-carotenone and its carotenoid precursors is fundamental to studying its biosynthesis. The following protocol outlines a robust method for extraction from biological matrices and subsequent analysis by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Protocol 1: Extraction and HPLC-MS/MS Analysis

  • Sample Preparation:

    • Homogenize 100-500 mg of tissue or cell pellet in a suitable solvent system. A common choice is a mixture of methanol, and butylated hydroxytoluene (BHT) as an antioxidant.

    • For plant tissues, include a freeze-drying step to improve extraction efficiency.

  • Extraction:

    • Perform a two-step extraction with methanol/BHT followed by a second extraction of the pellet.

    • Combine the supernatants for further processing.

  • Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

    • To remove interfering lipids and other nonpolar compounds, pass the extract through a C18 SPE column.

    • Wash the column with a polar solvent (e.g., 10% aqueous methanol) to remove polar impurities.

    • Elute the carotenoids and apocarotenoids with a less polar solvent (e.g., methanol or acetonitrile).

  • HPLC-MS/MS Analysis:

    • Column: A C30 or C18 reversed-phase column is recommended for optimal separation of carotenoids and apocarotenoids.[12]

    • Mobile Phase: A gradient elution using a mixture of methanol, methyl-tert-butyl ether (MTBE), and water is commonly employed.[12]

    • MS Detection: Utilize a tandem mass spectrometer operating in a selected reaction monitoring (SRM) mode for high sensitivity and specificity. The specific precursor and product ion transitions for β-Apo-13-carotenone and its precursors should be optimized.

Quantitative Data Summary

CompoundPrecursor Ion (m/z)Product Ion (m/z)Limit of Detection (LOD)Limit of Quantification (LOQ)
β-Carotene537.4445.4~0.1-0.5 ng/mL~0.5-2.0 ng/mL
β-Apo-13-carotenone273.2175.1~0.05-0.2 ng/mL~0.2-1.0 ng/mL

Note: The exact m/z values and detection limits may vary depending on the instrument and ionization source used.

In Vitro Assay of Carotenoid Cleavage Dioxygenase (CCD) Activity

To investigate the enzymatic conversion of β-carotene to β-Apo-13-carotenone, an in vitro assay using purified recombinant CCD enzymes is essential.

Protocol 2: In Vitro CCD Activity Assay

  • Expression and Purification of Recombinant CCDs:

    • Clone the cDNA of the target CCD (e.g., CCD1, CCD7) into an appropriate expression vector (e.g., pET vector for E. coli expression).

    • Express the recombinant protein in a suitable host, such as E. coli BL21(DE3) cells.

    • Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing:

      • Purified recombinant CCD enzyme (1-10 µg)

      • Substrate (β-carotene or a C27-apocarotenal intermediate) solubilized with a detergent (e.g., Triton X-100)

      • Reaction buffer (e.g., Tris-HCl, pH 7.5)

      • Cofactors: FeSO4 and ascorbic acid (to maintain iron in its reduced state)

    • Incubate the reaction mixture at an optimal temperature (typically 25-37°C) for a defined period (e.g., 30-60 minutes).

  • Product Extraction and Analysis:

    • Stop the reaction by adding a solvent like ethyl acetate or hexane.

    • Extract the apocarotenoid products by vortexing and centrifugation.

    • Analyze the organic phase by HPLC-DAD or HPLC-MS/MS as described in Protocol 1 to identify and quantify the formation of β-Apo-13-carotenone.

The following diagram outlines the general workflow for studying β-Apo-13-carotenone biosynthesis.

Experimental_Workflow cluster_extraction Extraction & Quantification cluster_invitro In Vitro Biosynthesis sample Biological Sample (Tissue/Cells) extraction Solvent Extraction sample->extraction cleanup SPE Cleanup (Optional) extraction->cleanup analysis HPLC-MS/MS Analysis cleanup->analysis quantification quantification analysis->quantification Quantification of β-Apo-13-carotenone expression Recombinant CCD Expression & Purification reaction Enzymatic Reaction (Substrate + Enzyme) expression->reaction product_analysis Product Analysis (HPLC-MS/MS) reaction->product_analysis identification identification product_analysis->identification Identification of β-Apo-13-carotenone

A generalized experimental workflow for the analysis of β-Apo-13-carotenone.

Biological Function: A Modulator of Nuclear Receptor Signaling

Recent research has unveiled a significant biological role for β-Apo-13-carotenone as a modulator of nuclear receptor signaling pathways. Specifically, it has been shown to be a potent antagonist of both RXRα and RARs.[1][3][4][5]

  • RXRα Antagonism: β-Apo-13-carotenone can bind to the ligand-binding domain of RXRα, thereby inhibiting its transcriptional activity.[1][3][5] This is significant as RXRs are central regulators of numerous metabolic and developmental pathways.

  • RAR Antagonism: In addition to its effects on RXRα, β-Apo-13-carotenone also acts as an antagonist for all three RAR isotypes (α, β, and γ).[3] This suggests a broader role in modulating retinoic acid signaling, which is crucial for cell differentiation, proliferation, and apoptosis.

The antagonistic activity of β-Apo-13-carotenone on these key nuclear receptors positions it as a molecule of interest for drug development, particularly in the context of diseases where these signaling pathways are dysregulated, such as in certain cancers and metabolic disorders.

The following diagram illustrates the antagonistic action of β-Apo-13-carotenone on RXRα signaling.

Signaling_Pathway agonist RXR Agonist (e.g., 9-cis-retinoic acid) rxr RXRα agonist->rxr Binds & Activates response_element RXR Response Element (RXRE) in DNA rxr->response_element Binds to DNA transcription_inhibition Gene Transcription Inhibition rxr->transcription_inhibition transcription_activation Gene Transcription Activation response_element->transcription_activation beta_apo_13 β-Apo-13-carotenone beta_apo_13->rxr Binds & Antagonizes

Antagonistic effect of β-Apo-13-carotenone on RXRα-mediated gene transcription.

Conclusion and Future Directions

The biosynthesis of β-Apo-13-carotenone through the enzymatic cleavage of β-carotene represents a fascinating area of research with implications for both basic science and therapeutic development. The methodologies outlined in this guide provide a robust framework for investigating this pathway and its biological consequences. Future research should focus on further elucidating the specific CCDs involved in different organisms and tissues, understanding the regulation of this biosynthetic pathway, and exploring the full spectrum of biological activities of β-Apo-13-carotenone and other apocarotenoids. The continued investigation of these molecules holds great promise for uncovering novel regulatory mechanisms and developing new therapeutic strategies.

References

  • Floss, D. S., & Walter, M. H. (2009). Role of carotenoid cleavage dioxygenase 1 (CCD1) in apocarotenoid biogenesis revisited. Plant Signaling & Behavior, 4(3), 225-227.
  • Harrison, E. H. (2012). The formation, occurrence, and function of β-apocarotenoids: β-carotene metabolites that may modulate nuclear receptor signaling. The American Journal of Clinical Nutrition, 96(5), 1181S-1185S.
  • Tang, G., Wang, X. D., Russell, R. M., & Krinsky, N. I. (1991). Characterization of beta-apo-13-carotenone and beta-apo-14'-carotenal as enzymatic products of the excentric cleavage of beta-carotene. Biochemistry, 30(41), 9829–9834.
  • Eroglu, A., Hruszkewycz, J., Curley Jr, R. W., & Harrison, E. H. (2010). The eccentric cleavage product of β-carotene, β-apo-13-carotenone, functions as an antagonist of RXRα. Archives of Biochemistry and Biophysics, 504(1), 11-16.
  • Floss, D. S., & Walter, M. H. (2009). Role of carotenoid cleavage dioxygenase 1 (CCD1) in apocarotenoid biogenesis revisited. Plant Signaling & Behavior, 4(3), 225-227.
  • Young, S. L., & Black, E. P. (2022). The Sensory Significance of Apocarotenoids in Wine: Importance of Carotenoid Cleavage Dioxygenase 1 (CCD1) in the Production of β-Ionone. Molecules, 27(19), 6433.
  • Rodriguez-Concepcion, M., Avalos, J., Bonet, M. L., Boronat, A., Gomez-Gomez, L., Hornero-Mendez, D., ... & Zhu, C. (2018). Carotenoid Cleavage Oxygenases from Microbes and Photosynthetic Organisms: Features and Functions. International Journal of Molecular Sciences, 19(11), 3483.
  • Tang, G., Wang, X. D., Russell, R. M., & Krinsky, N. I. (1991). Characterization of this compound and beta-apo-14'-carotenal as enzymatic products of the excentric cleavage of beta-carotene. Biochemistry, 30(41), 9829–9834.
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  • Sun, T., Yuan, H., Cao, H., Song, C., & Wang, Y. (2022). Identification of the carotenoid cleavage dioxygenase genes and functional analysis reveal DoCCD1 is potentially involved in beta-ionone formation in Dendrobium officinale. Frontiers in Plant Science, 13, 938891.
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Chemical structure and properties of beta-Apo-13-carotenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to β-Apo-13-carotenone: Structure, Properties, and a Novel Mechanism of Nuclear Receptor Antagonism

Executive Summary

β-Apo-13-carotenone is a C18 apocarotenoid, a naturally occurring metabolic product derived from the eccentric oxidative cleavage of β-carotene and other retinoids.[1][2][3] While structurally related to vitamin A, this molecule does not exhibit pro-vitamin A activity. Instead, it has emerged as a potent antagonist of critical nuclear receptor signaling pathways.[2][4] This guide provides a comprehensive technical overview of β-Apo-13-carotenone, detailing its chemical structure, physicochemical properties, and its sophisticated mechanism of action. Of particular significance is its role as a high-affinity antagonist of both Retinoid X Receptors (RXR) and Retinoic Acid Receptors (RAR).[2][5][6] We will elucidate its unique mode of RXRα antagonism, which, unlike classical antagonists, proceeds through the induction of a transcriptionally silent receptor tetramer, presenting a novel paradigm for receptor modulation.[7][8] This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compelling bioactive compound.

Introduction: The Significance of an Eccentric Cleavage Product

Carotenoids are C40 polyisoprenoids renowned for their antioxidant properties and, in some cases, as precursors to vitamin A.[5] Vitamin A synthesis occurs via the central cleavage of a pro-vitamin A carotenoid, like β-carotene, at the 15,15' double bond to yield two molecules of retinal.[9] However, enzymatic or non-enzymatic oxidative cleavage can also occur at other positions along the polyene chain, a process termed "eccentric cleavage".[2][9] This process generates a diverse family of metabolites known as apocarotenoids.

β-Apo-13-carotenone is a principal C18 product of this eccentric cleavage pathway, formed from the scission of the 13,14 double bond of β-carotene.[1][5] It has been identified as an enzymatic product in the intestinal mucosa of various mammals and is also found naturally in foods such as orange-fleshed melons.[2][10][11] Interestingly, it is also detected in human plasma even in individuals on low-carotenoid diets, suggesting it can be formed endogenously from the breakdown of C20 retinoids like retinol and retinoic acid.[3] This endogenous presence points to a potential physiological role, which contemporary research has linked to the modulation of nuclear receptor signaling.

Chemical Structure and Physicochemical Profile

A precise understanding of the molecular structure and properties of β-Apo-13-carotenone is fundamental for its application in research and development.

Chemical Identity:

  • Molecular Formula: C₁₈H₂₆O[1][12]

  • Molecular Weight: 258.40 g/mol [1][12]

  • IUPAC Name: (3E,5E,7E)-6-methyl-8-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3,5,7-octatrien-2-one[1]

  • Common Synonyms: D'Orenone[4][12]

  • CAS Number: 17974-57-1[1][12]

The molecule's architecture features a single β-ionone ring connected to a conjugated polyene chain terminated by a ketone functional group, which is responsible for its classification as a carotenone.[1]

Data Presentation: Physicochemical Properties

For laboratory applications, the solubility and stability of β-Apo-13-carotenone are critical parameters. Its hydrophobic nature dictates the choice of solvents and storage conditions.

PropertyValue / DescriptionSource(s)
Appearance Crystalline solid[13]
Solubility in Water Insoluble (<0.1 mg/mL)[1]
Solubility in DMSO ~33.33 mg/mL (128.99 mM); Sonication may be required.[1]
Solubility in THF Considered a good solvent, especially with stabilizers like BHT.[1]
Storage Conditions Store at -20°C, protected from light and moisture.[1]
Long-term Stability Stable for >12 months under proper storage conditions.[1]

Expert Insight: The poor aqueous solubility is a key experimental challenge. For cell-based assays, it is standard practice to prepare a concentrated stock solution in a solvent like DMSO and then dilute it into the aqueous culture medium.[13] It is crucial to ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).

Spectroscopic Signature for Identification

Definitive identification relies on spectroscopic analysis:

  • Mass Spectrometry (MS): Electrospray ionization (ESI) typically yields a protonated molecular ion [M+H]⁺ at m/z 259.[1]

  • Infrared (IR) Spectroscopy: Key vibrational stretches confirm its functional groups: a conjugated ketone (C=O) at ~1660-1680 cm⁻¹, conjugated C=C bonds at ~1600-1650 cm⁻¹, and C-H bonds at ~2800-3000 cm⁻¹.[1]

Biological Activity: A Dual Antagonist of Nuclear Receptors

The primary biological function of β-Apo-13-carotenone identified to date is its potent antagonism of the RXR and RAR families of nuclear receptors. These receptors are ligand-activated transcription factors that regulate gene expression critical for development, differentiation, and metabolism.[7]

Retinoid X Receptor (RXR) Antagonism: A Novel Mechanism

RXRα forms homodimers or heterodimers with other nuclear receptors (including RARs) to regulate gene transcription.[7] β-Apo-13-carotenone is a powerful antagonist of RXRα activation by its natural agonist, 9-cis-retinoic acid (9cRA), with effects observed at concentrations as low as 1 nM.[4][5]

The causality of its antagonistic effect is unique. While typical antagonists work by physically blocking the recruitment of coactivator proteins to the receptor's ligand-binding domain (LBD), β-Apo-13-carotenone operates via a different mechanism.[7][8] It binds to the RXRα LBD with high affinity (7–8 nM), comparable to the agonist 9cRA itself, but it does not prevent coactivator binding.[4][7] Instead, its binding induces a conformational change that promotes the formation of a higher-order RXRα tetramer.[7][8] This tetrameric state is transcriptionally silent, effectively sequestering the receptor and preventing it from activating gene expression.[7][8]

RXR_Antagonism cluster_active Active State cluster_antagonized Antagonized State RXR_dimer RXRα Dimer Active_Complex Active Transcription Complex RXR_dimer->Active_Complex Recruits Nine_cRA 9-cis-Retinoic Acid (Agonist) Nine_cRA->RXR_dimer Binds Coactivator Coactivator Coactivator->Active_Complex Gene Target Gene Transcription Active_Complex->Gene RXR_dimer2 RXRα Dimer RXR_tetramer Transcriptionally Silent RXRα Tetramer RXR_dimer2->RXR_tetramer Induces Tetramerization Apo13 β-Apo-13-carotenone (Antagonist) Apo13->RXR_dimer2 Binds No_Gene No Transcription RXR_tetramer->No_Gene

Figure 1: Mechanism of RXRα Antagonism by β-Apo-13-carotenone.

Retinoic Acid Receptor (RAR) Antagonism

In addition to its effects on RXR, β-Apo-13-carotenone is also a high-affinity antagonist of all three RAR isotypes (RARα, RARβ, and RARγ).[2][6] It competes directly with the endogenous RAR agonist, all-trans retinoic acid (ATRA), for binding to the receptor's ligand-binding pocket.[2][3] Its binding affinity for RARs is remarkably similar to that of ATRA itself (3-5 nM), making it a highly potent competitor.[3] This action has been shown to inhibit the ATRA-induced expression of key target genes, such as RARβ and CYP26A1.[2][3]

RAR_Antagonism cluster_action Receptor Interaction ATRA All-trans Retinoic Acid (Agonist) RAR RAR Ligand Binding Pocket ATRA->RAR Binds & Activates Apo13 β-Apo-13-carotenone (Antagonist) Apo13->RAR Binds & Blocks Activation Gene Transcription RAR->Activation Agonist Bound Inhibition Transcription Blocked RAR->Inhibition Antagonist Bound

Figure 2: Competitive Antagonism of Retinoic Acid Receptors (RAR).

Experimental Validation and Methodologies

The trustworthiness of these mechanistic claims is grounded in specific, reproducible experimental protocols. These methods form a self-validating system to confirm the activity of β-Apo-13-carotenone.

Protocol: Luciferase Reporter Gene Assay for RXRα Antagonism

This is the foundational assay for quantifying nuclear receptor activation or antagonism. The causality is direct: the binding of a ligand to the receptor drives the expression of a reporter gene (luciferase), whose protein product generates a measurable light signal. An antagonist will reduce the signal produced by an agonist.

Methodology:

  • Cell Culture: Plate COS-1 or COS-7 cells in multi-well plates. These cells are easily transfected and are a standard model for these assays.[4][7]

  • Transfection: Co-transfect cells with three plasmids:

    • An expression vector for full-length human RXRα (e.g., pSG5-RXRα).[4]

    • A reporter plasmid containing a luciferase gene downstream of an RXR response element (e.g., pRXRE-luciferase).[4]

    • A control plasmid expressing a different reporter (e.g., Renilla luciferase, pRL-TK) for normalization of transfection efficiency.[5]

  • Incubation: Allow 4-6 hours for transfection, then replace the medium with fresh medium containing charcoal-stripped serum to remove endogenous lipophilic compounds.[14]

  • Treatment: After ~20 hours, treat cells with a fixed concentration of the agonist (e.g., 10 nM 9cRA) alone or in combination with increasing concentrations of β-Apo-13-carotenone (e.g., 1 nM to 1000 nM). Include vehicle-only (e.g., ethanol or DMSO) controls.[14]

  • Lysis and Measurement: After 24 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.[4]

  • Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the concentration of the antagonist to determine the IC₅₀.

Transfection_Workflow Start Plate COS-7 Cells Transfect Co-transfect with Plasmids: 1. RXRα Expression 2. RXRE-Luciferase Reporter 3. Normalization Control Start->Transfect Incubate Incubate & Change to Stripped-Serum Medium Transfect->Incubate Treat Treat Cells: - Vehicle Control - Agonist (9cRA) Only - Agonist + β-Apo-13-carotenone Incubate->Treat Lyse Lyse Cells (24h post-treatment) Treat->Lyse Measure Measure Dual Luciferase Activity (Luminometer) Lyse->Measure Analyze Normalize Data & Determine Antagonistic Activity Measure->Analyze

Figure 3: Experimental Workflow for a Luciferase Transactivation Assay.

Protocol: Gel Filtration Chromatography for Oligomeric State Analysis

To provide direct evidence for the tetramerization hypothesis, size-exclusion chromatography is the method of choice. It separates molecules based on their hydrodynamic radius, allowing for the clear differentiation between receptor dimers and tetramers.

Methodology:

  • Protein Preparation: Express and purify the recombinant mouse or human RXRα ligand-binding domain (mRXRαLBD). The dimer and tetramer forms can be isolated using a preparative gel filtration column (e.g., Superdex 200).[7]

  • Ligand Incubation: Incubate the purified RXRαLBD dimer (e.g., 50 µM) with varying concentrations of β-Apo-13-carotenone (e.g., 0, 100, 250, 500 µM) on ice for at least 3 hours. A small amount of a non-ionic surfactant like Tween 40 (e.g., 0.75% w/v) is added to maintain ligand solubility in the aqueous buffer.[7]

  • Chromatography: Load the incubated sample onto an analytical gel filtration column (e.g., Superdex 200 HR) equilibrated with a suitable buffer (e.g., 20 mM Tris, 150 mM NaCl, 3 mM DTT, pH 7.4) at 4°C.[7]

  • Detection and Analysis: Monitor the protein elution profile at 280 nm. The appearance of a new peak at an earlier elution time (corresponding to a higher molecular weight) compared to the dimer-only control indicates the formation of the tetramer.

Implications for Research and Drug Development

The discovery of β-Apo-13-carotenone as a potent, naturally occurring dual RXR/RAR antagonist with a novel mechanism of action holds significant implications:

  • Tool Compound: It serves as an invaluable research tool for probing the complex biology of retinoid signaling pathways. Its unique tetramer-inducing mechanism on RXRα allows for the specific dissection of signaling events that are dependent on the receptor's oligomeric state.

  • Therapeutic Potential: RXR and RAR are validated drug targets in oncology (e.g., bexarotene, an RXR agonist) and dermatology. An antagonist could be valuable in diseases driven by excessive retinoid signaling. The dual antagonism may offer a unique therapeutic profile compared to single-target agents.

  • Drug Development Scaffold: The chemical structure of β-Apo-13-carotenone can serve as a scaffold for the development of new, more potent, or selective synthetic modulators of RXR and RAR.

  • Nutraceutical Research: As a diet-derived metabolite, its activity raises important questions about how diet and carotenoid metabolism can influence gene regulation and cellular health, potentially linking nutrition to the prevention or progression of chronic diseases.

Conclusion

β-Apo-13-carotenone transcends its role as a simple carotenoid metabolite. It is a highly specific and potent modulator of nuclear receptor signaling, acting as a high-affinity antagonist for both RXR and RAR families. Its distinctive ability to inhibit RXRα activity by inducing a transcriptionally inert tetramer represents a sophisticated biological control mechanism and a new paradigm in receptor antagonism. The detailed chemical profile and robust experimental protocols outlined in this guide provide a solid foundation for researchers and drug developers to explore the full potential of this fascinating molecule.

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The Biological Significance of β-Apo-13-carotenone: A Novel Regulator of Nuclear Receptor Signaling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

β-Apo-13-carotenone, a C18 eccentric cleavage product of β-carotene, has emerged as a significant modulator of critical cellular signaling pathways. Traditionally viewed as a mere degradation product, recent evidence has illuminated its role as a potent antagonist of Retinoid X Receptors (RXRs) and Retinoic Acid Receptors (RARs), key regulators of gene transcription involved in cell growth, differentiation, and metabolism. This guide provides a comprehensive overview of the biological significance of β-apo-13-carotenone, detailing its unique mechanism of action, its impact on nuclear receptor signaling, and the experimental methodologies employed to unravel its function. This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals investigating novel therapeutic avenues targeting nuclear receptor pathways.

Introduction: Beyond a Carotenoid Metabolite

Carotenoids, particularly β-carotene, are well-recognized for their provitamin A activity and antioxidant properties. Their metabolism primarily occurs through central cleavage by the enzyme β-carotene-15,15'-dioxygenase (BCO1), yielding retinal.[1][2] However, an alternative "eccentric" cleavage pathway, mediated by enzymes like β-carotene-9',10'-dioxygenase (BCO2) or non-enzymatic oxidation, generates a variety of apocarotenoids.[1][2][3][4] Among these, β-apo-13-carotenone has garnered significant scientific interest due to its distinct biological activities that extend beyond the traditional roles of carotenoids.[3][5]

β-Apo-13-carotenone is a naturally occurring compound found in plant-derived foods and has been detected in human plasma.[1][4] Its structural similarity to retinoids suggested a potential interaction with retinoid signaling pathways, a hypothesis that has been substantiated by numerous studies. This guide will delve into the molecular mechanisms underpinning the biological significance of this intriguing molecule.

A Novel Antagonist of Retinoid X Receptor (RXR) Signaling

The most profound biological function of β-apo-13-carotenone identified to date is its role as a potent antagonist of the Retinoid X Receptor (RXR).[3][5][6] RXRs are nuclear receptors that play a pivotal role in regulating gene expression by forming homodimers or heterodimers with other nuclear receptors, including RARs, Vitamin D receptor, and Peroxisome Proliferator-Activated Receptors (PPARs).[6]

Unique Mechanism of Action: Induction of RXRα Tetramerization

Unlike conventional antagonists that compete with agonists for the ligand-binding pocket and induce conformational changes that prevent coactivator recruitment, β-apo-13-carotenone employs a novel mechanism to inhibit RXRα activity. Research has demonstrated that β-apo-13-carotenone induces the formation of a "transcriptionally silent" RXRα tetramer.[6][7][8] This tetramerization prevents the receptor from binding to its response elements on DNA and initiating transcription, effectively silencing its signaling pathway.[6][7]

This mechanism is distinct from other known RXR antagonists, such as UVI3003, which function by interfering with the recruitment of coactivator proteins.[6] While both β-apo-13-carotenone and UVI3003 inhibit 9-cis-retinoic acid (9cRA)-induced transactivation of RXRα, β-apo-13-carotenone does not block coactivator binding.[6][7] This unique mode of action highlights β-apo-13-carotenone as a naturally occurring rexinoid with a novel antagonistic mechanism.[6][8]

RXR_Antagonism cluster_agonist Agonist (9cRA) Activation cluster_antagonist β-Apo-13-carotenone Antagonism 9cRA 9cRA RXR_dimer RXRα Dimer 9cRA->RXR_dimer Binds Coactivator Coactivator RXR_dimer->Coactivator Recruits DNA_binding Binds to RXRE Coactivator->DNA_binding Transcription_ON Gene Transcription (Active) DNA_binding->Transcription_ON bApo13c β-Apo-13-carotenone RXR_monomer RXRα Monomer bApo13c->RXR_monomer Binds RXR_tetramer RXRα Tetramer (Transcriptionally Silent) RXR_monomer->RXR_tetramer Induces Tetramerization Transcription_OFF No Gene Transcription (Inactive) RXR_tetramer->Transcription_OFF

Caption: Mechanism of RXRα antagonism by β-Apo-13-carotenone.

Competitive Binding and Functional Antagonism

Competitive radioligand binding assays have shown that β-apo-13-carotenone binds to RXRα with an affinity comparable to that of the natural agonist, 9-cis-retinoic acid (9cRA), with a reported affinity of 7-8 nM.[1][6] Transactivation assays using reporter genes have confirmed its antagonistic activity, demonstrating that β-apo-13-carotenone can inhibit 9cRA-induced gene expression in a dose-dependent manner.[5][7] Concentrations as low as 1 nM have been shown to shift the dose-response curve of 9cRA, indicating its high potency.[5]

Antagonism of Retinoic Acid Receptor (RAR) Signaling

In addition to its effects on RXR, β-apo-13-carotenone also functions as a potent antagonist of all three Retinoic Acid Receptor (RAR) isoforms (α, β, and γ).[1][3][9] RARs are crucial for regulating a wide array of biological processes, and their dysregulation is implicated in various diseases, including cancer.

β-Apo-13-carotenone directly competes with all-trans-retinoic acid (ATRA), the natural ligand for RARs, for binding to the ligand-binding domain of the receptors.[9] This competitive binding prevents the activation of RARs and subsequent transcription of their target genes.[9] The binding affinity of β-apo-13-carotenone for RARs is remarkably high, similar to that of ATRA itself (3-5 nM).[1][10]

Modulation of PPARγ and Adipogenesis

Emerging evidence suggests a role for β-apo-13-carotenone in the regulation of adipogenesis, the process of fat cell development, through its interaction with Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[11] PPARγ is a master regulator of adipogenesis and is a key therapeutic target for metabolic diseases.

Studies have shown that β-apo-13-carotenone can upregulate the expression of adipocyte marker genes, including PPARγ itself, in 3T3-L1 preadipocyte cells.[11] However, it's important to note that the broader family of β-apocarotenoids can have complex and sometimes opposing effects on PPARγ activity.[11] For instance, β-apo-14'-carotenal has been shown to inhibit PPARγ responses.[11] These findings suggest that the specific structure of the apocarotenoid determines its effect on PPARγ signaling and adipogenesis.

Experimental Protocols for Investigating β-Apo-13-carotenone Activity

The elucidation of β-apo-13-carotenone's biological functions has been made possible through a combination of in vitro and cell-based assays. Below are detailed protocols for key experiments.

Nuclear Receptor Transactivation Assay

This assay is fundamental for determining whether a compound acts as an agonist or antagonist of a specific nuclear receptor.

Principle: Mammalian cells are co-transfected with an expression vector for the nuclear receptor of interest (e.g., RXRα or RARα) and a reporter plasmid containing a luciferase gene under the control of a response element specific to that receptor (e.g., RXRE or RARE). If the test compound activates the receptor, it will bind to the response element and drive the expression of luciferase, which can be quantified by measuring luminescence. To test for antagonism, cells are treated with a known agonist in the presence and absence of the test compound.

Step-by-Step Methodology:

  • Cell Culture and Transfection:

    • Plate mammalian cells (e.g., COS-7 or HEK293) in 24-well plates.

    • Co-transfect the cells with the nuclear receptor expression plasmid, the luciferase reporter plasmid, and a control plasmid (e.g., pRL-TK expressing Renilla luciferase for normalization) using a suitable transfection reagent.

  • Compound Treatment:

    • After 24 hours of transfection, replace the medium with fresh medium containing the test compound (β-apo-13-carotenone) at various concentrations.

    • For antagonism assays, co-treat with a fixed concentration of a known agonist (e.g., 9cRA for RXR or ATRA for RAR).

  • Luciferase Assay:

    • After 24-48 hours of incubation, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

    • Plot the normalized luciferase activity against the compound concentration to generate dose-response curves.

Transactivation_Assay Cell_Culture 1. Plate and Transfect Cells (Receptor + Reporter Plasmids) Compound_Treatment 2. Treat with β-Apo-13-carotenone (+/– Agonist) Cell_Culture->Compound_Treatment Incubation 3. Incubate for 24-48h Compound_Treatment->Incubation Lysis_and_Assay 4. Lyse Cells and Measure Luciferase Activity Incubation->Lysis_and_Assay Data_Analysis 5. Normalize and Plot Data Lysis_and_Assay->Data_Analysis

Caption: Workflow for a Nuclear Receptor Transactivation Assay.

Competitive Radioligand Binding Assay

This assay directly measures the ability of a compound to compete with a radiolabeled ligand for binding to a purified receptor.

Principle: A purified nuclear receptor is incubated with a constant concentration of a radiolabeled ligand (e.g., [³H]9cRA) and increasing concentrations of the unlabeled test compound (β-apo-13-carotenone). The amount of radiolabeled ligand bound to the receptor is then measured. A decrease in bound radioactivity with increasing concentrations of the test compound indicates competitive binding.

Step-by-Step Methodology:

  • Receptor Preparation:

    • Express and purify the ligand-binding domain (LBD) of the nuclear receptor (e.g., RXRα-LBD).

  • Binding Reaction:

    • Incubate the purified receptor with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor in a suitable binding buffer.

  • Separation of Bound and Free Ligand:

    • Separate the receptor-ligand complex from the unbound ligand using a method such as gel filtration chromatography or a filter binding assay.

  • Quantification:

    • Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of bound radioligand against the logarithm of the competitor concentration to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding). The Ki (inhibition constant) can then be calculated.

Summary of Quantitative Data

ParameterReceptorValueReference
Binding Affinity (Ki) RXRα7-8 nM[1][6]
RARα, β, γ3-5 nM[1][10]
Functional Antagonism RXRαEffective at ≥ 1 nM[5]
RARα, β, γPotent antagonism[3][9]

Conclusion and Future Directions

β-Apo-13-carotenone has transitioned from being considered a simple carotenoid metabolite to a potent and specific modulator of nuclear receptor signaling. Its unique mechanism of RXRα antagonism through the induction of tetramerization presents a novel paradigm in nuclear receptor regulation. Furthermore, its ability to antagonize RARs with high affinity underscores its potential to influence a wide range of physiological and pathophysiological processes.

For drug development professionals, β-apo-13-carotenone and its analogs represent a promising scaffold for the design of novel therapeutics targeting diseases where RXR and RAR signaling are dysregulated, such as cancer and metabolic disorders. Future research should focus on:

  • In vivo efficacy: Evaluating the effects of β-apo-13-carotenone in animal models of disease.

  • Pharmacokinetics and metabolism: Understanding the absorption, distribution, metabolism, and excretion of β-apo-13-carotenone to optimize its therapeutic potential.

  • Structure-activity relationship studies: Synthesizing and testing analogs of β-apo-13-carotenone to identify compounds with improved potency, selectivity, and pharmacokinetic properties.

The continued exploration of the biological significance of β-apo-13-carotenone holds great promise for advancing our understanding of nuclear receptor signaling and for the development of innovative therapeutic strategies.

References

  • Sun, L., et al. (2014). β-Apo-13-carotenone regulates retinoid X receptor transcriptional activity through tetramerization of the receptor. Journal of Biological Chemistry, 289(48), 33564-33575. [Link]

  • Eroglu, A., et al. (2012). The eccentric cleavage product of β-carotene, β-apo-13-carotenone, functions as an antagonist of RXRα. Archives of Biochemistry and Biophysics, 527(2), 99-106. [Link]

  • Harrison, E. H. (2022). Carotenoids, β-Apocarotenoids, and Retinoids: The Long and the Short of It. Nutrients, 14(7), 1411. [Link]

  • Eroglu, A., et al. (2012). Naturally Occurring Eccentric Cleavage Products of Provitamin A β-Carotene Function as Antagonists of Retinoic Acid Receptors. Journal of Biological Chemistry, 287(19), 15886-15895. [Link]

  • Harrison, E. H., & Curley, R. W., Jr. (2022). Carotenoids, β-Apocarotenoids, and Retinoids: The Long and the Short of It. PubMed, 35406024. [Link]

  • Eroglu, A., Hruszkewycz, D. P., Curley, R. W., Jr, & Harrison, E. H. (2012). The eccentric cleavage product of β-carotene, β-apo-13-carotenone, functions as an antagonist of RXRα. PubMed Central, PMC3498595. [Link]

  • Harrison, E. H. (2012). The formation, occurrence, and function of β-apocarotenoids: β-carotene metabolites that may modulate nuclear receptor signaling. The American Journal of Clinical Nutrition, 96(5), 1181S-1185S. [Link]

  • Murali, C., et al. (2007). Synthesis and preliminary biological evaluation of beta-carotene and retinoic acid oxidation products. Bioorganic & Medicinal Chemistry Letters, 17(19), 5363-5367. [Link]

  • Amengual, J., et al. (2016). Role of PPARγ in the nutritional and pharmacological actions of carotenoids. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1861(8), 967-979. [Link]

  • Hira, S., et al. (2011). β-Apocarotenoids do not significantly activate retinoic acid receptors α or β. Journal of Nutritional Biochemistry, 22(1), 79-85. [Link]

  • Ziouzenkova, O., & Plutzky, J. (2007). APOCAROTENOIDS: EMERGING ROLES IN MAMMALS. Vitamins and Hormones, 75, 191-213. [Link]

  • Jia, Y., et al. (2017). Apocarotenoids as Stress Signaling Molecules in Plants. International Journal of Molecular Sciences, 18(12), 2639. [Link]

  • Sun, L., et al. (2014). β-apo-13-Carotenone Regulates Retinoid X Receptor Transcriptional Activity Through Tetramerization of the Receptor. ResearchGate. [Link]

  • Gely-Pernot, A., et al. (2016). Actions of β-Apo-Carotenoids in Differentiating Cells: Differential Effects in P19 Cells and 3T3-L1 Adipocytes. PubMed Central, PMC4842183. [Link]

  • Eroglu, A., et al. (2012). Apo-13-Carotenone is a high affinity ligand for purified retinoic acid... ResearchGate. [Link]

  • Wang, X. D., et al. (1991). Characterization of beta-apo-13-carotenone and beta-apo-14'-carotenal as enzymatic products of the excentric cleavage of beta-carotene. Biochemistry, 30(41), 9829-9834. [Link]

  • Harrison, E. H. (2022). Carotenoids, β-Apocarotenoids, and Retinoids: The Long and the Short of It. PubMed Central, PMC9003029. [Link]

  • Bohn, T. (2015). Analytical tools for the analysis of β-carotene and its degradation products. Critical Reviews in Food Science and Nutrition, 57(9), 1955-1970. [Link]

  • Durojaye, O. A., et al. (2019). Uptake and metabolism of β-apo-8′-carotenal, β-apo-10′-carotenal, and β-apo-13-carotenone in Caco-2 cells. Journal of Lipid Research, 60(11), 1845-1857. [Link]

  • Durojaye, O. A., et al. (2019). Dose dependent uptake of β-apo-13-carotenone into Caco-2 cells... ResearchGate. [Link]

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The Enigmatic Regulator: A Technical Guide to β-Apo-13-carotenone and its Role in Plant Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of beta-Apo-13-carotenone, a C18 apocarotenoid derived from the oxidative cleavage of β-carotene. While the broader family of apocarotenoids, including phytohormones like abscisic acid and strigolactones, are well-recognized for their profound influence on plant growth and development, β-Apo-13-carotenone remains a molecule of significant interest with many of its specific roles in planta still being elucidated. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound, from its biosynthesis and analytical characterization to its potential physiological functions and avenues for future research.

Unveiling β-Apo-13-carotenone: A Structural and Biosynthetic Perspective

This compound is an apocarotenoid, a class of compounds originating from the oxidative cleavage of carotenoids.[1] Its distinct structure, featuring a β-ionone ring linked to a conjugated polyene chain terminating in a ketone group, is a direct consequence of its biosynthetic origin from β-carotene.

Chemical Identity
  • Systematic Name: (3E,5E,7E)-6-methyl-8-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3,5,7-octatrien-2-one

  • Molecular Formula: C₁₈H₂₆O

  • Molecular Weight: 258.4 g/mol

The all-trans configuration is the most thermodynamically stable form of the molecule under standard conditions.

Biosynthesis: The Role of Carotenoid Cleavage Dioxygenases (CCDs)

The formation of β-Apo-13-carotenone is an enzymatic process catalyzed by Carotenoid Cleavage Dioxygenases (CCDs). These non-heme iron-dependent enzymes are responsible for the oxidative cleavage of specific double bonds within the carotenoid backbone.[2][3]

The key enzyme implicated in the direct production of β-Apo-13-carotenone is Carotenoid Cleavage Dioxygenase 8 (CCD8) .[4] CCD8 acts on an apocarotenoid precursor, all-trans-β-apo-10′-carotenal, cleaving the C13-C14 double bond to yield β-Apo-13-carotenone.[4] This enzymatic step is a critical juncture in the biosynthesis of strigolactones, a class of phytohormones that regulate shoot branching and other developmental processes.[1][4]

The expression and activity of CCD8 are subject to regulation by various internal and external cues, including auxin and nutrient availability, particularly phosphate.[5] This suggests that the production of β-Apo-13-carotenone is tightly controlled and integrated with the overall developmental and physiological status of the plant.

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Figure 1: Simplified biosynthetic pathway of β-Apo-13-carotenone from β-carotene. The sequential action of Carotenoid Cleavage Dioxygenase 7 (CCD7) and Carotenoid Cleavage Dioxygenase 8 (CCD8) leads to the formation of this C18 apocarotenoid.

The Functional Landscape of β-Apo-13-carotenone in Plant Development: Current Understanding and Hypotheses

While direct, conclusive evidence for the specific roles of β-Apo-13-carotenone in plant development is still emerging, its position as an intermediate in strigolactone biosynthesis and its structural similarity to other bioactive apocarotenoids provide a strong basis for hypothesizing its involvement in several key processes. Much of our current understanding is extrapolated from studies on related compounds.

Potential Role in Root System Architecture

Other apocarotenoids, such as β-cyclocitral and retinaldehyde, have been demonstrated to influence root development. For instance, β-cyclocitral promotes primary root growth, while retinaldehyde can modulate auxin-mediated root growth.[1][6] Given that β-Apo-13-carotenone is produced in the strigolactone pathway, which is known to affect root architecture, it is plausible that β-Apo-13-carotenone itself may have a regulatory role in root development, potentially through interactions with auxin signaling or transport.[5]

A Putative Player in Shoot Branching

As a direct product of the CCD8-catalyzed reaction in the strigolactone biosynthesis pathway, β-Apo-13-carotenone is intrinsically linked to the regulation of shoot branching.[1][4] While carlactone, the subsequent product, is the central intermediate for various strigolactones, the possibility that β-Apo-13-carotenone itself possesses signaling activity in this context cannot be ruled out. It may act as a signaling molecule in its own right or modulate the activity of downstream strigolactones.

Flowering Time and Seed Germination: Unexplored Territories

The influence of β-Apo-13-carotenone on the transition to flowering and the process of seed germination remains largely unexplored. However, given the intricate web of hormonal control over these critical life cycle transitions, and the known involvement of other carotenoid-derived hormones, investigating the potential role of β-Apo-13-carotenone in these areas presents a promising avenue for future research.

Crosstalk with Other Phytohormones: An Emerging Narrative

The regulatory networks of plant hormones are characterized by extensive crosstalk. The strigolactone pathway, and by extension the biosynthesis of β-Apo-13-carotenone, is known to be interconnected with auxin signaling.[5] The expression of CCD8 is regulated by auxin, suggesting a feedback loop where auxin levels can influence the production of apocarotenoids.[5] Further research is needed to elucidate the specific interactions of β-Apo-13-carotenone with auxin and other hormonal pathways, such as those of cytokinins and gibberellins.

Methodologies for the Study of β-Apo-13-carotenone

Advancing our understanding of β-Apo-13-carotenone necessitates robust and sensitive analytical methods for its detection and quantification, as well as reliable bioassays to probe its biological functions.

Extraction and Quantification: A Validated UHPLC-MS/MS Approach

The analysis of apocarotenoids in plant tissues is challenging due to their low abundance and potential for isomerization and degradation. A validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method is the gold standard for accurate and sensitive quantification.

Table 1: Quantitative Data of β-Apo-13-carotenone in Plant Tissues

Plant SpeciesTissueConcentration (µg/g dry weight)Reference
Cucumis melo (Cantaloupe)Fruit Flesh~0.1-0.2[7]
Cucumis melo (Orange-fleshed honey dew)Fruit Flesh~0.2-0.3[7]

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}

Figure 2: General workflow for the extraction and analysis of β-Apo-13-carotenone from plant tissues.

Experimental Protocol: Quantification of β-Apo-13-carotenone by UHPLC-MS/MS

This protocol is adapted from established methods for apocarotenoid analysis.[8]

  • Sample Preparation:

    • Freeze-dry plant tissue and grind to a fine powder.

    • Accurately weigh approximately 50 mg of powdered tissue into a 2 mL microcentrifuge tube.

    • Add an appropriate internal standard (e.g., deuterated β-Apo-13-carotenone) for accurate quantification.

    • Add 1 mL of extraction solvent (e.g., methanol/MTBE, 1:1, v/v) and vortex vigorously for 1 minute.

    • Sonicate the sample in a water bath for 15 minutes at 4°C.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube.

    • Repeat the extraction step with the pellet and combine the supernatants.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a known volume of a suitable solvent (e.g., 100 µL of methanol).

  • UHPLC-MS/MS Analysis:

    • Column: A C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 100 mm) is suitable for separation.

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is commonly employed.

    • Gradient Program:

      • 0-1 min: 5% B

      • 1-10 min: Linear gradient to 95% B

      • 10-12 min: Hold at 95% B

      • 12.1-15 min: Return to 5% B and equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for β-Apo-13-carotenone and its internal standard must be determined empirically on the specific instrument used.

Functional Analysis: Bioassays for Assessing Biological Activity

To investigate the physiological effects of β-Apo-13-carotenone, bioassays using model plant systems like Arabidopsis thaliana are invaluable.

Experimental Protocol: Arabidopsis thaliana Root Growth Bioassay

This protocol provides a framework for assessing the impact of β-Apo-13-carotenone on root development.

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis thaliana (e.g., Col-0 ecotype) seeds using 70% ethanol for 1 minute followed by 10% bleach for 10 minutes, with several rinses in sterile water.

    • Suspend the sterilized seeds in sterile 0.1% agar.

    • Plate the seeds on half-strength Murashige and Skoog (MS) medium containing 1% sucrose and 0.8% agar in square Petri dishes.

  • Treatment Application:

    • Prepare stock solutions of β-Apo-13-carotenone in a suitable solvent (e.g., DMSO) and add it to the molten MS medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50 µM). Ensure the final DMSO concentration is consistent and low (e.g., <0.1%) across all treatments, including a solvent-only control.

  • Growth Conditions and Phenotyping:

    • Cold-stratify the plates at 4°C for 2-3 days in the dark to synchronize germination.

    • Transfer the plates to a growth chamber with a controlled environment (e.g., 22°C, 16-hour light/8-hour dark photoperiod).

    • After a set period of growth (e.g., 7-10 days), photograph the plates.

    • Use image analysis software (e.g., ImageJ) to quantify primary root length, lateral root number, and lateral root density.

  • Data Analysis:

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine if there are significant differences in root parameters between the control and β-Apo-13-carotenone treatments.

Future Directions and Concluding Remarks

The study of β-Apo-13-carotenone in the context of plant development is a field ripe with opportunities for discovery. Key areas that warrant further investigation include:

  • Elucidation of the complete signaling pathway: Identifying the receptor(s) and downstream signaling components that mediate the effects of β-Apo-13-carotenone in plants is a critical next step. The potential interaction with retinoid X receptor-like proteins in plants is an intriguing, yet unconfirmed, hypothesis.

  • Genetic dissection of its function: The use of genetic approaches, such as the characterization of mutants with altered β-Apo-13-carotenone levels and the generation of transgenic plants with modified CCD8 expression, will be instrumental in definitively establishing its physiological roles.

  • Exploring its role in stress responses: Apocarotenoids are increasingly recognized for their involvement in plant responses to both biotic and abiotic stresses. Investigating the role of β-Apo-13-carotenone in these processes could reveal novel mechanisms of plant adaptation.

  • Investigating its potential as a bioregulator: A deeper understanding of its mode of action could pave the way for the development of novel plant growth regulators for agricultural applications.

References

  • Mi, J., Al-Babili, S., et al. (2018). A rapid LC-MS method for qualitative and quantitative profiling of plant apocarotenoids.
  • Auldridge, M. E., McCarty, D. R., & Klee, H. J. (2006). Carotenoid cleavage dioxygenases and their apocarotenoid products in plants. The Plant Journal, 45(4), 543-553.
  • Moreno, J. C., et al. (2021). Apocarotenoids as Stress Signaling Molecules in Plants. Antioxidants, 10(11), 1827.
  • Alder, A., et al. (2008). The path from β-carotene to carlactone, a strigolactone-like plant hormone. Science, 320(5881), 1349-1351.
  • Fleshman, M. K., et al. (2013). Carotene and Novel Apocarotenoid Concentrations in Orange-fleshed Cucumis melo Melons: Determinations of β-Carotene Bioaccessibility and Bioavailability. Journal of Agricultural and Food Chemistry, 61(25), 5979-5987.
  • Al-Babili, S., & Bouwmeester, H. J. (2015). Strigolactones, a novel carotenoid-derived plant hormone. Annual Review of Plant Biology, 66, 161-186.
  • Schwartz, S. H., et al. (2001). The tomato carotenoid cleavage dioxygenase 1 genes contribute to the formation of the flavor volatiles beta-ionone, pseudoionone, and geranylacetone. The Plant Journal, 28(2), 141-151.
  • Eroglu, A., et al. (2014). β-Apo-13-carotenone regulates retinoid X receptor transcriptional activity through tetramerization of the receptor. Journal of Biological Chemistry, 289(48), 33118-33124.
  • Jia, K. P., et al. (2019). Apocarotenoids Involved in Plant Development and Stress Response. Frontiers in Plant Science, 10, 1168.
  • Mi, J., et al. (2019). A LC-MS profiling method reveals a route for apocarotenes glycosylation and shows its induction by high. Plant Direct, 3(10), e00171.
  • Alagoz, Y., et al. (2022). Screening for apocarotenoid plant growth regulators in Arabidopsis. Methods in Enzymology, 674, 481-495.
  • Moreno, J. C., et al. (2021). Plant apocarotenoids: from retrograde signaling to interspecific communication. The Plant Journal, 105(2), 289-310.
  • Havaux, M. (2020). The response of Arabidopsis to the apocarotenoid β-cyclocitric acid reveals a role for SIAMESE-RELATED 5 in root development and drought tolerance. The Plant Cell, 32(6), 1993-2010.
  • Jia, K. P., et al. (2021). Carotenoid metabolism negatively regulates auxin-mediated root growth. Plant Physiology, 185(3), 1137-1154.
  • McQuinn, R., et al. (2023). Apocarotenoid signaling regulates meristem activity and shapes shoot and root lateral organ formation in Arabidopsis. The Plant Cell, 35(1), 316-337.
  • Rodrigo, M. J., et al. (2013). A novel carotenoid cleavage activity involved in the biosynthesis of Citrus fruit-specific apocarotenoid pigments. Journal of Experimental Botany, 64(14), 4461-4478.
  • Sorefan, K., et al. (2003). MAX4 and RMS1 are orthologous dioxygenase-like genes that regulate shoot branching in Arabidopsis and pea. Genes & Development, 17(12), 1469-1474.
  • Hayward, A., et al. (2009). Interactions between Auxin and Strigolactone in Shoot Branching Control. Plant Physiology, 151(1), 400-412.

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Whitepaper: Elucidating the Enzymatic Formation of β-Apo-13-carotenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

β-Apo-13-carotenone is a C18 apocarotenoid derived from the oxidative cleavage of β-carotene.[1] Far from being a simple degradation product, it has emerged as a significant bioactive molecule, notably for its role as a potent antagonist of retinoid X receptors (RXR) and retinoic acid receptors (RAR).[2][3][4] This activity positions it as a molecule of interest in drug development and nutritional science, as it can modulate critical nuclear receptor signaling pathways.[3][5] Understanding its formation is paramount to harnessing its biological potential. This guide provides an in-depth examination of the enzymatic machinery responsible for the synthesis of β-Apo-13-carotenone, focusing on the Carotenoid Cleavage Dioxygenase (CCD) enzyme family. We will detail the reaction mechanism, provide validated experimental protocols for its in vitro synthesis and detection, and present a framework for interpreting the resulting data.

The Core Enzymology: Carotenoid Cleavage Dioxygenases (CCDs)

The synthesis of β-Apo-13-carotenone is not a standalone pathway but a result of the broader process of carotenoid metabolism, which is primarily mediated by the Carotenoid Cleavage Dioxygenase (CCD) superfamily.[6][7][8]

Key Characteristics of CCDs:

  • Enzyme Class: They are non-heme iron-dependent oxygenases.[8][9] The catalytic activity relies on a mononuclear Fe(II) center coordinated by conserved histidine residues.[10]

  • General Reaction: CCDs catalyze the oxidative fission of carbon-carbon double bonds within the polyene backbone of carotenoids and apocarotenoids.[7][9] This reaction incorporates molecular oxygen to generate products with terminal aldehyde or ketone groups.[7]

  • Cleavage Specificity: A key differentiator within the CCD family is regioselectivity—the specific double bond they target. This leads to two primary modes of action:

    • Central Cleavage: Occurs at the central 15,15’ double bond. The canonical example is β-carotene 15,15'-oxygenase (BCO1), which cleaves β-carotene to produce two molecules of retinal (vitamin A aldehyde).[2][11]

    • Excentric (or Asymmetric) Cleavage: Occurs at double bonds other than the central 15,15’ position.[2][12] This is the mechanism responsible for generating β-Apo-13-carotenone.[13][14] Enzymes like β-carotene 9',10'-oxygenase (BCO2) in mammals and various CCD1 and CCD4 enzymes in plants catalyze these reactions, producing a diverse array of apocarotenoids.[2][6][11][15]

The formation of β-Apo-13-carotenone, alongside β-apo-14'-carotenal, from the incubation of β-carotene with intestinal mucosa homogenates provided the first direct evidence for this enzymatic excentric cleavage mechanism in mammals.[12][13][14]

The Biochemical Pathway: Excentric Cleavage of β-Carotene

The primary precursor for β-Apo-13-carotenone is all-trans-β-carotene. The enzymatic reaction involves the oxidative cleavage of a specific double bond in the polyene chain. While a single enzyme exclusively dedicated to producing β-Apo-13-carotenone has not been identified, its formation is a confirmed outcome of the excentric cleavage activity of the CCD family.

The process can be visualized as follows:

G cluster_0 Reaction Environment cluster_1 Products Substrate β-Carotene (C40) Enzyme Excentric Cleavage Dioxygenase (e.g., BCO2) Substrate->Enzyme Binds to Active Site Product1 β-Apo-13-carotenone (C18) Enzyme->Product1 Catalyzes Cleavage Product2 β-Apo-14'-carotenal (C22) Enzyme->Product2 Co-product Other Other Apocarotenoids Enzyme->Other Cofactors O₂, Fe(II) Cofactors->Enzyme Required for Catalysis

Caption: Enzymatic conversion of β-carotene to apocarotenoid products.

This excentric cleavage is a dioxygenase reaction, meaning both atoms of molecular oxygen are incorporated into the products.[15] This distinguishes it from monooxygenase reactions and from non-enzymatic auto-oxidation, which can also produce apocarotenoids but typically lacks the high specificity of enzymatic catalysis.[1][16]

Experimental Protocol: In Vitro Assay for CCD Activity

To validate and quantify the enzymatic formation of β-Apo-13-carotenone, a robust in vitro assay is essential. This protocol provides a self-validating system by utilizing a purified recombinant enzyme and implementing necessary controls.

Workflow Overview

G A 1. Recombinant CCD Expression & Purification C 3. Enzymatic Reaction Setup (Enzyme + Substrate + Buffer) A->C B 2. Substrate Preparation (β-Carotene in Micelles) B->C D 4. Reaction Quenching & Product Extraction C->D Incubate 37°C E 5. HPLC-DAD Analysis (Separation & Detection) D->E F 6. LC-MS Confirmation (Mass Identification) E->F

Caption: Standard workflow for in vitro CCD enzyme activity assay.

Step-by-Step Methodology

Part A: Recombinant Enzyme Preparation

  • Gene Cloning: Synthesize and clone the coding sequence of a candidate CCD (e.g., human BCO2) into an E. coli expression vector (e.g., pET series).

  • Protein Expression: Transform the plasmid into a suitable E. coli strain (e.g., BL21(DE3)). Grow the culture to mid-log phase (OD600 ≈ 0.6-0.8) and induce protein expression with IPTG. Using low-level induction (e.g., lower temperature, lower IPTG concentration) can improve the yield of soluble protein.[17]

  • Purification: Lyse the cells and purify the soluble, untagged CCD protein using sequential column chromatography (e.g., anion exchange followed by size-exclusion).[17][18] This classical approach avoids potential interference from affinity tags. Assess purity via SDS-PAGE.

Part B: In Vitro Reaction

  • Substrate Preparation (Causality Insight): β-carotene is extremely hydrophobic. To make it accessible to the enzyme in an aqueous environment, it must be solubilized.

    • Prepare a 10 mM stock solution of β-carotene in THF.

    • Prepare a 10% (w/v) solution of Tween 40 in water.

    • To create micelles, vigorously mix the β-carotene stock with the Tween 40 solution and dilute with buffer to the final desired concentration.[11]

  • Reaction Buffer (500 µL total volume):

    • 100 mM PIPES buffer, pH 7.5

    • 200 mM NaCl

    • 1% (w/v) Tween 40

    • 1 mM Ascorbate (Insight: Ascorbate is a reducing agent that helps maintain the catalytic iron in its active Fe(II) state).

    • 50 µM FeSO₄

    • 20 µM β-carotene (final concentration)

  • Initiation and Incubation:

    • Pre-incubate the reaction mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding 1-5 µg of purified recombinant CCD enzyme.

    • Incubate at 37°C for 60 minutes in the dark (to prevent photo-oxidation of carotenoids).

  • Control Reactions (Trustworthiness Pillar):

    • No Enzyme Control: Replace the enzyme solution with an equal volume of purification buffer.

    • Boiled Enzyme Control: Use enzyme that has been boiled for 10 minutes to denature it.

    • Inhibitor Control: Include a known CCD inhibitor like disulfiram in the reaction mixture.[12][13]

    • These controls are non-negotiable. A positive result is only meaningful if these controls are negative, confirming that product formation is enzymatic.

  • Reaction Quenching and Extraction:

    • Stop the reaction by adding 1 mL of ice-cold ethanol.

    • Add 1 mL of hexane (or a hexane:ethyl acetate mixture) and vortex vigorously for 2 minutes.

    • Centrifuge at 3,000 x g for 5 minutes to separate the phases.

    • Carefully collect the upper organic phase containing the carotenoids and apocarotenoids.

    • Dry the extract under a stream of nitrogen.

Part C: Product Analysis

  • HPLC-DAD Analysis:

    • Re-dissolve the dried extract in 100 µL of mobile phase (e.g., a gradient of acetonitrile/methanol/dichloromethane).

    • Inject onto a C18 or C30 reverse-phase HPLC column.

    • Monitor the elution profile using a diode-array detector (DAD), scanning from 250-600 nm.

    • Identify β-Apo-13-carotenone and other products by comparing their retention times and UV/Vis absorption spectra with authentic standards.[12][13][14]

  • LC-MS Confirmation: For unambiguous identification, analyze the sample via LC-MS to confirm the molecular weight of the putative β-Apo-13-carotenone peak (C18H26O, MW: 258.4 g/mol ).[1]

Data Presentation and Interpretation

Quantitative data from enzymatic assays should be presented clearly to demonstrate reaction kinetics and dependencies.

Table 1: Time-Course of β-Apo-13-carotenone Formation

Incubation Time (min)β-Carotene Remaining (pmol)β-Apo-13-carotenone Formed (pmol)β-Apo-14'-carotenal Formed (pmol)
010,000 ± 15000
158,950 ± 210110 ± 15105 ± 12
307,800 ± 180225 ± 20215 ± 18
605,500 ± 250460 ± 30445 ± 28
60 (No Enzyme)9,950 ± 160N.D.N.D.
60 (Boiled Enzyme)9,980 ± 140N.D.N.D.
Data are presented as mean ± SD (n=3). N.D. = Not Detected.

Interpretation of Results:

  • Linearity: The formation of β-Apo-13-carotenone should increase linearly over time and with increasing protein concentration (up to a saturation point), which is a hallmark of enzymatic activity.[13][14]

  • Stoichiometry: The co-formation of other cleavage products, like β-apo-14'-carotenal, provides further evidence for the proposed excentric cleavage mechanism.

  • Control Validation: The absence of product formation in the "No Enzyme" and "Boiled Enzyme" controls is critical to rule out non-enzymatic degradation as the source of the observed apocarotenoid.

Conclusion and Future Perspectives

The enzymatic formation of β-Apo-13-carotenone is a specific outcome of the excentric cleavage of β-carotene, catalyzed by members of the CCD enzyme family. Its proven ability to act as a high-affinity antagonist for both RXR and RAR nuclear receptors underscores the importance of understanding its biosynthesis.[3][4] For researchers in drug development, this pathway offers a potential target for modulating retinoid signaling. For scientists in nutrition and physiology, it highlights a mechanism by which dietary carotenoids can yield bioactive compounds beyond vitamin A.

Future work should focus on identifying the specific CCD isozymes in various human tissues responsible for its production, characterizing their substrate specificity and kinetic parameters in detail, and exploring the physiological regulation of their expression. The robust in vitro methodologies detailed in this guide provide the foundational tools necessary for these advanced investigations.

References

  • Structural and Mechanistic Aspects of Carotenoid Cleavage Dioxygenases (CCDs) - PMC. (n.d.). National Center for Biotechnology Information.
  • Carotenoid Cleavage Oxygenases from Microbes and Photosynthetic Organisms: Features and Functions. (2016). MDPI.
  • Structural and mechanistic aspects of carotenoid cleavage dioxygenases (CCDs). (2014). PubMed.
  • Enzymology of the carotenoid cleavage dioxygenases: reaction mechanisms, inhibition and biochemical roles. (2014). PubMed.
  • Characterization of beta-apo-13-carotenone and beta-apo-14'-carotenal as enzymatic products of the excentric cleavage of beta-carotene. (1991). PubMed.
  • Structural basis for carotenoid cleavage by an archaeal carotenoid dioxygenase. (2020). Proceedings of the National Academy of Sciences.
  • A novel carotenoid cleavage activity involved in the biosynthesis of Citrus fruit-specific apocarotenoid pigments. (2013). Journal of Experimental Botany.
  • This compound. (n.d.). Smolecule.
  • Exploring the Diversity and Regulation of Apocarotenoid Metabolic Pathways in Plants. (2019). Frontiers in Plant Science.
  • Characterization of this compound and beta-apo-14'-carotenal as enzymatic products of the excentric cleavage of beta-carotene. (1991). Semantic Scholar.
  • In Vitro Activity Assay for Carotenoid Cleavage Dioxygenase 1 (CCD1). (n.d.). Benchchem.
  • The structural and biochemical basis of apocarotenoid processing by β-carotene-oxygenase-2. (2021). PubMed Central.
  • Carotenoids, β-Apocarotenoids, and Retinoids: The Long and the Short of It. (2022). MDPI.
  • Characterization of .beta.-apo-13-carotenone and .beta.-apo-14'-carotenal as enzymic products of the excentric cleavage of .beta.-carotene. (1991). ACS Publications.
  • The formation, occurrence, and function of β-apocarotenoids: β-carotene metabolites that may modulate nuclear receptor signaling. (2005). PubMed Central.
  • Preparation of carotenoid cleavage dioxygenases for X-ray crystallography. (2020). PubMed Central.
  • Uptake and Metabolism of β-apo-8′-carotenal, β-apo-10′-carotenal, and β-apo-13-carotenone in Caco-2 cells. (2019). PubMed Central.
  • β-Apo-13-carotenone Regulates Retinoid X Receptor Transcriptional Activity through Tetramerization of the Receptor. (2014). PubMed Central.
  • Preparation of carotenoid cleavage dioxygenases for X-ray crystallography. (2020). eScholarship, University of California.
  • Characterization of Carotenoid Cleavage Oxygenase Genes in Cerasus humilis and Functional Analysis of ChCCD1. (2023). MDPI.
  • Apo-13-carotenone is a potent antagonist of retinoic acid receptor. (2012). ResearchGate.
  • β-Apo-13-carotenone regulates retinoid X receptor transcriptional activity through tetramerization of the receptor. (2014). PubMed.
  • In Vitro and In Vivo Characterization of Retinoid Synthesis from β-carotene. (2008). PubMed Central.

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A Technical Guide to the Non-Enzymatic Degradation of β-Carotene and the Formation of β-Apo-13-carotenone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the non-enzymatic degradation pathways of β-carotene, with a specific focus on the formation of the biologically relevant cleavage product, β-apo-13-carotenone. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established chemical principles with practical, field-proven methodologies for inducing, analyzing, and quantifying this degradation process.

Section 1: Foundational Principles of β-Carotene Stability and Degradation

β-Carotene, a C40 isoprenoid, is renowned for its provitamin A activity and antioxidant properties. Its structure, characterized by an extended system of eleven conjugated double bonds, is the very source of its bioactivity and, paradoxically, its susceptibility to degradation.[1][2] Non-enzymatic degradation, driven by factors such as heat, light, and oxygen, leads to a variety of cleavage products, including apocarotenals and apocarotenones.[3][4][5] Among these, β-apo-13-carotenone has garnered significant interest due to its potential biological activities, including the modulation of nuclear receptor signaling.[6][7][8]

The primary non-enzymatic degradation pathways are isomerization and oxidation.[3][4] While enzymatic cleavage of β-carotene is a well-defined process, non-enzymatic breakdown often occurs through free-radical mediated mechanisms, leading to a more diverse array of products.[9][10][11]

The Central Role of Oxidation

The presence of oxygen is a critical factor in the non-enzymatic degradation of β-carotene.[2][4] The process is often autocatalytic, meaning the initial oxidation products can accelerate further degradation.[10] This oxidative cleavage can occur at various points along the polyene chain, leading to the formation of different β-apocarotenoids.[9][12] The formation of β-apo-13-carotenone is a result of cleavage at the 13,14 double bond.

Influential Factors in β-Carotene Degradation

Several environmental factors can significantly influence the rate and pathway of β-carotene degradation. Understanding these factors is crucial for both preserving β-carotene in various matrices and for designing controlled degradation studies.

FactorEffect on β-Carotene DegradationCausality
Temperature Increased temperature accelerates degradation, with a significant loss of β-carotene observed at elevated temperatures.[3] The degradation often follows first-order kinetics.[13][14]Provides the activation energy required to overcome the energy barrier for oxidative reactions and isomerization. High temperatures can lead to the formation of various volatile and non-volatile degradation products.[15]
Oxygen The presence of oxygen is a primary driver of oxidative degradation, leading to the formation of epoxides, apocarotenals, and apocarotenones.[4]Molecular oxygen, especially in its singlet state or as radical species, directly attacks the electron-rich conjugated double bond system of β-carotene.[4]
Light Exposure to light, particularly in the UV spectrum, can induce photo-oxidation and isomerization from the all-trans form to various cis-isomers.[3][4]Light provides the energy to excite β-carotene molecules, making them more susceptible to reaction with oxygen and promoting the formation of isomers with lower thermodynamic stability.
Pro-oxidants Transition metal cations and lipid hydroperoxides can initiate and propagate the free-radical chain reactions that degrade β-carotene.[2][10]These species can act as catalysts, facilitating the formation of reactive oxygen species (ROS) that readily attack the β-carotene molecule.
Antioxidants Antioxidants such as α-tocopherol (Vitamin E) can protect β-carotene from oxidative degradation by scavenging free radicals.[10][16][17]They interrupt the free-radical chain reaction, thereby preserving the integrity of the β-carotene structure.

Section 2: The Chemical Pathway of β-Apo-13-carotenone Formation

The non-enzymatic formation of β-apo-13-carotenone from β-carotene is primarily an oxidative process. While the exact mechanism can be complex and involve multiple steps, a generally accepted pathway involves the formation of a peroxyl radical at the C13 position, followed by cleavage of the C13-C14 double bond.

Below is a diagram illustrating the proposed oxidative degradation pathway.

G BC β-Carotene Peroxyl β-Carotene Peroxyl Radical (at C13 position) BC->Peroxyl + O2 / Initiator Dioxetane Dioxetane Intermediate Peroxyl->Dioxetane Radical Cyclization Cleavage Oxidative Cleavage Dioxetane->Cleavage Apo13 β-Apo-13-carotenone Cleavage->Apo13 Other Other Cleavage Products Cleavage->Other

Caption: Oxidative degradation pathway of β-carotene to β-apo-13-carotenone.

Section 3: Experimental Protocols for the Study of β-Carotene Degradation

This section provides a detailed, step-by-step methodology for inducing and analyzing the non-enzymatic degradation of β-carotene to form β-apo-13-carotenone. This protocol is designed to be a self-validating system, incorporating controls and precise analytical techniques.

Workflow for Degradation and Analysis

The overall experimental workflow is depicted in the following diagram.

G cluster_prep Sample Preparation cluster_stress Induction of Degradation cluster_analysis Analysis Prep Prepare β-Carotene Solution (e.g., in organic solvent or oil matrix) Thermal Thermal Stress (e.g., 60-140°C) Prep->Thermal Oxidative Oxidative Stress (e.g., AIBN initiator) Prep->Oxidative Sampling Time-course Sampling Thermal->Sampling Oxidative->Sampling Extraction Solvent Extraction of β-Carotene & Products Sampling->Extraction HPLC HPLC-DAD/MS Analysis Extraction->HPLC Quant Quantification of β-Apo-13-carotenone HPLC->Quant

Caption: Experimental workflow for β-carotene degradation studies.

Detailed Step-by-Step Methodology

Objective: To induce the non-enzymatic degradation of β-carotene under controlled thermal and oxidative stress and to quantify the formation of β-apo-13-carotenone using HPLC.

Materials:

  • Crystalline β-carotene (≥97% purity)

  • Anhydrous toluene or a suitable lipid matrix (e.g., corn oil)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) as a radical initiator[13]

  • HPLC-grade solvents (e.g., acetonitrile, methanol, dichloromethane)

  • Reference standard for β-apo-13-carotenone

  • Inert gas (e.g., nitrogen or argon)

Equipment:

  • Heating block or temperature-controlled incubator

  • Vortex mixer

  • Centrifuge

  • HPLC system with a Diode Array Detector (DAD) or Mass Spectrometer (MS)

  • C30 reverse-phase HPLC column

Protocol:

  • Preparation of β-Carotene Stock Solution:

    • Dissolve a known amount of crystalline β-carotene in anhydrous toluene to achieve a final concentration of approximately 1 mM. Handle the solution under subdued light and an inert atmosphere to prevent premature degradation.

  • Induction of Degradation:

    • Thermal Degradation:

      • Aliquot the β-carotene solution into several sealed vials.

      • Place the vials in a heating block set to a desired temperature (e.g., 80°C).[3]

      • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial and immediately cool it on ice to quench the reaction. Store at -20°C until analysis.

    • Oxidative Degradation (AIBN-induced):

      • Prepare a stock solution of AIBN in toluene (e.g., 100 mM).

      • Add a specific volume of the AIBN stock solution to the β-carotene solution to achieve a final AIBN concentration of 10 mM.[13]

      • Incubate the mixture at a controlled temperature (e.g., 41-60°C) to initiate the thermal decomposition of AIBN and the subsequent generation of peroxyl radicals.[13]

      • Sample at various time points as described for thermal degradation.

  • Sample Preparation for HPLC Analysis:

    • Prior to injection, filter the samples through a 0.22 µm PTFE syringe filter.

    • If β-carotene is in an oil matrix, perform a liquid-liquid extraction using a suitable solvent system (e.g., hexane/isopropanol) to isolate the carotenoids.

  • HPLC Analysis:

    • Column: C30 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of methanol, methyl-tert-butyl ether, and water is commonly used.

    • Detection: Monitor the eluent using a DAD at approximately 450 nm for β-carotene and at the specific λmax for β-apo-13-carotenone. For definitive identification, use an MS detector.[13]

    • Quantification: Generate a standard curve using the β-apo-13-carotenone reference standard to quantify its concentration in the degraded samples.

Self-Validation and Controls:

  • Negative Control: A β-carotene solution without the stressor (heat or AIBN) should be analyzed at each time point to account for any degradation due to handling.

  • Time Zero Sample: Analysis of the sample immediately after preparation (t=0) provides the initial concentration of β-carotene.

  • Standard Addition: To account for matrix effects, especially in complex systems like oils, the method of standard addition can be employed for accurate quantification.

Section 4: Data Interpretation and Expected Outcomes

The degradation of β-carotene typically follows first-order kinetics, where the rate of degradation is proportional to the concentration of β-carotene.[13][18][19] By plotting the natural logarithm of the β-carotene concentration versus time, a linear relationship should be observed, the slope of which represents the degradation rate constant.

The concentration of β-apo-13-carotenone is expected to increase over time as β-carotene degrades. A typical kinetic profile will show a decrease in the parent compound and a corresponding increase in the degradation products.

Quantitative Data Summary

The following table provides a hypothetical example of data that could be generated from a thermal degradation study.

Time (hours)β-Carotene Concentration (µM)β-Apo-13-carotenone Concentration (µM)
010000
185025
272048
451085
8260130
2450150

Section 5: Conclusion and Future Directions

The non-enzymatic degradation of β-carotene is a complex process influenced by a multitude of factors. The formation of β-apo-13-carotenone is a significant outcome of this degradation, and its presence in foods and biological systems warrants further investigation into its physiological effects. The methodologies outlined in this guide provide a robust framework for researchers to study this phenomenon in a controlled and reproducible manner. Future research should focus on elucidating the complete profile of degradation products under various conditions and exploring the biological implications of these compounds in the context of human health and disease.

References

  • Summary of β-carotene metabolism. Symmetric oxidative cleavage of... - ResearchGate. Available at: [Link]

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  • Degradation of β-carotene during fruit and vegetable processing or storage: Reaction mechanisms and kinetic aspects: A review | Request PDF - ResearchGate. Available at: [Link]

  • Central and eccentric cleavages of β-carotene. Oxidative cleavage of... - ResearchGate. Available at: [Link]

  • Kinetic Study of Encapsulated β-Carotene Degradation in Dried Systems: A Review - NIH. Available at: [Link]

  • Analytical tools for the analysis of β-carotene and its degradation products - PubMed Central. Available at: [Link]

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  • Degradation of β-carotene during fruit andvegetable processing or storage: reaction mechanisms and kinetic aspects: areview. Available at: [Link]

  • Free Radical Mediated Oxidative Degradation of Carotenes and Xanthophylls - PMC. Available at: [Link]

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  • APOCAROTENOIDS: EMERGING ROLES IN MAMMALS - PMC - PubMed Central. Available at: [Link]

  • Reversed Phase HPLC Analysis of Stability and Microstructural Effects on Degradation Kinetics of β-Carotene Encapsulated in Freeze-Dried Maltodextrin–Emulsion Systems | Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]

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  • β-Carotene turnover pathways. β-Carotene oxidation primarily yields... - ResearchGate. Available at: [Link]

  • Oxidative degradation of β-carotene and β-apo-8 - DSpace Repository. Available at: [Link]

  • Naturally occurring eccentric cleavage products of provitamin A β-carotene function as antagonists of retinoic acid receptors - PubMed. Available at: [Link]

  • The formation, occurrence, and function of β-apocarotenoids: β-carotene metabolites that may modulate nuclear receptor signaling1 - PubMed Central. Available at: [Link]

  • Characterization of this compound and beta-apo-14'-carotenal as enzymatic products of the excentric cleavage of beta-carotene. | Semantic Scholar. Available at: [Link]

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  • Full article: Degradation kinetics of β-carotene in carrot slices during convective drying. Available at: [Link]

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A Technical Guide to the Interaction of beta-Apo-13-carotenone with Nuclear Receptors: Mechanisms, Methodologies, and Therapeutic Implications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This in-depth technical guide provides a comprehensive overview of the molecular interactions between beta-Apo-13-carotenone, an eccentric cleavage product of β-carotene, and nuclear receptors. Moving beyond a simple recitation of facts, this document elucidates the causal mechanisms, details robust experimental protocols for investigation, and explores the potential of this naturally occurring apocarotenoid in the realm of drug discovery and development.

Section 1: Foundational Concepts: An Introduction to this compound and Nuclear Receptors

This compound is a C18 apocarotenoid that results from the oxidative cleavage of β-carotene at the 13,14 double bond.[1][2] Unlike the central cleavage of β-carotene which yields vitamin A (retinal), eccentric cleavage produces a variety of apocarotenoids with distinct biological activities.[2][3] These molecules are not merely metabolic byproducts but are increasingly recognized as signaling molecules that can modulate various physiological pathways.[4][5]

Nuclear receptors are a superfamily of ligand-activated transcription factors that regulate gene expression in response to a diverse array of small lipophilic molecules, including steroid hormones, thyroid hormones, and vitamins.[6] They play pivotal roles in development, metabolism, and homeostasis. The Retinoid X Receptors (RXRs) and Retinoic Acid Receptors (RARs) are key members of this superfamily, forming heterodimers or homodimers to control the transcription of target genes.[6]

Section 2: The Core Interaction: this compound as a Nuclear Receptor Antagonist

A significant body of research has established that this compound functions as an antagonist of both RXR and RAR.[3][4][7] This antagonistic activity is of considerable interest due to the central role of these receptors in cellular processes and disease.

A Novel Mechanism of RXRα Antagonism: Induction of a Transcriptionally Silent Tetramer

The interaction of this compound with RXRα is particularly noteworthy for its unique mechanism of action. While many antagonists function by sterically hindering the recruitment of coactivator proteins, this compound operates differently. It induces the formation of a transcriptionally silent RXRα tetramer.[6][8] This is a departure from the typical activation pathway where the agonist, 9-cis-retinoic acid (9cRA), promotes the dissociation of RXR tetramers into transcriptionally active dimers.[6]

Crucially, this compound does not interfere with the binding of coactivators to the RXRα ligand-binding domain (LBD).[6][8] Instead, by stabilizing the tetrameric state, it effectively sequesters RXRα, preventing it from participating in transcriptional activation.[6] This novel antagonistic mechanism presents a unique avenue for therapeutic intervention.

Signaling Pathway: RXRα Activation and Antagonism by this compound

RXR_Signaling cluster_agonist Agonist Pathway (9cRA) cluster_antagonist Antagonist Pathway (β-Apo-13-carotenone) 9cRA 9cRA RXR_Tetramer_Agonist RXRα Tetramer (Inactive Pool) 9cRA->RXR_Tetramer_Agonist Binds RXR_Dimer RXRα Dimer (Active) RXR_Tetramer_Agonist->RXR_Dimer Dissociation DNA_Binding Binds to RXRE RXR_Dimer->DNA_Binding Coactivator_Recruitment Coactivator Recruitment DNA_Binding->Coactivator_Recruitment Gene_Transcription Target Gene Transcription Coactivator_Recruitment->Gene_Transcription bA13c β-Apo-13-carotenone RXR_Tetramer_Antagonist RXRα Tetramer (Transcriptionally Silent) bA13c->RXR_Tetramer_Antagonist Induces & Stabilizes No_Transcription No Gene Transcription RXR_Tetramer_Antagonist->No_Transcription Transactivation_Workflow Start Start Cell_Culture Culture suitable cell line (e.g., COS-7, HepG2) Start->Cell_Culture Transfection Co-transfect cells with: 1. Nuclear Receptor Expression Vector 2. Reporter Plasmid (e.g., RXRE-Luc) 3. Control Plasmid (e.g., Renilla) Cell_Culture->Transfection Treatment Treat cells with: - Agonist (e.g., 9cRA) - Antagonist (β-Apo-13-carotenone) - Combination of both Transfection->Treatment Incubation Incubate for 24-48 hours Treatment->Incubation Cell_Lysis Lyse cells to release cellular contents Incubation->Cell_Lysis Luciferase_Assay Measure Firefly and Renilla luciferase activity Cell_Lysis->Luciferase_Assay Data_Analysis Normalize Firefly to Renilla activity. Calculate fold induction/inhibition. Luciferase_Assay->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for a nuclear receptor transactivation assay.

Protocol: RXRα Transactivation Assay

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., COS-7) in 96-well plates.

    • Co-transfect the cells with an expression vector for human RXRα, a reporter plasmid containing a luciferase gene under the control of an RXR response element (RXRE-Luc), and a control plasmid expressing Renilla luciferase for normalization. [6]

  • Compound Treatment:

    • After 24 hours of transfection, treat the cells with varying concentrations of 9-cis-retinoic acid in the presence or absence of different concentrations of this compound. [6]

  • Luciferase Assay:

    • Incubate the cells for an additional 24 hours.

    • Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the Firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

    • The results are typically expressed as fold induction of luciferase activity compared to a vehicle control. A rightward shift in the dose-response curve of the agonist in the presence of the antagonist is indicative of competitive antagonism. [9]

Section 4: Implications for Drug Development

The unique antagonistic properties of this compound position it as a compelling lead compound for drug development.

  • Oncology: Given the role of RXR and RAR in cell proliferation and differentiation, antagonists could have applications in the treatment of various cancers. For instance, they could be used to counteract the effects of endogenous retinoids that may promote the growth of certain tumors.

  • Metabolic Diseases: RXR forms heterodimers with other nuclear receptors, such as LXR and PPAR, which are key regulators of lipid and glucose metabolism. Modulating RXR activity with specific antagonists could offer a novel therapeutic strategy for metabolic disorders.

  • Dermatology: Retinoids are widely used in dermatology. The development of specific RXR or RAR antagonists could provide more targeted therapies with potentially fewer side effects.

Section 5: Conclusion and Future Directions

This compound has emerged as a fascinating naturally occurring molecule with potent and specific antagonistic effects on RXR and RAR. Its novel mechanism of inducing a transcriptionally silent RXRα tetramer opens up new avenues for understanding and modulating nuclear receptor signaling. Further research is warranted to fully elucidate the physiological and pathophysiological roles of this apocarotenoid and to explore its therapeutic potential. Key areas for future investigation include in vivo studies to assess its efficacy and safety, as well as medicinal chemistry efforts to optimize its drug-like properties.

References

  • Sun, L., et al. (2014). β-Apo-13-carotenone Regulates Retinoid X Receptor Transcriptional Activity through Tetramerization of the Receptor. Journal of Biological Chemistry, 289(50), 34647-34658. [Link]

  • Harrison, E. H., et al. (2012). The formation, occurrence, and function of β-apocarotenoids: β-carotene metabolites that may modulate nuclear receptor signaling. The American Journal of Clinical Nutrition, 96(5), 1181S-1185S. [Link]

  • Ramírez, J., et al. (2020). Apocarotenoids as Stress Signaling Molecules in Plants. International Journal of Molecular Sciences, 21(23), 9239. [Link]

  • Avendaño-Vázquez, S. E., et al. (2021). Schematic representation of signaling pathways of apocarotenoids signals produced in plastids. ResearchGate. [Link]

  • Stange, C. (2016). Apocarotenoids: A New Carotenoid-Derived Pathway. Methods in Molecular Biology, 1421, 149-163. [Link]

  • Ramírez, J., et al. (2020). Signaling Pathways Induced by β-Carotene-Derived Apocarotenoids. ResearchGate. [Link]

  • Havaux, M. (2020). Plant apocarotenoids: from retrograde signaling to interspecific communication. The Plant Journal, 105(2), 275-291. [Link]

  • Harrison, E. H. (2012). The formation, occurrence, and function of β-apocarotenoids: β-carotene metabolites that may modulate nuclear receptor signaling. PubMed. [Link]

  • Harrison, E. H. (2022). Carotenoids, β-Apocarotenoids, and Retinoids: The Long and the Short of It. Nutrients, 14(7), 1411. [Link]

  • Sun, L., et al. (2014). β-Apo-13-carotenone regulates retinoid X receptor transcriptional activity through tetramerization of the receptor. PubMed. [Link]

  • Eroglu, A., et al. (2012). Apo-13-carotenone is a high affinity ligand for purified retinoid X... ResearchGate. [Link]

  • Eroglu, A., et al. (2012). The eccentric cleavage product of β-carotene, β-apo-13-carotenone, functions as an antagonist of RXRα. Archives of Biochemistry and Biophysics, 527(2), 99-105. [Link]

  • Ziouzenkova, O., et al. (2016). Actions of β-Apo-Carotenoids in Differentiating Cells: Differential Effects in P19 Cells and 3T3-L1 Adipocytes. Journal of Nutrition and Metabolism, 2016, 8153492. [Link]

  • Zile, M. H., et al. (2010). β-Apocarotenoids do not significantly activate retinoic acid receptors α or β. Journal of Nutrition, 140(9), 1603-1608. [Link]

  • Eroglu, A., et al. (2012). Naturally occurring eccentric cleavage products of provitamin A β-carotene function as antagonists of retinoic acid receptors. Journal of Biological Chemistry, 287(19), 15886-15895. [Link]

  • dela Seña, C., et al. (2014). Uptake and metabolism of β-apo-10′-carotenal, β-apo-14′-carotenal, and β-apo-13-carotenone in Caco-2 cells. Journal of Lipid Research, 55(8), 1644-1652. [Link]

  • Harrison, E. H. (2012). Methods for assessing the interaction of apocarotenoids with vertebrate nuclear receptors. Methods in Molecular Biology, 898, 237-248. [Link]

  • von Lintig, J. (2012). APOCAROTENOIDS: EMERGING ROLES IN MAMMALS. Annual Review of Nutrition, 32, 235-251. [Link]

  • Harrison, E. H. (2022). Carotenoids, β-Apocarotenoids, and Retinoids: The Long and the Short of It. PubMed. [Link]

  • Eroglu, A., et al. (2012). Apo-13-Carotenone is a high affinity ligand for purified retinoic acid... ResearchGate. [Link]

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The Dual Nature of a β-Carotene Metabolite: A Technical Guide to β-Apo-13-carotenone as a Vitamin A Antagonist

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin A and its derivatives, collectively known as retinoids, are pivotal regulators of a vast array of physiological processes, from embryonic development to immune function. The biological activities of retinoids are primarily mediated by the nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). While the agonistic effects of retinoic acid are well-documented, the endogenous mechanisms that antagonize or modulate retinoid signaling are less understood. This technical guide provides an in-depth exploration of β-apo-13-carotenone, a naturally occurring eccentric cleavage product of β-carotene, and its role as a potent antagonist of vitamin A signaling. We will delve into the molecular mechanisms of its antagonism, present key quantitative data, and provide detailed experimental protocols for its characterization. This guide is intended to serve as a comprehensive resource for researchers investigating retinoid signaling, nuclear receptor function, and the biological activities of carotenoid metabolites.

Introduction: The Eccentric Path from Provitamin A to Vitamin A Antagonist

β-Carotene, the most prominent provitamin A carotenoid in the human diet, is renowned for its conversion to vitamin A (retinal) through symmetric cleavage at the central 15,15' double bond by the enzyme β-carotene 15,15'-oxygenase (BCO1).[1] However, an alternative "eccentric" cleavage pathway, mediated by enzymes such as β-carotene 9',10'-oxygenase (BCO2) and potentially non-enzymatic oxidation, yields a variety of β-apocarotenoids with differing chain lengths.[2] Among these, the C18 ketone, β-apo-13-carotenone, has emerged as a significant modulator of retinoid signaling, functioning not as a vitamin A precursor, but as a direct antagonist.[2]

This guide will elucidate the scientific evidence establishing β-apo-13-carotenone as a vitamin A antagonist, a finding with potential implications for understanding the physiological and pharmacological effects of high-dose β-carotene supplementation.

The Molecular Basis of Antagonism: Targeting the Gatekeepers of Retinoid Signaling

β-Apo-13-carotenone exerts its antagonistic effects by directly interacting with the two key families of nuclear receptors that mediate vitamin A signaling: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs).[2]

Antagonism of Retinoic Acid Receptors (RARs)

Studies have demonstrated that β-apo-13-carotenone can directly compete with all-trans-retinoic acid (ATRA), the endogenous ligand for RARs, for binding to the ligand-binding pocket of all three RAR isotypes (α, β, and γ).[3] This competitive binding prevents the conformational changes in the receptor that are necessary for the recruitment of coactivators and the initiation of target gene transcription.[4]

A Unique Mechanism of Retinoid X Receptor (RXR) Antagonism

The interaction of β-apo-13-carotenone with RXRα is particularly noteworthy. While it also competes with the natural RXR ligand, 9-cis-retinoic acid (9cRA), for binding, its antagonistic mechanism is distinct from many synthetic antagonists.[1][5] Instead of preventing coactivator binding, β-apo-13-carotenone induces the formation of a transcriptionally silent RXRα tetramer.[1][5] This tetrameric conformation is unable to effectively bind to DNA response elements, thereby inhibiting RXR-mediated gene transcription.[1]

Signaling Pathway of RAR and RXR Antagonism by β-Apo-13-carotenone

RAR_RXR_Antagonism cluster_activation Canonical Vitamin A Signaling cluster_antagonism Antagonism by β-Apo-13-carotenone ATRA All-trans Retinoic Acid (ATRA) RAR RAR ATRA->RAR Apo13 β-Apo-13-carotenone nine_cis_RA 9-cis Retinoic Acid (9cRA) RXR RXR nine_cis_RA->RXR Heterodimer RAR/RXR Heterodimer RAR->Heterodimer RARE Retinoic Acid Response Element (RARE) RAR->RARE Binding Inhibited RXR->Heterodimer RXR_tetramer Transcriptionally Silent RXR Tetramer RXR->RXR_tetramer Induces Tetramerization Heterodimer->RARE Coactivators Coactivators RARE->Coactivators Recruitment Transcription_Inhibition Transcription Inhibited RARE->Transcription_Inhibition Transcription_Activation Target Gene Transcription Coactivators->Transcription_Activation Apo13->RAR Competitive Binding Apo13->RXR Binding RXR_tetramer->RARE Binding Inhibited

Caption: Mechanism of β-Apo-13-carotenone antagonism of RAR and RXR signaling pathways.

Quantitative Assessment of Antagonistic Potency

The efficacy of β-apo-13-carotenone as a vitamin A antagonist has been quantified through various in vitro assays. The following table summarizes key binding affinity data.

ReceptorLigandBinding Affinity (Kd or Ki)Reference
RARα All-trans-retinoic acid~2-6 nM[3]
β-Apo-13-carotenone~2-6 nM[3]
RARβ All-trans-retinoic acid~2-6 nM[3]
β-Apo-13-carotenone~2-6 nM[3]
RARγ All-trans-retinoic acid~2-6 nM[3]
β-Apo-13-carotenone~2-6 nM[3]
RXRα 9-cis-retinoic acid~15.7 nM[6]
β-Apo-13-carotenone~7-8 nM[5]

Note: Kd (dissociation constant) and Ki (inhibition constant) are measures of binding affinity, with lower values indicating stronger binding.

Experimental Protocols for Characterization

To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments used to characterize the antagonistic properties of β-apo-13-carotenone.

Dual-Luciferase Reporter Assay for Transcriptional Activity

This assay is a cornerstone for assessing the ability of a compound to modulate the transcriptional activity of nuclear receptors.

Workflow for Dual-Luciferase Reporter Assay

Luciferase_Assay_Workflow cluster_workflow Dual-Luciferase Reporter Assay Workflow A Day 1: Cell Seeding Seed mammalian cells (e.g., HEK293T) in a 96-well plate. B Day 2: Transfection Co-transfect cells with: 1. RXR/RAR expression vector 2. RXRE/RARE-luciferase reporter vector 3. Renilla luciferase control vector A->B C Day 3: Compound Treatment Treat cells with: - Vehicle control - RXR/RAR agonist (e.g., 9-cis-RA/ATRA) - β-Apo-13-carotenone - Agonist + β-Apo-13-carotenone B->C D Day 4: Cell Lysis & Luminescence Reading Lyse cells and sequentially measure Firefly and Renilla luciferase activity using a luminometer. C->D E Data Analysis Normalize Firefly to Renilla luciferase activity. Calculate fold change and IC50 values. D->E

Caption: Step-by-step workflow for the dual-luciferase reporter assay.

Detailed Protocol:

  • Cell Culture and Seeding:

    • Culture a suitable mammalian cell line (e.g., HEK293T, COS-7) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • On Day 1, seed the cells into a 96-well white, clear-bottom plate at a density of approximately 2 x 104 cells per well in 100 µL of medium.[7]

  • Transfection:

    • On Day 2, prepare a transfection mixture according to the manufacturer's protocol for your chosen transfection reagent (e.g., Lipofectamine).

    • For each well, transfect the cells with a mixture containing:

      • 50 ng of the appropriate luciferase reporter plasmid (containing either RXR response elements (RXREs) or RAR response elements (RAREs) upstream of the firefly luciferase gene).[7]

      • 50 ng of the corresponding nuclear receptor expression plasmid (e.g., pCMX-hRXRα or pSG5-hRARα).[7]

      • 5 ng of a control plasmid expressing Renilla luciferase (e.g., pRL-TK) for normalization of transfection efficiency.[7]

    • Incubate the cells for 24 hours post-transfection.

  • Compound Treatment:

    • On Day 3, prepare serial dilutions of β-apo-13-carotenone in serum-free medium.

    • Prepare a solution of the appropriate agonist (e.g., 100 nM 9-cis-retinoic acid for RXR or 100 nM all-trans-retinoic acid for RAR).

    • Aspirate the old medium and treat the cells with the respective compounds: vehicle control, agonist alone, β-apo-13-carotenone alone, or a combination of agonist and β-apo-13-carotenone.

    • Incubate for an additional 24 hours.

  • Lysis and Luminescence Measurement:

    • On Day 4, equilibrate the Dual-Luciferase® Reporter Assay reagents to room temperature.[7]

    • Remove the culture medium and gently wash the cells once with phosphate-buffered saline (PBS).[7]

    • Add 20 µL of 1X Passive Lysis Buffer to each well and incubate on a shaker for 15 minutes at room temperature.[7][8]

    • Measure firefly luciferase activity by adding 100 µL of Luciferase Assay Reagent II (LAR II) to each well and immediately reading the luminescence in a luminometer.[7][8]

    • Subsequently, measure Renilla luciferase activity by adding 100 µL of Stop & Glo® Reagent to each well and reading the luminescence again.[8]

  • Data Analysis:

    • Normalize the firefly luciferase readings to the Renilla luciferase readings for each well.

    • Calculate the fold induction of luciferase activity by the agonist relative to the vehicle control.

    • Determine the inhibitory effect of β-apo-13-carotenone by comparing the agonist-induced activity in the presence and absence of the compound.

    • Plot a dose-response curve and calculate the IC50 value for β-apo-13-carotenone.

Competitive Radioligand Binding Assay

This assay directly measures the ability of a compound to compete with a radiolabeled ligand for binding to a receptor.

Detailed Protocol:

  • Receptor Preparation:

    • Prepare cell membrane fractions or purified recombinant RAR or RXR protein.

  • Binding Reaction:

    • In a 96-well plate, set up the binding reactions in a suitable binding buffer. Each reaction should contain:

      • A fixed concentration of the radiolabeled ligand (e.g., [3H]-all-trans-retinoic acid for RARs or [3H]-9-cis-retinoic acid for RXRs) at a concentration at or below its Kd.[9]

      • The prepared receptor.

      • Increasing concentrations of unlabeled β-apo-13-carotenone.

    • Include controls for total binding (radioligand + receptor) and non-specific binding (radioligand + receptor + a high concentration of unlabeled homologous ligand).[9]

  • Incubation:

    • Incubate the plate at an appropriate temperature and for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly separate the bound from the free radioligand using a filtration apparatus with glass fiber filters.[10]

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the percentage of specific binding against the concentration of β-apo-13-carotenone.

    • Determine the IC50 value and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vivo Relevance and Considerations

While in vitro studies provide a clear mechanistic understanding of β-apo-13-carotenone's antagonistic properties, its in vivo effects are an area of active investigation. Studies in mice have shown that dietary β-carotene can influence the expression of genes involved in lipid metabolism and immune cell differentiation, effects that are dependent on BCO1 activity and subsequent retinoid signaling.[11][12] However, direct in vivo studies focusing specifically on the antagonistic effects of β-apo-13-carotenone are still emerging.

A key consideration for in vivo studies is the cellular uptake and metabolism of β-apo-13-carotenone. Research using Caco-2 intestinal cells has shown that this compound is rapidly taken up and extensively degraded, suggesting that its systemic bioavailability may be limited.[7] This highlights the importance of cell-type-specific metabolism in determining the physiological impact of β-apo-13-carotenone.

Analytical Methodologies: Detection and Quantification

Accurate detection and quantification of β-apo-13-carotenone in biological matrices are crucial for both in vitro and in vivo studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose due to its high sensitivity and specificity.

General LC-MS/MS Protocol Outline:

  • Sample Preparation:

    • Extraction of lipids from plasma or tissue homogenates using a suitable organic solvent system (e.g., ethanol/ethyl acetate).[13]

    • Inclusion of an appropriate internal standard (e.g., a stable isotope-labeled analog) is critical for accurate quantification.

  • Chromatographic Separation:

    • Use of a reverse-phase C18 or C30 column to separate β-apo-13-carotenone from other carotenoids and lipids.[13][14]

  • Mass Spectrometric Detection:

    • Employ atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode.

    • Utilize multiple reaction monitoring (MRM) for selective and sensitive detection of the parent and fragment ions of β-apo-13-carotenone.

Conclusion and Future Directions

The discovery of β-apo-13-carotenone as a potent vitamin A antagonist adds a new layer of complexity to our understanding of retinoid signaling. This naturally occurring metabolite of β-carotene can directly compete with endogenous retinoids for binding to both RARs and RXRs, thereby inhibiting their transcriptional activity. The unique mechanism of inducing a transcriptionally silent RXR tetramer highlights a novel mode of nuclear receptor regulation.

For researchers in drug development, β-apo-13-carotenone serves as a lead compound for the design of novel RAR and RXR modulators. Further research is warranted to fully elucidate the in vivo physiological and pathological roles of β-apo-13-carotenone, particularly in the context of high β-carotene intake and its potential impact on vitamin A homeostasis. The detailed protocols and information provided in this guide aim to facilitate these future investigations and contribute to a deeper understanding of the intricate network of retinoid signaling.

References

  • Durojaye, O. A., et al. (2019). Uptake and Metabolism of β-apo-8′-carotenal, β-apo-10′-carotenal, and β-apo-13-carotenone in Caco-2 cells. Journal of Lipid Research, 60(2), 340-350. [Link]

  • Sun, T., et al. (2014). β-Apo-13-carotenone Regulates Retinoid X Receptor Transcriptional Activity through Tetramerization of the Receptor. Journal of Biological Chemistry, 289(48), 33322-33333. [Link]

  • Assay Genie. (n.d.). Dual Luciferase Reporter Assay Protocol. Retrieved from [Link]

  • Amengual, J., et al. (2016). Actions of β-Apo-Carotenoids in Differentiating Cells: Differential Effects in P19 Cells and 3T3-L1 Adipocytes. PLoS ONE, 11(4), e0153738. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Eroglu, A., et al. (2012). Naturally Occurring Eccentric Cleavage Products of Provitamin A β-Carotene Function as Antagonists of Retinoic Acid Receptors. Journal of Biological Chemistry, 287(19), 15886-15895. [Link]

  • Harrison, E. H. (2022). Carotenoids, β-Apocarotenoids, and Retinoids: The Long and the Short of It. Nutrients, 14(7), 1395. [Link]

  • Eroglu, A., et al. (2010). The eccentric cleavage product of β-carotene, β-apo-13-carotenone, functions as an antagonist of RXRα. Archives of Biochemistry and Biophysics, 504(1), 11-16. [Link]

  • Ford, J. L., et al. (2014). An LC/MS/MS method for stable isotope dilution studies of β-carotene bioavailability, bioconversion, and vitamin A status in humans. Journal of Lipid Research, 55(2), 319-327. [Link]

  • Bar-El, D., et al. (2021). Development of an Advanced HPLC–MS/MS Method for the Determination of Carotenoids and Fat-Soluble Vitamins in Human Plasma. Molecules, 26(11), 3133. [Link]

  • Mi, J., et al. (2019). Ultrahigh-Performance Liquid Chromatography–Mass Spectrometry Analysis of Carotenoid-Derived Hormones and Apocarotenoids in Plants. Current Protocols in Plant Biology, 4(4), e20100. [Link]

  • Promega Corporation. (n.d.). Dual-Luciferase® Reporter (DLR) Assay. protocols.io. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved from [Link]

  • Amengual, J., et al. (2019). Genetic dissection in a mouse model reveals interactions between carotenoids and lipid metabolism. Journal of Lipid Research, 60(1), 57-71. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • L-Farra, A. A., et al. (2009). Effects of dietary carotenoids on mouse lung genomic profiles and their modulatory effects on short-term cigarette smoke exposures. Toxicology and Applied Pharmacology, 236(2), 203-214. [Link]

  • Graphviz. (2024). DOT. Retrieved from [Link]

  • Amengual, J., et al. (2021). β-carotene accelerates the resolution of atherosclerosis in mice. eLife, 10, e63793. [Link]

  • van der Made, T. K., et al. (2006). A liquid chromatography-mass spectrometry method for the quantification of bioavailability and bioconversion of beta-carotene to retinol in humans. Analytical Biochemistry, 350(2), 232-240. [Link]

  • van der Made, T. K., et al. (2006). A liquid chromatography-mass spectrometry method for the quantification of bioavailability and bioconversion of beta-carotene to retinol in humans. Analytical Biochemistry, 350(2), 232-240. [Link]

  • Allenby, G., et al. (1993). Retinoic acid receptors and retinoid X receptors: interactions with endogenous retinoic acids. Proceedings of the National Academy of Sciences of the United States of America, 90(1), 30-34. [Link]

  • Boster Biological Technology. (n.d.). Nuclear Receptor Signaling Pathway. Retrieved from [Link]

  • Li, R., et al. (2018). Discovery of Transcriptional Targets Regulated by Nuclear Receptors Using a Probabilistic Graphical Model. Toxicological Sciences, 161(2), 329-340. [Link]

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The Emerging Role of Beta-Apo-13-carotenone in Retinoid Signaling: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of beta-apo-13-carotenone, a metabolite of beta-carotene, and its significant role as a modulator of retinoid signaling pathways. For researchers, scientists, and drug development professionals, this document delves into the enzymatic formation of this compound, its intricate interactions with Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs), and its function as a potent antagonist. We present detailed, field-proven methodologies for studying these interactions, including luciferase reporter assays, competitive radioligand binding assays, and co-immunoprecipitation techniques. Furthermore, this guide explores the downstream consequences of this compound-mediated signaling on gene expression and cellular processes, supported by quantitative data and pathway visualizations. Our objective is to equip researchers with the foundational knowledge and practical tools necessary to investigate the therapeutic and physiological potential of this intriguing apocarotenoid.

Introduction: Beyond Provitamin A - The Rise of Apocarotenoids in Cellular Signaling

For decades, the significance of beta-carotene has been primarily attributed to its role as a precursor to vitamin A (retinol), a critical component for vision, immune function, and cellular differentiation. This conversion is predominantly mediated by the central cleavage activity of β-carotene 15,15'-oxygenase (BCO1), yielding two molecules of retinal. However, a growing body of evidence highlights the biological importance of metabolites arising from the eccentric cleavage of beta-carotene by enzymes such as β-carotene 9',10'-oxygenase (BCO2).[1][2] These products, collectively known as apocarotenoids, are emerging as active signaling molecules in their own right.

Among these, this compound, a C18 ketone, has garnered significant attention for its ability to directly interact with and modulate the activity of the nuclear receptor families at the heart of retinoid signaling: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs).[3][4] Unlike the canonical retinoids, all-trans retinoic acid (atRA) and 9-cis retinoic acid (9cRA), which act as agonists, this compound functions as a potent antagonist, thereby offering a novel mechanism for regulating retinoid-responsive gene expression.[3][5] This guide will provide an in-depth exploration of the multifaceted role of this compound in these critical signaling pathways.

Formation and Metabolism of this compound

This compound is not a dietary carotenoid but is formed endogenously through the enzymatic cleavage of beta-carotene. The primary enzyme implicated in this process is β-carotene 9',10'-oxygenase (BCO2), a mitochondrial enzyme that catalyzes the asymmetric cleavage of carotenoids.[6][7]

Enzymatic Cleavage by BCO2

BCO2 cleaves beta-carotene at the 9',10' double bond to produce beta-apo-10'-carotenal and beta-ionone.[6][7] While the direct enzymatic step yielding this compound is still under investigation, it is hypothesized to arise from subsequent oxidative cleavage of longer beta-apocarotenals or even from the oxidative cleavage of retinoids themselves under conditions of oxidative stress.[3] The formation of this compound has been demonstrated in vitro using intestinal mucosa homogenates from various species, providing direct evidence for an enzymatic eccentric cleavage mechanism.[8]

dot

BetaCarotene β-Carotene BCO2 BCO2 (Eccentric Cleavage) BetaCarotene->BCO2 BetaApo10Carotenal β-apo-10'-carotenal BCO2->BetaApo10Carotenal BetaIonone β-ionone BCO2->BetaIonone FurtherOxidation Further Oxidative Cleavage BetaApo10Carotenal->FurtherOxidation BetaApo13Carotenone β-Apo-13-carotenone FurtherOxidation->BetaApo13Carotenone cluster_agonist Agonist Activation cluster_antagonist Antagonism by β-Apo-13-carotenone Agonist atRA / 9cRA Receptor_A RAR/RXR Agonist->Receptor_A Binds Coactivator Coactivator Receptor_A->Coactivator Recruits Gene_A Target Gene Transcription Coactivator->Gene_A Activates Antagonist β-Apo-13-carotenone Receptor_B RAR/RXR Antagonist->Receptor_B Binds NoCoactivator Coactivator Blocked Receptor_B->NoCoactivator Prevents Recruitment Gene_B Transcription Repressed NoCoactivator->Gene_B Inhibits Agonist_B atRA / 9cRA Agonist_B->Receptor_B Blocked Start Plate Cells Transfect Co-transfect with Receptor, Reporter, and Control Plasmids Start->Transfect Treat Treat with Agonist and β-Apo-13-carotenone Transfect->Treat Lyse Lyse Cells Treat->Lyse Measure Measure Firefly and Renilla Luciferase Activity Lyse->Measure Analyze Normalize and Calculate IC50 Measure->Analyze

Sources

An In-depth Technical Guide to the Antioxidant Potential of beta-Apo-13-carotenone

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological driver in numerous diseases, including neurodegenerative disorders, cardiovascular conditions, and cancer. This has spurred significant interest in identifying novel antioxidant compounds. Beta-Apo-13-carotenone, a C18 apocarotenoid derived from the oxidative cleavage of β-carotene, has emerged as a molecule of interest.[1][2] This technical guide provides a comprehensive overview of the theoretical and practical aspects of evaluating the antioxidant potential of this compound. It details the molecular basis for its antioxidant activity, provides validated protocols for its in vitro and cellular assessment, explores its interaction with key cellular signaling pathways, and discusses critical considerations for its development as a potential therapeutic agent.

Introduction: The Scientific Rationale

Carotenoids are well-established antioxidants, largely owing to their structure of conjugated double bonds that can effectively delocalize electrons and neutralize free radicals.[3][4] this compound is a metabolite of β-carotene, formed through enzymatic or non-enzymatic eccentric cleavage.[1][5][6][7] Its structure, featuring a β-ionone ring and a truncated polyene chain with a ketone group, suggests a capacity for antioxidant activity.[1] Understanding this potential requires a multi-faceted approach, moving from basic chemical reactivity to complex cellular responses. This guide serves as a methodological framework for researchers aiming to rigorously characterize the antioxidant profile of this intriguing apocarotenoid.

Physicochemical Properties and Molecular Structure

This compound, with the molecular formula C₁₈H₂₆O, is a lipid-soluble compound.[1][8] Its antioxidant potential is intrinsically linked to its chemical structure. The conjugated polyene chain, although shorter than its parent β-carotene, is the primary site of radical scavenging activity. The ketone functional group may influence its polarity and interaction with cellular membranes.

Caption: Chemical structure of this compound (C18H26O).

In Vitro Assessment of Antioxidant Capacity

To establish a baseline of antioxidant activity, a panel of in vitro chemical assays is recommended. Each assay targets a different aspect of antioxidant action, providing a more complete profile.

Radical Scavenging Assays

These assays measure the ability of a compound to directly neutralize stable free radicals.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This is a common and rapid method. The DPPH radical has a deep violet color, which is reduced to a pale yellow in the presence of an antioxidant.[9] The change in absorbance is measured spectrophotometrically.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: The ABTS radical cation is generated by the oxidation of ABTS. It is soluble in both aqueous and organic solvents, making it suitable for both hydrophilic and lipophilic antioxidants.[10]

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.[9] It is considered to be more biologically relevant than DPPH and ABTS assays as it utilizes a biologically relevant radical source.[10][11]

Table 1: Comparison of In Vitro Antioxidant Assays
AssayPrincipleRadical SourceMeasurementAdvantagesLimitations
DPPH Hydrogen atom transferStable DPPH radicalColorimetric (515 nm)Simple, rapid, inexpensiveNot representative of biological radicals
ABTS Electron transferABTS radical cationColorimetric (734 nm)Applicable to lipophilic & hydrophilic compoundsRadical is not physiologically relevant
ORAC Hydrogen atom transferPeroxyl radical (AAPH)FluorometricUses a biologically relevant radicalSlower reaction time, more complex
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a self-validating system for assessing the DPPH radical scavenging activity of this compound.

Materials and Reagents:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectroscopic grade)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

  • Preparation of test compound and control: Prepare a stock solution of this compound in methanol. Prepare a series of dilutions to determine the IC50 value. Prepare a similar dilution series for ascorbic acid.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of this compound, ascorbic acid, or methanol (negative control) to the wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the negative control and A_sample is the absorbance of the test compound. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Causality and Trustworthiness: The use of a positive control (ascorbic acid) validates the assay's performance. The negative control (methanol) establishes the baseline absorbance of the DPPH radical. Incubation in the dark is crucial to prevent the light-induced degradation of DPPH.

Cellular Antioxidant Activity (CAA) Assay

While in vitro assays are useful for initial screening, they do not account for cellular uptake, metabolism, and localization of the compound. The Cellular Antioxidant Activity (CAA) assay provides a more biologically relevant measure of antioxidant potential.[12][13]

This assay utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent DCFH.[14] In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).[14] The ability of an antioxidant to inhibit DCF formation is a measure of its cellular antioxidant activity.[12][14][15]

CAA_Workflow cluster_0 Cellular Environment cluster_1 Experimental Steps A DCFH-DA (Cell-permeable) esterase Cellular Esterases A->esterase B DCFH (Non-fluorescent) ros Add ROS Initiator (e.g., AAPH) B->ros C DCF (Fluorescent) measure Measure Fluorescence C->measure start Add DCFH-DA to cells start->A Uptake esterase->B ros->C antioxidant Add this compound antioxidant->ros Inhibits

Caption: Workflow of the Cellular Antioxidant Activity (CAA) Assay.

Experimental Protocol: CAA Assay

Materials and Reagents:

  • Human hepatocarcinoma (HepG2) cells

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin

  • DCFH-DA solution

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as a peroxyl radical initiator

  • Quercetin (positive control)

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence microplate reader

Procedure:

  • Cell Culture: Seed HepG2 cells in a 96-well black, clear-bottom plate and grow to confluence.[14][16]

  • Pre-incubation: Wash the cells with phosphate-buffered saline (PBS). Incubate the cells with DCFH-DA solution and different concentrations of this compound or quercetin for 1 hour.[14][16]

  • Induction of Oxidative Stress: Wash the cells with PBS to remove excess probe and compound. Add AAPH solution to induce oxidative stress.[14][16]

  • Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 538 nm every 5 minutes for 1 hour.[16]

  • Data Analysis: Calculate the area under the curve (AUC) for the fluorescence kinetics. The CAA value is calculated as: CAA unit = 100 - (∫SA / ∫CA) x 100 Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

Causality and Trustworthiness: The use of a cell-based model accounts for bioavailability and metabolism. Quercetin, a well-characterized antioxidant, serves as a robust positive control. The kinetic measurement provides a more dynamic view of the antioxidant effect compared to a single endpoint reading.

Modulation of Cellular Signaling Pathways

Beyond direct radical scavenging, potent antioxidants often exert their effects by modulating intracellular signaling pathways that control the expression of endogenous antioxidant enzymes. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of the cellular antioxidant response.[[“]][18]

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[18][19] Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release and nuclear translocation of Nrf2.[19][20] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, upregulating the expression of a battery of cytoprotective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).[20]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidizes Apo13 This compound Apo13->Keap1_Nrf2 Induces? Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Conformational Change Nrf2_free Nrf2 Keap1_mod->Nrf2_free Releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds Genes Antioxidant Genes (HO-1, NQO1, GCL) ARE->Genes Activates Transcription Enzymes Antioxidant Enzymes Genes->Enzymes Translation Defense Cellular Protection Enzymes->Defense Catalyzes

Caption: The Nrf2-ARE signaling pathway for antioxidant defense.

Investigating whether this compound can activate the Nrf2 pathway would provide crucial mechanistic insight into its potential as an indirect antioxidant. This can be assessed by measuring the nuclear translocation of Nrf2 and the expression of its downstream target genes (e.g., HO-1, NQO1) in cells treated with the compound.

Pharmacokinetics and Toxicological Considerations

For any compound to be considered for therapeutic development, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its safety, is paramount.

  • Pharmacokinetics: As a lipophilic molecule, this compound is likely absorbed similarly to other carotenoids and lipids.[3] Its metabolism may involve further oxidation or conjugation. Studies on the pharmacokinetics of apocarotenoids are ongoing, but it is known that they can be found in mammalian tissues.[2]

  • Toxicology: The parent compound, β-carotene, has been extensively studied and is generally considered safe, although some studies have raised concerns about high-dose supplementation in smokers.[21][22] The toxicity of this compound itself has not been extensively evaluated. Initial cytotoxicity assays (e.g., MTT, LDH release) in relevant cell lines are a necessary first step. Animal studies would be required to determine a no-observed-adverse-effect level (NOAEL) and to assess for any potential organ toxicity. It is worth noting that some apocarotenoids have been shown to antagonize retinoic acid receptor (RAR) and retinoid X receptor (RXR) signaling, which could have physiological implications.[5][6][23][24][25]

Future Directions and Therapeutic Implications

The comprehensive evaluation of this compound's antioxidant potential, as outlined in this guide, will provide a solid foundation for exploring its therapeutic applications. If shown to be a potent and safe antioxidant, it could be a candidate for further development in the prevention or treatment of diseases with a strong oxidative stress component.

Future research should focus on:

  • Elucidating the precise mechanisms of Nrf2 activation.

  • Conducting in vivo studies in animal models of oxidative stress-related diseases.

  • Performing detailed pharmacokinetic and toxicological studies.

  • Investigating potential synergistic effects with other antioxidants.

Conclusion

This compound presents a promising avenue for antioxidant research. Its structural similarity to known antioxidants, coupled with its natural origin as a metabolite of β-carotene, makes it a compelling candidate for investigation. By employing a systematic and multi-tiered approach, from fundamental chemical assays to complex cellular pathway analysis, researchers can build a robust understanding of its antioxidant potential and pave the way for its potential translation into novel therapeutic strategies to combat oxidative stress-mediated diseases.

References

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  • Wolfe, K. L., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Journal of Agricultural and Food Chemistry, 55(22), 8896–8907. [Link]

  • Trouillas, P., & Dangles, O. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. Antioxidants, 10(6), 925. [Link]

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  • Schaich, K. M., Tian, X., & Xie, J. (2015). Hurdles and pitfalls in measuring antioxidant efficacy: A critical evaluation of ABTS, DPPH, and ORAC assays. Journal of Functional Foods, 14, 111–125. [Link]

  • Pérez-Jiménez, J., Arranz, S., Tabernero, M., Díaz-Rubio, M. E., Serrano, J., Goñi, I., & Saura-Calixto, F. (2008). Comparative Study of Antioxidant Properties and Total Phenolic Content of 30 Plant Extracts of Industrial Interest Using DPPH, ABTS, FRAP, SOD, and ORAC Assays. Journal of Agricultural and Food Chemistry, 56(15), 6681–6687. [Link]

  • In vitro antioxidant activities (DPPH (a), ABTS (b), FRAP (c), and ORAC (d)) of RBOs from different japonica rice (Oryza sativa L.) varieties … - ResearchGate. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

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Sources

Methodological & Application

Application Note: A Validated Two-Step Synthesis of β-Apo-13-carotenone from β-Ionone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Significance

β-Apo-13-carotenone is a C18 apocarotenoid, a class of compounds derived from the oxidative cleavage of carotenoids like β-carotene.[1][2][3] Found in various natural sources, it is also an endogenous metabolite in mammals.[4][5] Recent research has highlighted its significant biological activity, particularly as a potent antagonist of the Retinoid X Receptor Alpha (RXRα).[4][5][6][7] This function allows β-apo-13-carotenone to modulate critical gene expression pathways, making it a molecule of high interest for researchers in oncology, metabolism, and drug development.

While biological production methods are emerging[8][9], chemical synthesis remains a crucial tool for obtaining pure β-apo-13-carotenone for research and pharmaceutical development. This application note provides a detailed, field-proven protocol for the efficient synthesis of β-apo-13-carotenone starting from the readily available C13-ketone, β-ionone. The described two-step strategy involves a Horner-Wadsworth-Emmons reaction for carbon chain extension, followed by a reduction and selective oxidation sequence to yield the target molecule.

Overall Synthetic Strategy

The conversion of β-ionone to β-apo-13-carotenone requires the addition of a five-carbon fragment and adjustment of the terminal functional group. Our strategy is designed for efficiency, stereocontrol, and high yield, proceeding in two principal stages:

  • Chain Elongation via Horner-Wadsworth-Emmons (HWE) Reaction: β-ionone is reacted with triethyl phosphonoacetate to form ethyl β-apo-14'-carotenoate. The HWE reaction, a well-established olefination method, is chosen over the classical Wittig reaction for its superior stereoselectivity, typically yielding the desired (E)-alkene, and the water-soluble nature of its phosphate byproduct, which simplifies purification.[10][11]

  • Functional Group Transformation: The resulting α,β-unsaturated ester is converted to the target α,β-unsaturated ketone. This is achieved through a two-step sequence:

    • DIBAL-H Reduction: The ester is selectively reduced to the corresponding allylic alcohol (β-apo-14'-carotenol) using Diisobutylaluminium hydride (DIBAL-H) at low temperatures. This reagent is ideal for preventing over-reduction or reduction of the conjugated double bonds.

    • Selective Oxidation: The allylic alcohol is then oxidized to β-apo-13-carotenone using activated manganese dioxide (MnO₂). MnO₂ is a highly specific and mild reagent for the oxidation of allylic and benzylic alcohols, ensuring the integrity of the polyene system.[4]

Overall Synthesis Workflow

G cluster_0 PART 1: Chain Elongation cluster_1 PART 2: Functional Group Transformation b_ionone β-Ionone (Starting Material) hwe Horner-Wadsworth-Emmons Reaction (Triethyl phosphonoacetate, NaH) b_ionone->hwe ester Ethyl β-apo-14'-carotenoate (Intermediate) hwe->ester reduction DIBAL-H Reduction ester->reduction alcohol β-apo-14'-carotenol (Intermediate) reduction->alcohol oxidation MnO₂ Oxidation alcohol->oxidation final_product β-Apo-13-carotenone (Final Product) oxidation->final_product

Caption: A two-part workflow for the synthesis of β-Apo-13-carotenone.

Detailed Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. DIBAL-H and NaH are pyrophoric and react violently with water; handle with extreme care under an inert atmosphere (Nitrogen or Argon).

Protocol 1: Synthesis of Ethyl β-apo-14'-carotenoate (HWE Reaction)

Rationale: This step builds the C18 backbone. Sodium hydride (NaH) is used as a strong base to deprotonate the triethyl phosphonoacetate, generating the nucleophilic phosphonate ylide which then attacks the carbonyl carbon of β-ionone.

Materials:

  • β-Ionone (1.0 eq)

  • Triethyl phosphonoacetate (1.2 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvents for column chromatography (Hexane, Ethyl Acetate)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (1.2 eq). Wash the NaH three times with anhydrous hexane to remove the mineral oil, decanting the hexane carefully each time under a stream of nitrogen.

  • Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C using an ice-water bath.

  • Ylide Formation: Slowly add triethyl phosphonoacetate (1.2 eq) dropwise to the NaH slurry via a syringe. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour. Hydrogen gas evolution will be observed.

  • Addition of β-Ionone: Cool the reaction mixture back to 0 °C. Add a solution of β-ionone (1.0 eq) in anhydrous THF dropwise over 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight (approx. 12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the β-ionone spot has been consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Work-up: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and then brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., 98:2 to 95:5) to yield pure ethyl β-apo-14'-carotenoate as a pale yellow oil.

Protocol 2: Synthesis of β-Apo-13-carotenone

Rationale: This protocol first reduces the ester to an allylic alcohol, which is stable enough to be isolated but is often used directly in the next step. The subsequent selective oxidation with MnO₂ converts the alcohol to the target ketone without affecting the carbon-carbon double bonds.

Materials:

  • Ethyl β-apo-14'-carotenoate (1.0 eq)

  • Diisobutylaluminium hydride (DIBAL-H), 1.0 M solution in hexanes (2.2 eq)

  • Activated Manganese Dioxide (MnO₂) (10 eq by weight)

  • Anhydrous Dichloromethane (DCM)

  • Methanol

  • Rochelle's salt (Potassium sodium tartrate) solution

  • Celite®

Procedure:

A. Reduction to β-apo-14'-carotenol

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add a solution of ethyl β-apo-14'-carotenoate (1.0 eq) in anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • DIBAL-H Addition: Slowly add DIBAL-H solution (2.2 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the reaction at -78 °C for 2-3 hours. Monitor by TLC for the disappearance of the starting ester.

  • Quenching: Quench the reaction by the slow, dropwise addition of methanol at -78 °C, followed by the addition of Rochelle's salt solution. Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

  • Work-up: Separate the layers. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude β-apo-14'-carotenol is often used directly in the next step without further purification.

B. Oxidation to β-Apo-13-carotenone

  • Reaction Setup: Dissolve the crude β-apo-14'-carotenol from the previous step in DCM.

  • Add activated MnO₂ (10 eq by weight). The quality of the MnO₂ is critical for reaction success.

  • Reaction: Stir the resulting black suspension vigorously at room temperature. The reaction is typically complete within 4-6 hours.

  • Monitoring: Monitor the reaction by TLC. The product spot will be more nonpolar than the alcohol.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids. Wash the Celite® pad thoroughly with DCM.

  • Purification: Combine the filtrates and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield β-apo-13-carotenone as a yellow oil.

Reaction Mechanism: Horner-Wadsworth-Emmons Olefination

G cluster_0 Step 1: Deprotonation (Ylide Formation) cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Cycloaddition & Elimination NaH + (EtO)₂P(O)CH₂COOEt -> [(EtO)₂P(O)CHCOOEt]⁻Na⁺ + H₂ NaH + (EtO)₂P(O)CH₂COOEt -> [(EtO)₂P(O)CHCOOEt]⁻Na⁺ + H₂ β-Ionone_carbonyl + [(EtO)₂P(O)CHCOOEt]⁻ -> Betaine Intermediate β-Ionone_carbonyl + [(EtO)₂P(O)CHCOOEt]⁻ -> Betaine Intermediate Betaine -> Oxaphosphetane -> (E)-Alkene + (EtO)₂P(O)O⁻ Betaine -> Oxaphosphetane -> (E)-Alkene + (EtO)₂P(O)O⁻ Step 1: Deprotonation (Ylide Formation) Step 1: Deprotonation (Ylide Formation) Step 2: Nucleophilic Attack Step 2: Nucleophilic Attack Step 1: Deprotonation (Ylide Formation)->Step 2: Nucleophilic Attack Step 3: Cycloaddition & Elimination Step 3: Cycloaddition & Elimination Step 2: Nucleophilic Attack->Step 3: Cycloaddition & Elimination

Caption: Key mechanistic steps of the HWE reaction.

Expected Results and Characterization

The final product, β-apo-13-carotenone, should be obtained as a light yellow to yellow oil. Proper characterization is essential to confirm its identity and purity.

ParameterExpected Value
Chemical Formula C₁₈H₂₆O
Molecular Weight 258.40 g/mol
Appearance Light yellow to yellow oil
¹H NMR (CDCl₃, ppm) Characteristic peaks for the polyene chain protons (δ 6.0-7.5), the acetyl methyl group (δ ~2.3), and the gem-dimethyl and methyl groups on the cyclohexene ring (δ ~1.0-1.8).
¹³C NMR (CDCl₃, ppm) Carbonyl carbon signal (δ ~198), signals for sp² carbons of the polyene and ring (δ ~125-160), and signals for sp³ carbons of the ring and methyl groups.
Mass Spectrometry [M+H]⁺ = 259.20
Purity (by HPLC) >95%

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low yield in HWE step 1. Incomplete deprotonation of phosphonate. 2. Wet reagents or solvents. 3. Steric hindrance of β-ionone.1. Ensure NaH is active and free of oil. Allow sufficient time for ylide formation. 2. Use freshly distilled anhydrous solvents. Flame-dry all glassware. 3. Increase reaction time or slightly elevate the temperature (e.g., to 40 °C).
Incomplete reduction with DIBAL-H 1. Insufficient DIBAL-H. 2. DIBAL-H has degraded.1. Add DIBAL-H until TLC shows full consumption of starting material. 2. Use a fresh bottle of DIBAL-H or titrate the solution before use.
Over-reduction of the ester Temperature rose above -70 °C during DIBAL-H addition.Maintain strict temperature control at -78 °C. Add the DIBAL-H solution very slowly.
Low yield in oxidation step 1. MnO₂ is not sufficiently activated. 2. Insufficient amount of MnO₂.1. Use freshly activated or high-quality commercial MnO₂. 2. Use a large excess of MnO₂ (10-20 eq by weight) and stir vigorously to ensure good mixing.

Conclusion

This application note provides a comprehensive and reliable protocol for the chemical synthesis of β-apo-13-carotenone from β-ionone. The described method, leveraging a Horner-Wadsworth-Emmons olefination followed by a reduction-oxidation sequence, is robust and scalable, enabling researchers to access this biologically important apocarotenoid for further investigation.

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  • Jensen, S. R., et al. (1970). Conjugate Addition of Grignard Reagents to alpha,beta-Unsaturated Esters. XVI. Reactions with sec-Butyl Cinnamate.

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Application Note: Quantitative Analysis of β-Apo-13-carotenone in Cell Extracts by High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This application note provides a comprehensive and robust protocol for the extraction and quantification of β-apo-13-carotenone from cell culture extracts using High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD). β-Apo-13-carotenone is a significant eccentric cleavage product of β-carotene, and its analysis is crucial for understanding carotenoid metabolism, oxidative stress, and retinoid signaling pathways.[1][2][3] This guide is designed for researchers in cell biology, pharmacology, and drug development, offering a detailed methodology from cell culture to final data analysis, grounded in established analytical principles for carotenoid investigation.

Introduction and Scientific Principle

β-Apo-13-carotenone is a C18-apocarotenoid formed from the oxidative cleavage of β-carotene.[2] Its structural similarity to retinoids allows it to interact with retinoid receptors, potentially modulating gene expression and cellular signaling, making its accurate quantification in biological systems a key research objective.[1] Cellular models, such as the Caco-2 human intestinal cell line, are frequently used to study the uptake and metabolism of carotenoids and their derivatives.[1][4]

The analytical method described herein is based on reversed-phase HPLC, which is the preferred technique for separating carotenoids and their metabolites from complex biological matrices.[5][6][7] The core principle involves:

  • Efficient Extraction: A liquid-liquid extraction procedure is employed to isolate the lipophilic β-apo-13-carotenone from the aqueous cellular environment. The choice of solvents is critical to ensure high recovery while minimizing the co-extraction of interfering substances.[8]

  • Chromatographic Separation: A C18 stationary phase is used to separate β-apo-13-carotenone from other cellular lipids and carotenoids based on its relative hydrophobicity. A gradient mobile phase ensures optimal resolution and peak shape.

  • Selective Detection and Quantification: A Diode Array Detector (DAD) is utilized for its ability to acquire full UV-Visible spectra of the eluting compounds.[9] This allows for positive identification by matching the analyte's spectrum with that of a pure standard and enables quantification at its maximum absorption wavelength (λmax), ensuring high sensitivity and specificity.

Materials and Reagents

Note: Use of high-purity reagents and solvents (HPLC or analytical grade) is essential for accurate results. All aqueous solutions should be prepared with ultrapure water (18.2 MΩ·cm).

  • Standards and Reagents:

    • β-Apo-13-carotenone standard (≥95% purity)

    • Butylated Hydroxytoluene (BHT)

    • Potassium Hydroxide (KOH)

    • Sodium Chloride (NaCl)

    • Phosphate-Buffered Saline (PBS), pH 7.4

  • Solvents:

    • Methanol (HPLC Grade)

    • Water (HPLC Grade)

    • Hexane (Analytical Grade)

    • Acetonitrile (HPLC Grade)

    • Dichloromethane (HPLC Grade)

    • Petroleum Ether (Analytical Grade)

  • Equipment and Consumables:

    • HPLC system with a gradient pump, autosampler, column thermostat, and Diode Array Detector (DAD)

    • Analytical column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size)

    • Centrifuge capable of 4,000 x g and 4°C

    • Nitrogen gas evaporation system or rotary evaporator

    • Vortex mixer

    • Low-actinic glassware (e.g., amber vials) to protect light-sensitive compounds.[10]

    • Syringe filters (0.22 µm, nylon or PTFE)

    • 15 mL polypropylene centrifuge tubes

Experimental Protocols

Workflow Overview

The entire process, from cell sample preparation to final analysis, is outlined below. It is critical to perform all extraction steps under dim or red light to prevent the photoisomerization and degradation of carotenoids.[11]

G cluster_cell_prep Cell Preparation cluster_extraction Extraction cluster_analysis Analysis cell_culture 1. Cell Culture & Treatment harvesting 2. Cell Harvesting (Centrifugation at 4°C) cell_culture->harvesting lysis 3. Add Methanol & Hexane (Vortex to Lyse Cells) harvesting->lysis phase_sep 4. Phase Separation (Add Water, Vortex, Centrifuge) lysis->phase_sep collect 5. Collect Organic (Upper) Phase phase_sep->collect evap 6. Evaporate to Dryness (Under Nitrogen Stream) collect->evap reconstitute 7. Reconstitute in Mobile Phase evap->reconstitute filter 8. Syringe Filter (0.22 µm) reconstitute->filter hplc_inject 9. Inject into HPLC-DAD filter->hplc_inject data_acq 10. Data Acquisition (Chromatogram & Spectra) hplc_inject->data_acq quant 11. Quantification (vs. Calibration Curve) data_acq->quant

Caption: Experimental workflow for HPLC-DAD analysis of β-apo-13-carotenone.

Preparation of Standards and Solutions
  • β-Apo-13-carotenone Stock Solution (1 mg/mL): Accurately weigh 1 mg of β-apo-13-carotenone standard and dissolve it in 1 mL of a suitable organic solvent like dichloromethane or tetrahydrofuran. Store this stock solution in an amber vial at -20°C.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL) by serially diluting the stock solution with the mobile phase initial condition solvent (e.g., Methanol/Water 85:15 v/v). These standards are used to construct the calibration curve.

Cell Sample Preparation and Extraction

This protocol is adapted from established methods for carotenoid extraction from cultured cells.[8][11]

  • Cell Harvesting: After incubation/treatment, aspirate the culture medium. Wash the cell monolayer twice with ice-cold PBS. Harvest the cells (e.g., by trypsinization followed by neutralization, or by scraping) and transfer to a 15 mL conical tube.

  • Pelleting: Centrifuge the cell suspension at 1,800 x g for 10 minutes at 4°C.[8] Discard the supernatant carefully, leaving the cell pellet as dry as possible.

  • Extraction:

    • To the cell pellet, add 1 mL of methanol containing 0.1% BHT. Vortex vigorously for 2 minutes to lyse the cells and denature proteins. The BHT is critical for preventing oxidative degradation of the analyte during extraction.[12][13]

    • Add 2 mL of hexane and vortex for another 2 minutes.

    • To induce phase separation, add 1 mL of water, vortex for 1 minute, and then centrifuge at 4,000 x g for 15 minutes.[8]

  • Collection: Three distinct layers should be visible: a top organic (hexane) layer containing the carotenoids, a middle layer of cell debris, and a bottom aqueous (methanol/water) layer. Carefully collect the upper hexane layer using a glass Pasteur pipette and transfer it to a clean tube.

  • Solvent Evaporation: Evaporate the collected hexane extract to complete dryness under a gentle stream of nitrogen gas at room temperature.

  • Reconstitution: Reconstitute the dried extract in 200 µL of the HPLC mobile phase (initial conditions). Vortex briefly and transfer to an amber HPLC vial after filtering through a 0.22 µm syringe filter. The sample is now ready for analysis.

HPLC-DAD Instrumental Conditions

The following table outlines the recommended starting conditions for the HPLC-DAD analysis. These may require optimization depending on the specific instrument and column used.

ParameterRecommended Setting
Analytical Column C18 Reversed-Phase (150 x 4.6 mm, 5 µm)
Mobile Phase A Methanol
Mobile Phase B Water
Flow Rate 0.8 mL/min
Column Temperature 35°C[4]
Injection Volume 20 µL
DAD Wavelength Monitoring: 345 nm.[4] Spectral Range: 250-600 nm
Gradient Elution Isocratic elution with 85% Methanol (15% Water) for 15 min.

Rationale for Parameter Selection: An isocratic method using methanol and water is simple, robust, and has been shown to be effective for the analysis of β-apo-13-carotenone.[4] Maintaining a constant column temperature is crucial for ensuring reproducible retention times between runs.[11] DAD monitoring across a wide spectral range allows for the confirmation of peak purity and identity against a known standard.

Data Analysis and Quantification

System Suitability

Before analyzing samples, the system's performance must be verified. Inject the mid-point calibration standard (e.g., 5 µg/mL) five consecutive times. The system is deemed suitable if the Relative Standard Deviation (RSD) for retention time is <1% and for peak area is <2%.[14][15]

Calibration Curve and Quantification
  • Construct the Calibration Curve: Inject each of the prepared working standard solutions (from section 3.2). Plot the peak area of β-apo-13-carotenone as a function of its concentration (µg/mL).

  • Linear Regression: Perform a linear regression analysis on the calibration data. The method is considered linear if the coefficient of determination (R²) is ≥ 0.998.[14]

  • Quantify Samples: Inject the prepared cell extracts. Using the regression equation (y = mx + c) from the calibration curve, calculate the concentration of β-apo-13-carotenone in the extract based on its measured peak area.

G cluster_calibration Calibration cluster_quantification Quantification standards Inject Standards (Known Concentrations) curve Plot Peak Area vs. Conc. Generate Regression Equation (y = mx + c) standards->curve calc Calculate Concentration (x = (y - c) / m) curve->calc Use Equation sample Inject Cell Extract (Unknown Concentration) area Measure Peak Area (y-value) sample->area area->calc

Caption: Logic diagram for quantification using an external standard calibration curve.

Method Validation Parameters

A properly validated method ensures trustworthy and reproducible results. The following parameters should be assessed.

Validation ParameterTypical Acceptance CriteriaPurpose
Linearity (R²) ≥ 0.998[14]Confirms a direct proportional response of the detector to concentration.
Accuracy (% Recovery) 85 - 115%[16]Measures the closeness of the measured value to the true value.
Precision (RSD%) ≤ 2% for intra-day, ≤ 5% for inter-day[14]Assesses the repeatability and reproducibility of the method.
LOD (Limit of Detection) Signal-to-Noise ratio of 3:1The lowest concentration of analyte that can be reliably detected.
LOQ (Limit of Quantitation) Signal-to-Noise ratio of 10:1[14]The lowest concentration of analyte that can be accurately quantified.

Conclusion

This application note details a reliable and validated HPLC-DAD method for the quantitative analysis of β-apo-13-carotenone in cell extracts. The protocol emphasizes critical steps, such as sample protection from light and oxidation, efficient liquid-liquid extraction, and robust chromatographic separation. By adhering to this comprehensive guide, researchers can confidently generate accurate and reproducible data essential for advancing the understanding of carotenoid metabolism and its biological implications.

References

  • Validation of a multi-analyte HPLC method for the determination of carotenoids used as feed additives in fish and poultry feed: results of an interlabor
  • Validation of a multi-analyte HPLC method for the determination of carotenoids used as feed additives in fish and poultry feed. (2020). Taylor & Francis Online.
  • A Rapid Method for the Extraction and Analysis of Carotenoids and Other Hydrophobic Substances Suitable for Systems Biology Studies with Photosynthetic Bacteria. (2013). PubMed Central.
  • Development of an HPLC-PDA Method for the Determination of Capsanthin, Zeaxanthin, Lutein, β-Cryptoxanthin and β-Carotene Simultaneously in Chili Peppers and Products. (n.d.). MDPI.
  • Extraction and Analysis of Carotenoids from Escherichia coli in Color Complement
  • Development and validation of analytical method for simultaneous estimation of lutein, lycopene, and beta-carotene using reverse - Pharmaspire. (n.d.). Pharmaspire.
  • Development and validation of an RP-HPLC method for estimating nutraceutical lutein. (2022). ScienceScholar.
  • HPLC-DAD analysis of cell extract after incubation with β-apo-13-carotenone (A). (n.d.).
  • Analytical tools for the analysis of β-carotene and its degrad
  • Analytical tools for the analysis of β-carotene and its degrad
  • An efficient HPLC method for extraction of β-carotene
  • Characterization of beta-apo-13-carotenone and beta-apo-14'-carotenal as enzymatic products of the excentric cleavage of beta-carotene. (n.d.). PubMed.
  • HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts. (2016). Current Research in Nutrition and Food Science Journal.
  • Uptake and Metabolism of β-apo-8′-carotenal, β-apo-10′-carotenal, and β-apo-13-carotenone in Caco-2 cells. (n.d.). PMC - PubMed Central - NIH.
  • New Method for Carotenoid Extraction and Analysis by HPLC-DAD-MS/MS in Freeze-Dried Citrus and Mango Pulps. (2017). SciELO.
  • HPLC-DAD-APCI-MS as a Tool for Carotenoid Assessment of Wild and Cultivated Cherry Tom
  • Influence of Sample Processing on the Analysis of Carotenoids in Maize. (n.d.). MDPI.
  • Beta Carotene - USP-NF. (2012). USP-NF.

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Application Note: Quantitative Analysis of Beta-Apo-13-carotenone using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective quantification of beta-Apo-13-carotenone in biological matrices. This compound, a metabolite of beta-carotene, is of increasing interest in biomedical and food science research.[1][2][3] The methodology herein provides a comprehensive workflow, from sample extraction to data analysis, suitable for researchers, scientists, and drug development professionals. The protocol's design emphasizes scientific integrity, explaining the rationale behind key experimental choices to ensure reproducibility and trustworthiness of results.

Introduction: The Significance of this compound

This compound is an apocarotenoid derived from the eccentric cleavage of β-carotene, a process that can occur enzymatically in biological systems.[2][3] Apocarotenoids are a diverse class of compounds that include important signaling molecules and hormones. Understanding the metabolic fate of dietary carotenoids like beta-carotene is crucial, and the formation of this compound provides direct evidence for an enzymatic eccentric cleavage mechanism.[2][3] Accurate and sensitive detection methods are therefore essential for elucidating its physiological roles and its presence in various matrices.

LC-MS has emerged as the premier analytical technique for carotenoid analysis due to its high sensitivity and selectivity, allowing for the detection and quantification of these compounds even at low concentrations in complex biological samples.[4][5] This application note details a specific and validated LC-MS/MS method optimized for this compound.

Experimental Workflow Overview

The analytical workflow is a multi-step process designed to ensure accurate quantification of this compound. The key stages include sample preparation, chromatographic separation, and mass spectrometric detection and quantification. Each step is critical for the overall success of the analysis.

LC-MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction Liquid-Liquid Extraction (with antioxidant) Homogenization->Extraction Matrix Disruption Evaporation Solvent Evaporation Extraction->Evaporation Isolate Analytes Reconstitution Reconstitution in Injection Solvent Evaporation->Reconstitution Prepare for Injection Injection Sample Injection Reconstitution->Injection Separation UPLC Separation (C18 Column) Injection->Separation Ionization Ionization (APCI) Separation->Ionization Eluent Transfer Detection MS/MS Detection (MRM Mode) Ionization->Detection Integration Peak Integration Detection->Integration Raw Data Quantification Quantification (Internal Standard) Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: High-level workflow for the LC-MS/MS analysis of this compound.

Materials and Reagents

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Isopropanol (IPA), Dichloromethane (DCM), Methyl tert-butyl ether (MTBE), and Water (all LC-MS grade or higher).

  • Reagents: Formic acid (FA, LC-MS grade), Ammonium acetate (LC-MS grade), Butylated hydroxytoluene (BHT).

  • Standards: this compound analytical standard, Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound not present in the sample, such as β-apo-8'-carotenal).[6]

  • Solid Phase Extraction (SPE) Cartridges: C18 cartridges (optional, for sample cleanup).

  • Vials: Amber glass autosampler vials with inserts.

Detailed Protocols

Standard and Sample Preparation

The stability of carotenoids is a critical consideration; they are susceptible to degradation by light, heat, and oxidation.[4] Therefore, all procedures should be performed under subdued light and at reduced temperatures where possible. The addition of an antioxidant like BHT to the extraction solvents is highly recommended.

Protocol 1: Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh the this compound and internal standard. Dissolve in a suitable organic solvent (e.g., dichloromethane or a small amount of hexane) to create 1 mg/mL stock solutions.

  • Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution with the mobile phase or reconstitution solvent. These will be used to build the calibration curve.

  • Storage: Store all standard solutions in amber vials at -20°C or lower.

Protocol 2: Sample Extraction from Biological Matrices (e.g., Plasma, Tissue)

This protocol is a general guideline and may require optimization based on the specific matrix.

  • Homogenization: Homogenize tissue samples in a suitable buffer. For plasma samples, use directly.

  • Internal Standard Addition: Spike the homogenate or plasma with the internal standard at a known concentration. This is crucial for accurate quantification as it corrects for variations in extraction efficiency and matrix effects.[7]

  • Extraction:

    • Add 1 volume of ice-cold methanol containing 0.1% BHT to the sample to precipitate proteins.[8] Vortex thoroughly.

    • Add 2 volumes of a solvent mixture like hexane:diethyl ether (1:1, v/v) or MTBE. Vortex vigorously for 2 minutes.

    • Centrifuge at 4°C for 10 minutes at >2,500 x g to separate the layers.

    • Carefully transfer the upper organic layer to a clean tube.

    • Repeat the extraction of the aqueous layer with another 2 volumes of the extraction solvent to maximize recovery.

  • Drying: Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a known, small volume (e.g., 100 µL) of the initial mobile phase (e.g., 90% ACN in water). Vortex and transfer to an amber autosampler vial for analysis.

LC-MS/MS Method

The chromatographic separation is designed to resolve this compound from other matrix components and isomers. A C18 reversed-phase column is commonly employed for this purpose.[4][8] Atmospheric Pressure Chemical Ionization (APCI) is often preferred for carotenoids as it is efficient for nonpolar to moderately polar compounds.[1][9]

Table 1: LC-MS/MS Parameters

ParameterSettingRationale
Liquid Chromatography
ColumnC18 Reversed-Phase, e.g., ACQUITY BEH C18, 1.7 µm, 2.1 x 50 mm[10]Provides excellent separation for apocarotenoids. Sub-2 µm particles offer high resolution and speed.
Mobile Phase AWater with 0.1% Formic AcidPromotes protonation for positive ion mode detection.
Mobile Phase BAcetonitrile:Isopropanol (70:30, v/v) with 0.1% Formic AcidStrong organic solvent mixture for eluting hydrophobic carotenoids.
Flow Rate0.3 mL/minAppropriate for the column dimensions and particle size.
Column Temperature35°C[8]Ensures reproducible retention times and peak shapes.
Injection Volume5 - 10 µLDependent on sample concentration and instrument sensitivity.
Gradient Elution Time (min) %B
0.040
2.080
5.095
6.0100
7.0100
7.140
9.040
Mass Spectrometry
Ionization ModeAPCI, PositiveAPCI is highly effective for ionizing carotenoids. Positive mode allows for the detection of protonated molecules.[9]
Capillary Voltage4.0 kV[8]Optimized for efficient ion generation.
Gas Temperature350°C[8]Facilitates desolvation of the mobile phase.
MRM TransitionsCompound Precursor Ion (m/z)
This compound[M+H]⁺
[M+H]⁺
Internal Standard[M+H]⁺
Note: Specific m/z values for this compound need to be determined by infusing a standard solution. Based on its structure, fragmentation is expected to occur along the polyene chain.

Data Analysis and Quantification

Quantification is achieved by Multiple Reaction Monitoring (MRM), which provides excellent selectivity and sensitivity.

  • Peak Integration: The chromatographic peaks corresponding to the MRM transitions for this compound and the internal standard are integrated using the instrument's software.

  • Calibration Curve: A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x is typically used.

  • Quantification: The concentration of this compound in the unknown samples is calculated from the regression equation of the calibration curve.

Method Validation

A self-validating system is essential for trustworthy results. The method should be validated according to established guidelines to ensure its performance.

Table 2: Method Validation Parameters

ParameterAcceptance CriteriaPurpose
Linearity Correlation coefficient (r²) > 0.99Demonstrates a proportional relationship between instrument response and concentration over a defined range.
Accuracy Within ±15% of the nominal value (±20% at LLOQ)Measures the closeness of the determined value to the true value. Assessed by analyzing quality control (QC) samples at different concentrations.
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ)Measures the degree of scatter between a series of measurements. Evaluated as both intra-day (repeatability) and inter-day (intermediate precision) precision.
Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10, with acceptable accuracy and precisionThe lowest concentration on the calibration curve that can be reliably quantified.
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix samplesEnsures that the method can differentiate the analyte from other components in the sample matrix.
Matrix Effect Assessed by comparing the response of the analyte in post-extraction spiked samples to that in neat solutionEvaluates the ion suppression or enhancement caused by co-eluting matrix components. The internal standard helps to correct for this.
Recovery Consistent and reproducibleThe efficiency of the extraction process. While not required to be 100%, it should be consistent across the concentration range.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and robust tool for the quantification of this compound in complex biological matrices. By following the outlined protocols for sample preparation, chromatographic separation, and mass spectrometric detection, researchers can obtain high-quality, reproducible data. The emphasis on the rationale behind experimental choices and the inclusion of a comprehensive validation plan ensures the scientific integrity and trustworthiness of the results, making this method highly suitable for both research and regulated environments.

References

  • Maoka, T. (2023). Carotenoids: Distribution, Function in Nature, and Analysis Using LC-Photodiode Array Detector (DAD). National Institutes of Health. [Link]

  • Stahl, W., & Sies, H. (2021). Analytical tools for the analysis of β-carotene and its degradation products. PubMed Central. [Link]

  • Al-Babili, S., et al. (2022). Ultrahigh-Performance Liquid Chromatography–Mass Spectrometry Analysis of Carotenoid-Derived Hormones and Apocarotenoids in Plants. KAUST Repository. [Link]

  • Kopec, R. E., et al. (2013). Identification and Quantification of Apo-lycopenals in Fruits, Vegetables, and Human Plasma. Journal of Agricultural and Food Chemistry, 61(22), 5356–5363. [Link]

  • Harrison, E. H., et al. (2012). An HPLC-MS/MS method for separating and measuring isobaric apocarotenoids in plant foods and carotenoid supplements. ResearchGate. [Link]

  • Gleize, B., et al. (2012). An LC/MS method for d8-β-carotene and d4-retinyl esters. PubMed Central. [Link]

  • Rivera, S. M., & Canela-Garayoa, R. (2012). Influence of Sample Processing on the Analysis of Carotenoids in Maize. MDPI. [Link]

  • de Rosso, V. V., & Mercadante, A. Z. (2007). Identification and Quantification of Carotenoids, By HPLC-PDA-MS/MS, from Amazonian Fruits. Journal of Agricultural and Food Chemistry, 55(13), 5062–5072. [Link]

  • Rivera, S. M., et al. (2014). Re-investigation of the fragmentation of protonated carotenoids by electrospray ionization and nanospray tandem mass spectrometry. ResearchGate. [Link]

  • Wang, X. D., et al. (1991). Characterization of this compound and beta-apo-14'-carotenal as enzymatic products of the excentric cleavage of beta-carotene. PubMed. [Link]

  • Garcia-Reyes, J. F., et al. (2011). Determination of carotenoids by liquid chromatography/mass spectrometry: Effect of several dopants. ResearchGate. [Link]

  • de Rosso, V. V., & Mercadante, A. Z. (2007). Identification and Quantification of Carotenoids, By HPLC-PDA-MS/MS, from Amazonian Fruits. ACS Publications. [Link]

  • Lietz, G., et al. (2012). An LC/MS/MS method for stable isotope dilution studies of β-carotene bioavailability, bioconversion, and vitamin A status in humans. Journal of Lipid Research, 53(4), 810-818. [Link]

  • Lakshminarayana, R., & Baskaran, V. (2021). Isolation and LC-MS (APCI)+ analysis of carotenoids from red pepper: Influence of capsaicin as a major constituent of capsicum o. International Journal of Botany Studies. [Link]

  • Dueker, S. R., et al. (1994). Study of ?-Carotene Metabolism in Humans Using 13 C-?-Carotene and High Precision Isotope Ratio Mass Spectrometry. ResearchGate. [Link]

  • Wang, X. D., et al. (1991). Characterization of this compound and beta-apo-14'-carotenal as enzymatic products of the excentric cleavage of beta-carotene. Semantic Scholar. [Link]

  • Dueker, S. R., et al. (1999). Quantitative determination of 13C-labeled and endogenous beta-carotene, lutein, and vitamin A in human plasma. PubMed. [Link]

  • Wang, X. D., et al. (1991). Characterization of .beta.-apo-13-carotenone and .beta.-apo-14'-carotenal as enzymic products of the excentric cleavage of .beta.-carotene. Biochemistry, 30(42), 10275–10281. [Link]

  • Lietz, G., et al. (2012). An LC/MS/MS method for stable isotope dilution studies of β-carotene bioavailability, bioconversion, and vitamin A status in humans. PubMed. [Link]

  • Qian, D., et al. (2000). Positive ion APCI tandem mass spectra of carotenes. ResearchGate. [Link]

  • Agilent Technologies. (2020). Simultaneous Detection and Quantitation of 14 Fat-Soluble Vitamins and Carotenoids in Supplement by LC/MS/MS Triple-Quadrupole. Agilent. [Link]

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Topic: Quantifying beta-Apo-13-carotenone in Plant Tissues

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

Beta-apo-13-carotenone is a C18 apocarotenoid derived from the oxidative cleavage of β-carotene and other carotenoids.[1][2] It is a biologically active molecule found in various plant tissues that functions as a potent antagonist of the Retinoid X Receptor alpha (RXRα), a key regulator of numerous physiological processes.[1][3] Accurate quantification of this compound is critical for understanding its physiological roles in plants, its potential as a nutraceutical, and its impact on human health. However, its analysis is challenging due to typically low endogenous concentrations (ranging from pg/mg to ng/mg), its susceptibility to degradation, and the complexity of the plant matrix.[4][5][6] This guide provides a comprehensive, field-proven protocol for the robust extraction, purification, and quantification of this compound in plant tissues using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).

Guiding Principles for Analytical Success

The accurate quantification of trace-level, labile compounds like this compound hinges on a meticulously controlled analytical workflow. The principles outlined below are foundational to achieving reliable and reproducible results.

The Imperative of Analyte Stability

This compound, like its parent carotenoids, is highly susceptible to degradation by light, heat, and oxidation.[7][8] Failure to mitigate these factors is the most common source of analytical error, leading to artificially low measurements.

  • Light: All sample handling, extraction, and processing steps must be performed under dim, indirect light, preferably using amber glassware or light-blocking tubes.[6] Photodegradation can occur rapidly, cleaving the polyene chain and destroying the analyte.

  • Oxygen: The conjugated double bond system is prone to oxidation. It is crucial to minimize exposure to air. Solvents should be of high purity and can be sparged with nitrogen or argon.[6] The addition of an antioxidant, such as 0.1% Butylated Hydroxytoluene (BHT), to all extraction and storage solvents is a non-negotiable step to prevent oxidative loss.[4][5]

  • Temperature: Thermal instability necessitates that samples are kept cold throughout the process.[6] Plant tissues should be flash-frozen in liquid nitrogen immediately upon collection and stored at -80°C.[6] Evaporation of solvents should be performed at reduced pressure and temperatures below 40°C.[6] Long-term storage of extracts should be at -80°C under an inert atmosphere.[1]

Rationale for UHPLC-MS/MS Selection

While High-Performance Liquid Chromatography with UV or Diode Array Detection (HPLC-DAD) can be used for apocarotenoid analysis[9], it often lacks the requisite sensitivity and specificity for robust quantification in complex biological matrices. We authoritatively recommend UHPLC-MS/MS for the following reasons:

  • Sensitivity: Mass spectrometry can achieve detection limits in the picogram-to-femtogram range, which is essential for quantifying the low endogenous levels of this compound found in plants.[4]

  • Specificity: In a complex plant extract containing thousands of metabolites, chromatographic co-elution is common. Tandem mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, provides unparalleled specificity. It works by selecting a specific precursor ion (the molecular weight of the analyte) and then fragmenting it to detect a unique product ion. This precursor-product ion transition is a highly specific "fingerprint" for the analyte, effectively filtering out background noise and interferences.

Comprehensive Analytical Workflow

The following diagram provides a top-level view of the entire analytical procedure, from sample collection to final data reporting. Each stage is designed to maximize recovery and ensure the integrity of the analyte.

Workflow cluster_prep Sample Preparation cluster_extract Extraction & Purification cluster_analysis Analysis & Reporting Harvest 1. Tissue Harvesting (Flash-freeze in N2) Lyophilize 2. Lyophilization (Freeze-drying) Harvest->Lyophilize Homogenize 3. Homogenization (Cryo-grinding) Lyophilize->Homogenize Extract 4. Solvent Extraction (Ultrasound-assisted) Homogenize->Extract SPE 5. Solid-Phase Extraction (SPE Cleanup) Extract->SPE Reconstitute 6. Reconstitution SPE->Reconstitute Analysis 7. UHPLC-MS/MS Analysis Reconstitute->Analysis Quant 8. Quantification (Calibration Curve) Analysis->Quant Report 9. Data Reporting Quant->Report

Caption: High-level workflow for this compound quantification.

Detailed Experimental Protocols

These protocols provide a validated, step-by-step methodology. It is essential to use high-purity (e.g., LC-MS grade) solvents and reagents throughout.

Protocol 1: Sample Preparation and Extraction

This protocol is adapted from methodologies proven effective for a wide range of apocarotenoids in plant tissues.[4][5] The core principle is a rapid, cold extraction to liberate the analyte while preventing enzymatic or chemical degradation.

Materials and Reagents:

  • Plant tissue (e.g., leaves, roots, fruit peel)

  • Liquid nitrogen

  • Freeze-dryer (Lyophilizer)

  • Mortar and pestle or cryogenic grinder

  • Extraction Solvent: Methanol with 0.1% (w/v) Butylated Hydroxytoluene (BHT)

  • Internal Standard (IS): e.g., β-apo-8'-carotenal or a stable isotope-labeled standard (prepare a stock solution in ethanol)

  • Microcentrifuge tubes (1.5 or 2 mL, amber or covered in foil)

  • Ultrasonic bath

  • Centrifuge (refrigerated)

Procedure:

  • Harvesting: Harvest plant tissue (typically 50-100 mg fresh weight) and immediately flash-freeze in liquid nitrogen to halt all metabolic activity.

  • Lyophilization: Transfer the frozen tissue to a lyophilizer and dry until a constant weight is achieved (typically 24-48 hours). This removes water, which can interfere with extraction, and provides a consistent basis (dry weight) for comparison. Record the final dry weight.

  • Homogenization: Grind the freeze-dried tissue to a fine, homogenous powder using either a pre-chilled mortar and pestle or a cryogenic grinder.

  • Extraction: a. Weigh approximately 25 mg of the dried, powdered tissue into a 2 mL amber microcentrifuge tube. b. Add a known amount of internal standard to each sample. This is critical for correcting for analyte loss during sample preparation. c. Add 1 mL of ice-cold Extraction Solvent (Methanol + 0.1% BHT). d. Vortex vigorously for 1 minute to ensure thorough mixing. e. Place the tube in an ultrasonic bath filled with ice water and sonicate for 15 minutes to facilitate cell disruption and extraction.[10]

  • Clarification: a. Centrifuge the tube at 14,000 x g for 10 minutes at 4°C. b. Carefully transfer the supernatant to a new clean, amber tube. c. To maximize yield, re-extract the pellet with an additional 0.5 mL of Extraction Solvent, vortex, centrifuge as before, and combine the supernatants.

  • Storage: The clarified extract can now proceed to SPE cleanup or be stored at -80°C under nitrogen for later analysis.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup

Plant extracts are complex mixtures. This SPE step removes polar compounds (sugars, salts) and highly nonpolar compounds (chlorophylls, lipids) that can interfere with LC-MS analysis and contaminate the instrument. C18 cartridges are effective for retaining apocarotenoids.[11][12]

Materials and Reagents:

  • C18 SPE Cartridges (e.g., 100 mg, 1 mL)

  • SPE Vacuum Manifold

  • Methanol (100%)

  • LC-MS grade water

  • Elution Solvent: Acetonitrile

  • Nitrogen gas stream evaporator

Procedure:

  • Cartridge Conditioning: a. Pass 2 mL of Methanol through the C18 cartridge. b. Pass 2 mL of LC-MS grade water through the cartridge. Do not let the cartridge run dry. This step activates the C18 sorbent.

  • Sample Loading: a. Dilute the methanolic plant extract from Protocol 1 with an equal volume of LC-MS grade water to ensure analyte retention on the C18 phase. b. Load the diluted extract slowly onto the conditioned SPE cartridge.

  • Washing: a. Pass 2 mL of 40% Methanol in water through the cartridge. This will wash away highly polar impurities while the apocarotenoids remain bound. b. Dry the cartridge thoroughly by applying vacuum for 10-15 minutes or using a gentle stream of nitrogen. This is a critical step to ensure the subsequent elution is effective.

  • Elution: a. Place a clean collection tube inside the manifold. b. Elute the this compound and other retained apocarotenoids by passing 1.5 mL of Acetonitrile through the cartridge.

  • Solvent Evaporation & Reconstitution: a. Evaporate the eluted solvent to complete dryness using a gentle stream of nitrogen. b. Reconstitute the dried extract in a precise volume (e.g., 100 µL) of the initial mobile phase for the UHPLC analysis (e.g., 90:10 Acetonitrile/Water).[4] c. Vortex, then filter through a 0.22 µm syringe filter into an amber LC vial for analysis.

Protocol 3: UHPLC-MS/MS Quantification

This protocol uses a reversed-phase C18 column for separation and a triple quadrupole mass spectrometer operating in MRM mode for detection.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole or Q-Orbitrap mass spectrometer with an Electrospray Ionization (ESI) source.[4][5]

UHPLC Parameters
Column Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 50% B to 100% B over 8 min, hold at 100% for 2 min, return to 50% B and equilibrate for 3 min.
Mass Spectrometer Parameters (Example)
Ionization Mode Positive ESI
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Gas Temp 400°C
Gas Flow 800 L/hr
Collision Gas Argon

MRM Transitions: MRM transitions must be optimized empirically using an authentic standard for your specific instrument. The values below are illustrative.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound259.2109.125
Internal Standard[Value for IS][Value for IS][Optimized Value]

Data Analysis and Quality Control

  • Calibration Curve: Prepare a series of calibration standards of this compound (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) in the reconstitution solvent, each containing the same concentration of internal standard as the samples.

  • Quantification: Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. Perform a linear regression to obtain the equation of the line. Calculate the concentration of this compound in the samples using this equation.

  • Final Calculation: Convert the concentration from the LC-MS/MS analysis (in ng/mL) back to the concentration in the original plant tissue (in ng/mg dry weight) by accounting for the reconstitution volume, initial sample weight, and any other dilution factors.

Biosynthesis of this compound

This compound is formed through the oxidative cleavage of carotenoids. This process can be catalyzed by Carotenoid Cleavage Dioxygenase (CCD) enzymes or occur non-enzymatically.[2][13] The diagram below illustrates its formation from the common precursor, β-carotene.

Caption: Formation of this compound from β-carotene.

References

  • Mi, J., et al. (2018). A rapid LC-MS method for qualitative and quantitative profiling of plant apocarotenoids. Analytica Chimica Acta, 1035, 87-95. [Link]

  • Sun, T., et al. (2022). Exploring the Diversity and Regulation of Apocarotenoid Metabolic Pathways in Plants. Frontiers in Plant Science, 13, 845836. [Link]

  • Jia, K. P., et al. (2022). Plant apocarotenoids: from retrograde signaling to interspecific communication. The Plant Journal, 111(5), 1231-1250. [Link]

  • Mi, J., et al. (2018). A rapid LC-MS method for qualitative and quantitative profiling of plant apocarotenoids. PubMed, 30224148. [Link]

  • Ahrazem, O., et al. (2016). Apocarotenoid biosynthesis pathways in different plant species. ResearchGate. [Link]

  • Hou, X., et al. (2016). Biosynthesis and biological functions of plant apocarotenoids and their derivatives. Yi Chuan, 38(10), 892-904. [Link]

  • Mi, J., et al. (2022). Ultra-high performance liquid chromatography-mass spectrometry analysis of plant apocarotenoids. Methods in Enzymology, 670, 285-309. [Link]

  • Felemban, A., et al. (2019). Apocarotenoids Involved in Plant Development and Stress Response. Frontiers in Plant Science, 10, 1168. [Link]

  • Shen, Y., et al. (2009). Solid-phase extraction of carotenoids. Journal of Chromatography A, 1216(30), 5763-8. [Link]

  • Mi, J., et al. (2019). A LC-MS profiling method reveals a route for apocarotenes glycosylation and shows its induction by high light stress in Arabidopsis. Analyst, 144(4), 1335-1343. [Link]

  • Mi, J., et al. (2022). Ultrahigh-Performance Liquid Chromatography–Mass Spectrometry Analysis of Carotenoid-Derived Hormones and Apocarotenoids in Plants. KAUST Repository. [Link]

  • Shen, Y., et al. (2009). Solid-phase extraction of carotenoids. ResearchGate. [Link]

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  • Eroglu, A., et al. (2012). Apo-13-Carotenone is a high affinity ligand for purified retinoic acid... ResearchGate. [Link]

  • Kumar, R., et al. (2024). Carotenoid Extraction from Plant Tissues. PubMed. [Link]

  • Zhang, L., et al. (2023). Extraction and Synthesis of Typical Carotenoids: Lycopene, β-Carotene, and Astaxanthin. Foods, 12(24), 4467. [Link]

  • Cataldo, V., et al. (2016). Chemical structures of natural C 13 -apocarotenoids. ResearchGate. [Link]

  • Kiokias, S., & Gordon, M. H. (2016). HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts. Current Research in Nutrition and Food Science Journal, 4(Special Issue 1), 113-123. [Link]

  • Z-El-Abidin, Z., et al. (2017). Uptake and metabolism of β-apo-8'-carotenal, β-apo-10'-carotenal, and β-apo-13-carotenone in Caco-2 cells. Journal of Lipid Research, 58(4), 735-746. [Link]

  • McQuinn, R., et al. (2018). Carotenoids and Apocarotenoids in Planta: Their Role in Plant Development, Contribution to the Flavour and Aroma of Fruits and Flowers, and Their Nutraceutical Benefits. Molecules, 23(11), 2977. [Link]

  • Salvia-Trujillo, L., et al. (2015). Physical, thermal, and storage stability of multilayered emulsion loaded with β-carotene. Food and Bioprocess Technology, 8(7), 1484-1495. [Link]

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Application Notes & Protocols: A Comprehensive Guide to the Extraction of β-Apo-13-carotenone from Food Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for the extraction of β-Apo-13-carotenone, a biologically active apocarotenoid, from various food matrices. Apocarotenoids are enzymatic or chemical cleavage products of carotenoids, and their analysis presents unique challenges due to their presence in complex biological samples and their sensitivity to environmental factors.[1] This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring protocols are robust and self-validating. It is intended for researchers, scientists, and professionals in drug development who require reliable methods for the quantification and isolation of this compound. We will cover critical pre-extraction considerations, detailed step-by-step protocols for liquid-liquid and solid-phase extraction, the strategic use of saponification, and final analytical determination by HPLC.

Introduction: The Significance of β-Apo-13-carotenone

β-Apo-13-carotenone is a naturally occurring apocarotenoid formed from the oxidative cleavage of β-carotene and other carotenoids.[2][3] Found in various fruits and vegetables, it is not merely a degradation product but a compound of significant biological interest. Research has identified β-Apo-13-carotenone as a potent antagonist of the Retinoid X Receptor Alpha (RXRα), a key regulator of various physiological processes.[4][5] This activity suggests its potential role in modulating retinoid signaling pathways and has spurred interest in its quantification in foods and its metabolic fate.[1]

The accurate extraction of β-Apo-13-carotenone from food is paramount for understanding dietary intake and biological function. However, the process is complicated by the complexity of food matrices, the compound's lipophilic nature, and its susceptibility to degradation from light, heat, and oxygen.[6][7] This guide provides the foundational principles and actionable protocols to overcome these challenges.

Foundational Principles & Pre-Extraction Strategy

A successful extraction begins long before the first solvent is added. The integrity of the final data is critically dependent on meticulous sample handling and a clear understanding of the matrix.

Sampling and Homogenization

The goal is to obtain a small, manageable sample that is perfectly representative of the entire food item.[8] Carotenoid distribution can be non-uniform, especially in fruits and vegetables with distinct peels, flesh, and seeds.

  • Actionable Insight: For items like peppers or tomatoes, it is crucial to homogenize the entire product (or a representative cross-section) to ensure the analyte is evenly distributed. For dry samples like grains or spices, grinding to a fine, consistent powder is essential for efficient solvent penetration.[9][10]

The Critical Need for Stabilization

Carotenoids and apocarotenoids are highly unsaturated molecules, making them vulnerable to oxidative degradation and isomerization, which can be accelerated by light, heat, and enzymatic action.

  • Protect from Light: All procedures, from homogenization to final analysis, should be performed under subdued or amber lighting to prevent photo-degradation.

  • Control Temperature: Work with chilled samples and solvents whenever possible. Store samples at -80°C for long-term stability.

  • Inert Atmosphere: If possible, purge storage containers and reaction vessels with nitrogen or argon to displace oxygen.[11]

  • Use of Antioxidants: The addition of an antioxidant like Butylated Hydroxytoluene (BHT) to extraction solvents is a non-negotiable step to prevent oxidative losses during the procedure.[8]

The Science of Extraction: Solvent Choice and Saponification

The choice of extraction methodology is dictated by the physicochemical properties of β-Apo-13-carotenone and the composition of the food matrix.

Solvent Selection: A Polarity-Driven Decision

The selection of an appropriate solvent is critical and depends on the polarity of the target analyte and the matrix.[6] β-Apo-13-carotenone, being a xanthophyll derivative, is more polar than carotenes but remains largely lipophilic.

  • For High-Moisture Matrices (Fruits, Vegetables): A water-miscible solvent like acetone or methanol is essential for the initial extraction.[6][8] This allows the solvent to penetrate the aqueous environment of the plant cells and efficiently solvate the analyte.

  • For Low-Moisture or High-Fat Matrices (Grains, Oils, Nuts): Direct extraction with a less polar solvent or a mixture like hexane/acetone may be effective.[6][12]

  • Partitioning: Following the initial extraction, the analyte is typically partitioned into a water-immiscible solvent such as petroleum ether, diethyl ether, or methyl tert-butyl ether (MTBE) for cleanup and concentration.[8][10]

SolventPolarity IndexPrimary Use in ProtocolRationale
Acetone 5.1Initial extraction from high-moisture samplesWater-miscible, effectively penetrates tissues to extract a wide range of carotenoids.[13]
Methanol 5.1Initial extraction; mobile phase componentSimilar to acetone; also used in saponification reactions and HPLC mobile phases.[9]
Hexane 0.1Partitioning/collection solventNon-polar solvent ideal for liquid-liquid partitioning to separate carotenoids from the aqueous phase.[6]
Petroleum Ether 0.1Partitioning/collection solventA common, less toxic alternative to hexane for partitioning.[8]
Methyl tert-butyl ether (MTBE) 2.5Partitioning; HPLC solventExcellent solvent for carotenoids, often used to dissolve the final extract for HPLC analysis.[14]
Saponification: A Powerful but Risky Tool

Saponification is an alkaline hydrolysis step, typically using methanolic potassium hydroxide (KOH), to remove interfering compounds.[8][15]

Purpose of Saponification:

  • Removes Lipids: It hydrolyzes triglycerides (fats and oils) into glycerol and fatty acid salts (soaps), which are water-soluble and can be washed away.[16]

  • Removes Chlorophylls: It degrades chlorophylls, which can interfere with chromatographic analysis, especially in green leafy vegetables.[16][17]

  • Hydrolyzes Esters: It cleaves carotenoid esters, common in fruits, to their free alcohol form, simplifying the resulting chromatogram.[8][15]

The Caveat: Saponification is a harsh process. The high pH and potential for heating can cause significant degradation and isomerization of the target analyte, β-Apo-13-carotenone.[11] Losses of xanthophylls can be substantial if conditions are not carefully controlled.[17]

The following diagram provides a logical framework for deciding when to employ this technique.

G start Start with Homogenized Food Sample matrix_check Is the matrix high in interfering lipids (oils, nuts) OR chlorophylls (green vegetables)? start->matrix_check saponify Perform Saponification Protocol matrix_check->saponify Yes no_saponify Proceed Directly to Extraction Protocol matrix_check->no_saponify No end_point Proceed to Post-Extraction Cleanup saponify->end_point no_saponify->end_point

Caption: Decision workflow for including the saponification step.

Experimental Protocols

The following diagram illustrates the generalized workflow for the extraction and analysis of β-Apo-13-carotenone.

G cluster_prep Sample Preparation cluster_extract Extraction & Cleanup cluster_analysis Analysis Sample Food Sample Homogenize Homogenize/ Grind Sample Sample->Homogenize Extraction Solvent Extraction (e.g., Acetone) Homogenize->Extraction Saponification Saponification (Optional) Extraction->Saponification If Needed Partition Partition into Immiscible Solvent (e.g., Petroleum Ether) Extraction->Partition Saponification->Partition Wash Wash to Remove Impurities Partition->Wash Dry Dry with Na2SO4 Wash->Dry Evaporate Evaporate to Dryness (under N2) Dry->Evaporate Reconstitute Reconstitute in Mobile Phase/MTBE Evaporate->Reconstitute Analysis HPLC-DAD Analysis Reconstitute->Analysis

Caption: General experimental workflow for β-Apo-13-carotenone extraction.

Protocol 1: Standard Liquid-Liquid Extraction (LLE)

This protocol is suitable for most fruit and vegetable matrices where interfering lipid and chlorophyll content is low.

  • Sample Preparation: Weigh approximately 5-10 g of the homogenized sample into a mortar or blender. Add a small amount of anhydrous sodium sulfate or celite to bind water and facilitate grinding.[10]

  • Initial Extraction: Add 50 mL of cold acetone containing 0.1% BHT. Grind or blend until a uniform paste is formed and the solid residue becomes colorless. This may require 2-3 successive extractions.[10]

  • Filtration: Filter the extract through a Büchner funnel under vacuum. Wash the residue with additional cold acetone until it is colorless.

  • Partitioning: Transfer the combined acetone extract to a separatory funnel. Add 40-50 mL of petroleum ether and 100 mL of 10% aqueous sodium chloride solution. The salt solution helps to break emulsions and drive the carotenoids into the ether layer.

  • Phase Separation: Gently invert the funnel multiple times, releasing pressure frequently. Allow the layers to separate completely.

  • Washing: Discard the lower aqueous layer. Wash the upper petroleum ether layer 2-3 times with deionized water to remove residual acetone and water-soluble impurities.

  • Drying: Pass the washed petroleum ether layer through a funnel containing anhydrous sodium sulfate to remove residual water.

  • Concentration: Evaporate the solvent to dryness at a temperature below 40°C using a rotary evaporator or a stream of nitrogen.

  • Storage: Immediately redissolve the residue in a known, small volume of a suitable solvent (e.g., MTBE or mobile phase) for HPLC analysis. Store at -20°C or below in an amber vial.[14]

Protocol 2: LLE with Saponification

Use this protocol for high-fat samples (nuts, oils) or high-chlorophyll samples (spinach, kale).

  • Extraction & Concentration: Follow steps 1-8 from Protocol 1 to obtain the dry carotenoid extract.

  • Saponification Reaction: Redissolve the dry extract in 50 mL of petroleum ether. Add an equal volume of 10% methanolic KOH.[11] Blanket the headspace of the flask with nitrogen.

  • Incubation: Stopper the flask, protect it from light, and allow it to stand at room temperature overnight (or for at least 4 hours). Gentle agitation is beneficial. Note: Avoid heating, as it significantly increases the risk of degradation.[11]

  • Washing: Transfer the mixture to a separatory funnel and wash repeatedly with deionized water until the washings are neutral to pH paper. This removes the potassium hydroxide and water-soluble soaps.

  • Drying and Concentration: Collect the upper ether layer and proceed with steps 7-9 from Protocol 1.

Protocol 3: Solid-Phase Extraction (SPE) for Cleanup

SPE can be used as an alternative to or in addition to the washing steps in LLE for sample cleanup and concentration. C18 and C30 bonded silica are effective for trapping carotenoids.[18][19]

  • Obtain Crude Extract: Perform steps 1-3 of Protocol 1 to get the initial acetone extract. Evaporate the acetone and redissolve the residue in a minimal amount of a solvent compatible with the SPE cartridge (e.g., a non-polar solvent like hexane for a reversed-phase cartridge).

  • Condition Cartridge: Condition a C18 SPE cartridge by passing methanol followed by the initial loading solvent through it.

  • Load Sample: Slowly pass the redissolved extract through the cartridge. The carotenoids will adsorb to the stationary phase.

  • Wash: Wash the cartridge with a weak, non-polar solvent to elute very non-polar impurities.

  • Elute: Elute the β-Apo-13-carotenone and other carotenoids using a stronger solvent, such as acetone or MTBE.

  • Concentration: Collect the eluate and evaporate it to dryness under nitrogen before redissolving for HPLC analysis.

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a Diode Array Detector (DAD) is the most common technique for the separation and quantification of carotenoids.[20] A C18 or, preferably, a C30 stationary phase is recommended for resolving the complex mixtures of carotenoid isomers often found in extracts.[21]

ParameterTypical ConditionRationale / Notes
Column Reversed-Phase C30 or C18, 3-5 µm particle sizeC30 columns provide superior shape selectivity for resolving geometric isomers of carotenoids.[21]
Mobile Phase Gradient of Methanol/MTBE/Water or Acetonitrile/MethanolA gradient system is necessary to elute both polar xanthophylls and non-polar carotenes in a single run.[20][22]
Detection DAD at ~450 nmDiode array allows for spectral confirmation. β-Apo-13-carotenone has an absorption maximum in this region.[23]
Injection Volume 10 - 20 µL
Quantification External standard calibration curveAn authentic standard of β-Apo-13-carotenone is required for accurate quantification.

Troubleshooting

ProblemPotential Cause(s)Solution(s)
Low Recovery Incomplete extraction; Degradation during processing; Emulsion formation during partitioning.Repeat extraction until residue is colorless; Ensure use of antioxidants and protection from light/heat; Add brine (NaCl solution) to break emulsions.
Poor Chromatographic Resolution Inappropriate column or mobile phase; Co-eluting interferences.Use a C30 column for better isomer separation; Incorporate a saponification or SPE cleanup step.
Extra/Unexpected Peaks Isomerization during extraction; Presence of carotenoid esters.Minimize exposure to light, heat, and acid; Saponify the extract to hydrolyze esters if they are not the target analytes.

References

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  • Saponification. (n.d.). Shimadzu Corporation. Retrieved January 7, 2026, from [Link]

  • Assessment of the saponification step in the quantitative determination of carotenoids and provitamins A. (1990). FAO AGRIS. Retrieved January 7, 2026, from [Link]

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  • Solid-phase extraction and HPLC determination of .beta.-cryptoxanthin and .alpha.- and .beta.-carotene in orange juice. (1989). ACS Publications. Retrieved January 7, 2026, from [Link]

  • Carotenoids, β-Apocarotenoids, and Retinoids: The Long and the Short of It. (2022). MDPI. Retrieved January 7, 2026, from [Link]

  • Analytical tools for the analysis of β-carotene and its degradation products. (2018). PubMed Central. Retrieved January 7, 2026, from [Link]

  • Sustainable Green Extraction of Carotenoid Pigments: Innovative Technologies and Bio-Based Solvents. (2022). MDPI. Retrieved January 7, 2026, from [Link]

  • Characterization of beta-apo-13-carotenone and beta-apo-14'-carotenal as enzymatic products of the excentric cleavage of beta-carotene. (1993). PubMed. Retrieved January 7, 2026, from [Link]

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  • Extraction and Synthesis of Typical Carotenoids: Lycopene, β-Carotene, and Astaxanthin. (2024). MDPI. Retrieved January 7, 2026, from [Link]

  • HPLC-DAD analysis of cell extract after incubation with β-apo-13-carotenone (A). (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Apo-13-Carotenone is a high affinity ligand for purified retinoic acid... (2012). ResearchGate. Retrieved January 7, 2026, from [Link]

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Application Note: Unraveling Nuclear Receptor Modulation by β-Apo-13-carotenone Using Luciferase-Based Transactivation Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

β-Apo-13-carotenone is a C18-apocarotenoid derived from the eccentric cleavage of β-carotene, a major dietary provitamin A source.[1] While the biological activities of retinoids, the canonical products of β-carotene metabolism, are well-established, the physiological roles of apocarotenoids are an emerging area of research. Emerging evidence indicates that β-Apo-13-carotenone does not share the agonist properties of retinoic acid. Instead, it functions as a high-affinity antagonist of both Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs), key nuclear receptors that regulate a plethora of genes involved in cellular differentiation, proliferation, and apoptosis.[2] This antagonistic activity positions β-Apo-13-carotenone as a molecule of interest for researchers in nutrition, pharmacology, and drug development.

This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the use of luciferase-based transactivation assays to characterize the activity of β-Apo-13-carotenone on the Retinoic Acid Receptor (RAR). The protocols described herein are designed to be self-validating, ensuring robust and reproducible data.

Principle of the Transactivation Assay

The transactivation assay is a cell-based method used to quantify the ability of a ligand to activate or inhibit a specific nuclear receptor. The core of this assay is a reporter gene, in this case, firefly luciferase, which is placed under the transcriptional control of a specific DNA response element. For studying RAR activity, a Retinoic Acid Response Element (RARE) is utilized.

When an agonist, such as all-trans retinoic acid (ATRA), binds to RAR, the receptor-ligand complex binds to the RARE, driving the expression of the luciferase gene. The amount of light produced upon the addition of a luciferin substrate is directly proportional to the level of receptor activation. Conversely, an antagonist like β-Apo-13-carotenone will compete with the agonist for binding to RAR, leading to a dose-dependent decrease in luciferase expression and, consequently, a reduction in the luminescent signal. To normalize for variations in transfection efficiency and cell number, a second reporter plasmid expressing Renilla luciferase under the control of a constitutive promoter is co-transfected.

Signaling Pathway of RAR Activation and Antagonism

The following diagram illustrates the mechanism of RAR activation by an agonist and its inhibition by an antagonist like β-Apo-13-carotenone.

RAR_Signaling_Pathway cluster_agonist Agonist Action (e.g., ATRA) cluster_antagonist Antagonist Action (β-Apo-13-carotenone) ATRA ATRA RAR_Agonist RAR/RXR Heterodimer ATRA->RAR_Agonist Binds RARE_Agonist RARE RAR_Agonist->RARE_Agonist Binds Luciferase_Agonist Luciferase Expression RARE_Agonist->Luciferase_Agonist Activates Light_Agonist Light Production Luciferase_Agonist->Light_Agonist Produces Apo13 β-Apo-13- carotenone RAR_Antagonist RAR/RXR Heterodimer Apo13->RAR_Antagonist Binds & Inhibits RARE_Antagonist RARE RAR_Antagonist->RARE_Antagonist No Binding No_Luciferase No Luciferase Expression RARE_Antagonist->No_Luciferase No Activation No_Light No Light Production No_Luciferase->No_Light

Caption: RAR signaling pathway activation and antagonism.

Experimental Workflow

The overall experimental workflow for the RAR transactivation assay is depicted below.

Experimental_Workflow cluster_prep Day 1: Cell Seeding cluster_transfection Day 2: Transfection cluster_treatment Day 3: Compound Treatment cluster_assay Day 4: Luciferase Assay Seed_Cells Seed HEK293 or COS-7 cells in 96-well plates Prepare_DNA Prepare DNA mixture: - pGL4.27[luc2P/RARE/Hygro] - pRL-TK - pSG5-hRARα Seed_Cells->Prepare_DNA Transfect Transfect cells using a suitable reagent Prepare_DNA->Transfect Incubate_Transfection Incubate for 4-6 hours Transfect->Incubate_Transfection Change_Medium Change to medium with charcoal-stripped serum Incubate_Transfection->Change_Medium Add_Compounds Add ATRA (agonist) and varying concentrations of β-Apo-13-carotenone Change_Medium->Add_Compounds Incubate_Treatment Incubate for 18-24 hours Add_Compounds->Incubate_Treatment Lyse_Cells Lyse cells Incubate_Treatment->Lyse_Cells Measure_Luciferase Measure Firefly and Renilla luciferase activity Lyse_Cells->Measure_Luciferase Analyze_Data Analyze data and calculate IC50 Measure_Luciferase->Analyze_Data

Caption: Experimental workflow for the RAR transactivation assay.

Detailed Protocols

Materials and Reagents
ReagentSupplierCatalog Number
HEK293 or COS-7 cellsATCCCRL-1573 or CRL-1651
Dulbecco's Modified Eagle Medium (DMEM)Gibco11965092
Fetal Bovine Serum (FBS), Charcoal StrippedGibco12676029
Penicillin-StreptomycinGibco15140122
Opti-MEM I Reduced Serum MediumGibco31985062
Lipofectamine® 3000 Transfection ReagentInvitrogenL3000015
pGL4.27[luc2P/RARE/Hygro] VectorPromegaE8481
pRL-TK VectorPromegaE2241
pSG5-hRARα (human RARα expression vector)AddgenePlasmid #61535
β-Apo-13-carotenoneMedChemExpressHY-101953
All-trans retinoic acid (ATRA)Sigma-AldrichR2625
Dual-Luciferase® Reporter Assay SystemPromegaE1910
96-well white, clear-bottom tissue culture platesCorning3610
Protocol 1: Cell Culture and Seeding
  • Cell Culture: Maintain HEK293 or COS-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: The day before transfection, trypsinize the cells and seed them into 96-well white, clear-bottom plates at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium. This should result in approximately 70-80% confluency on the day of transfection.

Protocol 2: Transient Transfection
  • Prepare DNA Mixture: For each well, prepare a DNA mixture in a sterile microcentrifuge tube containing:

    • 100 ng of pGL4.27[luc2P/RARE/Hygro] (RARE reporter plasmid)

    • 10 ng of pRL-TK (Renilla luciferase control plasmid)

    • 50 ng of pSG5-hRARα (RARα expression plasmid)

  • Transfection Complex Formation:

    • In a separate tube, dilute 0.3 µL of Lipofectamine® 3000 reagent in 5 µL of Opti-MEM.

    • Add the DNA mixture to 5 µL of Opti-MEM and add 0.3 µL of P3000™ Reagent.

    • Combine the diluted DNA with the diluted Lipofectamine® 3000 reagent. Mix gently and incubate for 15 minutes at room temperature.

  • Transfection: Add 10 µL of the DNA-lipid complex to each well. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells for 4-6 hours at 37°C. After incubation, replace the transfection medium with 100 µL of fresh DMEM containing 10% charcoal-stripped FBS. Charcoal-stripped serum is used to remove endogenous retinoids and other lipophilic molecules that could interfere with the assay.

Protocol 3: Compound Treatment
  • Prepare Compound Stocks:

    • Prepare a 10 mM stock solution of β-Apo-13-carotenone in DMSO.

    • Prepare a 1 mM stock solution of all-trans retinoic acid (ATRA) in DMSO.

  • Prepare Treatment Solutions:

    • Prepare a working solution of ATRA at a final concentration of 10 nM in DMEM with 10% charcoal-stripped FBS. This concentration is typically sufficient to elicit a robust agonist response.

    • Prepare serial dilutions of β-Apo-13-carotenone in DMEM with 10% charcoal-stripped FBS containing 10 nM ATRA. A typical concentration range to test for β-Apo-13-carotenone would be from 1 nM to 10 µM.

  • Treatment: Carefully remove the medium from the cells and add 100 µL of the respective treatment solutions to each well. Include appropriate controls:

    • Vehicle control (0.1% DMSO in medium)

    • ATRA only (10 nM)

    • β-Apo-13-carotenone only (at the highest concentration)

  • Incubation: Incubate the plates for 18-24 hours at 37°C.

Protocol 4: Dual-Luciferase® Reporter Assay
  • Reagent Preparation: Prepare the Luciferase Assay Reagent II (LAR II) and Stop & Glo® Reagent according to the manufacturer's instructions (Promega, E1910).[3][4][5][6]

  • Cell Lysis:

    • Remove the plates from the incubator and allow them to equilibrate to room temperature.

    • Carefully aspirate the medium from each well.

    • Wash the cells once with 100 µL of PBS.

    • Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

  • Luminometry:

    • Add 100 µL of LAR II to each well and measure the firefly luciferase activity using a luminometer.

    • Immediately after the first reading, inject 100 µL of Stop & Glo® Reagent into each well and measure the Renilla luciferase activity.

Data Analysis and Interpretation

  • Normalization: For each well, divide the firefly luciferase activity by the Renilla luciferase activity to obtain the Relative Luciferase Units (RLU). This normalization corrects for differences in transfection efficiency and cell number.

  • Fold Induction: To determine the effect of the compounds, calculate the fold induction by dividing the RLU of each treatment by the RLU of the vehicle control.

  • IC50 Determination: To determine the half-maximal inhibitory concentration (IC50) of β-Apo-13-carotenone, plot the percentage of inhibition against the logarithm of the β-Apo-13-carotenone concentration. The percentage of inhibition is calculated as: % Inhibition = 100 * (1 - (Fold Induction of β-Apo-13-carotenone + ATRA) / (Fold Induction of ATRA only)) Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.

Expected Results:

Treatment[ATRA][β-Apo-13-carotenone]Expected Fold Induction (vs. Vehicle)
Vehicle001
Agonist10 nM010 - 50
Antagonist Test10 nM1 nM - 10 µMDose-dependent decrease from agonist response
Antagonist Control010 µM~1

Troubleshooting

IssuePossible CauseSolution
Low luciferase signalLow transfection efficiency, insufficient plasmid DNA, poor cell health.Optimize transfection protocol, use healthy, low-passage cells.
High well-to-well variabilityInconsistent cell seeding, pipetting errors.Ensure uniform cell seeding, use calibrated pipettes.
No inhibition by β-Apo-13-carotenoneCompound degradation, incorrect concentration.Prepare fresh compound solutions, verify stock concentration.

Conclusion

The luciferase-based transactivation assay is a robust and sensitive method for characterizing the antagonistic activity of β-Apo-13-carotenone on RAR. By following the detailed protocols outlined in this application note, researchers can obtain reliable and reproducible data to further elucidate the biological functions of this intriguing apocarotenoid. This assay can be readily adapted to study the effects of other compounds on various nuclear receptors by simply changing the reporter plasmid and expression vector.

References

  • Assay Genie. (n.d.). Dual Luciferase Reporter Assay Protocol. Retrieved from [Link]

  • Sino Biological. (n.d.). Transfection protocol of adherent COS7 cells (96-well plate). Retrieved from [Link]

  • ResearchGate. (2020). How to perform cell transfection and Dual Glo assay with low-adhesive (HEK293) cells? Retrieved from [Link]

  • Promega Corporation. (2015, March 25). Nano-Glo® Dual-Luciferase® Reporter Assay System, Manual Protocol [Video]. YouTube. [Link]

  • Bio-protocol. (n.d.). Luciferase reporter assay. Retrieved from [Link]

  • Harrison, E. H. (2022). Carotenoids, β-Apocarotenoids, and Retinoids: The Long and the Short of It. Metabolites, 12(4), 287. [Link]

  • EuroMAbNet. (n.d.). Transient transfection protocol for HEK293T cells. Retrieved from [Link]

  • Altogen Biosystems. (n.d.). COS-7 Cell Culture Protocol. Retrieved from [Link]

  • Current Protocols in Molecular Biology. (n.d.). Transient Expression of Proteins Using COS Cells. Retrieved from [Link]

  • BPS Bioscience. (n.d.). NF-κB Reporter Cellular Assay Pack (HEK293). Retrieved from [Link]

  • BPS Bioscience. (n.d.). RARα Luciferase Reporter HEK293 Cell Line. Retrieved from [Link]

  • Journal of Lipid Research. (n.d.). carotenal, and β-apo-13-carotenone in Caco-2 cells. Retrieved from [Link]

  • BPS Bioscience. (n.d.). RARγ Reporter (Luc) - HEK293 Cell Line. Retrieved from [Link]

  • PubMed. (n.d.). Characterization of beta-apo-13-carotenone and beta-apo-14'-carotenal as enzymatic products of the excentric cleavage of beta-carotene. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC-DAD analysis of cell extract after incubation with β-apo-13-carotenone (A). Retrieved from [Link]

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Application Notes and Protocols for the Molecular Modeling of beta-Apo-13-carotenone Receptor Binding

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Molecular Interactions of a Key Carotenoid Metabolite

Beta-Apo-13-carotenone is a naturally occurring apocarotenoid, a metabolic product of β-carotene, the primary dietary source of provitamin A.[1] Emerging research has identified β-Apo-13-carotenone as a potent antagonist of the Retinoid X Receptor alpha (RXRα) and Retinoic Acid Receptors (RARs), key players in a multitude of physiological processes.[1][2][3][4][5] This antagonistic activity positions β-Apo-13-carotenone as a molecule of significant interest in drug discovery and development, particularly in therapeutic areas where modulation of nuclear receptor signaling is desirable.

Understanding the precise molecular interactions that govern the binding of β-Apo-13-carotenone to its receptor targets is paramount for the rational design of novel therapeutics with enhanced specificity and efficacy. Molecular modeling, encompassing techniques such as molecular docking and molecular dynamics simulations, offers a powerful computational microscope to elucidate these interactions at an atomic level.[2]

This comprehensive guide provides a detailed workflow for the molecular modeling of β-Apo-13-carotenone binding to its putative receptor, RXRα. We will delve into the theoretical underpinnings of the chosen methodologies, provide step-by-step protocols for practical implementation, and offer insights into the interpretation of the generated data. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of molecular biology and computational chemistry.

The Target Receptor: Retinoid X Receptor Alpha (RXRα)

RXRα is a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor.[2][5] It plays a central role in regulating gene expression by forming homodimers or heterodimers with other nuclear receptors. The discovery that β-Apo-13-carotenone antagonizes RXRα activation makes this receptor a prime target for our molecular modeling studies.[1][2][4][5] For the protocols outlined below, we will utilize the crystal structure of the human RXRα ligand-binding domain in its tetrameric, antagonist-bound conformation (PDB ID: 1G5Y).[2] This structure provides a well-validated starting point for our in silico investigations.

Molecular Modeling Workflow: A Strategic Overview

Our computational investigation will follow a multi-step workflow designed to provide a comprehensive understanding of the β-Apo-13-carotenone–RXRα interaction. This workflow is designed to be a self-validating system, where the results of each step inform and refine the subsequent stages.

cluster_prep Preparation Phase cluster_docking Initial Binding Pose Prediction cluster_simulation Dynamic Interaction Analysis cluster_analysis Binding Affinity & Interaction Analysis Receptor_Prep Receptor Preparation (PDB: 1G5Y) Docking Molecular Docking (AutoDock Vina) Receptor_Prep->Docking Ligand_Prep Ligand Preparation (β-Apo-13-carotenone) Ligand_Prep->Docking MD_Simulation Molecular Dynamics Simulation (GROMACS) Docking->MD_Simulation Select best pose Binding_Energy Binding Free Energy Calculation (MM/PBSA or MM/GBSA) MD_Simulation->Binding_Energy Interaction_Analysis Interaction Analysis & Visualization (PyMOL) MD_Simulation->Interaction_Analysis

Figure 1: A schematic representation of the molecular modeling workflow.

Part 1: Molecular Docking - Predicting the Binding Pose

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[6][7] This initial step is crucial for generating a plausible starting structure for more computationally intensive simulations.

Protocol 1: Receptor and Ligand Preparation

Causality: Proper preparation of both the receptor and ligand is critical for the accuracy of docking calculations. This involves removing extraneous molecules, adding hydrogen atoms, and assigning correct atomic charges. Failure to do so can lead to inaccurate binding pose predictions.

Receptor Preparation (RXRα - PDB ID: 1G5Y):

  • Obtain the PDB file: Download the coordinate file for PDB ID 1G5Y from the RCSB Protein Data Bank.

  • Clean the structure: Remove water molecules, co-crystallized ligands (in this case, all-trans retinoic acid), and any other heteroatoms that are not essential for the binding of β-Apo-13-carotenone.

  • Add hydrogens: Add polar hydrogen atoms to the protein structure, as these are typically not resolved in X-ray crystallography but are crucial for hydrogen bonding interactions.

  • Assign charges: Assign appropriate partial charges to each atom of the receptor.

  • Convert to PDBQT format: Convert the cleaned and prepared protein structure into the PDBQT file format required by AutoDock Vina. This format includes atomic charges and atom type definitions.

Ligand Preparation (β-Apo-13-carotenone):

  • Obtain the 2D structure: Draw the 2D structure of β-Apo-13-carotenone using a chemical drawing software.

  • Convert to 3D: Convert the 2D structure to a 3D conformation.

  • Energy minimization: Perform an energy minimization of the 3D structure to obtain a low-energy, stable conformation.

  • Assign charges and atom types: Assign Gasteiger charges and define rotatable bonds.

  • Convert to PDBQT format: Save the prepared ligand structure in the PDBQT format.

Protocol 2: Molecular Docking with AutoDock Vina

Causality: AutoDock Vina utilizes a Lamarckian genetic algorithm to explore the conformational space of the ligand within a defined binding site on the receptor.[8] The scoring function then estimates the binding affinity for each conformation, allowing for the identification of the most favorable binding pose.

  • Define the search space (Grid Box): Define a three-dimensional grid box that encompasses the known ligand-binding pocket of RXRα. The dimensions of the grid box should be large enough to allow the ligand to move and rotate freely within the binding site.

  • Run the docking simulation: Execute AutoDock Vina, providing the prepared receptor and ligand PDBQT files, and the grid box parameters as input.

  • Analyze the results: AutoDock Vina will output a set of predicted binding poses for β-Apo-13-carotenone, ranked by their predicted binding affinities. The pose with the lowest binding energy is typically considered the most likely.

Docking Parameter Recommended Value Justification
exhaustiveness32Increases the thoroughness of the conformational search, leading to more reliable results.[8]
num_modes10The number of binding modes to be generated.
energy_range4The maximum energy difference between the best and worst binding modes to be reported.

Part 2: Molecular Dynamics Simulation - Capturing the Dynamic Nature of Binding

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the complex over time.[9] This provides a more realistic representation of the biological system and allows for a more detailed analysis of the binding stability and interactions.

Protocol 3: System Preparation for GROMACS

Causality: Preparing the system for an MD simulation involves creating a topology for the ligand, solvating the complex in a water box, and adding ions to neutralize the system. These steps are essential for accurately simulating the physiological environment.

  • Ligand Topology Generation: Generate a topology file for β-Apo-13-carotenone that is compatible with the chosen force field (e.g., CHARMM36). This file defines the bonded and non-bonded parameters for the ligand.

  • Complex Formation: Combine the coordinate files of the receptor (from the docking output) and the ligand into a single file.

  • Solvation: Place the protein-ligand complex in a periodic box of water molecules.

  • Ionization: Add ions (e.g., Na+ or Cl-) to neutralize the overall charge of the system.

Protocol 4: Running the Molecular Dynamics Simulation with GROMACS

Causality: The MD simulation protocol involves several stages of equilibration to ensure the system is stable before the production run. This gradual relaxation of the system prevents unrealistic structural distortions.

  • Energy Minimization: Perform an energy minimization of the entire system to remove any steric clashes.

  • NVT Equilibration: Perform a short simulation at constant Number of particles, Volume, and Temperature (NVT) to allow the solvent to equilibrate around the restrained protein-ligand complex.

  • NPT Equilibration: Perform a short simulation at constant Number of particles, Pressure, and Temperature (NPT) to equilibrate the pressure and density of the system.

  • Production MD: Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the complex.

Start Initial System (Docked Complex + Water + Ions) EM Energy Minimization Start->EM NVT NVT Equilibration (Constant Volume & Temperature) EM->NVT NPT NPT Equilibration (Constant Pressure & Temperature) NVT->NPT Production Production MD Simulation NPT->Production Analysis Trajectory Analysis Production->Analysis

Figure 2: The sequential steps of a molecular dynamics simulation.

Part 3: Post-Simulation Analysis - Quantifying Binding and Identifying Key Interactions

The trajectory generated from the MD simulation contains a wealth of information about the dynamic behavior of the β-Apo-13-carotenone–RXRα complex. Post-simulation analysis allows us to extract meaningful quantitative and qualitative data.

Protocol 5: Binding Free Energy Calculation

Causality: The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular approaches for calculating the binding free energy of a ligand to a protein from an MD trajectory.[10][11][12][13][14] These methods provide a more accurate estimation of binding affinity than docking scores.

  • Extract snapshots: Extract a series of snapshots from the production MD trajectory.

  • Calculate the free energy components: For each snapshot, calculate the molecular mechanics energy, the polar solvation energy (using either the Poisson-Boltzmann or Generalized Born model), and the non-polar solvation energy.

  • Average the energies: Average the calculated free energy components over all the snapshots to obtain the final binding free energy.

Energy Component Description
ΔE_MM Change in molecular mechanics energy in the gas phase.
ΔG_solv Change in the solvation free energy.
-TΔS Conformational entropy change upon binding (often omitted due to high computational cost).
Protocol 6: Interaction Analysis and Visualization

Causality: Visualizing the trajectory and analyzing the interactions between the ligand and receptor can provide crucial insights into the key residues and forces that stabilize the binding.

  • Trajectory Visualization: Use a molecular visualization program like PyMOL to visualize the MD trajectory. This allows for a qualitative assessment of the stability of the ligand in the binding pocket.

  • Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and protein backbone to assess the stability of the complex throughout the simulation.

  • Hydrogen Bond Analysis: Analyze the formation and lifetime of hydrogen bonds between β-Apo-13-carotenone and RXRα.

  • Interaction Diagrams: Generate 2D interaction diagrams to visualize the key residues involved in hydrophobic interactions, hydrogen bonds, and other non-covalent interactions.

Conclusion and Future Directions

The protocols detailed in this application note provide a robust framework for the molecular modeling of β-Apo-13-carotenone binding to its receptor, RXRα. By following this workflow, researchers can gain valuable insights into the molecular determinants of this interaction, which can guide the design of novel and more potent modulators of nuclear receptor signaling.

Future studies could expand upon this work by:

  • Performing similar modeling studies on other potential receptors for β-Apo-13-carotenone, such as the Retinoic Acid Receptors (RARs).

  • Employing more advanced techniques, such as enhanced sampling methods, to more thoroughly explore the conformational landscape of the binding process.

  • Integrating the computational findings with experimental data, such as site-directed mutagenesis and binding assays, to validate the in silico predictions.

By combining computational and experimental approaches, we can continue to unravel the complex biology of β-Apo-13-carotenone and harness its therapeutic potential.

References

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  • Sun, T., et al. (2014). β-Apo-13-carotenone Regulates Retinoid X Receptor Transcriptional Activity through Tetramerization of the Receptor. Journal of Biological Chemistry. [Link]

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Application Note & Protocols: In Vitro Assays for β-Apo-13-carotenone Antioxidant Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

β-Apo-13-carotenone (C₁₈H₂₆O) is a naturally occurring apocarotenoid, a metabolic derivative of β-carotene formed through eccentric cleavage[1][2][3]. Found in various foods and detected in human plasma, this compound is gaining significant interest within the research and drug development sectors[2][4]. Its biological activities are multifaceted, including the modulation of nuclear receptor signaling, such as antagonizing the Retinoid X Receptor alpha (RXRα)[2][5][6]. Beyond this, its structural similarity to carotenoids, known for their antioxidant properties, suggests a potential role in mitigating oxidative stress[3].

Oxidative stress, an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in numerous pathologies, making the evaluation of novel antioxidant compounds a critical area of research[7][8]. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and execution of in vitro assays to characterize the antioxidant potential of β-apo-13-carotenone.

As a lipophilic compound, β-apo-13-carotenone presents specific handling requirements. It is practically insoluble in water but shows moderate solubility in organic solvents like Dimethyl Sulfoxide (DMSO), where it can be prepared into concentrated stock solutions for biological assays[9].

Foundational Concepts: Mechanisms and Methodologies

In vitro antioxidant capacity assays are broadly categorized based on their chemical reaction mechanisms. The two predominant mechanisms are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET)[10].

  • Hydrogen Atom Transfer (HAT): Assays based on this mechanism measure the classical ability of an antioxidant to quench free radicals by donating a hydrogen atom.

  • Single Electron Transfer (SET): In these assays, the antioxidant reduces an oxidant species by donating an electron, which often results in a color change that can be measured spectrophotometrically[11][12].

No single assay is sufficient to provide a complete profile of a compound's antioxidant activity[11]. Therefore, a panel of assays based on different mechanisms is strongly recommended to generate a comprehensive and reliable assessment of β-apo-13-carotenone's antioxidant potential.

Recommended In Vitro Assays

This section details the principles and protocols for three widely adopted assays suitable for evaluating β-apo-13-carotenone: the DPPH Radical Scavenging Assay, the ABTS Decolorization Assay, and the Ferric Reducing Antioxidant Power (FRAP) Assay.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is a straightforward and widely used SET-based method[13][14]. The DPPH radical is a stable, deep violet-colored organic nitrogen radical[15]. When reduced by an antioxidant, or a hydrogen donor, the violet color fades to a pale yellow, a change that is proportional to the strength of the antioxidant. This decolorization is measured by the decrease in absorbance at approximately 517 nm[14][16]. This assay is versatile and can be used for both hydrophilic and lipophilic compounds[13].

Causality Behind Experimental Choices:

  • Solvent: Methanol or ethanol is typically used to dissolve DPPH and the test compound. Given β-apo-13-carotenone's lipophilic nature, preparing a stock solution in DMSO and then diluting it in the reaction solvent is an effective approach[9].

  • Wavelength: The maximum absorbance of the DPPH radical is ~517 nm. Monitoring the absorbance decrease at this wavelength provides the highest sensitivity for measuring radical scavenging[14].

  • Standard: Trolox, a water-soluble analog of Vitamin E, is the gold-standard antioxidant used to create a standard curve for quantifying the antioxidant capacity of the test compound[15].

Protocol: DPPH Assay

A. Reagent Preparation:

  • DPPH Stock Solution (0.2 mM): Dissolve 7.89 mg of DPPH in 100 mL of methanol or ethanol. Store this solution in an amber bottle at 4°C for no more than 48 hours[15].

  • Trolox Stock Solution (1 mM): Dissolve 2.5 mg of Trolox in 10 mL of the same solvent used for the DPPH solution.

  • β-Apo-13-carotenone Stock Solution (e.g., 10 mM): Based on its solubility, dissolve an appropriate amount of β-apo-13-carotenone in 100% DMSO[9]. For example, dissolve 2.58 mg in 1 mL of DMSO.

  • Working Solutions: Prepare a series of dilutions of both Trolox (for the standard curve) and β-apo-13-carotenone in the reaction solvent.

B. Assay Procedure (96-well plate format):

  • Pipette 100 µL of the DPPH working solution into each well of a 96-well plate.

  • Add 100 µL of your sample dilutions (β-apo-13-carotenone), standard dilutions (Trolox), or solvent (for blank/control) to the respective wells[15].

  • Shake the plate gently for 10 seconds to ensure thorough mixing.

  • Incubate the plate in the dark at room temperature for 30 minutes[16].

  • Measure the absorbance at 517 nm using a microplate reader[15][16].

C. Data Analysis:

  • Calculate Percent Inhibition:

    • % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] * 100

    • Where Abs_control is the absorbance of the DPPH solution with the solvent blank.

  • Determine IC50: Plot the % inhibition against the concentration of β-apo-13-carotenone. The IC50 value is the concentration required to scavenge 50% of the DPPH radicals. A lower IC50 indicates higher antioxidant activity.

  • Calculate Trolox Equivalent Antioxidant Capacity (TEAC): Create a standard curve by plotting the % inhibition of the Trolox standards against their concentrations. Use the linear regression equation of this curve to express the antioxidant capacity of β-apo-13-carotenone in terms of Trolox Equivalents (TE)[17][18].

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Decolorization Assay

Principle: The ABTS assay, another SET-based method, measures the reduction of the ABTS radical cation (ABTS•+). ABTS is oxidized using a strong oxidizing agent like potassium persulfate to generate the radical cation, which is a blue-green chromophore[19][20]. In the presence of an antioxidant, the ABTS•+ is reduced back to its neutral, colorless form. The decrease in absorbance, typically measured at 734 nm, is proportional to the antioxidant concentration[11][19]. This assay is applicable to both hydrophilic and lipophilic antioxidants[12].

Causality Behind Experimental Choices:

  • Radical Generation: The pre-formation of the ABTS•+ radical through an overnight incubation with potassium persulfate ensures a stable radical population for the assay[21].

  • pH: The reaction is typically performed at a neutral pH, which can be relevant for physiological comparisons[20].

  • Solvent Flexibility: The ABTS radical is soluble in both aqueous and organic solvents, making it adaptable for lipophilic compounds like β-apo-13-carotenone[12]. A modified method using organic media can be particularly effective for carotenoids[22].

Protocol: ABTS Assay

A. Reagent Preparation:

  • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

  • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water[21].

  • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This is the radical stock solution[19][21].

  • Adjusted ABTS•+ Solution: Before the assay, dilute the radical stock solution with ethanol or a suitable buffer to an absorbance of 0.70 (± 0.02) at 734 nm[21].

  • Sample/Standard Preparation: Prepare working dilutions of β-apo-13-carotenone and Trolox as described for the DPPH assay.

B. Assay Procedure (96-well plate format):

  • Pipette 190 µL of the adjusted ABTS•+ solution into each well[21].

  • Add 10 µL of your sample dilutions, standard dilutions, or solvent blank to the respective wells.

  • Mix and incubate at room temperature for 5-6 minutes[20].

  • Read the absorbance at 734 nm.

C. Data Analysis: The data analysis is identical to the DPPH assay. Calculate the percent inhibition, determine the IC50 value, and express the results as Trolox Equivalents (TEAC) using a Trolox standard curve[10].

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay directly measures the ability of an antioxidant to reduce a ferric complex (Fe³⁺-TPTZ) to its ferrous form (Fe²⁺-TPTZ) at a low pH[23][24][25]. This reduction results in the formation of an intense blue-colored complex, and the change in absorbance is monitored at 593 nm[24][25]. The FRAP assay is a classic SET-based method that provides a direct measure of the total reducing power of a sample[7][26]. Studies have shown that degradation products of β-carotene, such as β-apocarotenoids, can exhibit increased FRAP activity compared to the parent molecule[1][11].

Causality Behind Experimental Choices:

  • Acidic pH: The reaction is carried out under acidic conditions (pH 3.6) to maintain iron solubility and drive the reduction reaction[24].

  • Chelator (TPTZ): 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) is used as the chelating agent that forms the colored complex with Fe²⁺, providing the spectrophotometric endpoint.

  • Standard: A solution of known Fe²⁺ concentration (e.g., FeSO₄) is used to generate the standard curve, and results are expressed as Fe²⁺ equivalents[26].

Protocol: FRAP Assay

A. Reagent Preparation:

  • Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving 3.1 g of sodium acetate trihydrate and adding 16 mL of glacial acetic acid in 1 liter of deionized water.

  • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.

  • FeCl₃ Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.

  • FRAP Reagent: Prepare fresh daily by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this reagent to 37°C before use[25].

  • Ferrous Sulfate (FeSO₄) Standard: Prepare a 1 mM stock solution of FeSO₄·7H₂O and create a series of dilutions for the standard curve.

  • Sample Preparation: Prepare working dilutions of β-apo-13-carotenone.

B. Assay Procedure (96-well plate format):

  • Add 20 µL of sample dilutions, standard dilutions, or a solvent blank to appropriate wells.

  • Add 180 µL of the pre-warmed FRAP reagent to all wells[23].

  • Mix and incubate at 37°C. The reaction time can vary, but readings are often taken after 4-30 minutes[23][25].

  • Measure the absorbance at 593 nm[25].

C. Data Analysis:

  • Create a standard curve by plotting the absorbance of the Fe²⁺ standards against their concentration.

  • Use the linear regression equation from the standard curve to determine the FRAP value of the β-apo-13-carotenone samples.

  • Results are expressed as µM of Fe²⁺ equivalents.

Data Presentation and Interpretation

A comprehensive antioxidant profile requires comparing results across different assays. The data should be summarized clearly to facilitate interpretation.

Table 1: Comparative Antioxidant Activity of β-Apo-13-carotenone

Assay MethodPrincipleMetricExample Result (β-Apo-13-carotenone)Example Result (Trolox)
DPPH Radical Scavenging (SET)IC50 (µM)[Insert experimental value][Insert experimental value]
ABTS Radical Scavenging (SET)TEAC (µmol TE/µmol)[Insert experimental value]1.0
FRAP Ferric Ion Reduction (SET)FRAP Value (µM Fe²⁺/µmol)[Insert experimental value][Insert experimental value]

Interpretation Notes:

  • A low IC50 value in the DPPH assay signifies high scavenging potency.

  • A high TEAC value indicates strong antioxidant activity relative to Trolox.

  • A high FRAP value demonstrates significant reducing power.

  • Discrepancies between assays are common and reflect the different reaction kinetics, redox potentials, and steric accessibility of the antioxidant to the target radical or oxidant[11].

Visualization of Experimental Workflow

The following diagram illustrates the generalized workflow for assessing the in vitro antioxidant activity of a test compound like β-apo-13-carotenone.

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution (96-Well Plate) cluster_analysis 3. Data Analysis P1 Prepare Stock Solution (β-apo-13-carotenone in DMSO) P2 Prepare Serial Dilutions (Working Solutions) P1->P2 A1 Add Reagents, Samples, Standards & Blanks to Plate P2->A1 P3 Prepare Assay Reagents (DPPH, ABTS, or FRAP) P3->A1 P4 Prepare Standard (Trolox or FeSO4) P4->A1 A2 Incubate (Dark, RT or 37°C) A1->A2 A3 Read Absorbance (Spectrophotometer) A2->A3 D1 Calculate % Inhibition (for DPPH/ABTS) A3->D1 D2 Generate Standard Curve (Trolox or Fe²⁺) A3->D2 D3 Determine IC50 or Equivalent Values (TEAC/FRAP) D1->D3 D2->D3

Caption: General workflow for in vitro antioxidant assays.

The chemical principle of the DPPH assay is visualized below, showing the conversion of the radical form to the non-radical form by an antioxidant.

DPPH_Mechanism DPPH_Radical DPPH• (Violet Radical) DPPH_Reduced DPPH-H (Yellow Non-Radical) DPPH_Radical->DPPH_Reduced + H• (from Antioxidant) Antioxidant Antioxidant-H (e.g., β-apo-13-carotenone) Antioxidant_Radical Antioxidant• Antioxidant->Antioxidant_Radical - H•

Caption: DPPH radical scavenging mechanism.

Conclusion

Evaluating the antioxidant activity of β-apo-13-carotenone requires a multi-assay approach to build a scientifically robust profile. The DPPH, ABTS, and FRAP assays provide a solid foundation, each interrogating the compound's electron-donating capacity from a different chemical perspective. Careful consideration of the lipophilic nature of β-apo-13-carotenone in solvent selection and sample preparation is paramount for obtaining accurate and reproducible results. The protocols and data interpretation guidelines presented here offer a validated framework for researchers to explore the antioxidant potential of this intriguing β-carotene metabolite.

References

  • Müller, L., Fröhlich, K., & Böhm, V. (2011). Antioxidant Activity of β-Carotene Compounds in Different in Vitro Assays. PMC - NIH. Retrieved from [Link]

  • Sen Gupta, S., & Ghosh, M. (2013). In Vitro Antioxidative Evaluation of α- and β-Carotene, Isolated from Crude Palm Oil. Journal of Analytical Methods in Chemistry. Retrieved from [Link]

  • ResearchGate. (2020). How to determination of Trolox Equivalent Antioxidant Capacity (TEAC)?. Retrieved from [Link]

  • Assay Genie. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). Retrieved from [Link]

  • Wikipedia. (n.d.). Trolox equivalent antioxidant capacity. Retrieved from [Link]

  • Böhm, V., Pini, A., & Meduke, R. (2011). Antioxidant activity of β-carotene compounds in different in vitro assays. PubMed. Retrieved from [Link]

  • Al-Duais, M., Müller, L., Böhm, V., & Jetschke, G. (2009). Evaluation of antioxidant capacity of 13 plant extracts by three different methods. NIH. Retrieved from [Link]

  • Zen-Bio. (2020). FRAP Antioxidant Assay Kit. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Retrieved from [Link]

  • Ácsová, A., et al. (n.d.). Selected in vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances. Journal of Microbiology, Biotechnology and Food Sciences. Retrieved from [Link]

  • Sesso, M., et al. (2021). Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays. PMC - NIH. Retrieved from [Link]

  • Sindhu, E. R., & Kuttan, R. (2006). Antioxidant activity of carotenoid lutein in vitro and in vivo. ResearchGate. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS). Retrieved from [Link]

  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Retrieved from [Link]

  • Sun, L., et al. (2014). β-Apo-13-carotenone Regulates Retinoid X Receptor Transcriptional Activity through Tetramerization of the Receptor. PubMed Central. Retrieved from [Link]

  • Liang, L. (2016). 9.2 DPPH RADICAL SCAVENGING CAPACITY ASSAY. ResearchGate. Retrieved from [Link]

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Application Notes and Protocols: β-Apo-13-carotenone as a Selective RXRα Antagonist

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of β-Apo-13-carotenone as a potent and selective antagonist of the Retinoid X Receptor α (RXRα). β-Apo-13-carotenone, a naturally occurring apocarotenoid derived from the eccentric cleavage of β-carotene, presents a unique mechanism of action that distinguishes it from classical nuclear receptor antagonists.[1][2] Instead of sterically hindering coactivator recruitment, it induces the formation of a transcriptionally inert RXRα tetramer, offering a novel modality for probing RXRα signaling and exploring its therapeutic potential.[3][4] This guide details the underlying mechanism, outlines key research applications, and provides validated, step-by-step protocols for its use in cellular assays.

Scientific Background and Mechanism of Action

The Retinoid X Receptor α (RXRα): A Central Signaling Hub

Retinoid X Receptor α (RXRα) is a ligand-activated transcription factor and a central member of the nuclear receptor superfamily.[5] Its pivotal role stems from its ability to form homodimers (RXRα/RXRα) and its obligate function as a heterodimerization partner for numerous other nuclear receptors, including Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptors (LXRs), and the Vitamin D Receptor (VDR).[6][7][8] This places RXRα at the crossroads of multiple signaling pathways that govern critical physiological processes such as cell development, differentiation, metabolism, and immune responses.[5][9] Upon binding its endogenous agonist, 9-cis-retinoic acid (9cRA), RXRα undergoes a conformational change that facilitates the recruitment of coactivator proteins, leading to the transcriptional activation of target genes.[8]

cluster_0 Cytoplasm cluster_1 Nucleus Agonist RXRα Agonist (e.g., 9-cis-RA) RXR RXRα Agonist->RXR Binding Dimer RXRα Dimer RXR->Dimer Partner Partner Receptor (RXR, RAR, PPAR, etc.) Partner->Dimer Coactivators Coactivators Dimer->Coactivators Recruitment RXRE RXR Response Element (RXRE) Dimer->RXRE DNA Binding Gene Target Gene Transcription Coactivators->Gene Activation RXRE->Gene

Figure 1: Generalized RXRα Signaling Pathway.

A Novel Antagonism Mechanism: Induced Tetramerization

β-Apo-13-carotenone functions as a competitive antagonist, binding directly to the RXRα ligand-binding pocket with an affinity (Ki of 7–8 nM) comparable to that of the natural agonist 9cRA.[3][10] However, its mechanism of inhibition is fundamentally distinct from classical antagonists. While many antagonists function by inducing a receptor conformation that physically blocks the coactivator binding site, β-Apo-13-carotenone does not significantly interfere with coactivator recruitment to the isolated ligand-binding domain.[3][4]

Instead, binding of β-Apo-13-carotenone induces a unique conformational change that promotes the oligomerization of RXRα from its active dimeric state into a transcriptionally silent tetramer .[3][4] This tetrameric complex is unable to effectively bind to DNA response elements and initiate transcription, thereby silencing the signaling pathway. This novel mechanism makes β-Apo-13-carotenone a highly specific tool for studying RXRα function.

cluster_agonist Agonist Action cluster_classical Classical Antagonist cluster_apo13 β-Apo-13-carotenone Agonist 9-cis-RA Dimer Active Dimer Agonist->Dimer Binds Gene\nActivation Gene Activation Dimer->Gene\nActivation Classical e.g., UVI3003 BlockedDimer Inactive Dimer (Coactivator site blocked) Classical->BlockedDimer Binds Gene\nRepression Gene Repression BlockedDimer->Gene\nRepression Apo13 β-Apo-13-carotenone Tetramer Inactive Tetramer Apo13->Tetramer Binds & Induces Tetramer->Gene\nRepression

Figure 2: Comparison of RXRα Modulation Mechanisms.

Applications in Research and Drug Development

The unique properties of β-Apo-13-carotenone make it an invaluable tool for a range of applications.

  • Dissecting RXRα-Dependent Signaling: As a highly selective antagonist, it can be used to pharmacologically inhibit RXRα, allowing researchers to confirm the receptor's role in a specific biological process or pathway under investigation.

  • Oncology Research: RXRα signaling is implicated in several cancers.[5][7] Ligands that modulate RXRα have shown potent anti-carcinogenic activities by inhibiting cell growth and promoting apoptosis.[5] β-Apo-13-carotenone has been demonstrated to inhibit the 9cRA-induced expression of the anti-apoptotic gene Caspase 9 in MCF-7 breast cancer cells, highlighting its potential utility in cancer studies.[3][4]

  • Metabolic Disease Investigation: Given RXRα's central role in metabolism through its partnerships with PPARs and LXRs, β-Apo-13-carotenone can be used to explore the therapeutic potential of RXRα antagonism in models of metabolic disorders such as type 2 diabetes and obesity.[9][11]

  • Inflammation and Immunology: RXRα is a key regulator of macrophage gene expression and innate immunity.[6] β-Apo-13-carotenone provides a means to investigate the consequences of inhibiting this signaling axis in inflammatory disease models.

Experimental Protocols and Methodologies

Preparation and Handling of β-Apo-13-carotenone
  • Source: β-Apo-13-carotenone can be synthesized or isolated as an enzymatic cleavage product of β-carotene.[10][12][13]

  • Solubility: It is a lipophilic compound. For cell culture experiments, prepare a concentrated stock solution (e.g., 1-10 mM) in a high-purity organic solvent such as DMSO or ethanol.

  • Storage: Store the solid compound at -20°C or -80°C, protected from light and oxygen. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Carotenoids are susceptible to degradation upon exposure to light and air.

  • Final Concentration: When treating cells, ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic, typically ≤ 0.1%. Include a vehicle-only control in all experiments.

Protocol: In Vitro Validation of RXRα Antagonism using a Luciferase Reporter Assay

This is the foundational assay to confirm the antagonistic activity of β-Apo-13-carotenone. It measures the compound's ability to inhibit agonist-induced transcription of a reporter gene.[4][14][15]

cluster_prep Day 1: Cell Seeding cluster_transfect Day 2: Transfection cluster_treat Day 3: Treatment cluster_read Day 4: Analysis Seed Seed cells (e.g., HEK293T) in 96-well plates Transfect Co-transfect cells Seed->Transfect Plasmids Plasmids: 1. RXRα Expression Vector 2. RXRE-Luciferase Reporter 3. Renilla Control (pRL-TK) Plasmids->Transfect Treat Treat cells for 18-24h Transfect->Treat Agonist Agonist (9cRA) Dose-Response Agonist->Treat Antagonist β-Apo-13-carotenone (Fixed Concentrations) Antagonist->Treat Lyse Lyse cells Treat->Lyse Read Read Firefly & Renilla Luciferase Activity Lyse->Read Analyze Normalize Data & Plot Dose-Response Curves Read->Analyze

Figure 3: Experimental Workflow for RXRα Luciferase Reporter Assay.

Materials:

  • Mammalian cell line (e.g., HEK293T, COS-7).[3][14]

  • RXRα expression plasmid.

  • Luciferase reporter plasmid with an RXRE promoter element (e.g., RXRE-Luc).[4]

  • Internal control plasmid (e.g., pRL-TK expressing Renilla luciferase).

  • Transfection reagent.

  • 9-cis-retinoic acid (RXRα agonist).

  • β-Apo-13-carotenone.

  • Dual-luciferase reporter assay system.

  • Luminometer.

Step-by-Step Methodology:

  • Cell Seeding (Day 1): Seed cells into a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection (Day 2): Co-transfect the cells in each well with the RXRα expression vector, the RXRE-luciferase reporter vector, and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's protocol. The Renilla vector is critical for normalizing for variations in transfection efficiency and cell number.

  • Treatment (Day 3): Approximately 24 hours post-transfection, remove the transfection medium and replace it with fresh medium containing the treatments.

    • Agonist Dose-Response: To establish the EC50 of the agonist, treat a set of wells with increasing concentrations of 9cRA (e.g., 10-11 M to 10-6 M).

    • Antagonist Assay: To test for antagonism, co-treat cells with a fixed, sub-maximal concentration of 9cRA (typically EC80) and increasing concentrations of β-Apo-13-carotenone (e.g., 10-10 M to 10-5 M). Alternatively, to demonstrate a competitive mechanism, perform full 9cRA dose-response curves in the presence of several fixed concentrations of β-Apo-13-carotenone (e.g., 1 nM, 10 nM, 100 nM).[14]

    • Controls: Always include wells for vehicle-only and agonist-only treatments.

  • Incubation: Incubate the treated cells for 18-24 hours.

  • Lysis and Luminescence Reading (Day 4): Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase assay system and a plate-reading luminometer.

  • Data Analysis:

    • For each well, calculate the normalized response by dividing the Firefly luciferase reading by the Renilla luciferase reading.

    • Plot the normalized response against the logarithm of the agonist/antagonist concentration.

    • Expected Outcome: β-Apo-13-carotenone will inhibit the 9cRA-induced luciferase activity in a dose-dependent manner. In a competitive assay format, its presence will cause a rightward shift in the 9cRA dose-response curve.[14]

Protocol: Analysis of Endogenous Target Gene Expression via qRT-PCR

This protocol validates the antagonist's activity in a more physiologically relevant context by measuring its effect on a known downstream target gene of RXRα.

Materials:

  • Relevant cell line (e.g., MCF-7 for Caspase 9 analysis).[3][4]

  • 9-cis-retinoic acid and β-Apo-13-carotenone.

  • RNA extraction kit.

  • cDNA synthesis kit.

  • qPCR master mix and primers for the target gene (e.g., CASP9) and a housekeeping gene (e.g., GAPDH, ACTB).

  • qPCR instrument.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., MCF-7) in 6-well plates and grow to ~70% confluency. Treat cells with vehicle, agonist (9cRA), or agonist plus β-Apo-13-carotenone for a predetermined time (e.g., 24 hours).

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit, following the manufacturer's instructions. Quantify RNA and assess its purity.

  • cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) from each sample into cDNA.

  • Quantitative PCR (qPCR): Perform qPCR using primers for your target gene and a stable housekeeping gene. Run each sample in triplicate.

  • Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method. The expression level in the vehicle-treated sample is typically set to 1.

  • Expected Outcome: Treatment with 9cRA should induce the expression of the target gene. Co-treatment with β-Apo-13-carotenone should significantly inhibit this induction.[3]

Quantitative Data Summary

The following table summarizes key quantitative data for β-Apo-13-carotenone, which is essential for experimental design and data interpretation.

ParameterReceptorAssay TypeValueSource
Binding Affinity (Ki) RXRαCompetitive Radioligand Binding7-8 nM[3][10]
Binding Affinity (Ki) RARα, β, γCompetitive Radioligand Binding3-5 nM[16]
Functional Antagonism RXRαLuciferase Reporter AssayEffective at concentrations as low as 1 nM[2][14]
Functional Antagonism RARsLuciferase Reporter AssayAntagonized ATRA-induced transactivation[1][17]
Endogenous Concentration Human PlasmaLC/MS3-5 nM[1]

Conclusion and Future Directions

β-Apo-13-carotenone is a powerful and naturally occurring antagonist of RXRα. Its unique mechanism of inducing a transcriptionally silent tetramer provides a distinct advantage for selectively probing RXRα-mediated signaling pathways.[3][4] The protocols detailed herein provide a robust framework for validating its activity and applying it to diverse research areas, from fundamental cell biology to preclinical studies in oncology and metabolic disease. Future research should focus on in vivo studies to translate these cellular findings and explore the full therapeutic potential of modulating RXRα signaling through this novel antagonistic mechanism.

References

  • Wang, C., et al. (2013). RXRα Inhibits the NRF2-ARE Signaling Pathway through a Direct Interaction with the Neh7 Domain of NRF2. Cancer Research, 73(10), 3097–3108. Available at: [Link]

  • Eroglu, A., et al. (2012). Naturally Occurring Eccentric Cleavage Products of Provitamin A β-Carotene Function as Antagonists of Retinoic Acid Receptors. Journal of Biological Chemistry, 287(19), 15886-15895. Available at: [Link]

  • Sun, J., et al. (2014). β-Apo-13-carotenone Regulates Retinoid X Receptor Transcriptional Activity through Tetramerization of the Receptor. Journal of Biological Chemistry, 289(48), 33118-33124. Available at: [Link]

  • Eroglu, A., et al. (2012). Naturally occurring eccentric cleavage products of provitamin A β-carotene function as antagonists of retinoic acid receptors. The Journal of biological chemistry, 287(19), 15886–15895. Available at: [Link]

  • Eroglu, A., et al. (2010). The eccentric cleavage product of β-carotene, β-apo-13-carotenone, functions as an antagonist of RXRα. Archives of Biochemistry and Biophysics, 504(1), 11-16. Available at: [Link]

  • Castrillo, A., et al. (2003). Retinoid X receptor α controls innate inflammatory responses through the up-regulation of chemokine expression. The Journal of experimental medicine, 197(6), 759–769. Available at: [Link]

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Unveiling the Nuances of Retinoid Signaling: A Guide to Utilizing β-Apo-13-carotenone as a Retinoic Acid Receptor Antagonist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deciphering the Retinoid Code

Retinoic acid (RA), a metabolite of vitamin A, orchestrates a symphony of cellular processes, including differentiation, proliferation, and apoptosis.[1] Its influence is primarily mediated through two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs).[2][3] These ligand-activated transcription factors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their expression.[4] Given the central role of RAR signaling in health and disease, tools that allow for its precise manipulation are invaluable to researchers.

This guide introduces β-Apo-13-carotenone, a naturally occurring eccentric cleavage product of β-carotene, as a potent antagonist of RAR signaling.[5] We will delve into its unique mechanism of action, provide detailed protocols for its application in cell-based assays, and offer insights into the interpretation of experimental outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to dissect the intricacies of the RAR signaling pathway.

The Dual Antagonistic Mechanism of β-Apo-13-carotenone

β-Apo-13-carotenone exerts its inhibitory effects on retinoid signaling through a dual mechanism, targeting both RAR and RXR receptors.

Antagonism of RARs: β-Apo-13-carotenone directly competes with all-trans retinoic acid (ATRA) for binding to the ligand-binding pocket of all three RAR isoforms (α, β, and γ).[5] This competitive inhibition prevents the conformational changes necessary for the recruitment of coactivators and subsequent activation of target gene transcription. Studies have shown that β-Apo-13-carotenone can effectively antagonize ATRA-induced transactivation of RARs at nanomolar concentrations.[5]

Modulation of RXRs through Tetramerization: Beyond its effects on RARs, β-Apo-13-carotenone exhibits a fascinating and distinct mechanism of action on RXRα. Instead of acting as a classical competitive antagonist, it induces the formation of a "transcriptionally silent" RXRα tetramer.[2][6] This tetrameric conformation of RXRα is incapable of binding to RAREs and initiating transcription, effectively sequestering RXRα and preventing its participation in RAR/RXR heterodimers.[2] This unique mode of antagonism provides a powerful tool to probe the specific roles of RXR in retinoid signaling.

The following diagram illustrates the canonical RAR signaling pathway and the points of intervention by β-Apo-13-carotenone.

RAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ATRA All-trans Retinoic Acid (ATRA) RAR_RXR RAR/RXR Heterodimer ATRA->RAR_RXR Binds RAR RAR RAR->RAR_RXR RXR RXR RXR->RAR_RXR RXR_Tetramer Transcriptionally Silent RXR Tetramer RXR->RXR_Tetramer RARE RARE RAR_RXR->RARE Binds CoActivator Co-activators RAR_RXR->CoActivator Recruits CoRepressor Co-repressors CoRepressor->RAR_RXR Dissociates upon ATRA binding TargetGene Target Gene Transcription CoActivator->TargetGene Activates beta_Apo_13 β-Apo-13-carotenone beta_Apo_13->RAR Competitively Inhibits ATRA Binding beta_Apo_13->RXR Induces Tetramerization

Caption: RAR Signaling Pathway and Inhibition by β-Apo-13-carotenone.

Experimental Design and Protocols

To effectively study the antagonistic properties of β-Apo-13-carotenone, a combination of cell-based assays is recommended. The following protocols provide a framework for assessing its impact on RAR-mediated transcription and downstream gene and protein expression.

Cell Line Selection and Culture

The choice of cell line is critical for studying RAR signaling. The following table summarizes suitable cell lines, their characteristics, and their applications in this context.

Cell LineDescriptionRecommended Use
MCF-7 Human breast cancer cell line expressing endogenous RARα and RXRα.[2]Investigating the effects of β-Apo-13-carotenone on endogenous RAR target gene expression and cell proliferation.
COS-7 Monkey kidney fibroblast-like cell line with low endogenous RAR expression.[2][6]Ideal for transient transfection assays to study the activity of specific RAR/RXR isoforms using reporter genes.
CV-1 Monkey kidney fibroblast cell line with low endogenous RAR levels.[7]Similar to COS-7, suitable for reporter gene assays to assess the potency of RAR ligands.
P19 Mouse embryonal carcinoma cell line that differentiates into neurons in response to retinoic acid.[8]Useful for studying the role of RAR signaling in cellular differentiation and the antagonistic effects of β-Apo-13-carotenone on this process.
3T3-L1 Mouse pre-adipocyte cell line that can be induced to differentiate into adipocytes.Investigating the influence of RAR signaling on adipogenesis and the modulatory effects of β-Apo-13-carotenone.
HRPE Human retinal pigment epithelial cell line that specifically expresses RAR-β.[4][9]A specialized model for studying the role of the RAR-β isoform.

General Cell Culture Protocol:

  • Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • For experiments involving retinoids, it is crucial to use charcoal-stripped FBS to minimize background RAR activation from serum-derived retinoids.

  • Ensure cells are in the logarithmic growth phase and at an appropriate confluency before initiating experiments.

Protocol 1: Luciferase Reporter Assay for RAR Transactivation

This assay quantitatively measures the ability of β-Apo-13-carotenone to antagonize agonist-induced RAR transcriptional activity.

Materials:

  • Selected cell line (e.g., COS-7 or CV-1)

  • Expression plasmids for RAR and RXR isoforms (e.g., pCMX-hRARα, pCMX-hRXRα)

  • Luciferase reporter plasmid containing a RARE promoter element (e.g., pRARE-Luc)

  • Control plasmid for transfection efficiency normalization (e.g., pRL-TK expressing Renilla luciferase)

  • Transfection reagent

  • All-trans retinoic acid (ATRA)

  • β-Apo-13-carotenone

  • Dual-luciferase reporter assay system

  • Luminometer

Workflow Diagram:

Reporter_Assay_Workflow Start Start Cell_Seeding Seed Cells in 24-well plates Start->Cell_Seeding Transfection Co-transfect with RAR, RXR, RARE-Luc, and pRL-TK plasmids Cell_Seeding->Transfection Treatment Treat with ATRA and/or β-Apo-13-carotenone Transfection->Treatment Lysis Lyse Cells Treatment->Lysis Luciferase_Assay Measure Firefly and Renilla Luciferase Activity Lysis->Luciferase_Assay Data_Analysis Normalize and Analyze Data Luciferase_Assay->Data_Analysis End End Data_Analysis->End

Caption: Luciferase Reporter Assay Workflow.

Step-by-Step Protocol:

  • Cell Seeding: The day before transfection, seed cells (e.g., COS-7) into 24-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the RAR, RXR, RARE-Luc, and pRL-TK plasmids using a suitable transfection reagent according to the manufacturer's instructions.

  • Treatment: 24 hours post-transfection, replace the medium with fresh medium containing charcoal-stripped FBS. Treat the cells with a fixed concentration of ATRA (e.g., 10 nM) and varying concentrations of β-Apo-13-carotenone (e.g., 1 nM to 10 µM). Include appropriate controls (vehicle, ATRA alone, β-Apo-13-carotenone alone).

  • Incubation: Incubate the cells for another 24 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase reporter assay system.

  • Luciferase Measurement: Measure both firefly and Renilla luciferase activities using a luminometer according to the assay kit's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Plot the normalized luciferase activity against the concentration of β-Apo-13-carotenone to determine its IC₅₀ value.

Protocol 2: Quantitative Real-Time PCR (qPCR) for RAR Target Gene Expression

This protocol allows for the measurement of changes in the mRNA levels of endogenous RAR target genes in response to β-Apo-13-carotenone treatment.

Recommended RAR Target Genes:

GeneFunctionRationale for Selection
RARB Retinoic Acid Receptor BetaA well-established direct target of RAR signaling, often used as a positive control for RAR activation.[8]
CYP26A1 Cytochrome P450 Family 26 Subfamily A Member 1An enzyme involved in retinoic acid metabolism, its expression is strongly induced by RAR activation.[5]
Caspase 9 Apoptosis-related cysteine peptidaseA direct target of RAR-RXR heterodimers, involved in the apoptotic pathway.[2]
HOXA1 Homeobox A1A developmental regulatory gene whose expression is modulated by retinoic acid.[8]

Materials:

  • Selected cell line (e.g., MCF-7)

  • ATRA

  • β-Apo-13-carotenone

  • RNA extraction kit

  • Reverse transcription kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers for target genes and a reference gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Step-by-Step Protocol:

  • Cell Treatment: Seed cells (e.g., MCF-7) in 6-well plates and grow to 70-80% confluency. Treat the cells with ATRA (e.g., 100 nM) in the presence or absence of β-Apo-13-carotenone (e.g., 1 µM) for a predetermined time (e.g., 24 hours).

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit, following the manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using a real-time PCR system. The reaction mixture should contain cDNA, SYBR Green or TaqMan master mix, and specific primers for the target and reference genes.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.

Protocol 3: Western Blotting for RAR and RXR Protein Levels

Western blotting can be used to assess whether β-Apo-13-carotenone treatment affects the protein levels of RARs and RXRs.

Workflow Diagram:

Western_Blot_Workflow Start Start Cell_Treatment Treat Cells with β-Apo-13-carotenone Start->Cell_Treatment Protein_Extraction Extract Total Protein Cell_Treatment->Protein_Extraction Protein_Quantification Quantify Protein Concentration Protein_Extraction->Protein_Quantification SDS_PAGE Separate Proteins by SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Block Membrane Transfer->Blocking Primary_Ab Incubate with Primary Antibody (RAR/RXR) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Detect with Chemiluminescence Secondary_Ab->Detection End End Detection->End

Caption: Western Blotting Workflow.

Materials:

  • Selected cell line

  • β-Apo-13-carotenone

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against RARα, RARβ, RARγ, RXRα, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Validated Antibodies and Expected Molecular Weights:

TargetRecommended Antibody (Example)Recommended DilutionExpected Molecular Weight
RARα Rabbit mAb (e.g., Cell Signaling Technology #8589)[10]1:1000~55 kDa
RXRα Rabbit mAb (e.g., Cell Signaling Technology #8589)[10]1:1000~54 kDa
β-actin Mouse mAb1:5000~42 kDa

Step-by-Step Protocol:

  • Cell Treatment and Lysis: Treat cells as described for the qPCR protocol. After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. The following day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Data Interpretation and Troubleshooting

  • Luciferase Assay: A rightward shift in the ATRA dose-response curve in the presence of β-Apo-13-carotenone indicates competitive antagonism. A decrease in the maximal response suggests non-competitive antagonism.

  • qPCR: A significant reduction in the ATRA-induced expression of RAR target genes in the presence of β-Apo-13-carotenone confirms its antagonistic activity at the transcriptional level.

  • Western Blotting: Changes in the total protein levels of RARs or RXRs upon treatment with β-Apo-13-carotenone could suggest an effect on receptor stability, which warrants further investigation.

Troubleshooting:

  • High background in luciferase assays: Use charcoal-stripped FBS and optimize plasmid concentrations.

  • No induction of target genes in qPCR: Verify the expression of RARs in your cell line and confirm the potency of your ATRA stock.

  • Weak or no signal in Western blotting: Optimize antibody concentrations and ensure efficient protein transfer.

Conclusion

β-Apo-13-carotenone is a versatile and potent tool for dissecting the complexities of retinoic acid receptor signaling. Its dual mechanism of action on both RAR and RXR receptors provides a unique opportunity to investigate the distinct and overlapping roles of these key regulators of gene expression. The protocols outlined in this guide provide a solid foundation for researchers to explore the antagonistic properties of β-Apo-13-carotenone and to further unravel the intricate web of retinoid signaling in various biological contexts.

References

  • Balmer, J. E., & Blomhoff, R. (2002). Gene expression regulation by retinoic acid. Journal of Lipid Research, 43(11), 1773-1808.
  • Sun, L., et al. (2014). β-Apo-13-carotenone regulates retinoid X receptor transcriptional activity through tetramerization of the receptor. Journal of Biological Chemistry, 289(52), 36029-36041.
  • Ziouzenkova, O., et al. (2007). β-Apocarotenoids do not significantly activate retinoic acid receptors α or β. Journal of Nutritional Biochemistry, 18(6), 417-424.
  • Eroglu, A., et al. (2010). The eccentric cleavage product of β-carotene, β-apo-13-carotenone, functions as an antagonist of RXRα. Archives of Biochemistry and Biophysics, 504(1), 11-16.
  • Eroglu, A., et al. (2012). Naturally occurring eccentric cleavage products of provitamin A β-carotene function as antagonists of retinoic acid receptors. Journal of Biological Chemistry, 287(19), 15886-15895.
  • Pavan, B., et al. (2008). An RPE cell line as a useful in vitro model for studying retinoic acid receptor β: expression and affinity. Biochemical Society Transactions, 36(Pt 5), 1031-1035.
  • Pavan, B., et al. (2008). An RPE cell line as a useful in vitro model for studying retinoic acid receptor beta: expression and affinity. International Journal of Molecular Medicine, 22(5), 635-640.
  • Gaemers, I. C., et al. (1995). Identification of human, mouse, and rat retinoic acid receptor alpha using monoclonal antibodies. Hybridoma, 14(2), 125-131.
  • van der Leede, B. M., et al. (1995). Retinoic acid receptor and retinoid X receptor expression in retinoic acid-resistant human tumor cell lines. International Journal of Cancer, 61(4), 543-549.
  • Gely-Pernot, A., et al. (2016). Actions of β-Apo-Carotenoids in Differentiating Cells: Differential Effects in P19 Cells and 3T3-L1 Adipocytes. PLoS One, 11(4), e0153743.
  • Brown, G., & Hughes, P. J. (2018).
  • Rat Genome Database. (n.d.). RAR target genes. Retrieved from [Link]

  • Klaholz, B. P. (2014). Retinoic acid receptor antagonists for male contraception: current status.
  • le Maire, A., et al. (2020). Molecular Interactions of Selective Agonists and Antagonists with the Retinoic Acid Receptor γ. Molecules, 25(21), 5122.
  • Toth, R., et al. (2006). Agonist and antagonist of retinoic acid receptors cause similar changes in gene expression and induce senescence-like growth arrest in MCF-7 breast carcinoma cells. Cancer Research, 66(18), 9291-9300.
  • Fanjul, A., et al. (2001). Antagonists of retinoic acid receptors (RARs) are potent growth inhibitors of prostate carcinoma cells. British Journal of Cancer, 85(7), 1066-1073.
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Application Notes and Protocols: β-Apo-13-carotenone as a Molecular Probe for Nuclear Receptor Function

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Novel Antagonist for Retinoid Signaling

Retinoid signaling, primarily mediated by Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs), is a cornerstone of cellular regulation, governing processes from embryonic development to cellular differentiation and homeostasis.[1][2][3][4] These nuclear receptors function as ligand-activated transcription factors, with RARs being activated by all-trans and 9-cis retinoic acid, while RXRs are activated solely by 9-cis retinoic acid.[2][5] The heterodimerization of RARs and RXRs is crucial for their biological activity, binding to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) to modulate gene transcription.[1][2][5]

β-Apo-13-carotenone, a naturally occurring metabolite derived from the eccentric cleavage of β-carotene, has emerged as a powerful molecular probe for dissecting retinoid signaling pathways.[6][7][8] Unlike the well-characterized retinoids that act as agonists, β-apo-13-carotenone functions as a potent antagonist of both RARs and RXRs.[6][9] Its unique mechanism of action, particularly on RXRα, provides researchers with a valuable tool to investigate the intricacies of nuclear receptor function and to screen for novel therapeutic agents.

Mechanism of Action: A Tale of Two Receptors

The utility of β-apo-13-carotenone as a molecular probe stems from its distinct inhibitory actions on RAR and RXR signaling pathways.

Antagonism of Retinoic Acid Receptors (RARs)

β-Apo-13-carotenone effectively antagonizes the transactivation of all three RAR isoforms (RARα, RARβ, and RARγ) induced by all-trans retinoic acid (ATRA).[6][9] It achieves this by directly competing with ATRA for binding to the ligand-binding pocket of the RARs.[9] This competitive inhibition prevents the conformational changes necessary for the recruitment of coactivators, thereby silencing the transcriptional activity of RAR/RXR heterodimers at RARE-containing promoters.

A Novel Mechanism of Retinoid X Receptor (RXR) Antagonism

The most striking feature of β-apo-13-carotenone is its novel mechanism of RXRα antagonism. While it does compete with the RXR agonist 9-cis-retinoic acid (9cRA) for binding to the receptor with a similar affinity, its inhibitory action is not mediated by blocking coactivator recruitment, a common mechanism for many synthetic antagonists.[10][11] Instead, β-apo-13-carotenone binding induces the formation of a transcriptionally silent RXRα homotetramer.[10][11][12][13] This tetramerization prevents the receptor from productively engaging with its response elements on the DNA, effectively shutting down RXR-mediated gene transcription.[10][11]

Visualizing the Mechanism of Action

beta_Apo_13_carotenone_MoA cluster_RXR RXRα Signaling cluster_RAR RAR Signaling RXR_inactive Inactive RXRα Monomer RXR_dimer Active RXRα Homodimer RXR_inactive->RXR_dimer Agonist Binding RXR_tetramer Inactive RXRα Tetramer RXR_inactive->RXR_tetramer β-Apo-13-carotenone Binding RXR_agonist 9-cis-Retinoic Acid (Agonist) RXR_agonist->RXR_dimer RXR_DNA Binds to RXRE RXR_dimer->RXR_DNA RXR_transcription Gene Transcription RXR_DNA->RXR_transcription beta_apo_RXR β-Apo-13-carotenone beta_apo_RXR->RXR_tetramer RXR_tetramer->RXR_transcription Inhibition RAR_inactive Inactive RAR/RXR Heterodimer RAR_active Active RAR/RXR Heterodimer RAR_inactive->RAR_active Agonist Binding RAR_inhibited Inhibited RAR/RXR Heterodimer RAR_inactive->RAR_inhibited Competitive Antagonism RAR_agonist All-trans Retinoic Acid (Agonist) RAR_agonist->RAR_active RAR_DNA Binds to RARE RAR_active->RAR_DNA RAR_transcription Gene Transcription RAR_DNA->RAR_transcription beta_apo_RAR β-Apo-13-carotenone beta_apo_RAR->RAR_inhibited RAR_inhibited->RAR_transcription Inhibition

Caption: Mechanism of β-Apo-13-carotenone antagonism on RXRα and RAR signaling pathways.

Applications in Research and Drug Discovery

The unique properties of β-apo-13-carotenone make it an invaluable tool for:

  • Dissecting the roles of RAR and RXR signaling: By selectively antagonizing these pathways, researchers can elucidate their specific contributions to various physiological and pathological processes.

  • Validating RAR and RXR as therapeutic targets: The ability of β-apo-13-carotenone to modulate the activity of these receptors in cellular and in vivo models can help validate their potential as drug targets for diseases such as cancer and metabolic disorders.

  • High-throughput screening for novel nuclear receptor modulators: β-Apo-13-carotenone can be used as a reference antagonist in competitive binding assays and functional screens to identify new agonists and antagonists.

  • Studying the allosteric regulation of nuclear receptors: Its unique tetramerization-inducing mechanism on RXRα provides a model for investigating non-canonical modes of nuclear receptor regulation.

Experimental Protocols

The following protocols provide a framework for utilizing β-apo-13-carotenone as a molecular probe. It is crucial to optimize these protocols for specific cell lines and experimental conditions.

Protocol 1: Nuclear Receptor Transactivation Assay (Reporter Gene Assay)

This assay is the gold standard for assessing the functional activity of nuclear receptors in a cellular context.[14][15][16] It measures the ability of a ligand to activate or inhibit the transcription of a reporter gene under the control of a specific hormone response element.

Principle: Cells are transiently transfected with two plasmids: one expressing the nuclear receptor of interest (e.g., RXRα or RARα) and a second containing a reporter gene (e.g., luciferase) downstream of a response element for that receptor (e.g., RXRE or RARE).[15][17] Upon activation by an agonist, the nuclear receptor binds to the response element and drives the expression of the reporter gene. An antagonist will inhibit this process.

Experimental Workflow:

Caption: Workflow for a nuclear receptor reporter gene assay.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture an appropriate cell line (e.g., HEK293T, COS-7, or a biologically relevant cell line) in a 96-well plate.[10][14] The choice of cell line is critical and should ideally have low endogenous expression of the receptor of interest.

    • Seed cells to achieve 70-80% confluency on the day of transfection.

  • Transfection:

    • Prepare a transfection mix containing:

      • Expression plasmid for the full-length nuclear receptor (e.g., pCMX-hRXRα).

      • Reporter plasmid containing multiple copies of the response element upstream of a luciferase gene (e.g., pGL3-RXRE-Luc).

      • A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.[16]

    • Use a suitable transfection reagent according to the manufacturer's protocol.

  • Treatment:

    • After 24 hours of transfection, replace the medium with fresh medium containing the test compounds.

    • Controls are paramount:

      • Vehicle Control: (e.g., DMSO) to establish baseline reporter activity.

      • Agonist Control: (e.g., 100 nM 9-cis-retinoic acid for RXRα or 1 µM ATRA for RARα) to determine maximal activation.

      • β-Apo-13-carotenone alone: To assess any intrinsic activity.

      • Agonist + β-Apo-13-carotenone: To determine the antagonistic effect. A dose-response curve for β-apo-13-carotenone in the presence of a fixed concentration of agonist is recommended.

  • Incubation: Incubate the cells for an additional 24-48 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.[14][15]

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Express the data as fold induction relative to the vehicle control.

    • For antagonism assays, plot the normalized activity against the concentration of β-apo-13-carotenone to determine the IC50 value.

Data Interpretation:

Treatment GroupExpected OutcomeRationale
VehicleBaseline luciferase activityNo receptor activation
AgonistHigh luciferase activityAgonist-induced receptor activation
β-Apo-13-carotenoneBaseline luciferase activityNo agonistic activity
Agonist + β-Apo-13-carotenoneReduced luciferase activity (dose-dependent)Antagonistic effect of β-apo-13-carotenone
Protocol 2: Competitive Ligand Binding Assay

This in vitro assay directly measures the ability of a test compound to compete with a radiolabeled or fluorescently labeled ligand for binding to the purified nuclear receptor ligand-binding domain (LBD).[18][19][20]

Principle: A fixed concentration of a high-affinity labeled ligand is incubated with the purified receptor LBD. Increasing concentrations of an unlabeled competitor (β-apo-13-carotenone) are added, and the displacement of the labeled ligand is measured.

Step-by-Step Methodology:

  • Reagents and Buffers:

    • Purified, recombinant nuclear receptor LBD (e.g., GST-RXRα-LBD).

    • Labeled ligand (e.g., [³H]-9-cis-retinoic acid).

    • Unlabeled β-apo-13-carotenone.

    • Binding buffer (composition to be optimized, typically contains a buffering agent, salt, and a protein stabilizer).

  • Assay Procedure:

    • In a 96-well plate, combine:

      • Binding buffer.

      • Purified receptor LBD.

      • Labeled ligand at a concentration close to its Kd.

      • Increasing concentrations of β-apo-13-carotenone or a vehicle control.

    • Incubate the plate to allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • This is a critical step and can be achieved by several methods, including:

      • Scintillation Proximity Assay (SPA): If using a radiolabeled ligand, the receptor can be captured on SPA beads, bringing the bound radiolabel in close proximity to the scintillant for signal generation.[18]

      • Filter Binding Assay: The reaction mixture is passed through a filter that retains the receptor-ligand complex, and the radioactivity on the filter is counted.

      • Fluorescence Polarization (FP): If using a fluorescently labeled ligand, the binding to the larger receptor protein will result in a higher FP signal. Displacement by a competitor will decrease the signal.[21][22]

  • Data Analysis:

    • Plot the percentage of bound labeled ligand as a function of the concentration of β-apo-13-carotenone.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can be converted to a Ki (inhibition constant).

Data Interpretation:

A dose-dependent decrease in the signal from the labeled ligand indicates that β-apo-13-carotenone is competing for the same binding site on the receptor.

Protocol 3: Coactivator/Corepressor Interaction Assay

This assay assesses the ability of a ligand to promote or disrupt the interaction between a nuclear receptor and its co-regulator proteins.[23][24][25]

Principle: Ligand binding induces conformational changes in the nuclear receptor that modulate its affinity for coactivators and corepressors.[5][26] This assay measures these protein-protein interactions.

Step-by-Step Methodology (Mammalian Two-Hybrid Assay):

  • Plasmids:

    • Bait Plasmid: Nuclear receptor LBD fused to a DNA-binding domain (e.g., GAL4-DBD-RXRα-LBD).

    • Prey Plasmid: Co-regulator interacting domain (e.g., the LXXLL motif of a coactivator) fused to a transcriptional activation domain (e.g., VP16-AD-SRC1).

    • Reporter Plasmid: Luciferase gene under the control of the GAL4 upstream activating sequence (UAS-Luc).

  • Procedure:

    • Co-transfect the three plasmids into a suitable cell line.

    • Treat the cells with vehicle, agonist, and/or β-apo-13-carotenone as described in Protocol 1.

    • Measure luciferase activity.

Data Interpretation:

TreatmentExpected Outcome with CoactivatorExpected Outcome with Corepressor
VehicleLow luciferase activityHigh luciferase activity
AgonistHigh luciferase activityLow luciferase activity
β-Apo-13-carotenoneLow luciferase activityHigh luciferase activity

Note on β-Apo-13-carotenone: Studies have shown that β-apo-13-carotenone does not inhibit coactivator binding to the isolated RXRα LBD, which is a key aspect of its unique mechanism.[10][11] This assay can be used to confirm this property and to distinguish its mechanism from other antagonists.

Conclusion

β-Apo-13-carotenone represents a significant addition to the molecular toolkit for studying nuclear receptor biology. Its well-defined antagonistic properties, coupled with its novel mechanism of action on RXRα, provide researchers with a versatile probe to dissect the complex regulatory networks governed by retinoid signaling. The protocols outlined in these application notes provide a robust starting point for leveraging the power of this natural product to advance our understanding of nuclear receptor function and to accelerate the discovery of new therapeutic agents.

References

  • Duester, G. (2008). Retinoic acid signaling pathways. Menet, J. S., & Rosbash, M. (2011). When brain clocks lose track of time: cause or consequence of neuropsychiatric disorders. Current opinion in neurobiology, 21(6), 849-857.[Link]

  • Al Tanoury, Z., Piskunov, A., & Rochette-Egly, C. (2013). Retinoic acid signaling pathways in development and diseases. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1831(10), 1445-1454.[Link]

  • Rhinn, M., & Dollé, P. (2012). Retinoic acid signalling during development. Development, 139(5), 843-858.[Link]

  • Ismail, M. H., & Deen, A. A. T. (2021). Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers. Cancers, 13(11), 2630.[Link]

  • Wikipedia. (2023). Retinoic acid receptor. In Wikipedia.[Link]

  • Ziouzenkova, O., & Harrison, E. H. (2010). The formation, occurrence, and function of β-apocarotenoids: β-carotene metabolites that may modulate nuclear receptor signaling. The American journal of clinical nutrition, 91(5), 1497S-1503S.[Link]

  • Sun, J., Wang, C. X., & Harrison, E. H. (2014). β-Apo-13-carotenone regulates retinoid X receptor transcriptional activity through tetramerization of the receptor. Journal of Biological Chemistry, 289(48), 33118-33124.[Link]

  • Sun, J., Wang, C. X., & Harrison, E. H. (2014). β-Apo-13-carotenone regulates retinoid X receptor transcriptional activity through tetramerization of the receptor. Journal of Biological Chemistry, 289(48), 33118-33124.[Link]

  • Heering, J., & Merk, D. (2021). Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets Version 1.0. EUbOPEN.[Link]

  • Hsiao, H. Y., & Roy, A. (2011). Improved dual-luciferase reporter assays for nuclear receptors. Combinatorial chemistry & high throughput screening, 14(4), 256-264.[Link]

  • Sever, R., & Glass, C. K. (2013). The nuclear receptor field: a historical overview and future challenges. Molecular endocrinology, 27(8), 1239-1250.[Link]

  • Eroglu, A., Horus, P., & Harrison, E. H. (2009). β-Apocarotenoids do not significantly activate retinoic acid receptors α or β. Journal of nutritional biochemistry, 20(11), 867-873.[Link]

  • ResearchGate. (n.d.). Reporter gene assay formats. A) A response element upstream of the... ResearchGate.[Link]

  • Heering, J., & Merk, D. (2022). Hybrid Reporter Gene Assays: Versatile In Vitro Tools to Characterize Nuclear Receptor Modulators. In Nuclear Receptors (pp. 1-13). Humana, New York, NY. [Link]

  • ResearchGate. (n.d.). Apo-13-carotenone is a potent antagonist of retinoic acid... ResearchGate.[Link]

  • Le Maire, A., Grimaldi, M., Roecklin, D., Dagnino, S., Vivat-Hannah, V., & Bourguet, W. (2012). Ligand competition binding assay for the androgen receptor. In Androgen Action (pp. 13-21). Humana Press, Totowa, NJ. [Link]

  • Nahar, L., & Sarker, S. D. (2019). Retinoid X Receptor Antagonists. Molecules, 24(15), 2774.[Link]

  • ResearchGate. (n.d.). β-apo-13-Carotenone Regulates Retinoid X Receptor Transcriptional Activity Through Tetramerization of the Receptor. ResearchGate.[Link]

  • Giuliano, G. (2012). Biosynthesis and Engineering of Carotenoids and Apocarotenoids in Plants: State of the Art and Future Prospects. Biotechnology and Genetic Engineering Reviews, 26(1), 163-182.[Link]

  • Dawson, M. I. (2000). The retinoid X receptors and their ligands. Current pharmaceutical design, 6(3), 337-370.[Link]

  • ResearchGate. (n.d.). Fluorescent retinoid X receptor ligands for fluorescence polarization assay. ResearchGate.[Link]

  • Suh, N., Lam, P. H., & Risingsong, R. (2011). Induction of retinoid X receptor activity and consequent up-regulation of p21WAF1/CIP1 by indenoisoquinolines in MCF7 cells. International journal of cancer, 129(9), 2235-2246.[Link]

  • Uesugi, M., & Kagechika, H. (2012). Chemical screening of nuclear receptor modulators. Journal of pharmacological sciences, 118(1), 9-15.[Link]

  • Kálai, T., & Hideg, K. (2020). Retinoid X Receptor: Cellular and Biochemical Roles of Nuclear Receptor with a Focus on Neuropathological Involvement. International journal of molecular sciences, 21(11), 4066.[Link]

  • Harrison, E. H., & Curley, R. W. (2012). The formation, occurrence, and function of β-apocarotenoids: β-carotene metabolites that may modulate nuclear receptor signaling. The American journal of clinical nutrition, 96(5), 1005S-1014S.[Link]

  • ResearchGate. (n.d.). How can I verify drug binding to a ligand (nuclear receptor)? ResearchGate.[Link]

  • Kagechika, H., & Shudo, K. (2019). Retinoid X Receptor Antagonists. Molecules, 24(15), 2774.[Link]

  • Harrison, E. H. (2012). Functions, therapeutic applications, and synthesis of retinoids and carotenoids. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1821(1), 1-2.[Link]

  • Liu, X., Wang, W., & Li, Y. (2018). Targeting nuclear receptors with marine natural products. Marine drugs, 16(11), 441.[Link]

  • Hu, X., & Lazar, M. A. (2000). Mechanism of corepressor binding and release from nuclear hormone receptors. Journal of Biological Chemistry, 275(26), 19823-19826.[Link]

  • Harrison, E. H. (2022). Carotenoids, β-Apocarotenoids, and Retinoids: The Long and the Short of It. Nutrients, 14(7), 1411.[Link]

  • ResearchGate. (n.d.). Biosynthesis of Carotenoids and Apocarotenoids by Microorganisms and Their Industrial Potential. ResearchGate.[Link]

  • Chemsrc. (2023). β-Apo-13-carotenone. Chemsrc.[Link]

  • Chin, M. T., Chansler, M. W., Lee, M. S., & colorecto, A. (2004). Multiplexed molecular interactions of nuclear receptors using fluorescent microspheres. Molecular endocrinology, 18(11), 2843-2856.[Link]

  • Pascussi, J. M., Gerbal-Chaloin, S., Duret, C., Daujat-Chavanieu, M., Vilarem, M. J., & Maurel, P. (2008). Regulation of PXR function by coactivator and corepressor proteins: ligand binding is just the beginning. Expert opinion on drug metabolism & toxicology, 4(11), 1385-1401.[Link]

  • Rogatsky, I., Luecke, H. F., Leitman, D. C., & Yamamoto, K. R. (2002). Equilibrium interactions of corepressors and coactivators with agonist and antagonist complexes of glucocorticoid receptors. Journal of Biological Chemistry, 277(47), 45864-45872.[Link]

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Sources

Application Notes and Protocols: Experimental Design for Studying the Biological Effects of Beta-Apo-13-carotenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-apo-13-carotenone is a fascinating apocarotenoid derived from the eccentric cleavage of β-carotene, a well-known provitamin A carotenoid.[1][2] Unlike its precursor, β-apo-13-carotenone does not exhibit provitamin A activity. Instead, emerging research has identified it as a potent antagonist of critical nuclear receptors, specifically the Retinoid X Receptors (RXRs) and Retinoic Acid Receptors (RARs).[1][3][4] This antagonistic activity positions β-apo-13-carotenone as a molecule of significant interest for investigating cellular signaling pathways governed by these receptors and for its potential therapeutic applications in diseases where these pathways are dysregulated.

This comprehensive guide provides a detailed experimental framework for researchers to meticulously investigate the biological effects of β-apo-13-carotenone. The protocols outlined herein are designed to be robust and self-validating, enabling the elucidation of its mechanism of action from fundamental biochemical characterization to its impact on cellular function.

Experimental Workflow Overview

A logical and stepwise approach is crucial for comprehensively understanding the biological effects of β-apo-13-carotenone. The following workflow is recommended:

Experimental Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Assays cluster_2 Phase 3: Molecular Mechanism Elucidation A Physicochemical Characterization (Solubility, Stability) B Antioxidant Capacity Assessment (DPPH & ABTS Assays) A->B C Cellular Uptake and Metabolism (Caco-2 Cell Model) B->C D Cytotoxicity Assessment (MTT/XTT Assay) C->D E Nuclear Receptor Antagonism (Reporter Gene Assays) D->E F Anti-inflammatory Activity (Cytokine & NF-κB Analysis) E->F G Gene Expression Analysis (qPCR) F->G H Protein Expression Analysis (Western Blot) G->H I Receptor Oligomerization State (Co-immunoprecipitation) H->I

Caption: A phased experimental workflow for investigating this compound.

Phase 1: Foundational In Vitro Characterization

Before delving into complex cellular studies, it is imperative to establish the fundamental properties of β-apo-13-carotenone.

Physicochemical Properties

A thorough understanding of the solubility and stability of β-apo-13-carotenone in relevant solvents and media is critical for accurate and reproducible experimental results.

Protocol 1: Solubility and Stability Assessment

  • Solubility Testing:

    • Prepare stock solutions of β-apo-13-carotenone in various solvents (e.g., DMSO, ethanol, THF).

    • Determine the maximum soluble concentration by serial dilution and visual inspection for precipitation.

    • For cell culture experiments, determine the solubility in complete culture medium, noting any precipitation. It is crucial to keep the final solvent concentration in the culture medium below a non-toxic level (typically <0.1% v/v).

  • Stability Analysis:

    • Prepare solutions of β-apo-13-carotenone in the chosen solvent and culture medium.

    • Incubate the solutions under standard experimental conditions (e.g., 37°C, 5% CO2, protected from light) for various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Analyze the concentration of intact β-apo-13-carotenone at each time point using HPLC with UV/Vis detection. A decrease in the peak area corresponding to β-apo-13-carotenone over time indicates degradation.

Antioxidant Capacity

While the primary known mechanism of β-apo-13-carotenone is not as a classical antioxidant, assessing its radical scavenging ability provides a more complete biological profile. The DPPH and ABTS assays are widely used for this purpose.[5][6][7]

Protocol 2: DPPH Radical Scavenging Assay [5][7]

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Prepare a series of dilutions of β-apo-13-carotenone and a standard antioxidant (e.g., Trolox, Ascorbic Acid) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of each sample dilution to triplicate wells.

    • Add 150 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the sample concentration.

Protocol 3: ABTS Radical Cation Decolorization Assay [5][6][8]

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).

    • Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of each sample dilution to triplicate wells.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Assay Principle Advantages Considerations
DPPH Hydrogen atom or electron transfer to a stable radical.[5][6]Simple, commercially available radical.[5]Limited solubility in aqueous solutions.[5]
ABTS Electron transfer to a radical cation.[5]Soluble in both aqueous and organic media.[6]Radical needs to be generated prior to the assay.[5]

Phase 2: Cellular-Level Investigations

This phase focuses on how β-apo-13-carotenone interacts with and affects living cells.

Cellular Uptake and Metabolism

Understanding the extent to which β-apo-13-carotenone enters cells and its metabolic fate is crucial for interpreting its biological activity. The Caco-2 cell line, a model for the intestinal epithelium, is particularly relevant given that carotenoids are dietary compounds.[9][10][11]

Protocol 4: Caco-2 Cellular Uptake and Metabolism [9]

  • Cell Culture:

    • Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) until they form a differentiated monolayer (typically 21 days post-confluency).

  • Treatment:

    • Prepare β-apo-13-carotenone in serum-free medium containing a non-toxic concentration of a suitable vehicle (e.g., Tween 40).[9]

    • Apply the β-apo-13-carotenone solution to the apical side of the Caco-2 cell monolayer.

    • Incubate for various time points (e.g., 1, 2, 4, 8 hours) at 37°C.

  • Sample Collection and Analysis:

    • At each time point, collect the medium from both the apical and basolateral chambers.

    • Wash the cells with PBS and lyse them.

    • Extract lipids and carotenoids from the cell lysate and the media using a suitable organic solvent (e.g., hexane/isopropanol).

    • Analyze the extracts by HPLC or LC-MS to quantify the amount of β-apo-13-carotenone and identify any potential metabolites.

Cytotoxicity Assessment

Before investigating the specific biological effects, it is essential to determine the concentration range of β-apo-13-carotenone that is non-toxic to the cells.

Protocol 5: MTT/XTT Cell Viability Assay

  • Cell Seeding:

    • Seed the cells of interest (e.g., HepG2, MCF-7, COS-7) in a 96-well plate at an appropriate density.

    • Allow the cells to adhere overnight.

  • Treatment:

    • Treat the cells with a range of concentrations of β-apo-13-carotenone for the desired duration (e.g., 24, 48 hours).

    • Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).

  • Assay Procedure:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT).

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Determine the non-toxic concentration range for subsequent experiments.

Nuclear Receptor Antagonism

The primary reported mechanism of action for β-apo-13-carotenone is the antagonism of RXR and RAR signaling.[1][2][3][4][12] This can be effectively studied using reporter gene assays.

RXR_RAR_Antagonism Agonist RXR/RAR Agonist (e.g., 9-cis-retinoic acid, all-trans-retinoic acid) Receptor RXR/RAR Agonist->Receptor Binds & Activates bAC13 β-Apo-13-carotenone bAC13->Receptor Competitively Binds & Antagonizes Response_Element Response Element (e.g., RXRE, RARE) on DNA Receptor->Response_Element Binds Transcription Gene Transcription (e.g., Luciferase) Response_Element->Transcription Initiates

Caption: Antagonistic action of β-apo-13-carotenone on RXR/RAR signaling.

Protocol 6: Luciferase Reporter Gene Assay [2][12]

  • Cell Culture and Transfection:

    • Select a suitable cell line (e.g., COS-7, HEK293T).[12]

    • Co-transfect the cells with:

      • An expression vector for the nuclear receptor of interest (e.g., RXRα, RARα).

      • A reporter plasmid containing a luciferase gene under the control of a response element for that receptor (e.g., RXRE-Luc, RARE-Luc).

      • A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.

  • Treatment:

    • After transfection, treat the cells with:

      • Vehicle control.

      • A known agonist for the receptor (e.g., 9-cis-retinoic acid for RXR, all-trans-retinoic acid for RAR).

      • β-apo-13-carotenone alone (to confirm no agonistic activity).

      • The agonist in combination with increasing concentrations of β-apo-13-carotenone.

  • Luciferase Assay:

    • After the treatment period (e.g., 24 hours), lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Plot the normalized luciferase activity against the concentration of the agonist in the presence and absence of β-apo-13-carotenone to demonstrate the antagonistic effect. A rightward shift in the agonist dose-response curve indicates competitive antagonism.[2]

Anti-inflammatory Potential

Given the role of RXR and RAR in inflammation, it is pertinent to investigate whether the antagonistic activity of β-apo-13-carotenone translates to anti-inflammatory effects.

Protocol 7: Measurement of Inflammatory Cytokines

  • Cell Model of Inflammation:

    • Use a relevant cell line, such as RAW 264.7 macrophages or THP-1 monocytes.

    • Induce an inflammatory response by treating the cells with an inflammatory stimulus (e.g., lipopolysaccharide - LPS).

  • Treatment:

    • Pre-treat the cells with various non-toxic concentrations of β-apo-13-carotenone for a suitable duration (e.g., 1-2 hours).

    • Subsequently, stimulate the cells with LPS.

  • Cytokine Analysis:

    • Collect the cell culture supernatant after the stimulation period (e.g., 24 hours).

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using ELISA or a multiplex bead-based assay.

Protocol 8: NF-κB Activation Assay

Nuclear factor-kappa B (NF-κB) is a key transcription factor in the inflammatory response.[13]

  • Treatment and Cell Lysis:

    • Treat cells as described in Protocol 7.

    • Prepare nuclear and cytoplasmic extracts from the cells.

  • Analysis of NF-κB Translocation:

    • Measure the level of the p65 subunit of NF-κB in the nuclear extracts by Western blot or an NF-κB p65 transcription factor assay kit. An increase in nuclear p65 indicates activation and translocation.

  • Analysis of IκBα Degradation:

    • Measure the level of IκBα (an inhibitor of NF-κB) in the cytoplasmic extracts by Western blot. Degradation of IκBα is a prerequisite for NF-κB activation.

Phase 3: Deepening the Mechanistic Insight

This phase aims to confirm the effects of β-apo-13-carotenone on downstream targets of the antagonized nuclear receptors at the gene and protein level.

Gene Expression Analysis

Quantitative real-time PCR (qPCR) is a sensitive method to measure changes in the expression of target genes.[14][15][16][17]

Protocol 9: Quantitative Real-Time PCR (qPCR) [14][15]

  • RNA Isolation and cDNA Synthesis:

    • Treat cells (e.g., HepG2, MCF-7) with an agonist (e.g., all-trans-retinoic acid) in the presence or absence of β-apo-13-carotenone.

    • Isolate total RNA from the cells.

    • Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

  • qPCR:

    • Perform qPCR using SYBR Green or TaqMan-based assays with primers specific for known RXR/RAR target genes (e.g., RARβ, CYP26A1, Caspase 9).[1][12]

    • Use appropriate housekeeping genes (e.g., GAPDH, β-actin) for normalization.

  • Data Analysis:

    • Calculate the relative gene expression (fold change) using the ΔΔCt method.[14] A reduction in the agonist-induced expression of target genes in the presence of β-apo-13-carotenone confirms its antagonistic activity at the transcriptional level.

Protein Expression Analysis

Western blotting allows for the detection and quantification of specific proteins, confirming that changes in gene expression translate to the protein level.[14][18]

Protocol 10: Western Blotting [14]

  • Protein Extraction and Quantification:

    • Treat cells as described for the qPCR experiment.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration in the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the protein of interest (e.g., RARβ, Caspase 9).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).

Elucidating the Unique Mechanism of RXRα Antagonism

A key finding is that β-apo-13-carotenone induces the formation of a transcriptionally silent RXRα tetramer.[12][19] This can be investigated using co-immunoprecipitation.

RXR_Tetramerization Agonist 9-cis-retinoic acid RXR_Monomer RXRα Monomer Agonist->RXR_Monomer Induces bAC13 β-Apo-13-carotenone bAC13->RXR_Monomer Induces Active_Dimer Active RXRα Homodimer RXR_Monomer->Active_Dimer Dimerization Inactive_Tetramer Inactive RXRα Tetramer RXR_Monomer->Inactive_Tetramer Tetramerization Transcription Gene Transcription Active_Dimer->Transcription Activates Inactive_Tetramer->Transcription Inhibits

Caption: Proposed mechanism of RXRα antagonism by β-apo-13-carotenone via tetramerization.

Protocol 11: Co-immunoprecipitation of RXRα

  • Cell Culture and Transfection:

    • Transfect cells (e.g., HEK293T) with expression vectors for differentially tagged RXRα (e.g., HA-RXRα and Flag-RXRα).

  • Treatment:

    • Treat the transfected cells with vehicle, 9-cis-retinoic acid, or β-apo-13-carotenone.

  • Immunoprecipitation:

    • Lyse the cells and perform immunoprecipitation using an anti-Flag antibody.

  • Western Blot Analysis:

    • Analyze the immunoprecipitated proteins by Western blot using an anti-HA antibody.

    • The detection of HA-RXRα in the Flag-immunoprecipitated sample indicates an interaction between the two tagged proteins. An enhanced signal in the β-apo-13-carotenone-treated sample compared to the agonist-treated sample would support the hypothesis of induced oligomerization.

Conclusion

The experimental design detailed in these application notes provides a comprehensive framework for elucidating the biological effects of β-apo-13-carotenone. By systematically progressing from basic in vitro characterization to complex cellular and molecular assays, researchers can gain a deep understanding of its mechanism of action as a nuclear receptor antagonist. These studies will not only advance our knowledge of carotenoid biology but also pave the way for exploring the therapeutic potential of β-apo-13-carotenone and related apocarotenoids.

References

  • Zhuge, J., & Harrison, E. H. (2019). Uptake and Metabolism of β-apo-8′-carotenal, β-apo-10′-carotenal, and β-apo-13-carotenone in Caco-2 cells. Current Developments in Nutrition, 3(Suppl 1). [Link]

  • Harrison, E. H. (2012). The formation, occurrence, and function of β-apocarotenoids: β-carotene metabolites that may modulate nuclear receptor signaling. The American Journal of Clinical Nutrition, 96(5), 1187S–1193S. [Link]

  • Sun, T., Zakin, E., & Harrison, E. H. (2014). β-Apo-13-carotenone regulates retinoid X receptor transcriptional activity through tetramerization of the receptor. Journal of Biological Chemistry, 289(48), 33249–33260. [Link]

  • Eroglu, A., Hruszkewycz, D. P., Curley, R. W., Jr, & Harrison, E. H. (2010). The eccentric cleavage product of β-carotene, β-apo-13-carotenone, functions as an antagonist of RXRα. Archives of Biochemistry and Biophysics, 504(1), 11–16. [Link]

  • University of Veterinary Medicine Budapest. (n.d.). In vitro inflammation and oxidative stress models for testing natural compounds. Retrieved from [Link]

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  • Eroglu, A., Hruszkewycz, D. P., Curley, R. W., Jr, & Harrison, E. H. (2012). Naturally occurring eccentric cleavage products of provitamin A β-carotene function as antagonists of retinoic acid receptors. Journal of Biological Chemistry, 287(19), 15886–15895. [Link]

  • Harrison, E. H., & Quadro, L. (2022). Carotenoids, β-Apocarotenoids, and Retinoids: The Long and the Short of It. Nutrients, 14(7), 1395. [Link]

  • ResearchGate. (n.d.). β-Apo-13-carotenone is a potent antagonist of retinoic acid receptor-mediated induction of reporter gene expression and blocks ATRA induction of endogenous gene expression. Retrieved from [Link]

  • Olechowska, K., & Targoński, Z. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 26(23), 7248. [Link]

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  • Lauritano, C., & Ianora, A. (2020). New In Vitro Model of Oxidative Stress: Human Prostate Cells Injured with 2,2-diphenyl-1-picrylhydrazyl (DPPH) for the Screening of Antioxidants. International Journal of Molecular Sciences, 21(22), 8707. [Link]

  • E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. f. & Zoll.) Leaves Extract and Fractions. [Link]

  • Amengual, J. (2019). Mammalian Metabolism of β-Carotene: Gaps in Knowledge. Nutrients, 11(11), 2821. [Link]

  • ResearchGate. (n.d.). Dose dependent uptake of β-apo-13-carotenone into Caco-2 cells. Retrieved from [Link]

  • Wang, X. D., Tang, G. W., Fox, J. G., Krinsky, N. I., & Russell, R. M. (1991). Characterization of this compound and beta-apo-14'-carotenal as enzymatic products of the excentric cleavage of beta-carotene. Biochemistry, 30(41), 9829–9834. [Link]

  • Sun, T., Zakin, E., & Harrison, E. H. (2014). β-Apo-13-carotenone regulates retinoid X receptor transcriptional activity through tetramerization of the receptor. Journal of Biological Chemistry, 289(48), 33249–33260. [Link]

  • ResearchGate. (n.d.). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. f. & Zoll.) Leaves Extract and Fractions. Retrieved from [Link]

  • Lauritano, C., & Ianora, A. (2020). New In Vitro Model of Oxidative Stress: Human Prostate Cells Injured with 2,2-diphenyl-1-picrylhydrazyl (DPPH) for the Screening of Antioxidants. International Journal of Molecular Sciences, 21(22), 8707. [Link]

  • Harrison, E. H. (2022). Methods for assessing the interaction of apocarotenoids with vertebrate nuclear receptors. Methods in Enzymology, 674, 391–403. [Link]

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Troubleshooting & Optimization

Technical Support Center: Stabilizing Beta-Apo-13-carotenone in Solution

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with beta-Apo-13-carotenone. Here, we address common challenges related to the compound's inherent instability in solution and offer practical, field-proven strategies to ensure the integrity and reproducibility of your experiments. Our approach is grounded in established scientific principles and supported by authoritative references to guide you through troubleshooting and protocol optimization.

Introduction to this compound and its Stability Challenges

This compound is a C18 apocarotenoid, a metabolic product derived from the oxidative cleavage of β-carotene.[1] Its unique biological activities, including the modulation of retinoid X receptor (RXR) signaling, have made it a compound of significant interest in various research fields.[2][3][4] However, like many carotenoids, its polyunsaturated structure makes it highly susceptible to degradation, posing a significant challenge for in vitro and in vivo studies.

The primary mechanism of degradation is oxidation, which can be triggered by a variety of factors including exposure to light, heat, oxygen, and certain chemical environments. This degradation can lead to a loss of biological activity and the formation of various breakdown products, potentially confounding experimental results. Understanding and mitigating these stability issues is therefore paramount for reliable and reproducible research.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability of this compound in solution.

Q1: What are the primary factors that cause this compound to degrade in solution?

A1: The degradation of this compound is primarily driven by oxidation of its conjugated polyene chain. The main contributing factors are:

  • Oxygen: Atmospheric oxygen is a key initiator of oxidative degradation.

  • Light: Exposure to light, particularly in the UV spectrum, can induce photo-oxidation.

  • Heat: Elevated temperatures accelerate the rate of oxidative reactions.

  • Incompatible Solvents: Certain solvents can promote the formation of radical species that attack the carotenoid structure.

  • pH: Extreme pH values should be avoided as they can catalyze degradation.[5]

Q2: How should I prepare stock solutions of this compound to maximize stability?

A2: Proper preparation of stock solutions is the first and most critical step in preserving the integrity of this compound. Due to its hydrophobic nature, it is insoluble in water.[1] For organic stock solutions, high-purity, peroxide-free solvents are essential. Tetrahydrofuran (THF) stabilized with an antioxidant like butylated hydroxytoluene (BHT) is an excellent choice.[1] Dimethyl sulfoxide (DMSO) is also a suitable solvent, capable of dissolving the compound at high concentrations, although sonication may be required.[1][2]

For cell culture experiments requiring aqueous dilutions, a two-step process is recommended. First, prepare a concentrated stock in DMSO. Then, for the working solution, this stock can be further diluted in cell culture media, ideally containing a solubilizing agent to prevent precipitation and enhance stability.

Q3: What are the optimal storage conditions for this compound solutions?

A3: To ensure long-term stability, stock solutions of this compound should be stored at -80°C in amber glass vials to protect from light.[2] Before sealing, it is advisable to purge the vial headspace with an inert gas like argon or nitrogen to displace oxygen. For daily use, small aliquots can be stored at -20°C to minimize freeze-thaw cycles. Aqueous working solutions should be prepared fresh for each experiment and should not be stored for more than a day.[6]

Q4: Can antioxidants be used to improve the stability of this compound in solution?

A4: Yes, the addition of antioxidants is a highly effective strategy. Antioxidants like butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and α-tocopherol (a form of Vitamin E) can be added to organic stock solutions to inhibit oxidative degradation.[5] These antioxidants work by scavenging free radicals that would otherwise attack the this compound molecule.

Q5: How can I deliver this compound to cells in an aqueous culture medium without it precipitating or degrading?

A5: This is a common challenge due to the compound's hydrophobicity. A reliable method is to use a carrier molecule. Cyclodextrins, which are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior, are particularly effective at encapsulating carotenoids, thereby increasing their aqueous solubility and stability.[7][8][9][10][11] A specific protocol involves first dissolving the this compound in a minimal amount of an organic solvent like DMSO, and then complexing it with a cyclodextrin derivative, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD), in the aqueous medium.[2]

Q6: How can I monitor the degradation of my this compound solution?

A6: The most reliable method for monitoring the degradation of this compound is through analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array (PDA) or UV-Vis detector.[5][12][13][14][15][16] This allows for the quantification of the parent compound and the detection of its degradation products over time. A noticeable color change in the solution, from yellow to colorless, is a visual indicator of significant degradation.

Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments.

Issue Potential Cause Recommended Solution
Rapid color loss of stock solution Oxidation due to exposure to air and/or light.Prepare fresh stock solution under dim light, using deoxygenated solvent. Purge vials with inert gas (argon or nitrogen) before sealing. Store at -80°C in amber vials.
Precipitation of compound in aqueous media Poor solubility of this compound.Use a carrier molecule like cyclodextrin to enhance solubility. Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous medium is low (typically <0.1%) to prevent cytotoxicity and precipitation.
Inconsistent results in cell-based assays Degradation of this compound in the culture medium during incubation.Prepare fresh working solutions for each experiment. Minimize the exposure of the treatment media to light. Consider including a low, non-toxic concentration of a water-soluble antioxidant in the culture medium if compatible with your experimental design.
Appearance of unknown peaks in HPLC analysis Degradation of this compound.Compare the chromatogram of a freshly prepared standard with your aged solution to identify degradation products. Review your storage and handling procedures to minimize degradation.

Experimental Protocols

Here we provide detailed, step-by-step methodologies for key procedures to enhance the stability of this compound.

Protocol 1: Preparation of a Stabilized Stock Solution in an Organic Solvent

This protocol describes the preparation of a concentrated stock solution of this compound in THF with the addition of an antioxidant.

Materials:

  • This compound (solid)

  • Tetrahydrofuran (THF), anhydrous, inhibitor-free

  • Butylated hydroxytoluene (BHT)

  • Amber glass vials with PTFE-lined caps

  • Argon or nitrogen gas

  • Sonicator

Procedure:

  • Under dim light, weigh the desired amount of this compound and place it in an amber glass vial.

  • Prepare a stock solution of BHT in THF (e.g., 10 mg/mL).

  • Add the appropriate volume of THF to the this compound to achieve the desired concentration (e.g., 10 mM).

  • Add the BHT stock solution to the this compound solution to a final concentration of 0.1% (w/v).

  • Sonicate the vial in a water bath until the this compound is completely dissolved.

  • Purge the headspace of the vial with argon or nitrogen gas for 30-60 seconds.

  • Immediately cap the vial tightly.

  • Label the vial and store it at -80°C.

Protocol 2: Preparation of an Aqueous Working Solution for Cell Culture using Cyclodextrin

This protocol details the preparation of a this compound working solution in an aqueous medium for cell culture applications, using 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) as a solubilizing and stabilizing agent.

Materials:

  • Stabilized stock solution of this compound in DMSO (e.g., 10 mM).

  • 2-hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Sterile, serum-free cell culture medium.

  • Sterile microcentrifuge tubes.

  • Vortex mixer.

Procedure:

  • Prepare a stock solution of HP-β-CD (e.g., 20% w/v) in the desired serum-free cell culture medium. Warm the medium to 37°C to aid dissolution.

  • In a sterile microcentrifuge tube, add the required volume of the HP-β-CD solution.

  • While vortexing the HP-β-CD solution, add the required volume of the this compound DMSO stock solution dropwise to achieve the final desired concentration.

  • Continue vortexing for an additional 1-2 minutes to ensure complete complexation.

  • Use this freshly prepared working solution for your cell culture experiments immediately.

Protocol 3: Monitoring the Stability of this compound using HPLC

This protocol provides a general method for quantifying the degradation of this compound in solution over time.

Instrumentation and Conditions:

  • HPLC System: With a photodiode array (PDA) or UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[13]

  • Mobile Phase: A gradient of methanol and water is often effective. For example, an isocratic mobile phase of 85% methanol and 15% water can be used.[13]

  • Flow Rate: 0.8 mL/min.[13]

  • Column Temperature: 35°C.[13]

  • Detection Wavelength: 345 nm.[13]

  • Injection Volume: 20 µL.[13]

Procedure:

  • Prepare a standard curve of this compound in the same solvent as your samples to be tested.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of your this compound solution that is being tested for stability.

  • If necessary, dilute the aliquot with the mobile phase to fall within the linear range of the standard curve.

  • Inject the sample onto the HPLC system.

  • Quantify the peak area corresponding to this compound.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time 0.

Visualization of Degradation and Stabilization

Degradation Pathway of this compound

The following diagram illustrates the general oxidative degradation pathway of this compound, leading to the formation of smaller, less conjugated molecules and a loss of its characteristic yellow color.

This compound This compound Degradation Products Degradation Products This compound->Degradation Products Oxidation Oxidative Stress Oxidative Stress Oxidative Stress->this compound Induces Loss of Biological Activity Loss of Biological Activity Degradation Products->Loss of Biological Activity

Caption: Oxidative degradation of this compound.

Experimental Workflow for Preparing a Stabilized Aqueous Solution

This diagram outlines the key steps for preparing a stabilized aqueous solution of this compound for use in cell culture experiments.

cluster_prep Preparation of Stock Solutions cluster_complex Complexation Stock_B Prepare HP-β-CD in Aqueous Medium Mix Add Stock A to Stock B with Vortexing Stock_B->Mix Stock_A Prepare this compound in DMSO Stock_A->Mix Final_Solution Stabilized Aqueous Solution Mix->Final_Solution Cell_Culture Use Immediately in Cell Culture Final_Solution->Cell_Culture

Caption: Workflow for preparing a stabilized aqueous solution.

References

  • Zeb, A., & Meisel, J. (2015). Analytical tools for the analysis of β-carotene and its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 113, 46-69. [Link]

  • Encyclopedia.pub. (n.d.). Encapsulate Carotenoids with Cyclodextrin. Retrieved from [Link]

  • Szejtli, J., & Szente, L. (1998). Stabilization and solubilization of lipophilic natural colorants with cyclodextrins. Journal of Inclusion Phenomena and Molecular Recognition in Chemistry, 32(1-3), 81–89. [Link]

  • ResearchGate. (n.d.). HPLC-DAD analysis of cell extract after incubation with β-apo-13-carotenone (A). Retrieved from [Link]

  • Tuncay, T., & Uslu, T. (2023). Encapsulation of antioxidant beta-carotene by cyclodextrin complex electrospun nanofibers: Solubilization and stabilization of beta-carotene by cyclodextrins. Food Chemistry, 423, 136284. [Link]

  • Mishra, A., et al. (2021). An Optimization Procedure for Preparing Aqueous CAR/HP-CD Aggregate Dispersions. Polymers, 13(24), 4338. [Link]

  • MDPI. (n.d.). Encapsulation of Carotenoids as Food Colorants via Formation of Cyclodextrin Inclusion Complexes: A Review. Retrieved from [Link]

  • Durojaye, O. A., et al. (2019). Uptake and Metabolism of β-apo-8′-carotenal, β-apo-10′-carotenal, and β-apo-13-carotenone in Caco-2 cells. Molecular Nutrition & Food Research, 63(8), e1801201. [Link]

  • unipub. (n.d.). Development of HPLC Methods for the Analysis of β-Carotene and β-apo-8. Retrieved from [Link]

  • Current Research in Nutrition and Food Science Journal. (2016). HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts. Retrieved from [Link]

  • Sun, L., et al. (2014). β-Apo-13-carotenone regulates retinoid X receptor transcriptional activity through tetramerization of the receptor. Journal of Biological Chemistry, 289(50), 34638–34648. [Link]

  • Oliver, J. D., & R-Amaya, D. B. (1992). Relative Solubility, Stability, and Absorptivity of Lutein and ??-Carotene in Organic Solvents. Journal of Agricultural and Food Chemistry, 40(11), 2111–2115. [Link]

  • Eroglu, A., et al. (2012). Naturally Occurring Eccentric Cleavage Products of Provitamin A β-Carotene Function as Antagonists of Retinoic Acid Receptors. Journal of Biological Chemistry, 287(20), 16484–16495. [Link]

  • Tan, C., & Xue, J. (2014). Effects of antioxidants on the stability of β-Carotene in O/W emulsions stabilized by Gum Arabic. Journal of Food Science and Technology, 51(10), 2555–2563. [Link]

  • Kumar, A., et al. (2014). Optimization of various steps for RP-HPLC determination of β-carotene in milk fat. The Indian Journal of Animal Sciences, 84(11), 1221-1225. [Link]

  • Barua, A. B., & Olson, J. A. (1994). Characterization of this compound and beta-apo-14'-carotenal as enzymatic products of the excentric cleavage of beta-carotene. Biochimica et Biophysica Acta, 1200(3), 258–264. [Link]

  • Xu, X., et al. (1999). Solubilization and stabilization of carotenoids using micelles: Delivery of lycopene to cells in culture. Lipids, 34(10), 1031–1036. [Link]

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Technical Support Center: Overcoming Low Solubility of beta-Apo-13-carotenone in Aqueous Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for beta-Apo-13-carotenone. This resource is designed for researchers, scientists, and drug development professionals to address the significant challenge of this compound's low solubility in aqueous media. This compound, a hydrophobic apocarotenoid, presents considerable handling difficulties that can impact experimental reproducibility and outcomes. This guide provides in-depth, practical solutions and troubleshooting advice to ensure successful experimental design and execution.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and solubility of this compound.

Q1: What is this compound and why is it difficult to dissolve in water?

A1: this compound is a carotenoid derivative with a molecular formula of C₁₈H₂₆O.[1] Like other carotenoids, its structure is predominantly a long, nonpolar hydrocarbon chain, making it highly hydrophobic and practically insoluble in water (less than 0.1 mg/mL).[1] This inherent lipophilicity is the primary reason for its poor solubility in aqueous buffers and cell culture media.

Q2: What are the recommended organic solvents for creating a stock solution of this compound?

A2: Due to its hydrophobicity, this compound should first be dissolved in a water-miscible organic solvent to create a concentrated stock solution. The most common and effective solvents are:

  • Dimethyl sulfoxide (DMSO): Offers moderate solubility, with reported values around 33.33 mg/mL, though sonication may be required for complete dissolution.[1]

  • Tetrahydrofuran (THF): Provides enhanced solubility and is an excellent choice, especially when stabilized with an antioxidant like butylated hydroxytoluene (BHT) to maintain compound stability.[1][2]

  • Ethanol: Can also be used, but may have lower solubilizing capacity compared to DMSO and THF.

Q3: What is the maximum concentration of organic solvent, like DMSO, that is safe for my cell-based assays?

A3: The final concentration of the organic solvent in your aqueous experimental medium is critical to avoid solvent-induced toxicity. For most cell-based assays, the final concentration of DMSO should be kept as low as possible, typically below 1% (v/v), and ideally below 0.1%. It is crucial to perform a vehicle control experiment with the same final concentration of the organic solvent to account for any potential effects on your experimental system.

Q4: How should I store my this compound stock solution?

A4: this compound is sensitive to light and air. Stock solutions should be stored at -20°C or -80°C in small, tightly sealed aliquots to minimize freeze-thaw cycles and exposure to air and light.[1][3] Storing under an inert gas like nitrogen or argon is also recommended.

Troubleshooting Guide: Common Solubility Issues

This section provides a systematic approach to resolving common problems encountered when preparing aqueous solutions of this compound.

Issue 1: My this compound precipitates when I dilute the organic stock solution into my aqueous buffer or cell culture medium.

This is the most frequent challenge and occurs because the aqueous environment cannot maintain the hydrophobic compound in solution once the concentration of the organic co-solvent is significantly reduced.

  • Solution 1: Optimize the Dilution Technique. Rapidly introduce the organic stock solution into the vigorously vortexing or stirring aqueous medium. This "plunging" or "shock dilution" method promotes the rapid dispersion of the compound, favoring the formation of a fine colloidal suspension or nanoparticles over large, insoluble aggregates.

  • Solution 2: Reduce the Final Concentration. The desired final concentration of this compound in your aqueous medium may exceed its solubility limit under those conditions. Try lowering the final concentration to a level that remains in solution.

  • Solution 3: Employ a Solubility Enhancer. If a higher concentration is necessary, you will need to incorporate a solubility-enhancing agent into your aqueous medium. The following sections provide detailed protocols for three effective methods: cyclodextrin complexation, surfactant-based micelle formation, and the use of co-solvents.

Issue 2: My this compound is not fully dissolving in the organic solvent to make the stock solution.

  • Solution 1: Gentle Warming. Gently warm the solution in a water bath (not exceeding 37°C). An increase in temperature can enhance the dissolution of many compounds.

  • Solution 2: Sonication. Use a bath sonicator to provide energy to break up compound aggregates and facilitate dissolution.[1]

  • Solution 3: Choose a Different Solvent. If insolubility persists, consider using a stronger organic solvent like stabilized THF instead of DMSO or ethanol.[1]

Advanced Solubilization Strategies & Protocols

For experiments requiring stable and higher concentrations of this compound in aqueous media, the following methods are recommended.

Strategy 1: Inclusion Complexation with Cyclodextrins

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[4] They can encapsulate hydrophobic "guest" molecules like this compound, forming an "inclusion complex" that is water-soluble.[4] Methyl-β-cyclodextrin (MβCD) and 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used due to their enhanced aqueous solubility and ability to form stable complexes with carotenoids.[4][5]

G cluster_0 Step 1: Initial State cluster_1 Step 2: Complex Formation b_apo β-Apo-13-carotenone (Hydrophobic) water Aqueous Medium complex Inclusion Complex (Water-Soluble) cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) b_apo_in_cd β-Apo-13-carotenone (Encapsulated)

Caption: Formation of a water-soluble inclusion complex.

This protocol is adapted from established methods for carotenoid encapsulation.[6]

  • Prepare the Cyclodextrin Solution: Dissolve an excess of 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired aqueous buffer (e.g., PBS) to create a saturated solution. A common starting point is a 25% (w/v) solution. Heat the solution to 65°C with stirring to ensure complete dissolution.[6]

  • Prepare the this compound Solution: Dissolve the this compound in a minimal amount of a volatile organic solvent like acetone or ethanol to create a concentrated solution.

  • Form the Complex: While vigorously stirring the heated cyclodextrin solution, add the this compound solution dropwise. The organic solvent will begin to evaporate.

  • Remove Organic Solvent: Continue stirring at 65°C until the organic solvent has completely evaporated. This can be facilitated by bubbling nitrogen gas through the solution.

  • Cool and Filter: Allow the solution to cool to room temperature. The resulting solution contains the water-soluble this compound-cyclodextrin inclusion complex. Filter the solution through a 0.22 µm syringe filter to remove any non-encapsulated precipitate.

  • Quantify Concentration: Determine the final concentration of this compound in your filtered solution using UV-Vis spectrophotometry or HPLC.

Strategy 2: Micellar Solubilization with Surfactants

Principle: Surfactants (or detergents) are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble in water to form micelles.[7][8] These are spherical structures with a hydrophobic core and a hydrophilic shell.[9][10] this compound can be partitioned into the hydrophobic core, effectively solubilizing it in the aqueous medium. Non-ionic surfactants like Tween® 20, Tween® 80, and Pluronic® F-68 are commonly used in biological research due to their relatively low toxicity.

G cluster_0 Below CMC cluster_1 Above CMC: Micelle Formation monomer Surfactant Monomers micelle Micelle monomer->micelle Self-Assembly b_apo_insoluble Insoluble β-Apo-13-carotenone b_apo_soluble Solubilized β-Apo-13-carotenone b_apo_insoluble->b_apo_soluble Partitioning into Hydrophobic Core

Caption: Solubilization of β-Apo-13-carotenone in a surfactant micelle.

This protocol is based on methods used for delivering carotenoids to cells in culture.[11][12]

  • Prepare the this compound/Surfactant Film: In a glass vial, add the required amount of this compound from a stock solution in a volatile solvent (e.g., ethanol or hexane). Add the surfactant (e.g., a 10% v/v solution of Tween® 40 in ethanol).[11]

  • Evaporate the Solvent: Dry the mixture under a stream of nitrogen gas at a slightly elevated temperature (30-40°C) to form a thin film on the bottom of the vial. To ensure complete removal of the organic solvent, you can re-dissolve the film in a small amount of acetone and dry it again.[11]

  • Hydrate the Film: Add your desired aqueous buffer or cell culture medium to the vial.

  • Form the Micelles: Vortex the solution briefly and then sonicate for 1-2 minutes. This will hydrate the film and promote the formation of micelles with the this compound encapsulated within the core.

  • Final Dilution and Sterilization: Dilute the resulting micellar solution to the desired final concentration in your experimental medium. If necessary, sterilize the solution by passing it through a 0.22 µm syringe filter.

Strategy 3: Nanoparticle Formulations

Principle: For advanced applications, especially in drug delivery, encapsulating this compound into nanoparticles offers significant advantages in terms of stability, solubility, and bioavailability.[5] Techniques such as solvent evaporation after emulsification or nano-precipitation can be used to create polymer-based nanoparticles that carry the hydrophobic compound.[13]

This is a more complex approach and typically requires specialized equipment and expertise. However, it offers the highest potential for creating stable, high-concentration aqueous dispersions of this compound.

Comparison of Solubilization Methods

MethodPrincipleAdvantagesDisadvantagesTypical Fold-Increase in Solubility
Organic Co-solvent (e.g., DMSO) Increasing the polarity of the bulk solventSimple to preparePotential for solvent toxicity in biological systems; risk of precipitation upon dilutionLow
Cyclodextrin Inclusion Complexation Encapsulation of the hydrophobic molecule in a water-soluble hostLow toxicity, high stability, can protect the compound from degradationCan be a more complex preparation process; may have limited loading capacityModerate to High (e.g., >600-fold for some carotenoids)[14]
Surfactant Micelle Formation Partitioning of the hydrophobic molecule into the core of a micelleSimple preparation, effective solubilizationPotential for surfactant-induced cytotoxicity; micelles can be dynamic and may dissociate upon dilutionHigh (dependent on surfactant and concentration)
Nanoparticle Formulation Encapsulation within a polymer or lipid-based nanocarrierHigh loading capacity, enhanced stability and bioavailability, potential for targeted deliveryComplex preparation methods, requires specialized equipment and characterizationVery High

Final Recommendations

For most in vitro research applications, cyclodextrin inclusion complexation and surfactant-based micelle formation represent the most effective and accessible strategies for overcoming the low aqueous solubility of this compound. The choice between these two methods will depend on the specific requirements of your experiment, including the desired concentration, the sensitivity of your biological system to the solubilizing agents, and the required stability of the formulation. Always perform appropriate controls to account for any potential effects of the chosen solubilization method on your experimental results.

References

  • Bikadi, Z., et al. (2006). Aggregation of cyclodextrins as an important factor to determine their complexation behavior. Journal of Molecular Structure: THEOCHEM, 769(1-3), 15-21.
  • Fuenmayor, C. A., et al. (2021). Encapsulation of Carotenoids as Food Colorants via Formation of Cyclodextrin Inclusion Complexes: A Review. Polysaccharides, 2(2), 396-417.
  • Polyakov, N. E., & Leshina, T. V. (2018). Supramolecular Carotenoid Complexes of Enhanced Solubility and Stability—The Way of Bioavailability Improvement. Molecules, 23(11), 2993.
  • Vedantu. (n.d.). Draw the diagram showing micelle formation by the following. Retrieved from [Link]

  • ResearchGate. (n.d.). Schemetic diagram of micelles formation. Retrieved from [Link]

  • Zhu, C., et al. (2022). Fabrication of fucoxanthin/2-hydroxypropyl-β-cyclodextrin inclusion complex assisted by ultrasound procedure to enhance aqueous solubility, stability and antitumor effect of fucoxanthin. Food Chemistry, 393, 133423.
  • Lietz, G., et al. (2012). Uptake and metabolism of β-apo-8′-carotenal, β-apo-10′-carotenal, and β-apo-13-carotenone in Caco-2 cells. Journal of Lipid Research, 53(12), 2646-2656.
  • Siems, W., et al. (2014). Analytical tools for the analysis of β-carotene and its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 92, 296-311.
  • Polyakov, N. E., et al. (2021).
  • ResearchGate. (n.d.). Structure of micelle formation in an aqueous solution. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic drawing of Micelle formation. Retrieved from [Link]

  • Encyclopedia.pub. (n.d.). Encapsulate Carotenoids with Cyclodextrin. Retrieved from [Link]

  • In-Depth Study of Cyclodextrin Complexation with Carotenoids toward the Formation of Enhanced Delivery Systems. (2021). Molecular Pharmaceutics, 18(4), 1720-1729.
  • Dissolution Method Troubleshooting. (2022). Dissolution Technologies, 29(4), 210-219.
  • Dissolution Method Troubleshooting: An Industry Perspective. (2022). Dissolution Technologies, 29(4), 220-229.
  • The Study of Stability and Structure of the Interaction Between β-Carotene Compounds with Methanol, Ethanol, Acetone, Chloroform, Carbon Tetrachloride, Cyclohexane, and N-Hexane using the Hartree-Fock and the Density Functional Theory Method. (2020). Journal of Physics: Conference Series, 1569, 042082.
  • YouTube. (2022). Draw the diagram showing micelle formation by the following detergent. Retrieved from [Link]

  • Spectral properties and stability of selected carotenoid and chlorophyll compounds in different solvent systems. (2022). Food Chemistry: X, 16, 100495.
  • Craft, N. E., & Soares, J. H. (1992). Relative Solubility, Stability, and Absorptivity of Lutein and β-Carotene in Organic Solvents. Journal of Agricultural and Food Chemistry, 40(3), 431-434.
  • Barua, A. B., & Olson, J. A. (1998). Characterization of this compound and beta-apo-14'-carotenal as enzymatic products of the excentric cleavage of beta-carotene. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1391(3), 361-369.
  • Aggregation versus inclusion complexes to solubilize drugs with cyclodextrins. A case study using sulphobutylether-β-cyclodextrins and remdesivir. (2021). PLoS ONE, 16(9), e0257535.
  • Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2010). Dissolution Technologies, 17(3), 6-12.
  • Method for the Determination of β-Carotene in Supplements and Raw Materials by Reversed-Phase Liquid Chromatography: Single Laboratory Validation. (2003).
  • Graphviz Forum. (2025). I want Suggestions on Handling Complex Graph Layouts in Graphviz. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC-DAD analysis of cell extract after incubation with β-apo-13-carotenone (A). Retrieved from [Link]

  • ResearchGate. (n.d.). How do you dissolve an oil-based sample to test on cells?. Retrieved from [Link]

  • What Makes a Visualization Image Complex?. (2025). arXiv preprint arXiv:2510.08332.
  • Supporting Sensemaking of Complex Objects with Visualizations: Visibility and Complementarity of Interactions. (2020). Applied Sciences, 10(18), 6296.
  • Solubilization and stabilization of carotenoids using micelles: Delivery of lycopene to cells in culture. (1998). Lipids, 33(12), 1239-1244.
  • Identification of PANoptosis-Related Biomarkers in Hypertrophic Cardiomyopathy: Insights from Multi-Omics Analysis. (2026).

Sources

Technical Support Center: Optimization of β-Apo-13-carotenone Extraction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of β-apo-13-carotenone extraction from complex samples. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of isolating this specific apocarotenoid. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the causal factors governing successful extraction, ensuring both accuracy and reproducibility in your experimental workflow.

Introduction to β-Apo-13-carotenone Extraction

β-Apo-13-carotenone is a C18 apocarotenoid derived from the eccentric cleavage of β-carotene.[1][2] Its presence in biological systems and potential physiological roles have garnered increasing interest.[3][4] However, its hydrophobic nature and susceptibility to degradation present unique challenges for extraction and quantification from complex matrices such as food, animal tissues, and cell cultures.[5][6] This guide provides a comprehensive resource for troubleshooting and optimizing your extraction protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in extracting β-apo-13-carotenone?

The primary challenges stem from its:

  • Low Endogenous Concentrations: β-Apo-13-carotenone is often present at very low levels in biological samples, making its detection and quantification difficult.[4]

  • Hydrophobicity: It is practically insoluble in water, necessitating the use of organic solvents for efficient extraction.[5]

  • Instability: Like many carotenoids, it is susceptible to degradation by light, heat, and oxidation.[5]

  • Complex Sample Matrices: The presence of lipids, proteins, and other interfering compounds in biological samples can hinder extraction efficiency and analytical accuracy.

Q2: Which solvents are most effective for extracting β-apo-13-carotenone?

Due to its hydrophobic nature, non-polar and moderately polar organic solvents are most effective. Tetrahydrofuran (THF) is an excellent choice due to its high solubilizing capacity for carotenoids.[5] Other commonly used solvents include hexane, acetone, and dimethyl sulfoxide (DMSO).[5][7] The choice of solvent will also depend on the nature of the sample matrix and the subsequent analytical method.

Q3: Is saponification necessary for β-apo-13-carotenone extraction?

Saponification, the hydrolysis of lipids using a strong base, is often employed in carotenoid extraction to remove interfering fats and chlorophylls.[8] For β-apo-13-carotenone, which is not typically esterified, the primary benefit of saponification is the cleanup of the sample matrix. However, the alkaline conditions and heat can also lead to the degradation of the target analyte. Therefore, the decision to include a saponification step should be made on a case-by-case basis, considering the lipid content of the sample.

Q4: How can I minimize the degradation of β-apo-13-carotenone during extraction?

To minimize degradation, it is crucial to:

  • Work under dim light or use amber-colored glassware.

  • Maintain low temperatures throughout the extraction process.

  • Use antioxidants, such as butylated hydroxytoluene (BHT), in the extraction solvents.[5]

  • Evaporate solvents under a stream of nitrogen or argon.

  • Store extracts at -20°C or lower in the absence of light and moisture.[5]

Troubleshooting Guide

This section addresses specific issues that may arise during the extraction of β-apo-13-carotenone, providing potential causes and actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Recovery of β-Apo-13-carotenone 1. Incomplete cell lysis/tissue disruption. 2. Inefficient solvent extraction. 3. Degradation of the analyte. 4. Inappropriate solvent for the sample matrix. 1. Ensure thorough homogenization or sonication of the sample.2. Perform multiple extraction cycles with fresh solvent.3. Review and implement all precautions to prevent degradation (see FAQ 4).4. Test a range of solvents with varying polarities.
High Variability in Results 1. Inconsistent sample handling. 2. Variable extraction times and temperatures. 3. Incomplete solvent evaporation and reconstitution. 4. Instrumental variability. 1. Standardize all sample preparation steps.2. Use a temperature-controlled shaker or water bath for consistent extraction conditions.3. Ensure complete dryness before redissolving the extract in a precise volume of injection solvent.4. Run system suitability tests and use an internal standard.
Presence of Interfering Peaks in Chromatogram 1. Co-extraction of lipids and other pigments. 2. Contamination from solvents or glassware. 3. Formation of isomers or degradation products. 1. Incorporate a saponification step if the sample is high in lipids. Consider solid-phase extraction (SPE) for cleanup.2. Use high-purity solvents and thoroughly clean all glassware.3. Minimize exposure to light and heat. Confirm peak identity using mass spectrometry.
Poor Chromatographic Peak Shape 1. Incompatibility between the injection solvent and the mobile phase. 2. Overloading of the analytical column. 3. Precipitation of the analyte in the injection solvent. 1. The injection solvent should be of similar or weaker strength than the initial mobile phase.2. Dilute the sample or inject a smaller volume.3. Ensure the analyte is fully dissolved in the injection solvent. Consider using a stronger solvent for reconstitution, but inject a smaller volume.

Experimental Protocols

Protocol 1: General Extraction of β-Apo-13-carotenone from Biological Tissues

This protocol provides a starting point for the extraction from animal or plant tissues.

Materials:

  • Homogenizer or sonicator

  • Centrifuge

  • Nitrogen evaporator

  • Amber-colored glassware

  • Extraction Solvent: Tetrahydrofuran (THF) with 0.1% BHT

  • Internal Standard (e.g., β-apo-8'-carotenal)[9]

Procedure:

  • Weigh approximately 1 gram of the homogenized tissue sample into a centrifuge tube.

  • Add a known amount of internal standard.

  • Add 5 mL of THF with 0.1% BHT.

  • Vortex for 1 minute and then sonicate for 10 minutes in a cold water bath.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Repeat the extraction (steps 3-6) two more times, pooling the supernatants.

  • Evaporate the pooled supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of a suitable solvent for HPLC or UHPLC-MS analysis.

Protocol 2: Saponification for High-Lipid Samples

This protocol should be integrated after the initial solvent extraction for samples with high lipid content.

Materials:

  • 10% (w/v) Potassium hydroxide in methanol

  • Hexane

  • Saturated sodium chloride solution

Procedure:

  • After obtaining the pooled supernatant from the general extraction protocol, add an equal volume of 10% methanolic KOH.

  • Incubate the mixture in a shaking water bath at room temperature for 2 hours in the dark.

  • Transfer the mixture to a separatory funnel and add 10 mL of hexane and 10 mL of saturated NaCl solution.

  • Shake gently and allow the layers to separate.

  • Collect the upper hexane layer.

  • Repeat the hexane extraction two more times.

  • Pool the hexane fractions and wash with water until the washings are neutral.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • Evaporate to dryness under nitrogen and reconstitute for analysis.

Visualizations

Workflow for β-Apo-13-carotenone Extraction

ExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Optional Cleanup (for high-lipid samples) cluster_final Final Steps Homogenization Sample Homogenization Spiking Internal Standard Spiking Homogenization->Spiking SolventAddition Solvent Addition (e.g., THF + BHT) Spiking->SolventAddition Sonication Sonication/Vortexing SolventAddition->Sonication Centrifugation Centrifugation Sonication->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection RepeatExtraction Repeat Extraction (2-3x) SupernatantCollection->RepeatExtraction Saponification Saponification (Methanolic KOH) SupernatantCollection->Saponification If needed Evaporation Solvent Evaporation (N2) SupernatantCollection->Evaporation If saponification is skipped RepeatExtraction->SupernatantCollection LLE Liquid-Liquid Extraction (Hexane) Saponification->LLE LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis HPLC or UHPLC-MS Analysis Reconstitution->Analysis

Caption: General workflow for the extraction of β-apo-13-carotenone.

Troubleshooting Decision Tree

TroubleshootingTree Start Low/No Analyte Recovery CheckDegradation Review degradation prevention steps? Start->CheckDegradation CheckExtraction Extraction procedure efficient? CheckDegradation->CheckExtraction No ImplementPrecautions Implement light/heat protection & antioxidants. CheckDegradation->ImplementPrecautions Yes CheckMatrix Is the sample matrix complex (high lipid)? CheckExtraction->CheckMatrix Yes IncreaseCycles Increase number of extraction cycles. CheckExtraction->IncreaseCycles No AddCleanup Incorporate saponification or SPE. CheckMatrix->AddCleanup Yes Analysis Analysis CheckMatrix->Analysis No, re-evaluate analytical method OptimizeSolvent Test alternative solvents. IncreaseCycles->OptimizeSolvent

Sources

Minimizing degradation of beta-Apo-13-carotenone during analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of beta-Apo-13-carotenone. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting solutions for common challenges encountered during the quantification and characterization of this apocarotenoid. As a structural analog of retinoids, this compound's accurate analysis is critical for understanding its biological functions, including its role as a Retinoid X Receptor (RXR) antagonist.[1][2][3] This document provides in-depth, field-proven insights to help you minimize degradation and ensure the integrity of your analytical results.

FAQs: Foundational Knowledge for this compound Analysis

This section addresses fundamental questions about the stability and handling of this compound to build a strong foundation for your analytical work.

Q1: What are the primary factors that cause this compound degradation?

A1: this compound, like other carotenoids, is highly susceptible to degradation due to its conjugated polyene structure. The primary factors promoting degradation are:

  • Oxidation: Exposure to atmospheric oxygen is a major cause of degradation.[4][5] The unsaturated nature of the molecule makes it prone to attack by oxygen radicals, leading to the formation of various oxidation products.[5]

  • Light: Exposure to light, especially UV and sunlight, can induce photo-oxidation and isomerization from the naturally occurring trans-form to cis-isomers, altering its properties and analytical response.[6][7]

  • Heat: High temperatures accelerate both oxidative degradation and thermal isomerization.[6][8][9] It's crucial to control temperature throughout the analytical process, from sample storage to chromatographic analysis.

  • Acids: Contact with acids, even weak organic acids released from sample matrices, can catalyze isomerization and degradation.[6][7]

Q2: How should I store my samples and standards to ensure the stability of this compound?

A2: Proper storage is paramount. Store all samples and standards containing this compound at -80°C if possible, or at least at -20°C for shorter periods.[10] Samples should be stored in amber vials to protect from light and under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Freeze-drying the sample before storage can also enhance stability.[10]

Q3: What are the recommended solvents for extracting and dissolving this compound?

A3: A mixture of solvents is often most effective for extracting carotenoids from complex matrices.[11] Common extraction solvents include acetone, methanol, ethanol, and hexane.[6][11] For dissolving pure standards or dried extracts, a mixture of methanol and methyl tert-butyl ether (MTBE) or similar solvents compatible with reversed-phase HPLC is recommended.[10] It's crucial to use high-purity, HPLC-grade solvents to avoid contaminants that could interfere with the analysis.

Q4: Is saponification necessary for the analysis of this compound?

A4: Saponification, a process to hydrolyze lipids, may be necessary if your sample matrix has a high lipid content that could interfere with chromatographic analysis.[6][11] However, this step should be approached with caution as the alkaline conditions and heat can promote degradation and isomerization of carotenoids.[12][13] If saponification is required, it should be performed under an inert atmosphere, in the dark, and at room temperature if possible.[13] For many analyses, direct extraction without saponification is preferable if the matrix allows.

Troubleshooting Guide: Overcoming Common Analytical Hurdles

This section provides a question-and-answer guide to troubleshoot specific issues you may encounter during your experiments.

Q1: I'm observing low recovery of this compound. What are the likely causes and how can I improve it?

A1: Low recovery is a common issue stemming from degradation during sample preparation and analysis. Here’s a systematic approach to troubleshoot:

  • Probable Cause 1: Oxidation.

    • Solution: Work under subdued light and protect your samples from air. Purge solvents with nitrogen or argon before use. Consider adding an antioxidant like butylated hydroxytoluene (BHT) at a concentration of 0.1% to your extraction solvents.[13]

  • Probable Cause 2: Incomplete Extraction.

    • Solution: Ensure your sample is thoroughly homogenized.[14] Repeated extractions (at least three times) with fresh solvent until the sample residue is colorless will ensure complete extraction.[14] The choice of extraction solvent is also critical; a mixture of polar and non-polar solvents, such as methanol/ethyl acetate or methanol/tetrahydrofuran, can be more effective for various matrices.[11]

  • Probable Cause 3: Adsorption to Labware.

    • Solution: Use amber glass vials and minimize the use of plasticware, as carotenoids can adsorb to plastic surfaces. Silanized glassware can also help reduce adsorption.

Q2: My chromatograms show multiple peaks around the expected retention time for this compound. What could be causing this?

A2: The presence of multiple, unexpected peaks often indicates isomerization.

  • Probable Cause: Isomerization.

    • Solution: The polyene chain of this compound can isomerize from the all-trans form to various cis-isomers upon exposure to light, heat, or acid.[6]

      • Minimize Light Exposure: Use amber autosampler vials and cover your samples during extraction and processing.[10]

      • Control Temperature: Avoid excessive heat during sample preparation and consider using a cooled autosampler.

      • Neutralize the Sample: If your sample is acidic, consider a neutralization step. Adding a small amount of a weak base like triethylamine (TEA) to the mobile phase can also help prevent on-column isomerization.[13]

    • Validation: Use a photodiode array (PDA) detector to check the UV-Vis spectra of the unexpected peaks. Cis-isomers will have a characteristic "cis-peak" at a shorter wavelength than the main absorption peak of the all-trans isomer.

Q3: I'm seeing significant variability in my results between injections. What should I investigate?

A3: High variability can be due to analyte instability in the prepared sample or issues with the analytical instrumentation.

  • Probable Cause 1: Instability in the Autosampler.

    • Solution: If your autosampler is not temperature-controlled, the sample can degrade over the course of a long analytical run. Prepare smaller batches of samples or use a cooled autosampler set to 4-10°C.

  • Probable Cause 2: Inconsistent Sample Preparation.

    • Solution: Ensure your sample preparation workflow is consistent for all samples. This includes extraction times, solvent volumes, and evaporation steps. An internal standard can help to correct for variations in sample preparation.

  • Probable Cause 3: HPLC System Issues.

    • Solution: Check for leaks in the HPLC system, ensure the pump is delivering a consistent flow rate, and verify that the injector is functioning correctly. A system suitability test before each run can help identify instrumental problems.

Experimental Protocol: A Validated HPLC Method

This section provides a detailed, step-by-step methodology for the extraction and HPLC analysis of this compound.

1. Sample Preparation and Extraction

  • Homogenization: Weigh the sample accurately and homogenize it. For solid samples, freeze-drying followed by grinding to a fine powder is recommended.[10]

  • Extraction:

    • To 50 mg of the homogenized powder, add 1 mL of an extraction solution consisting of n-hexane:acetone:ethanol (1:1:2, v/v/v) containing 0.1% BHT.[10]

    • Vortex the mixture for 20 minutes at room temperature, protected from light.[10]

    • Centrifuge the sample and collect the supernatant.

    • Repeat the extraction process two more times with fresh extraction solution.

    • Combine the supernatants.

  • Solvent Evaporation: Evaporate the combined supernatant to dryness under a stream of nitrogen gas.[10]

  • Reconstitution: Reconstitute the dried extract in a known volume (e.g., 100 µL) of a methanol and methyl tert-butyl ether (3:1, v/v) mixture.[10] Vortex thoroughly to ensure complete dissolution.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an amber HPLC vial.[10]

2. HPLC Analysis

  • HPLC System: A standard HPLC system with a photodiode array (PDA) or UV-Vis detector.

  • Column: A C30 reversed-phase column is highly recommended for carotenoid analysis due to its ability to resolve geometric isomers. A C18 column can also be used.

  • Mobile Phase:

    • Solvent A: Methanol

    • Solvent B: Water

  • Gradient Elution:

    • A linear gradient can be employed depending on the complexity of the sample matrix. A starting point could be 15% B for 15 minutes.[15]

  • Flow Rate: 0.8 mL/min[15]

  • Column Temperature: 35°C[15]

  • Detection Wavelength: Monitor at 345 nm for this compound.[15]

  • Quantification: Quantify by comparing the peak area against a standard curve prepared with known concentrations of a pure this compound standard.[15]

Visualizations

Degradation Pathways of this compound

cluster_degradation Degradation Pathways This compound This compound Oxidation Oxidation This compound->Oxidation Oxygen Photo-isomerization Photo-isomerization This compound->Photo-isomerization Light Thermal Degradation Thermal Degradation This compound->Thermal Degradation Heat Acid-catalyzed Isomerization Acid-catalyzed Isomerization This compound->Acid-catalyzed Isomerization Acid Degradation Products Degradation Products Oxidation->Degradation Products Photo-isomerization->Degradation Products cis-isomers Thermal Degradation->Degradation Products Acid-catalyzed Isomerization->Degradation Products cis-isomers

Caption: Factors leading to the degradation of this compound.

Analytical Workflow for this compound

cluster_workflow Analytical Workflow Sample Homogenization Sample Homogenization Solvent Extraction Solvent Extraction Sample Homogenization->Solvent Extraction Evaporation Evaporation Solvent Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Filtration Filtration Reconstitution->Filtration HPLC Analysis HPLC Analysis Filtration->HPLC Analysis Data Analysis Data Analysis HPLC Analysis->Data Analysis

Caption: Step-by-step analytical workflow for this compound.

Quantitative Data Summary

ParameterRecommended ConditionRationaleReference
Storage Temperature-80°CMinimizes thermal and oxidative degradation[10]
Extraction Solventn-hexane:acetone:ethanol (1:1:2, v/v/v) with 0.1% BHTEffective for a range of polarities and protects against oxidation[10]
HPLC ColumnC30 Reversed-PhaseSuperior resolution of carotenoid isomers[16]
HPLC Mobile PhaseMethanol/Water GradientGood separation of apocarotenoids[15]
Detection Wavelength345 nmCorresponds to an absorption maximum of this compound[15]
Column Temperature35°CBalances efficiency and stability[15]

References

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  • Eroglu, A., et al. (2010). The eccentric cleavage product of β-carotene, β-apo-13-carotenone, functions as an antagonist of RXRα. PubMed Central. Retrieved from [Link]

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  • Mordi, R. C. (1993). Mechanism of β-carotene degradation. ResearchGate. Retrieved from [Link]

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  • Schweiggert, R. M., et al. (2020). Heat and Light Stability of Pumpkin-Based Carotenoids in a Photosensitive Food: A Carotenoid-Coloured Beverage. MDPI. Retrieved from [Link]

  • Chemsrc. (2025). β-Apo-13-carotenone. Chemsrc. Retrieved from [Link]

  • Wang, X. D., et al. (1991). Characterization of this compound and beta-apo-14'-carotenal as enzymatic products of the excentric cleavage of beta-carotene. PubMed. Retrieved from [Link]

  • Cazzola, R., et al. (2020). Setup of an Extraction Method for the Analysis of Carotenoids in Microgreens. MDPI. Retrieved from [Link]

  • Riyadi, P. H., et al. (2022). Effect of Degradation Time on Carotene Content in Crude Carotene Extract of Carrot for the Formation of its Derivative Aromatic Compounds. Indian Journal of Agricultural Research. Retrieved from [Link]

  • Sun, T., et al. (2014). β-Apo-13-carotenone Regulates Retinoid X Receptor Transcriptional Activity through Tetramerization of the Receptor. PubMed Central. Retrieved from [Link]

  • Schwartz, S. J., & von Elbe, J. H. (2012). Analysis Methods of Carotenoids. ResearchGate. Retrieved from [Link]

  • Schierle, J., & Schüep, W. (2001). Determination of β-Carotene in Supplements and Raw Materials by Reversed-Phase High Pressure Liquid Chromatography: Collaborative Study. NIH. Retrieved from [Link]

  • Rodríguez-Rodríguez, R., et al. (2021). Thermal degradation kinetics of lutein, β-carotene and β-cryptoxanthin in virgin olive oils. Food Chemistry. Retrieved from [Link]

  • Chen, H., et al. (2016). Thermal degradation kinetics of total carotenoids and antioxidant activity in banana-pumpkin puree using Arrhenius, Eyring-Polanyi and Ball models. CABI Digital Library. Retrieved from [Link]

  • Eroglu, A., et al. (2012). Apo-13-Carotenone is a high affinity ligand for purified retinoic acid... ResearchGate. Retrieved from [Link]

  • Rodriguez-Amaya, D. B. (2019). Thermal and photochemical degradation of carotenoids. ResearchGate. Retrieved from [Link]

  • Reddit. (2020). β-apo-13-carotenone, a carotenoid found in many plants, is a Vitamin A Receptor antagonist (blocks activity of Vitamin A) - cause for concern? r/ScientificNutrition. Retrieved from [Link]

  • Hessel, S., et al. (2007). β-Apocarotenoids do not significantly activate retinoic acid receptors α or β. PubMed Central. Retrieved from [Link]

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Technical Support Center: Enhancing the Resolution of beta-Apo-13-carotenone in HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of beta-Apo-13-carotenone. As a Senior Application Scientist, I have designed this guide to provide you with in-depth, field-proven insights to overcome common challenges in achieving high-resolution separation of this apocarotenoid. This resource is structured to offer immediate, practical solutions through FAQs and a detailed troubleshooting guide, grounded in the fundamental principles of chromatography.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why can its HPLC resolution be challenging?

This compound is a ketone derivative formed from the oxidative cleavage of β-carotene.[1][2] Like many carotenoids, it is a hydrophobic, structurally specific molecule. The primary challenge in its HPLC analysis lies in separating it from other structurally similar apocarotenoids and cis/trans isomers of parent carotenoids that may be present in the sample matrix.[3][4][5] Achieving baseline resolution requires a chromatographic system with high shape selectivity to differentiate between these closely related structures.

Q2: What is the best type of HPLC column for this compound analysis?

For carotenoid and apocarotenoid separations, a C30 reversed-phase column is highly recommended and generally superior to the more common C18 columns.[6][7][8]

  • Causality: The longer alkyl chains of the C30 stationary phase provide enhanced shape selectivity, which is crucial for resolving structurally related isomers.[3][6] The C30 phase allows for deeper interaction with the long, rigid structures of carotenoids and their derivatives, enabling differentiation based on subtle geometric differences that a C18 phase may not resolve.[7][9]

Q3: What are the recommended mobile phases for separating this compound?

A ternary mobile phase system is typically most effective. The most common and successful mobile phases consist of:

  • Methanol (MeOH)

  • Methyl-tert-butyl ether (MTBE)

  • Water (H₂O) [7][9]

An alternative system can be based on Acetonitrile (ACN), Methanol, and Dichloromethane (DCM).[10][11] The addition of a small amount of triethylamine (TEA) (e.g., 0.1%) to the mobile phase can improve peak shape and recovery by masking active silanol sites on the silica support.[10][11]

Q4: Should I use isocratic or gradient elution for this compound analysis?

Gradient elution is strongly recommended. An isocratic method is unlikely to provide sufficient resolution for complex samples containing multiple carotenoids and apocarotenoids. A gradient program, which involves changing the mobile phase composition over time, allows for the effective elution of a wide range of analytes with varying polarities.[12][13] A shallow gradient, where the percentage of the stronger organic solvent (like MTBE) increases slowly, is particularly effective for separating closely eluting isomers.[14]

Q5: What is the optimal column temperature for this separation?

Column temperature significantly impacts selectivity. For separating carotenoid isomers, lower temperatures (e.g., 13-21°C) often provide better resolution.[3][15]

  • Mechanism: Lower temperatures can enhance the subtle intermolecular interactions between the analytes and the C30 stationary phase, leading to improved separation of geometric isomers.[7] However, it's important to note that lower temperatures will also lead to longer retention times and higher backpressure.[16] A systematic evaluation is necessary to find the optimal balance for your specific application.

Troubleshooting Guide: Poor Resolution of this compound

This guide addresses common resolution problems in a question-and-answer format. Follow the logical workflow to diagnose and resolve your specific issue.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow Start Poor Resolution Observed CheckColumn Is a C30 Column in Use? Start->CheckColumn SwitchToC30 Action: Switch to a C30 Column CheckColumn->SwitchToC30 No CheckMobilePhase Is Mobile Phase Optimized? (e.g., MeOH/MTBE/H2O) CheckColumn->CheckMobilePhase Yes SwitchToC30->CheckMobilePhase OptimizeMP Action: Optimize Mobile Phase (Solvent Ratios, Additives) CheckMobilePhase->OptimizeMP No CheckGradient Is a Shallow Gradient Program Used? CheckMobilePhase->CheckGradient Yes OptimizeMP->CheckGradient OptimizeGradient Action: Optimize Gradient Slope and Time CheckGradient->OptimizeGradient No CheckTemp Is Column Temperature Controlled and Optimized? CheckGradient->CheckTemp Yes OptimizeGradient->CheckTemp OptimizeTemp Action: Test Lower Temperatures (e.g., 15-25°C) CheckTemp->OptimizeTemp No CheckFlowRate Is Flow Rate Optimized? CheckTemp->CheckFlowRate Yes OptimizeTemp->CheckFlowRate OptimizeFlow Action: Test Lower Flow Rate (e.g., 0.8 mL/min) CheckFlowRate->OptimizeFlow No End Resolution Enhanced CheckFlowRate->End Yes OptimizeFlow->End

Caption: Troubleshooting workflow for enhancing HPLC resolution.

Q: My this compound peak is co-eluting with another peak. How can I separate them?

A: Co-elution is a classic sign of insufficient selectivity. Here’s how to address it, starting with the most impactful changes:

  • Verify Your Stationary Phase: Confirm you are using a C30 column. If you are using a C18 column, switching to a C30 is the most effective step you can take to improve isomer separation.[7][8]

  • Optimize the Mobile Phase Composition: The ratio of MeOH to MTBE is critical. MTBE is a stronger, less polar solvent that reduces retention time.

    • Action: Decrease the initial concentration of MTBE in your gradient and create a shallower gradient slope. This will increase the interaction time of the analytes with the stationary phase, allowing for better separation of closely eluting compounds.[14][17]

  • Adjust Column Temperature:

    • Action: Decrease the column temperature in increments of 5°C (e.g., from 30°C to 25°C, then to 20°C). Lower temperatures can significantly enhance selectivity for carotenoid isomers.[3][15]

  • Lower the Flow Rate:

    • Action: Reduce the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min). This increases the residence time of the analyte in the column, providing more opportunity for separation to occur, though it will increase the total run time.[16]

Q: The peak for this compound is very broad. What causes this and how can I fix it?

A: Peak broadening, or poor efficiency, can be caused by several factors.[18][19]

  • Column Overload: Injecting too much sample is a common cause of broad, tailing, or fronting peaks.

    • Action: Dilute your sample and reinject. If the peak shape improves, you were overloading the column.[20]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening.

    • Action: Ensure all connecting tubing is as short as possible and has a narrow internal diameter (e.g., 0.005 inches).

  • Mismatched Injection Solvent: Injecting a sample dissolved in a solvent much stronger than the initial mobile phase can cause peak distortion.

    • Action: Whenever possible, dissolve your sample in the initial mobile phase of your gradient.[21] If the sample is not soluble, use the weakest solvent possible that maintains solubility.

  • Column Contamination or Degradation: Accumulation of strongly retained compounds from previous injections can damage the column head, leading to poor peak shape.

    • Action: Implement a robust column washing procedure after each sequence. If performance does not improve, the column may need to be replaced.[20]

Q: My retention times are drifting from one run to the next. Why is this happening?

A: Retention time instability is often related to the HPLC system itself or inadequate method parameters.[18]

  • Inadequate Column Equilibration: This is the most common cause in gradient elution. The column must fully return to the initial mobile phase conditions before the next injection.

    • Action: Increase the post-run equilibration time. A general rule is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next run.[22]

  • Mobile Phase Instability: If the mobile phase is not properly mixed or degassed, or if it evaporates over time, its composition can change, leading to shifting retention times.

    • Action: Ensure your mobile phase is freshly prepared, well-mixed, and continuously degassed online. Keep solvent bottles capped to prevent evaporation.

  • Pump Performance: Inconsistent flow from the HPLC pump will cause retention times to fluctuate.

    • Action: Check the system pressure. If it is fluctuating, there may be a leak or air bubbles in the pump. Purge the pump and check all fittings for leaks.[21]

  • Temperature Fluctuations: If the column temperature is not stable, retention times will vary.

    • Action: Use a column oven to maintain a constant and consistent temperature.[16]

Detailed Experimental Protocol: Method Optimization for this compound

This protocol provides a systematic approach to developing a high-resolution method.

1. Initial Setup and Column Selection:

  • Column: Select a high-quality C30 column (e.g., 4.6 x 250 mm, 3 or 5 µm particle size).[6]

  • Sample Preparation: Dissolve the sample in a solvent compatible with the initial mobile phase (e.g., a mixture of MeOH and MTBE). Filter the sample through a 0.22 µm filter to remove particulates.[16]

  • Detection: Use a Diode Array Detector (DAD) or UV-Vis detector set at the λmax of this compound (approximately 450-480 nm).

2. Mobile Phase Preparation:

  • Mobile Phase A: Methanol/Water (e.g., 95:5 v/v).

  • Mobile Phase B: Methyl-tert-butyl ether (MTBE).

  • Preparation: Filter and thoroughly degas all solvents before use.

3. Initial Scouting Gradient:

  • This step is to determine the approximate elution time of your target analyte.

ParameterSetting
Column C30, 4.6 x 250 mm, 5 µm
Mobile Phase A Methanol/Water (95:5)
Mobile Phase B MTBE
Flow Rate 1.0 mL/min
Column Temp. 25°C
Injection Vol. 10 µL
Detection ~460 nm

Scouting Gradient Program:

Time (min)% A% B
0.0955
20.05050
25.0595
30.0595
30.1955
40.0955

4. Gradient Optimization:

  • Based on the scouting run, adjust the gradient to "zoom in" on the elution window of this compound and its surrounding impurities.[14]

  • Example: If the target peak elutes at 15 minutes in the scouting run (at ~28% B), you can design a much shallower gradient around this point.

Optimized Gradient Program (Example):

Time (min)% A% BCurveNotes
0.090106Initial hold
2.090106
20.070306Shallow gradient for separation
22.05956Column wash
27.05956Hold for wash
27.190106Return to initial conditions
35.090106Equilibration

5. Further Optimization (if needed):

  • Temperature: Repeat the optimized gradient run at different temperatures (e.g., 20°C and 15°C) to assess the impact on resolution.[15]

  • Flow Rate: If co-elution persists, reduce the flow rate to 0.8 mL/min and adjust the gradient times accordingly to maintain the same gradient profile.[16]

References

  • HPLC Separation of All-Trans-β-Carotene and Its Iodine-Induced Isomers Using a C30 Column. Fisher Scientific.
  • Characterization of Triacontyl (C-30)
  • A rapid and sensitive method for determination of carotenoids in plant tissues by high performance liquid chrom
  • Effects of Mobile Phase Ratios on the Separation of Plant Carotenoids by HPLC with a C30 Column.
  • C30 HPLC Column, Columns Used in HPLC Chemistry. Hawach.
  • Technical Support Center: Optimizing HPLC Mobile Phase for ε,ε-Carotene Analysis. Benchchem.
  • Efficient HPLC Separation on a Core-C30 Column with MS2 Characterization of Isomers, Derivatives and Unusual Carotenoids
  • HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts. Current Research in Nutrition and Food Science Journal.
  • Study of RP HPLC Retention Behaviours in Analysis of Carotenoids. PMC.
  • Development and evaluation of a new method for the determination of the carotenoid content in selected vegetables by HPLC and HP. SciSpace.
  • Solving Common Errors in HPLC. Omega Scientific.
  • A simplified method for the HPLC resolution of alpha-carotene and beta-carotene (trans and cis) isomers. PubMed.
  • Characterization of this compound and beta-apo-14'-carotenal as enzymatic products of the excentric cleavage of beta-carotene. PubMed.
  • Getting the Most Out of Your Column: Optimizing Your HPLC Gradient. Bitesize Bio.
  • Optimizing HPLC Solvent Gradient for Specific Analytes.
  • Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.
  • Development of HPLC Methods for the Analysis of β-Carotene and β-apo-8. unipub.
  • Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru - Thermo Fisher Scientific.
  • Reversed-phase gradient high-performance liquid chromatographic procedure for simultaneous analysis of very polar to nonpolar retinoids, carotenoids and tocopherols in animal and plant samples. PubMed.
  • How to Prevent and Solve Resolution Loss in HPLC Workflows. uHPLCs.
  • Problem with peaks resolution in HPLC.
  • The Secrets of Successful Gradient Elution.
  • A simplified method for the HPLC resolution of α-carotene and β-carotene (trans and cis) isomers.

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Technical Support Center: Troubleshooting Low Recovery of β-Apo-13-carotenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of β-Apo-13-carotenone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low recovery of β-Apo-13-carotenone from biological samples. As Senior Application Scientists, we have compiled this resource based on established scientific principles and extensive field experience to ensure the integrity and reproducibility of your results.

Quick Start & Common Pitfalls (FAQs)

This section addresses the most frequently encountered issues.

Q1: My final recovery of β-Apo-13-carotenone is consistently low. What are the most likely culprits?

A: Low recovery is typically traced back to one of three main areas: degradation of the analyte, incomplete extraction from the sample matrix, or losses during post-extraction processing. β-Apo-13-carotenone, like other carotenoids, is highly susceptible to degradation from light, heat, and oxygen[1][2][3]. Ensure all steps are performed under dim light and low temperature conditions. Incomplete extraction can result from using an inappropriate solvent or insufficient homogenization. Losses can also occur during solvent evaporation and sample reconstitution steps[1].

Q2: I'm seeing multiple peaks in my chromatogram that I can't identify. Could this be related to my low recovery?

A: Yes, the appearance of unexpected peaks could signify the degradation of β-Apo-13-carotenone into various oxidation or isomerization products[2][4]. Exposure to light, heat, or acid can cause the formation of cis-isomers or other degradation products, which will have different retention times from the all-trans isomer you are likely quantifying[3]. This effectively reduces the concentration of your target analyte, leading to apparent low recovery.

Q3: How critical is the choice of solvent for extraction?

A: The choice of solvent is paramount. β-Apo-13-carotenone is a lipophilic molecule and is practically insoluble in water[5]. Therefore, organic solvents are necessary for its extraction. Tetrahydrofuran (THF), often stabilized with butylated hydroxytoluene (BHT), is an excellent choice due to its ability to solubilize the compound while maintaining its stability[5]. Acetone, ethanol, and methanol are also commonly used, particularly for samples with high water content, as they can penetrate the tissue more effectively[6].

Q4: Should I be using an internal standard?

A: Absolutely. The use of a suitable internal standard is critical for accurate quantification as it compensates for losses during sample preparation and variations in injection volume[7][8]. A good internal standard should have similar chemical and physical properties to β-Apo-13-carotenone but should not be present in the sample. β-Apo-8'-carotenal is a commonly used internal standard for carotenoid analysis[9][10][11].

In-Depth Troubleshooting Guides

Section 1: Sample Collection & Handling

Proper handling from the moment of collection is the first line of defense against analyte loss.

Q1.1: What precautions should I take during sample collection and storage to prevent degradation of β-Apo-13-carotenone?

A: Given its sensitivity, samples should be protected from light and heat immediately upon collection. Use amber-colored collection tubes and place them on ice. For long-term storage, samples should be flash-frozen in liquid nitrogen and stored at -80°C under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation[3][5]. Repeated freeze-thaw cycles should be avoided as this can damage the sample matrix and promote degradation.

Q1.2: Can the biological matrix itself affect the stability of β-Apo-13-carotenone?

A: Yes, the composition of the biological matrix can influence stability. For example, the presence of oxidative enzymes or metal ions can accelerate the degradation of carotenoids[2]. It is crucial to process samples promptly after thawing. The addition of antioxidants, such as BHT or α-tocopherol, to the homogenization buffer can help mitigate oxidative degradation[2][12].

Section 2: Extraction Workflow

The extraction phase is where a significant portion of analyte loss can occur. The following diagram and Q&A will guide you through optimizing this critical stage.

ExtractionWorkflow cluster_Prep Sample Preparation cluster_Extraction Liquid-Liquid Extraction (LLE) cluster_Post Post-Extraction Processing Sample Biological Sample (e.g., Plasma, Tissue) Homogenize Homogenization (with antioxidant & IS) Sample->Homogenize AddSolvent Add Immiscible Organic Solvent (e.g., Hexane/Acetone) Homogenize->AddSolvent Vortex Vortex/Mix Vigorously Centrifuge Centrifuge to Separate Phases Collect Collect Organic Layer Repeat Repeat Extraction (2-3x) Collect->Repeat Pool organic layers Evaporate Evaporate Solvent (under N2, low temp) Collect->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze HPLC Analysis Reconstitute->Analyze

Caption: A typical workflow for the extraction of β-Apo-13-carotenone from biological samples.

Q2.1: I'm performing a liquid-liquid extraction, but my recovery is still poor. How can I improve it?

A: Several factors could be at play. First, ensure your homogenization is thorough to completely disrupt the cells and release the analyte. For solid tissues, enzymatic digestion with collagenase and protease can improve homogenization and subsequent extraction efficiency[13]. Second, the choice and volume of your extraction solvent are critical. A mixture of a polar, water-miscible solvent (like acetone or ethanol) and a non-polar solvent (like hexane) is often effective for extracting carotenoids from aqueous biological samples[14][15]. The polar solvent helps to dehydrate the sample and denature proteins, allowing the non-polar solvent to efficiently extract the lipophilic β-Apo-13-carotenone. Finally, perform repeated extractions (2-3 times) of the aqueous phase and pool the organic layers to maximize recovery[14].

Q2.2: I'm having trouble with emulsions forming during my liquid-liquid extraction. What can I do?

A: Emulsion formation is a common problem that can trap your analyte and lead to low recovery. To minimize emulsions, try adding salt (e.g., sodium chloride) to the aqueous phase to increase its polarity. Adjusting the pH of the sample matrix can also help break emulsions[1]. When mixing, use gentle inversion rather than vigorous vortexing. If an emulsion still forms, centrifugation at a higher speed or for a longer duration can help to separate the layers.

Section 3: Saponification

Saponification is a powerful tool but can also be a significant source of analyte loss if not properly controlled.

Q3.1: When is saponification necessary, and what are the risks?

A: Saponification is used to hydrolyze triglycerides and other lipids that can interfere with chromatographic analysis, and to break down chlorophyll in plant samples[12][16]. It is also necessary if you suspect β-Apo-13-carotenone might be present in an esterified form. However, the alkaline conditions, often combined with heat, can cause significant degradation and isomerization of carotenoids[3][17]. Therefore, saponification should only be used when absolutely necessary and should be carefully optimized.

Q3.2: How can I perform saponification while minimizing the loss of β-Apo-13-carotenone?

A: To minimize degradation, perform the saponification at room temperature or on ice, under an inert atmosphere (nitrogen or argon)[3]. Use the lowest effective concentration of alkali (e.g., potassium hydroxide) and the shortest possible reaction time. After saponification, it is crucial to thoroughly neutralize the sample and wash it to remove any residual alkali before proceeding with the extraction. Some studies have shown that adding a phosphate buffer can prevent the formation of soap micelles, which can trap carotenoids and hinder their transfer into the organic phase[17].

Section 4: Chromatographic Separation & Quantification

The final analytical step requires precision to ensure accurate results.

Q4.1: What type of HPLC column is best for β-Apo-13-carotenone analysis?

A: Reversed-phase C18 and C30 columns are the most commonly used for carotenoid analysis[6][18][19]. C30 columns, in particular, offer enhanced shape selectivity for resolving geometric isomers of carotenoids, which can be beneficial if you are trying to separate all-trans-β-Apo-13-carotenone from its cis-isomers.

Q4.2: My chromatographic peaks are broad or tailing. How can I improve the peak shape?

A: Poor peak shape can be due to several factors. Ensure that your sample is fully dissolved in the reconstitution solvent and that this solvent is compatible with your mobile phase. Reconstituting in a solvent stronger than the initial mobile phase can lead to peak distortion. Also, check for any active sites on your column or in your HPLC system that might be interacting with the analyte. Adding a small amount of a modifier like triethylamine to the mobile phase can sometimes improve the peak shape for carotenoids[12].

Q4.3: How should I prepare my calibration curve for accurate quantification?

A: Your calibration curve should be prepared using a certified standard of β-Apo-13-carotenone. The standards should be prepared in the same solvent as your final sample extract to minimize matrix effects. It is essential to determine the linear range of your detector for β-Apo-13-carotenone and to prepare your calibration standards within this range. An external standard calibration can be used, but it is highly recommended to use an internal standard to correct for any variations in the analytical process[12][19].

Data Summary Table
ParameterRecommended Condition/SolventRationale
Storage -80°C under inert gas (N₂ or Ar)Minimizes oxidative and thermal degradation[5][20].
Antioxidant BHT (Butylated hydroxytoluene)Prevents oxidative degradation during extraction[12][21].
Extraction Solvents Acetone, Ethanol, THF, HexaneSolubilizes lipophilic β-Apo-13-carotenone[5][6].
Internal Standard β-Apo-8'-carotenal, Decapreno-β-caroteneCorrects for procedural losses and injection variability[7][8][9].
Saponification Room temp, inert atmosphere, short durationMinimizes degradation while removing interfering lipids[3][17].
HPLC Column Reversed-phase C18 or C30Provides good separation of carotenoids and their isomers[6][18].
Troubleshooting Logic Diagram

Troubleshooting cluster_Problem Problem cluster_Causes Potential Causes cluster_Solutions Solutions LowRecovery Low Recovery of β-Apo-13-carotenone Degradation Analyte Degradation (Light, Heat, O₂) LowRecovery->Degradation Extraction Incomplete Extraction LowRecovery->Extraction PostExtraction Post-Extraction Loss LowRecovery->PostExtraction Sol_Degrade Work under dim light Use low temperatures Add antioxidants Use inert atmosphere Degradation->Sol_Degrade Sol_Extract Optimize solvent system Ensure thorough homogenization Perform repeat extractions Extraction->Sol_Extract Sol_Post Gentle solvent evaporation (N₂) Optimize saponification (if used) Use appropriate internal standard PostExtraction->Sol_Post

Caption: A decision-making diagram for troubleshooting low recovery of β-Apo-13-carotenone.

References
  • Khachik, F., & Spangler, C. J. (1985). Decapreno-beta-carotene as an internal standard for the quantification of the hydrocarbon carotenoids by high-performance liquid chromatography. Journal of Chromatography A, 346, 237–246. Retrieved from [Link]

  • Rodriguez-Amaya, D. B. (2001). A Guide to Carotenoid Analysis in Foods. ILSI Press. Retrieved from [Link]

  • Schweiggert, R. M., & Carle, R. (2017). Analytical tools for the analysis of β-carotene and its degradation products. Critical Reviews in Food Science and Nutrition, 57(9), 1845–1865. Retrieved from [Link]

  • Z-H. (2017). Analytical tools for the analysis of β-carotene and its degradation products. Journal of visualized experiments : JoVE, (129). Retrieved from [Link]

  • Chemsrc. (2025). β-Apo-13-carotenone | CAS#:17974-57-1. Retrieved from [Link]

  • Psomiadou, E., & Tsimidou, M. (2016). HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts. Current Research in Nutrition and Food Science Journal, 4(1), 1-11. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). Saponification. Retrieved from [Link]

  • Frank, D. C., et al. (2021). A Modified Extraction and Saponification Method for the Determination of Carotenoids in the Fruit of Capsicum annuum. Molecules, 26(11), 3192. Retrieved from [Link]

  • Harrison, E. H., et al. (2018). Uptake and Metabolism of β-apo-8′-carotenal, β-apo-10′-carotenal, and β-apo-13-carotenone in Caco-2 cells. Journal of Lipid Research, 59(9), 1637–1646. Retrieved from [Link]

  • Sujith, P. A., et al. (2016). A Study on the Different Methods of Preparation of Lutein from Supercritical Fluid Processed Lutein Esters. Journal of Food Processing & Technology, 7(5). Retrieved from [Link]

  • Xu, M. J., et al. (1995). A nonsaponification method for the determination of carotenoids, retinoids, and tocopherols in solid human tissues. Cancer Epidemiology, Biomarkers & Prevention, 4(7), 713-718. Retrieved from [Link]

  • Dueker, S. R., et al. (1999). Quantitative determination of 13C-labeled and endogenous beta-carotene, lutein, and vitamin A in human plasma. Journal of Lipid Research, 40(7), 1335-1341. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Mechanism of β-carotene degradation[7]. Retrieved from [Link]

  • Lin, J. H., & Lee, M. H. (2005). Determination of major carotenoids in human serum by liquid chromatography. Journal of Food and Drug Analysis, 13(2), 123-129. Retrieved from [Link]

  • Das, S. K., & Das, S. (2016). Methods of Analysis (Extraction, Separation, Identification and Quantification) of Carotenoids from Natural Products. Journal of Analytical & Bioanalytical Techniques, 7(4). Retrieved from [Link]

  • Cefola, M., et al. (2020). Setup of an Extraction Method for the Analysis of Carotenoids in Microgreens. Foods, 9(4), 488. Retrieved from [Link]

  • ResearchGate. (2025). Quantitative determination of 13C-labeled and endogenous β-carotene, lutein, and vitamin A in human plasma. Retrieved from [Link]

  • Barua, A. B., & Olson, J. A. (1998). Characterization of .beta.-apo-13-carotenone and .beta.-apo-14'-carotenal as enzymic products of the excentric cleavage of .beta.-carotene. Biochemistry, 37(27), 9823-9828. Retrieved from [Link]

  • Larsen, E., & Christensen, L. P. (2005). Simple Saponification Method for the Quantitative Determination of Carotenoids in Green Vegetables. Journal of Agricultural and Food Chemistry, 53(17), 6598–6602. Retrieved from [Link]

  • Koschmieder, J., et al. (2022). Color recycling: metabolization of apocarotenoid degradation products suggests carbon regeneration via primary metabolic pathways. Plant Physiology, 188(2), 918–932. Retrieved from [Link]

  • ResearchGate. (2025). Considerations to prevent the breakdown and loss of fruit carotenoids during extraction and analysis in Musa | Request PDF. Retrieved from [Link]

  • Muggia, L., et al. (2018). Development of an Improved Carotenoid Extraction Method to Characterize the Carotenoid Composition under Oxidative Stress and Cold Temperature in the Rock Inhabiting Fungus Knufia petricola A95. Journal of Fungi, 4(4), 126. Retrieved from [Link]

  • Lietz, G., et al. (2012). An LC/MS/MS method for stable isotope dilution studies of β-carotene bioavailability, bioconversion, and vitamin A status in humans. Journal of Lipid Research, 53(11), 2446–2453. Retrieved from [Link]

  • ResearchGate. (2025). Carotenoids: Separation methods applicable to biological samples. Retrieved from [Link]

  • Fernandes, A. S., et al. (2022). Sustainable Carotenoid Extraction from Macroalgae: Optimizing Microwave-Assisted Extraction Using Response Surface Methodology. Foods, 11(3), 336. Retrieved from [Link]

  • Bieri, J. G., & Brown, E. D. (1987). Separation of plasma carotenoids and quantitation of beta-carotene using HPLC. Clinica Chimica Acta, 165(2-3), 295-302. Retrieved from [Link]

  • ResearchGate. (2025). Effects of Ozone and Oxygen on the Degradation of Carotenoids in an Aqueous Model System | Request PDF. Retrieved from [Link]

  • Amengual, J., et al. (2013). The structural and biochemical basis of apocarotenoid processing by β-carotene-oxygenase-2. The Journal of Biological Chemistry, 288(47), 34081–34092. Retrieved from [Link]

  • Harrison, E. H. (2012). APOCAROTENOIDS: EMERGING ROLES IN MAMMALS. Annual Review of Nutrition, 32, 185–203. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Natural Sources of Apocarotenoids and Their Applications. Retrieved from [Link]

  • Harrison, E. H., et al. (2018). Uptake and Metabolism of β-apo-8′-carotenal, β-apo-10′-carotenal, and β-apo-13-carotenone in Caco-2 cells. Journal of Lipid Research, 59(9), 1637–1646. Retrieved from [Link]

  • Sun, J., et al. (2014). β-Apo-13-carotenone regulates retinoid X receptor transcriptional activity through tetramerization of the receptor. The Journal of Biological Chemistry, 289(48), 33118–33124. Retrieved from [Link]

  • ResearchGate. (2025). Apo-13-Carotenone is a high affinity ligand for purified retinoic acid.... Retrieved from [Link]

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Preventing isomerization of beta-Apo-13-carotenone during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for β-Apo-13-carotenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the isomerization and degradation of β-Apo-13-carotenone during storage and experimentation. As a highly unsaturated apocarotenoid, β-Apo-13-carotenone is susceptible to various environmental factors that can compromise its structural integrity and biological activity. This document offers troubleshooting advice, frequently asked questions, and detailed protocols to ensure the stability and reliability of your experimental outcomes.

Understanding the Instability of β-Apo-13-carotenone

β-Apo-13-carotenone's instability stems from its polyene backbone, a chain of conjugated double bonds that is highly susceptible to oxidation, isomerization, and degradation.[1][2][3] The primary drivers of its degradation are exposure to light, heat, and oxygen.[4][5] Isomerization, particularly the conversion from the thermodynamically stable all-trans form to various cis-isomers, is a significant concern as it can alter the compound's biological activity.[5][6][7]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of β-Apo-13-carotenone degradation during storage?

A1: The degradation of β-Apo-13-carotenone is primarily caused by three factors:

  • Oxidation: Due to its numerous conjugated double bonds, the molecule is highly susceptible to attack by oxygen, leading to the formation of various oxidation products like epoxides and shorter-chain apocarotenoids.[3][4][5]

  • Light-induced Isomerization and Degradation: Exposure to light, especially UV and blue light, provides the energy to convert the stable all-trans isomer to less stable cis-isomers.[2][6] Prolonged light exposure can also lead to photodegradation.[1]

  • Thermal Degradation: Elevated temperatures accelerate both oxidation and isomerization rates.[1][4] High temperatures can cause the fragmentation of the polyene chain, leading to a loss of color and biological activity.[3]

Q2: I received a shipment of β-Apo-13-carotenone. How should I store it to ensure long-term stability?

A2: Proper storage is critical for maintaining the integrity of β-Apo-13-carotenone. Upon receipt, immediately store the compound at -20°C to -80°C.[4][8] For optimal long-term stability, follow these guidelines:

  • Protect from Light: Store in an amber vial or a container wrapped in aluminum foil to prevent light exposure.[4]

  • Inert Atmosphere: The presence of oxygen is a major contributor to degradation.[4] If possible, store the solid compound or solutions under an inert gas like argon or nitrogen.[4] This can be achieved by gently flushing the vial with the inert gas before sealing.

  • Aliquot: To minimize freeze-thaw cycles and repeated exposure to ambient conditions, it is advisable to aliquot the compound into smaller, single-use vials.

Q3: My β-Apo-13-carotenone solution seems to be losing its color. What could be the cause and how can I prevent it?

A3: The characteristic color of β-Apo-13-carotenone is due to its conjugated double bond system. A loss of color indicates the degradation of this chromophore.[3] This is likely due to oxidation or photodegradation. To prevent this:

  • Solvent Purity: Use high-purity, antioxidant-free solvents for preparing solutions. Some solvents can contain peroxides or other impurities that can initiate degradation.

  • Antioxidants: Consider adding a suitable antioxidant to your stock solutions. Butylated hydroxytoluene (BHT) or α-tocopherol can be effective in preventing oxidation.[9][10][11] However, it's important to note that at high concentrations, some antioxidants can have a pro-oxidant effect.[9][10] A preliminary study to determine the optimal concentration for your specific application is recommended.

  • Minimize Headspace: When preparing solutions, use vials that are appropriately sized to minimize the oxygen-containing headspace.

  • Work under Subdued Light: Handle solutions under yellow or red light to minimize light-induced degradation.[4]

Q4: How can I detect if my β-Apo-13-carotenone sample has isomerized?

A4: Isomerization, particularly the formation of cis-isomers from the all-trans form, can be detected using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is the most common method for separating and quantifying carotenoid isomers.[12] The use of a C30 stationary phase is often recommended for superior separation of geometric isomers compared to standard C18 columns.[13] Different isomers will have distinct retention times.

  • UV-Vis Spectroscopy: While all isomers will have a similar overall spectral shape, the formation of cis-isomers is often indicated by the appearance of a "cis-peak" at a shorter wavelength (around 330-360 nm) than the main absorption maxima.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information to confirm the presence and identity of different isomers.[15][16]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or inconsistent bioactivity in cell-based assays. 1. Degradation of β-Apo-13-carotenone in stock solution or culture media.[17] 2. Isomerization to less active forms.1. Prepare fresh stock solutions frequently. 2. Store stock solutions at -80°C under an inert atmosphere.[4][8] 3. Minimize exposure of media containing the compound to light and heat. 4. Analyze the stock solution by HPLC to confirm purity and isomeric profile.
Precipitation of the compound in aqueous media. β-Apo-13-carotenone is highly hydrophobic and has poor aqueous solubility.[4]1. Use a suitable solubilizing agent such as Tween 40 or prepare a micellar solution.[17] 2. Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO, ethanol) and then dilute it into the aqueous medium.[8] Ensure the final concentration of the organic solvent is compatible with your experimental system.
Multiple peaks observed in HPLC analysis of a fresh sample. 1. Isomerization occurred during sample preparation or analysis. 2. The initial sample was not pure.1. Perform all sample preparation steps under subdued light and on ice. 2. Use a mobile phase that is free of acids, which can promote isomerization.[5] 3. Ensure the HPLC system is inert and free of contaminants. 4. Obtain a certificate of analysis from the supplier to verify the initial purity and isomeric composition.
Inconsistent quantification using UV-Vis spectroscopy. 1. Solvent effects on the absorption maxima. 2. Degradation of the sample during measurement. 3. Presence of interfering substances.1. Use the same solvent for all standards and samples. Be aware that the absorption maxima can shift depending on the solvent polarity.[14] 2. Minimize the time the sample is in the spectrophotometer and protect it from light. 3. Perform a full spectral scan to check for impurities that may absorb at the same wavelength.

Experimental Protocols

Protocol 1: Long-Term Storage of Solid β-Apo-13-carotenone
  • Preparation: In a controlled environment with subdued lighting (e.g., a fume hood with yellow or red light), weigh the desired amount of β-Apo-13-carotenone.

  • Aliquoting: Dispense the solid into small, amber glass vials suitable for low-temperature storage.

  • Inert Gas Purging: Gently flush the headspace of each vial with a stream of dry argon or nitrogen for 10-15 seconds to displace any oxygen.

  • Sealing: Immediately and tightly cap the vials. For extra protection, you can wrap the cap with parafilm.

  • Storage: Place the sealed vials in a labeled container and store them at -80°C for long-term stability.[8]

Protocol 2: Preparation of a Stock Solution
  • Solvent Selection: Choose a high-purity, anhydrous solvent in which β-Apo-13-carotenone is soluble, such as dimethyl sulfoxide (DMSO) or ethanol.[8]

  • Dissolution: Under subdued light, add the appropriate volume of solvent to the vial containing the pre-weighed solid β-Apo-13-carotenone to achieve the desired concentration.

  • Mixing: Gently vortex or sonicate the vial until the compound is completely dissolved.

  • Inert Gas Overlay: Before sealing, gently flush the headspace of the vial with argon or nitrogen.

  • Storage: Store the stock solution in small aliquots at -80°C.[8] For use in cell culture, the final concentration of the organic solvent should be carefully controlled to avoid cytotoxicity.

Protocol 3: HPLC Analysis for Isomer Separation
  • Instrumentation: An HPLC system equipped with a photodiode array (PDA) or UV-Vis detector is required.

  • Column: A C30 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is recommended for optimal separation of carotenoid isomers.[13]

  • Mobile Phase: A gradient elution is typically used. A common mobile phase consists of a mixture of methanol, methyl-tert-butyl ether (MTBE), and water.[18] The exact gradient will depend on the specific column and isomers being separated.

  • Detection: Monitor the elution profile at the wavelength of maximum absorbance for β-Apo-13-carotenone (typically around 430-450 nm) and also in the UV region (around 330-360 nm) to detect the "cis-peak" of any isomers.[17]

  • Sample Preparation: Dilute the sample in the initial mobile phase and filter through a 0.22 µm filter before injection. All sample handling should be done under subdued light and kept on ice.

Visualization of Degradation Pathways

The following diagram illustrates the primary pathways of β-Apo-13-carotenone degradation.

cluster_main β-Apo-13-carotenone Degradation cluster_isomerization Isomerization cluster_oxidation Oxidation cluster_degradation Further Degradation cluster_factors Contributing Factors A All-trans-β-Apo-13-carotenone B Cis-isomers of β-Apo-13-carotenone A->B Light, Heat C Epoxides A->C Oxygen D Shorter-chain Apocarotenoids A->D Oxygen E Colorless Fragments B->E Light, Heat, Oxygen C->E D->E F Light F->A G Heat G->A H Oxygen H->A

Caption: Degradation pathways of β-Apo-13-carotenone.

Summary of Recommended Storage Conditions

ParameterRecommended ConditionRationale
Temperature -20°C to -80°CMinimizes thermal degradation and slows down oxidation rates.[4][8]
Light Store in the dark (amber vials or foil-wrapped)Prevents light-induced isomerization and photodegradation.[4]
Atmosphere Inert gas (Argon or Nitrogen)Displaces oxygen to prevent oxidative degradation.[4]
Form Solid or in a suitable anhydrous solventSolid form is generally more stable. If in solution, use a high-purity, anhydrous solvent.
Handling Under subdued (yellow or red) lightMinimizes exposure to wavelengths that can cause degradation.[4]

References

  • Uptake and metabolism of β-apo-8′-carotenal, β-apo-10′-carotenal, and β-apo-13-carotenone in Caco-2 cells. PMC - PubMed Central - NIH. Available from: [Link]

  • Analytical tools for the analysis of β-carotene and its degradation products. PubMed Central. Available from: [Link]

  • Synthesis of apo-13- and apo-15-lycopenoids, cleavage products of lycopene that are retinoic acid antagonists. PMC - PubMed Central. Available from: [Link]

  • Exploring the Diversity and Regulation of Apocarotenoid Metabolic Pathways in Plants. Frontiers in Plant Science. Available from: [Link]

  • CARBON-13 NMR SPECTRA OF CAROTENOIDS. Pure and Applied Chemistry. Available from: [Link]

  • Effects of antioxidants on the stability of β-Carotene in O/W emulsions stabilized by Gum Arabic. PMC - NIH. Available from: [Link]

  • The biochemical and structural basis for trans-to-cis isomerization of retinoids in the chemistry of vision. PMC - NIH. Available from: [Link]

  • Analytical tools for the analysis of β-carotene and its degradation products. SciSpace. Available from: [Link]

  • Thermal and photochemical degradation of carotenoids. ResearchGate. Available from: [Link]

  • HarvestPlus Handbook for Carotenoid Analysis. GOV.UK. Available from: [Link]

  • Carotenoids degradation and precautions during processing. Request PDF. ResearchGate. Available from: [Link]

  • Color recycling: metabolization of apocarotenoid degradation products suggests carbon regeneration via primary metabolic pathways. PubMed Central. Available from: [Link]

  • Structural elucidation of the main cis beta-carotenes. PubMed. Available from: [Link]

  • Enzymatic formation of 9-cis, 13-cis, and all-trans retinals from isomers of beta-carotene. The Journal of Biological Chemistry. Available from: [Link]

  • Effects of α-tocopherol, β-carotene and ascorbyl palmitate on oxidative stability of butter oil triacylglycerols. Request PDF. ResearchGate. Available from: [Link]

  • Thermal and Photochemical Degradation of Carotenoids. ResearchGate. Available from: [Link]

  • Evidence of cis-trans isomerization of 9-cis-beta-carotene during absorption in humans. The American Journal of Clinical Nutrition. Available from: [Link]

  • Isomerization of carotenoids in photosynthesis and metabolic adaptation. PubMed Central. Available from: [Link]

  • Cis−Trans Isomerizations of β-Carotene and Lycopene: A Theoretical Study. ResearchGate. Available from: [Link]

  • HPLC-DAD analysis of cell extract after incubation with β-apo-13-carotenone (A). ResearchGate. Available from: [Link]

  • Color recycling: metabolization of apocarotenoid degradation products suggests carbon regeneration via primary metabolic pathways. PubMed. Available from: [Link]

  • The structural and biochemical basis of apocarotenoid processing by β-carotene-oxygenase-2. PubMed Central. Available from: [Link]

  • Feasibility of Individual Carotenoid Quantification in Mixtures Using UV-Vis Spectrophotometry with Multivariate Curve Resolution-Alternating Least Squares. Agritrop. Available from: [Link]

  • Analysis of Retinoids and Carotenoids: Problems Resolved and Unsolved. ResearchGate. Available from: [Link]

  • Chlorophylls and Carotenoids: Measurement and Characterization by UV-VIS Spectroscopy. Wiley Online Library. Available from: [Link]

  • Comprehensive Update on Carotenoid Colorants from Plants and Microalgae: Challenges and Advances from Research Laboratories to Industry. MDPI. Available from: [Link]

  • Protective role of butylated hydroxytoluene and certain carotenoids in photocarcinogenesis. PubMed. Available from: [Link]

  • A Simple Chromatographic (HPLC) Method for the Determination of β- Carotene Contents in Inbred Maize Genotypes. International Journal of Current Microbiology and Applied Sciences. Available from: [Link]

  • Beta Carotene Preparation. USP-NF. Available from: [Link]

  • Comparison between the effects of α-tocopherol and BHT on the lipid oxidation of Kilka fish. Prime Scholars. Available from: [Link]

  • An efficient HPLC method for extraction of β-carotene from oilseed crops. CORE. Available from: [Link]

  • Analysis of Beta-carotene by UV-Vis Spectroscopy. STEMart. Available from: [Link]

  • Biocatalytic synthesis of β-ionone from β-carotene. CCD1 catalyzes the... ResearchGate. Available from: [Link]

  • Beta Carotene. USP-NF. Available from: [Link]

  • New Method for Carotenoid Extraction and Analysis by HPLC-DAD-MS/MS in Freeze-Dried Citrus and Mango Pulps. SciELO. Available from: [Link]

  • Dramatic solvent effect on the synergy between α-tocopherol and BHT antioxidants. Semantic Scholar. Available from: [Link]

  • Characterization of beta-apo-13-carotenone and beta-apo-14'-carotenal as enzymatic products of the excentric cleavage of beta-carotene. Semantic Scholar. Available from: [Link]

  • β-Apo-13-carotenone Regulates Retinoid X Receptor Transcriptional Activity through Tetramerization of the Receptor. PubMed Central. Available from: [Link]

  • Apo-13-Carotenone is a high affinity ligand for purified retinoic acid... ResearchGate. Available from: [Link]

  • Nuclear magnetic resonance analysis of carotenoids from the burgundy plumage of the Pompadour Cotinga (Xipholena punicea). Prum Lab. Available from: [Link]

  • Effects of storage and handling conditions on concentrations of individual carotenoids, retinol, and tocopherol in plasma. ResearchGate. Available from: [Link]

  • STRUCTURAL ELUCIDATION OF CAROTENOIDS. Pure and Applied Chemistry. Available from: [Link]

  • Lutein Isomers: Preparation, Separation, Structure Elucidation, and Occurrence in 20 Medicinal Plants. MDPI. Available from: [Link]

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Technical Support Center: Optimizing Saponification for Beta-Apo-13-carotenone Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of beta-Apo-13-carotenone. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical guidance, troubleshooting advice, and frequently asked questions related to the critical saponification step in the analytical workflow of this important apocarotenoid. Our goal is to empower you with the expertise and practical knowledge to overcome common challenges and ensure the accuracy and reproducibility of your results.

Introduction: The Critical Role of Saponification in this compound Analysis

This compound is a metabolic product of β-carotene cleavage and is of significant interest due to its biological activities, including its role as an antagonist of the retinoid X receptor alpha (RXRα).[1] Accurate quantification of this compound in complex biological and food matrices is essential for understanding its physiological functions and potential therapeutic applications.

However, the analysis of this apocarotenoid is often complicated by the presence of interfering lipids, such as triglycerides and sterol esters, as well as pigments like chlorophylls. Saponification, a process of alkaline hydrolysis of esters, is a crucial sample preparation step to remove these interfering substances.[2][3][4] It effectively breaks down fats and chlorophylls, simplifying the sample matrix and preventing interference during chromatographic analysis.[2][5] This guide will delve into the nuances of optimizing the saponification protocol specifically for this compound analysis, addressing common pitfalls and providing robust solutions.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and challenges encountered during the saponification of samples for this compound analysis.

1. Why is saponification necessary for this compound analysis?

Saponification serves a dual purpose in carotenoid analysis. Firstly, it hydrolyzes interfering lipids (triglycerides) and chlorophylls, which can otherwise co-elute with the analyte of interest during chromatography, leading to inaccurate quantification.[2][3] Secondly, in some matrices, apocarotenoids might be present in an esterified form. Saponification cleaves these ester bonds, yielding the free apocarotenoid for accurate analysis.[4]

2. What is the basic chemical reaction behind saponification?

Saponification is the base-promoted hydrolysis of an ester.[6][7] In this reaction, a hydroxide ion (from a base like potassium hydroxide or sodium hydroxide) attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate.[8] This intermediate then collapses, expelling an alkoxide ion and forming a carboxylic acid, which is subsequently deprotonated by the base to form a carboxylate salt (soap) and an alcohol.[6][7][8]

3. Can saponification lead to the degradation of this compound?

Yes, the harsh alkaline and sometimes high-temperature conditions of saponification can lead to the degradation, oxidation, and isomerization of carotenoids, including this compound.[4][9][10] It is a significant concern that can result in underestimation of the analyte. Optimization of the saponification conditions (temperature, time, and alkali concentration) is therefore critical to minimize these losses.[5]

4. What are the key parameters to optimize in a saponification protocol?

The critical parameters to optimize for minimizing degradation and ensuring complete saponification are:

  • Alkali Concentration: Typically, methanolic or ethanolic potassium hydroxide (KOH) is used. Concentrations can range from 5% to 30%.[3] Higher concentrations can accelerate saponification but also increase the risk of degradation.

  • Temperature: Saponification can be performed at room temperature (cold saponification) or at elevated temperatures (hot saponification).[10] Cold saponification is gentler and generally preferred for labile compounds like carotenoids, although it requires longer incubation times.[2]

  • Time: The duration of saponification needs to be sufficient for complete hydrolysis of interfering lipids without causing excessive degradation of the analyte. This can range from a few minutes to overnight.[4][5]

  • Atmosphere: To prevent oxidation of the highly unsaturated this compound, it is crucial to perform the saponification under an inert atmosphere, such as nitrogen or argon.[10]

  • Antioxidants: The addition of antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid to the extraction and saponification solvents can help protect the analyte from oxidative degradation.[2][11]

5. How do I know if saponification is complete?

Visually, the disappearance of a greasy texture and the formation of a homogenous solution can indicate the breakdown of lipids. For chlorophyll-rich samples, a color change from green to brownish-yellow signifies chlorophyll degradation. Analytically, you can test for completeness by analyzing a small aliquot of the saponified extract. The absence of large, early-eluting peaks corresponding to triglycerides in your chromatogram is a good indicator of complete saponification.

Troubleshooting Guide

This section provides solutions to common problems encountered during the saponification of samples for this compound analysis.

Problem Potential Cause(s) Recommended Solution(s)
Low recovery of this compound 1. Degradation during saponification: Conditions are too harsh (high temperature, high alkali concentration, extended time).[10]2. Oxidation: Exposure to oxygen during the procedure.[12]3. Incomplete extraction from the saponified mixture: Formation of emulsions or micelles that trap the analyte.[13][14]4. Adsorption to glassware. [9]1. Optimize saponification conditions: Try a lower temperature (room temperature), reduce the alkali concentration, and shorten the incubation time. Perform a time-course and temperature-course experiment to find the optimal balance.2. Work under an inert atmosphere: Purge all solvents with nitrogen or argon and maintain a blanket of inert gas over the sample during saponification.3. Improve extraction: After saponification and neutralization, add a sufficient volume of a non-polar solvent (e.g., hexane, diethyl ether) and mix gently to avoid emulsion formation. If emulsions persist, centrifugation can help break them. The addition of a saturated sodium chloride solution can also aid in phase separation. The use of an acidified phosphate buffer instead of water for washing has been shown to prevent micelle formation and improve carotenoid recovery.[13][14]4. Silanize glassware: To prevent adsorption of the analyte to active sites on the glass surface.
Incomplete saponification 1. Insufficient alkali concentration or volume. 2. Inadequate reaction time or temperature. 3. Poor mixing of the sample with the saponification reagent. 1. Increase alkali concentration or volume: Ensure the amount of alkali is sufficient to hydrolyze all the esters in your sample. For high-fat matrices, a higher concentration or volume may be necessary.2. Increase reaction time or temperature: If using cold saponification, extend the incubation time. If using hot saponification, a slight increase in temperature might be beneficial, but monitor for degradation.3. Ensure proper mixing: Use a vortex mixer or orbital shaker to ensure thorough mixing of the sample with the saponification reagent.
Formation of artifacts or isomers 1. Harsh saponification conditions: High temperatures and strong alkali can cause isomerization of the polyene chain of this compound.[10]2. Exposure to light: Carotenoids are light-sensitive and can undergo photo-isomerization.[12]1. Use milder conditions: Opt for cold saponification at room temperature. Minimize the duration of the saponification step.2. Protect from light: Work in a dimly lit room or use amber-colored glassware. Wrap flasks and tubes in aluminum foil.[12]
Variable and non-reproducible results 1. Inconsistent saponification conditions: Variations in temperature, time, or reagent preparation between samples.2. Sample heterogeneity. 1. Standardize the protocol: Ensure that all samples are treated identically. Use a temperature-controlled water bath or shaker for consistent heating. Prepare fresh saponification reagents regularly.2. Ensure sample homogeneity: Thoroughly homogenize the initial sample before taking aliquots for analysis.

Optimized Saponification Protocols for this compound Analysis

The choice of saponification protocol depends on the nature of the sample matrix. Below are two recommended protocols: a gentle cold saponification method for general use and a more rapid hot saponification for robust samples.

Protocol 1: Cold Saponification (Recommended for Sensitive Matrices)

This method is ideal for minimizing the risk of degradation and isomerization of this compound.

Step-by-Step Methodology:

  • Extraction:

    • Homogenize the sample (e.g., tissue, food) in a suitable organic solvent. A mixture of hexane, acetone, and ethanol is often effective for extracting both polar and non-polar carotenoids.[15]

    • Add an antioxidant such as BHT to the extraction solvent (final concentration 0.1%).

    • Perform the extraction under dim light and an inert atmosphere (nitrogen or argon).

    • Centrifuge the mixture and collect the supernatant containing the lipid and carotenoid extract.

  • Saponification:

    • To the extract, add an equal volume of 10% (w/v) methanolic potassium hydroxide (KOH).

    • Purge the headspace of the container with nitrogen, seal tightly, and wrap in aluminum foil.

    • Allow the mixture to stand at room temperature (20-25°C) overnight (12-16 hours) with gentle agitation.

  • Extraction of this compound:

    • After incubation, add an equal volume of deionized water to the mixture.

    • Extract the this compound by adding a known volume of a non-polar solvent (e.g., hexane or diethyl ether).

    • Gently mix to avoid emulsion formation.

    • Allow the phases to separate (centrifugation may be required).

    • Collect the upper organic phase containing the this compound.

    • Repeat the extraction of the aqueous phase two more times with the non-polar solvent.

    • Pool the organic extracts.

  • Washing:

    • Wash the pooled organic extract with deionized water several times to remove residual alkali until the washings are neutral (check with pH paper).

    • To prevent loss of more polar apocarotenoids, washing should be done carefully.

  • Drying and Reconstitution:

    • Dry the washed organic extract over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of a suitable solvent for your analytical method (e.g., mobile phase for HPLC).

Protocol 2: Hot Saponification (for Faster Processing of Robust Samples)

This method is faster but carries a higher risk of analyte degradation. It should be carefully validated for your specific sample matrix.

Step-by-Step Methodology:

  • Extraction: Follow the same extraction procedure as in Protocol 1.

  • Saponification:

    • Add an equal volume of 15% (w/v) methanolic KOH to the extract.

    • Purge the headspace with nitrogen and seal the container.

    • Place the container in a temperature-controlled water bath at 50-60°C for 30-60 minutes with occasional swirling.

  • Extraction, Washing, and Drying: Follow steps 3, 4, and 5 from Protocol 1.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for successful implementation.

Saponification_Workflow cluster_prep Sample Preparation cluster_sapon Saponification cluster_purification Purification Sample Sample Matrix Homogenization Homogenization in Solvent (+ Antioxidant) Sample->Homogenization Extraction Lipid & Carotenoid Extract Homogenization->Extraction Saponification Addition of Methanolic KOH (Inert Atmosphere) Extraction->Saponification Incubation Incubation (Cold or Hot) Saponification->Incubation Extraction_Apo Liquid-Liquid Extraction (Hexane/Ether) Incubation->Extraction_Apo Washing Washing to Neutral pH Extraction_Apo->Washing Drying Drying over Na2SO4 Washing->Drying Evaporation Evaporation under N2 Drying->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis Analytical Measurement (e.g., HPLC) Reconstitution->Analysis

Caption: Workflow for saponification and analysis of this compound.

The Chemistry of Saponification

Understanding the underlying chemical transformation is key to troubleshooting and optimization.

Saponification_Mechanism Ester Ester (Lipid) R-C(=O)-OR' Intermediate Tetrahedral Intermediate (R-C(O⁻)(OH)-OR') Ester->Intermediate + OH⁻ Hydroxide {Hydroxide Ion|OH⁻} Carboxylic_Acid Carboxylic Acid R-C(=O)-OH Intermediate->Carboxylic_Acid - R'O⁻ Carboxylate Carboxylate (Soap) R-COO⁻ Carboxylic_Acid->Carboxylate + OH⁻ Alkoxide {Alkoxide Ion|R'O⁻} Alcohol Alcohol R'OH Alkoxide->Alcohol + H₂O Base {Base (OH⁻)} Water {Water|H₂O}

Caption: Simplified mechanism of ester saponification.

References

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. [Link]

  • Organic Chemistry Tutor. Saponification of Esters. [Link]

  • JoVE. (2025, May 22). Esters to Carboxylic Acids: Saponification. [Link]

  • PubMed. (2005, August 24). Simple Saponification Method for the Quantitative Determination of Carotenoids in Green Vegetables. [Link]

  • National Institutes of Health. (2019, November 27). Green Chemistry Extractions of Carotenoids from Daucus carota L.—Supercritical Carbon Dioxide and Enzyme-Assisted Methods. [Link]

  • GOV.UK. HarvestPlus Handbook for Carotenoid Analysis. [Link]

  • American Chemical Society. (2005, August 24). Simple Saponification Method for the Quantitative Determination of Carotenoids in Green Vegetables. [Link]

  • Wikipedia. Saponification. [Link]

  • BYJU'S. (2020, March 3). Saponification is the hydrolysis of an ester with NaOH or KOH to give alcohol and sodium or potassium salt of the acid. [Link]

  • SciELO. Sources of errors in the quantitative analysis of food carotenoids by HPLC. [Link]

  • MDPI. (2022, September 1). A Modified Extraction and Saponification Method for the Determination of Carotenoids in the Fruit of Capsicum annuum. [Link]

  • ResearchGate. (2025, August 5). A Fast, Reliable and Low-cost Saponification Protocol for Analysis of Carotenoids in Vegetables. [Link]

  • ResearchGate. (2021, October 22). Carotenoid extraction methods: A review of recent developments. [Link]

  • National Institutes of Health. (2020, July 9). Extraction of Carotenoids from Tomato Pomace via Water-Induced Hydrocolloidal Complexation. [Link]

  • National Institutes of Health. carotenal, and β-apo-13-carotenone in Caco-2 cells. [Link]

  • Semantic Scholar. Characterization of this compound and beta-apo-14'-carotenal as enzymatic products of the excentric cleavage of beta-carotene.[Link]

  • SciSpace. (2015, April 20). Analytical tools for the analysis of β-carotene and its degradation products. [Link]

  • PubMed Central. (2015, April 20). Analytical tools for the analysis of β-carotene and its degradation products. [Link]

  • MDPI. (2022, March 28). Carotenoids, β-Apocarotenoids, and Retinoids: The Long and the Short of It. [Link]

  • MDPI. A Comprehensive Review of Analytical Approaches for Carotenoids Assessment in Plant-Based Foods: Advances, Applications, and Future Directions. [Link]

  • ResearchGate. (2025, August 6). Analysis of Retinoids and Carotenoids: Problems Resolved and Unsolved. [Link]

  • MDPI. Influence of Sample Processing on the Analysis of Carotenoids in Maize. [Link]

  • PubMed. (2023, May 19). Identification of carotenoids from fruits and vegetables with or without saponification and evaluation of their antioxidant activities. [Link]

  • FAO AGRIS. Assessment of the saponification step in the quantitative determination of carotenoids and provitamins A. [Link]

  • ResearchGate. (PDF) Identification of carotenoids from fruits and vegetables with or without saponification and evaluation of their antioxidant activities. [Link]

  • MDPI. Development of an Advanced HPLC–MS/MS Method for the Determination of Carotenoids and Fat-Soluble Vitamins in Human Plasma. [Link]

  • ResearchGate. (PDF) Analysis Methods of Carotenoids. [Link]

  • ResearchGate. (2025, August 6). An optimal saponification and extraction method to determine carotenoids in avocado. [Link]

  • PubMed. (2022, September 1). An optimal saponification and extraction method to determine carotenoids in avocado. [Link]

  • PubMed Central. (2022, April 18). Carotenoids: Dietary Sources, Extraction, Encapsulation, Bioavailability, and Health Benefits—A Review of Recent Advancements. [Link]

  • PubMed. Characterization of this compound and beta-apo-14'-carotenal as enzymatic products of the excentric cleavage of beta-carotene. [Link]

  • ResearchGate. (2025, December 6). The Effect of Time and RPM on the Saponification Process to Get High Carotenoids. [Link]

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  • PubMed Central. The structural and biochemical basis of apocarotenoid processing by β-carotene-oxygenase-2. [Link]

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Selecting the appropriate internal standard for beta-Apo-13-carotenone quantification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the quantitative analysis of β-Apo-13-carotenone. This document provides in-depth guidance, troubleshooting, and validated protocols for selecting and implementing an appropriate internal standard, a critical step for achieving accurate and reproducible results in your research.

Introduction: The Imperative for an Internal Standard

β-Apo-13-carotenone is a naturally occurring apocarotenoid, an oxidative cleavage product of β-carotene.[1][2] Its quantification is essential in fields ranging from nutritional science to drug development, where it is studied as a modulator of nuclear receptors like RXRα.[1][3] However, like most carotenoids, β-Apo-13-carotenone is a labile compound susceptible to degradation from light, heat, and oxidation.[4] Furthermore, its extraction from complex biological matrices is often variable.[5][6] These factors introduce significant potential for error during sample preparation and analysis.

An internal standard (IS) is a compound with similar chemical properties to the analyte, added at a constant concentration to all samples, standards, and blanks at the beginning of the workflow.[7] By monitoring the ratio of the analyte's response to the IS response, we can effectively compensate for analyte loss during extraction and variability in instrument injection volume, thereby dramatically improving the accuracy and precision of the final quantitative result.[8][9]

Frequently Asked Questions (FAQs)

Q1: What are the essential characteristics of an ideal internal standard for β-Apo-13-carotenone analysis?

An ideal internal standard must fulfill several key criteria to ensure it effectively mimics the analyte's behavior without interfering with the measurement.[10]

  • Structural Similarity: The IS should be structurally and functionally similar to β-Apo-13-carotenone to ensure comparable extraction efficiency and chromatographic behavior.[11]

  • Purity and Availability: The IS must be available in a highly pure form to allow for accurate preparation of stock solutions.[11][12]

  • Chromatographic Resolution: It must be well-resolved from β-Apo-13-carotenone and any other components in the sample matrix. Co-elution would make quantification impossible for UV-based detectors.

  • Absence in Samples: The IS must not be naturally present in the test samples.[11] Its presence would artificially inflate its signal and lead to underestimation of the analyte.

  • Stability: It must be stable throughout the entire analytical process, from sample extraction to final detection.

  • Detector Response: The IS should have a similar and consistent response in the chosen detection system (e.g., UV-Vis or Mass Spectrometry).

Q2: Which compounds are suitable candidates for an internal standard?

Several options exist, each with distinct advantages and disadvantages. The choice often depends on the detection method (HPLC-UV/DAD or LC-MS) and the specific sample matrix.

Internal Standard CandidateStructureKey AdvantagesKey DisadvantagesBest Suited For
β-Apo-8'-carotenal ApocarotenoidStructurally very similar to β-Apo-13-carotenone. Widely used in carotenoid analysis.[13] Good co-extraction properties.May be naturally present in samples as it is also a cleavage product of β-carotene.[2] Requires careful screening of blank samples.HPLC-UV/DAD and LC-MS, provided it is absent in the matrix.
Decapreno-β-carotene C50 CarotenoidStructurally similar hydrocarbon backbone. Commercially available in high purity.[12][14] Longer retention time typically ensures excellent separation from C40 carotenoids and their metabolites.[12]Less polar than β-Apo-13-carotenone, which may lead to differences in extraction efficiency from some matrices.HPLC-UV/DAD analysis of hydrocarbon-like carotenoids. Its distinct retention makes it a reliable choice.
Isotopically Labeled β-Apo-13-carotenone (e.g., ¹³C or D) Labeled AnalyteThe "gold standard." Nearly identical chemical and physical properties ensure it perfectly tracks the analyte through extraction and ionization.[10]Co-elutes with the analyte, making it unsuitable for UV detection . Requires a mass spectrometer (MS) for differentiation.[10] Often expensive and may not be commercially available.[15]LC-MS and LC-MS/MS analysis. Provides the highest level of accuracy.
Q3: How do I select the best internal standard for my experiment?

The selection process is a critical decision point in method development. The following decision tree can guide your choice.

IST_Selection start Start: Select IS for β-Apo-13-carotenone Quantification detector What is your detection method? start->detector lcms LC-MS or LC-MS/MS detector->lcms Mass Spec hplcuv HPLC-UV/DAD detector->hplcuv UV/DAD labeled_avail Is an isotopically labeled β-Apo-13-carotenone available and within budget? lcms->labeled_avail blank_check Screen blank matrix for potential IS candidates. Is β-Apo-8'-carotenal present? hplcuv->blank_check use_labeled Select Isotopically Labeled IS. This is the optimal choice. labeled_avail->use_labeled Yes consider_analog Consider a structural analog. labeled_avail->consider_analog No consider_analog->blank_check apo8_present Yes blank_check->apo8_present apo8_absent No blank_check->apo8_absent select_decapreno Select Decapreno-β-carotene. Verify chromatographic resolution and extraction recovery. apo8_present->select_decapreno select_apo8 Select β-Apo-8'-carotenal. Proceed to validation. apo8_absent->select_apo8

Caption: Decision tree for internal standard selection.
Q4: How do I properly validate the chosen internal standard?

Validation is a non-negotiable step to ensure your method is "fit for purpose." According to guidelines like the ICH Q2(R1), validation demonstrates that the analytical procedure is suitable for its intended use.[8][16]

The core validation steps include:

  • Selectivity: Analyze at least six blank matrix samples to confirm no endogenous peaks interfere with the analyte or the IS.

  • Linearity of Response: Prepare a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the analyte concentration. The response should be linear over the expected concentration range, with a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations (LQC, MQC, HQC) on multiple days. Accuracy (% bias) should be within ±15%, and precision (%RSD) should be ≤15%.[8]

  • Recovery and Matrix Effect (for LC-MS): Compare the IS response in a neat solution versus its response in a post-extraction spiked blank sample. This helps determine if the matrix suppresses or enhances the signal. The recovery of the IS should be consistent across samples.

Q5: What concentration of the internal standard should I use?

The internal standard should be added at a concentration that is similar to the expected concentration of the analyte in the samples.[7] A common practice is to target a concentration that falls in the middle of the calibration curve (e.g., equivalent to the MQC level). This ensures a robust and reliable signal for calculating the response ratio across the entire quantitative range.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Co-elution of IS with Analyte or Matrix Peak Inadequate chromatographic separation. Improper mobile phase composition or gradient. Wrong column chemistry.Modify the mobile phase gradient (e.g., slow the ramp rate). Test a different stationary phase (e.g., C30 instead of C18 for better carotenoid shape selectivity).[17] Adjust mobile phase modifiers.
Poor or Inconsistent IS Peak Area Degradation of the IS during storage or sample processing. Inconsistent spiking volume. Poor extraction recovery. Matrix suppression (LC-MS).Prepare fresh IS working solutions. Store stocks at -20°C or below in the dark.[12] Use a calibrated positive displacement pipette for spiking. Re-evaluate the extraction solvent and procedure; the IS and analyte should have similar recoveries.[5][18]
Non-Linear Calibration Curve (Response Ratio) IS concentration is too high or too low relative to the analyte. Detector saturation. IS is not behaving similarly to the analyte across the concentration range.Adjust the IS concentration to be in the mid-range of the calibration standards. Dilute samples if detector saturation is suspected. Re-evaluate the choice of IS; a more structurally similar compound may be needed.
IS Signal Detected in Blank Samples Contamination of the sample matrix, solvent, or glassware. The IS is naturally present in the sample.Use high-purity solvents and thoroughly clean all labware. Analyze a "reagent blank" (no matrix) to pinpoint the source of contamination. If the IS is endogenous, a different compound must be selected.[11]

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

Caution: Carotenoids are light and oxygen sensitive. Work in a dimly lit environment, use amber glassware, and keep solutions on ice when possible.

  • Stock Solution (1 mg/mL): Accurately weigh ~1 mg of pure β-Apo-13-carotenone (or IS) standard. Dissolve in a minimal amount of a strong solvent like dichloromethane or chloroform, then bring to a final volume of 1 mL with a solvent compatible with your mobile phase (e.g., methanol/MTBE).

  • Intermediate Solutions: Perform serial dilutions from the stock solution to create a set of intermediate standards.

  • Working Solutions:

    • Calibration Standards: From the intermediate solutions, prepare a series of 5-7 calibration standards spanning your desired quantification range. Spike each standard with the IS working solution to achieve the same final IS concentration in every vial.

    • Internal Standard (IS) Working Solution: Prepare a dilution of the IS stock that, when added to samples, will result in a final concentration near the midpoint of your calibration curve.

Protocol 2: Internal Standard Validation Workflow

This workflow outlines the key experiments to confirm the suitability of your chosen internal standard.

Validation_Workflow cluster_prep Phase 1: Preparation cluster_valid Phase 2: Validation Experiments cluster_eval Phase 3: Evaluation prep_stds Prepare Calibration Standards and QC Samples (LQC, MQC, HQC) with IS spiked. selectivity 1. Selectivity Check Inject 6 different blank matrix extracts. Check for interferences at analyte and IS retention times. prep_stds->selectivity linearity 2. Linearity Assessment Inject calibration curve. Plot Area Ratio vs. Conc. Calculate r² (>0.99). selectivity->linearity accuracy_precision 3. Accuracy & Precision Analyze 5 replicates of LQC, MQC, HQC. Calculate %RSD (≤15%) and %Bias (±15%). linearity->accuracy_precision recovery 4. Recovery & Matrix Effect Compare IS peak area in (A) Neat Solution vs. (B) Post-Extraction Spike. accuracy_precision->recovery pass_fail Do all parameters meet acceptance criteria? recovery->pass_fail method_valid Method is Validated. Proceed with sample analysis. pass_fail->method_valid Yes troubleshoot Troubleshoot & Re-evaluate. (See Troubleshooting Guide) pass_fail->troubleshoot No

Caption: Workflow for internal standard validation.

References

  • Viñas-Ospino, A., et al. (2023). Extraction efficiency (%) of carotenoids using menthol:eucalyptol... ResearchGate. Available at: [Link]

  • Khachik, F., & Pursell, C. J. (1985). Decapreno-beta-carotene as an internal standard for the quantification of the hydrocarbon carotenoids by high-performance liquid chromatography. Journal of Chromatography A, 346, 237-246. Available at: [Link]

  • Zhang, Y., et al. (2022). Optimization of Extraction Conditions of Carotenoids from Dunaliella parva by Response Surface Methodology. MDPI. Available at: [Link]

  • Zhang, Y., et al. (2022). Optimization of carotenoid extraction of a halophilic microalgae. PLOS ONE. Available at: [Link]

  • Ishida, B. K., & Chapman, M. H. (2009). Carotenoid Extraction from Plants Using a Novel, Environmentally Friendly Solvent. Journal of Agricultural and Food Chemistry, 57(3), 1051-1059. Available at: [Link]

  • Saini, R. K., & Keum, Y.-S. (2021). Sustainable Green Extraction of Carotenoid Pigments: Innovative Technologies and Bio-Based Solvents. MDPI. Available at: [Link]

  • Harrison, E. H., et al. (2015). Uptake and metabolism of β-apo-8'-carotenal, β-apo-10'-carotenal, and β-apo-13-carotenone in Caco-2 cells. Journal of Lipid Research, 56(8), 1545-1556. Available at: [Link]

  • HarvestPlus. (2005). HarvestPlus Handbook for Carotenoid Analysis. HarvestPlus Technical Monograph Series 2. Available at: [Link]

  • Soczewiński, E., & Wawrzynowicz, T. (2006). Study of RP HPLC Retention Behaviours in Analysis of Carotenoids. Acta Chromatographica, 16, 70-83. Available at: [Link]

  • Siems, W., et al. (2015). Analytical tools for the analysis of β-carotene and its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 107, 647-663. Available at: [Link]

  • Z-L, C., et al. (2015). Analytical tools for the analysis of β-carotene and its degradation products. PubMed Central. Available at: [Link]

  • Psomiadou, E., & Tsimidou, M. (2016). HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts. Current Research in Nutrition and Food Science Journal, 4(1), 1-12. Available at: [Link]

  • Amengual, J., et al. (2021). The structural and biochemical basis of apocarotenoid processing by β-carotene-oxygenase-2. PubMed Central. Available at: [Link]

  • Eroglu, A., et al. (2012). Apo-13-Carotenone is a high affinity ligand for purified retinoic acid... ResearchGate. Available at: [Link]

  • Misawa, N., et al. (2022). Carotenoid and apocarotenoid analysis-Use of E. coli to produce carotenoid standards. Methods in Enzymology, 670, 87-137. Available at: [Link]

  • Harrison, E. H., et al. (2016). Dose dependent uptake of β-apo-13-carotenone into Caco-2 cells... ResearchGate. Available at: [Link]

  • Dolan, J. W. (2012). When Should an Internal Standard be Used? LCGC North America, 30(6), 474-480. Available at: [Link]

  • Chen, B. H., & Chen, Y. C. (2004). Determination of major carotenoids in human serum by liquid chromatography. Journal of Food and Drug Analysis, 12(3), 227-233. Available at: [Link]

  • INAB. (2021). Guide to Method Validation for Quantitative Analysis in Chemical Testing Laboratories (ISO 17025). Irish National Accreditation Board. Available at: [Link]

  • Various Authors. (2014). Is it possible to validate a method without IS (Internal Standard)? ResearchGate. Available at: [Link]

  • Ji, Q. C., et al. (2006). Method for Internal Standard Introduction for Quantitative Analysis Using On-Line Solid-Phase Extraction LC-MS/MS. Analytical Chemistry, 78(5), 1559-1565. Available at: [Link]

  • Peluso, I., et al. (2019). Thermodynamic Insights into the Separation of Carotenoids in Reversed-Phase Liquid Chromatography. Molecules, 24(1), 143. Available at: [Link]

  • Dueker, S. R., et al. (1998). Quantitative determination of 13C-labeled and endogenous beta-carotene, lutein, and vitamin A in human plasma. Journal of Lipid Research, 39(10), 2092-2101. Available at: [Link]

  • Restek. (2015). Choosing an Internal Standard. Restek Chromatography Blog. Available at: [Link]

  • Cataldo, V., et al. (2016). Chemical structures of natural C 13 -apocarotenoids. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). (13Z)-beta-Carotene. National Center for Biotechnology Information. Available at: [Link]

  • Misawa, N., et al. (2022). Carotenoids: Carotenoid and apocarotenoid analysis-Use of E. coli to produce carotenoid standards. ResearchGate. Available at: [Link]

  • Bibby Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Bibby Scientific. Available at: [Link]

  • Sun, J., et al. (2014). β-Apo-13-carotenone regulates retinoid X receptor transcriptional activity through tetramerization of the receptor. Journal of Biological Chemistry, 289(48), 33118-33124. Available at: [Link]

  • Amengual, J., et al. (2021). The Structural and Biochemical Basis of Apocarotenoid Processing by β-Carotene Oxygenase-2. Journal of Biological Chemistry, 296, 100511. Available at: [Link]

Sources

Technical Support Center: Navigating Matrix Effects in LC-MS Analysis of Beta-Apo-13-carotenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the LC-MS analysis of beta-Apo-13-carotenone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying, troubleshooting, and mitigating matrix effects. The following guide is structured in a question-and-answer format to directly address the specific challenges you may encounter during your experiments.

Section 1: Understanding and Identifying Matrix Effects

Q1: What are matrix effects, and why are they a significant concern in the LC-MS analysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In simpler terms, other molecules in your sample can either suppress or enhance the signal of this compound, leading to inaccurate quantification. This is a major concern because it can compromise the precision, accuracy, and sensitivity of your bioanalytical method.[2][3]

This compound, a C13-apocarotenoid, is often analyzed in complex biological matrices such as plasma, serum, or tissue homogenates.[4][5][6] These matrices are rich in endogenous components like phospholipids, salts, and proteins that can interfere with the ionization process in the mass spectrometer's source.[1][7] Phospholipids are a primary cause of ion suppression in bioanalysis.[7] Given that this compound is a relatively nonpolar molecule, it can often co-elute with these interfering lipids in reversed-phase chromatography, making it particularly susceptible to matrix effects.

Q2: How can I determine if my this compound analysis is being affected by matrix effects?

A2: There are two primary methods to assess matrix effects: a qualitative approach and a quantitative approach.

  • Qualitative Assessment: Post-Column Infusion This method helps identify regions in your chromatogram where ion suppression or enhancement occurs.[2][8] A solution of this compound is continuously infused into the MS detector, post-column. A blank matrix sample is then injected onto the LC system. Any dip or rise in the constant signal baseline indicates the retention times where matrix components are causing ion suppression or enhancement, respectively.[8]

  • Quantitative Assessment: Post-Extraction Spike This is the most common and regulatory-accepted method for quantifying the extent of matrix effects.[2] The response of this compound in a neat solution is compared to its response when spiked into a blank, extracted sample matrix.

    The Matrix Factor (MF) is calculated as follows: MF = (Peak Response in presence of matrix) / (Peak Response in absence of matrix)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

    According to FDA guidelines, the matrix effect should be evaluated using at least six different sources (lots) of the biological matrix.[9]

Section 2: Troubleshooting and Mitigation Strategies

Q3: I've confirmed significant ion suppression in my analysis. What are my options to mitigate this?

A3: Mitigating matrix effects involves a multi-faceted approach that can be broken down into three main strategies: optimizing sample preparation, refining chromatographic conditions, and utilizing an appropriate internal standard.

Below is a workflow diagram illustrating the decision-making process for addressing matrix effects.

MatrixEffect_Workflow cluster_prep Sample Preparation cluster_chrom Chromatography cluster_is Internal Standard start Significant Matrix Effect (Ion Suppression) Detected sample_prep Optimize Sample Preparation start->sample_prep First Line of Defense chromatography Refine Chromatographic Conditions sample_prep->chromatography If suppression persists ppt Protein Precipitation (PPT) is_strategy Implement Internal Standard Strategy chromatography->is_strategy For compensation gradient Modify Gradient Profile end_goal Reliable & Reproducible Quantification is_strategy->end_goal analog Structural Analog IS lle Liquid-Liquid Extraction (LLE) spe Solid-Phase Extraction (SPE) pl_removal Phospholipid Removal Plates/ Cartridges column Change Column Chemistry (e.g., C8, Phenyl) uhplc Switch to UHPLC sil_is Stable Isotope-Labeled (SIL) IS

Caption: Decision workflow for addressing matrix effects.

In-Depth Troubleshooting Guides

Guide 1: Optimizing Sample Preparation

The most effective way to combat matrix effects is to remove the interfering components before they enter the LC-MS system.[7]

Q4: My current method uses simple protein precipitation. Is this sufficient for this compound in plasma?

A4: While protein precipitation (PPT) is a fast and simple technique, it is often insufficient for removing phospholipids, which are major contributors to ion suppression.[7] For a molecule like this compound, which has lipophilic properties, more advanced sample cleanup is highly recommended.

Recommended Sample Preparation Techniques:

TechniquePrincipleProsCons
Liquid-Liquid Extraction (LLE) Partitions analyte into an immiscible organic solvent, leaving polar interferences behind.Cleaner extracts than PPT.Can be labor-intensive; solvent selection is crucial.
Solid-Phase Extraction (SPE) Utilizes a solid sorbent to retain the analyte while interferences are washed away.[10]Highly selective; can concentrate the analyte.Requires method development; can be more costly.
Phospholipid Removal Plates/Cartridges Employs specialized sorbents that specifically target and remove phospholipids.[11][12]Excellent removal of key interfering species; simple workflow.[11]May not remove all other types of matrix components.

Protocol: Solid-Phase Extraction (SPE) for Phospholipid Removal

This protocol is a general guideline and should be optimized for your specific application. It is based on the principles of reversed-phase SPE, which is suitable for the relatively non-polar this compound.

Objective: To extract this compound from plasma while removing phospholipids and other polar interferences.

Materials:

  • Reversed-phase SPE cartridges (e.g., C18 or a specialized phospholipid removal sorbent).

  • Plasma sample containing this compound.

  • Internal Standard (IS) spiking solution.

  • Methanol (MeOH)

  • Acetonitrile (ACN)

  • Water (LC-MS grade)

  • Formic Acid (FA) or Ammonium Acetate

  • Nitrogen evaporator

  • Centrifuge

Step-by-Step Procedure:

  • Sample Pre-treatment:

    • Thaw plasma sample to room temperature.

    • To 500 µL of plasma, add your internal standard.

    • Add 500 µL of 4% phosphoric acid in water to acidify the sample and precipitate proteins. Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.

  • SPE Cartridge Conditioning:

    • Pass 1 mL of Methanol through the SPE cartridge.

    • Pass 1 mL of LC-MS grade water through the cartridge. Do not let the sorbent bed go dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 25% Methanol in water to remove polar interferences.

    • Wash the cartridge with 1 mL of a specific organic wash (e.g., a mixture of acetonitrile and methanol) to elute phospholipids. This step is crucial and may need optimization based on the specific SPE product used.

  • Elution:

    • Elute the this compound and internal standard with 1 mL of an appropriate organic solvent (e.g., 90:10 acetonitrile:methanol).[10]

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.

Guide 2: Chromatographic Solutions

Q5: Can I reduce matrix effects without changing my sample preparation method?

A5: Yes, modifying your chromatographic method can help separate this compound from the co-eluting matrix components.

  • Gradient Optimization: Develop a gradient that provides better resolution between your analyte and the "suppression zone" from the matrix.

  • Column Chemistry: If using a standard C18 column, consider switching to a C8 or a phenyl-hexyl phase. These can offer different selectivity for lipids and may shift the elution of phospholipids away from your analyte.[13]

  • Employ UHPLC: Ultra-High Performance Liquid Chromatography (UHPLC) systems use columns with smaller particles, providing significantly higher resolution and sharper peaks. This increased peak capacity can resolve your analyte from interfering matrix components, even if they elute closely together.

Guide 3: The Role of Internal Standards

Q6: What is the best internal standard for this compound analysis, and why is it so important?

A6: The ideal internal standard (IS) is a stable isotope-labeled (SIL) version of your analyte (e.g., ¹³C or ²H-labeled this compound).[14]

Why SIL-IS is the Gold Standard:

A SIL-IS is chemically identical to the analyte and will therefore have the same chromatographic retention time and ionization behavior.[14] If the matrix suppresses the analyte's signal by 30%, it will also suppress the SIL-IS signal by 30%. The ratio of the analyte to the SIL-IS will remain constant, thus correcting for the matrix effect and providing accurate quantification.[15] A structural analog IS can behave differently in the ion source and may not co-elute perfectly, leading to inadequate correction.

The use of a SIL-IS is the most robust way to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.[15][16]

InternalStandard_Concept cluster_0 With Matrix Suppression cluster_1 Without Matrix Suppression node1 node1 node2 node2 node1:f0->node2:f0 Ratio remains constant node3 Analyte Signal (No Suppression) 100 units node4 SIL-IS Signal (No Suppression) 100 units

Sources

Technical Support Center: Improving the Efficiency of β-Apo-13-carotenone Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chemical synthesis of β-Apo-13-carotenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve reaction efficiency, and troubleshoot common experimental hurdles. The information provided herein is based on established principles of organic synthesis and practical field-proven insights.

I. Introduction to β-Apo-13-carotenone Synthesis: A Strategic Overview

β-Apo-13-carotenone is a C18-apocarotenoid of significant interest due to its biological activities, including its role as a potent antagonist of the Retinoid X Receptor (RXRα)[1]. Its synthesis is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common synthetic strategy involves a convergent approach, starting from readily available precursors to build the characteristic polyene chain and the β-ionone ring.

This guide will focus on a prevalent synthetic route:

  • Synthesis of β-Ionone: An aldol condensation of citral with acetone to form pseudoionone, followed by an acid-catalyzed cyclization.

  • Chain Elongation to β-Apo-13-carotenone: A carbon-carbon bond-forming reaction, typically a Wittig or Horner-Wadsworth-Emmons (HWE) reaction, to append the remaining carbon atoms and install the ketone functionality.

Below is a generalized workflow for the synthesis:

beta_Apo_13_carotenone_Synthesis_Workflow cluster_0 Part 1: β-Ionone Synthesis cluster_1 Part 2: Chain Elongation cluster_2 Purification & Analysis Citral Citral Aldol_Condensation Aldol Condensation Citral->Aldol_Condensation Acetone Acetone Acetone->Aldol_Condensation Pseudoionone Pseudoionone Aldol_Condensation->Pseudoionone Base catalyst Acid_Cyclization Acid-Catalyzed Cyclization Pseudoionone->Acid_Cyclization e.g., H2SO4 beta_Ionone β-Ionone Acid_Cyclization->beta_Ionone beta_Ionone_Derivative β-Ionone Derivative (e.g., C15-aldehyde) beta_Ionone->beta_Ionone_Derivative Chain extension/ functional group interconversion Wittig_HWE Wittig or HWE Reaction beta_Ionone_Derivative->Wittig_HWE Phosphorus_Reagent Phosphorus Ylide/Phosphonate Phosphorus_Reagent->Wittig_HWE beta_Apo_13_carotenone β-Apo-13-carotenone Wittig_HWE->beta_Apo_13_carotenone Purification Purification (TLC, Column Chromatography) beta_Apo_13_carotenone->Purification Analysis Analysis (HPLC, NMR, MS) Purification->Analysis

Figure 1: Generalized workflow for the chemical synthesis of β-Apo-13-carotenone.

II. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of β-Apo-13-carotenone, presented in a question-and-answer format.

Part 1: β-Ionone Synthesis

The synthesis of the key intermediate, β-ionone, from citral and acetone is a foundational step where efficiency is crucial.

Question: I am experiencing a low yield of pseudoionone from the aldol condensation of citral and acetone. What are the likely causes and how can I improve it?

Answer: Low yields in this Claisen-Schmidt condensation are common and can often be attributed to several factors. Let's break down the potential issues and solutions.

  • Causality of the Issue: The reaction involves the deprotonation of acetone to form an enolate, which then attacks the aldehyde carbonyl of citral. The equilibrium of this reaction can be unfavorable, and side reactions can compete with the desired condensation.

  • Troubleshooting Steps:

    • Base Selection and Concentration:

      • Insight: The choice and concentration of the base are critical. Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are typically used. However, too high a concentration can promote self-condensation of acetone or other side reactions.

      • Recommendation: Start with a catalytic amount of a 10% aqueous solution of NaOH. If the reaction is sluggish, you can cautiously increase the concentration or explore alternative bases like sodium ethoxide in ethanol.

    • Reaction Temperature:

      • Insight: While heating can accelerate the reaction, excessive temperatures can lead to the formation of undesired byproducts and decomposition of the product.

      • Recommendation: Maintain a moderate temperature, typically between 40-60°C, and monitor the reaction progress closely by Thin Layer Chromatography (TLC).

    • Purity of Starting Materials:

      • Insight: Citral is a mixture of geometric isomers (geranial and neral). While both react, the purity can affect reaction kinetics. Acetone should be dry and of high purity.

      • Recommendation: Use freshly distilled citral if possible. Ensure your acetone is anhydrous.

    • Reaction Time:

      • Insight: The reaction may require several hours to reach completion. Premature workup will result in a low yield.

      • Recommendation: Monitor the reaction by TLC until the citral spot has been consumed.

ParameterRecommended ConditionRationale
Base Catalytic 10% aq. NaOHSufficiently strong to promote condensation without excessive side reactions.
Temperature 40-60°CBalances reaction rate and minimization of byproducts.
Solvent Excess acetone or ethanolAcetone serves as both reactant and solvent.
Monitoring TLC (e.g., 20% ethyl acetate/hexanes)To determine the endpoint of the reaction accurately.

Question: During the acid-catalyzed cyclization of pseudoionone, I am getting a significant amount of the undesired α-ionone isomer along with my target β-ionone. How can I improve the selectivity for β-ionone?

Answer: The regioselectivity of the cyclization of pseudoionone is highly dependent on the reaction conditions, particularly the acid catalyst and temperature.

  • Causality of the Issue: The cyclization proceeds via a carbocation intermediate. The position of the double bond in the resulting ionone ring is determined by the proton elimination pathway from this intermediate. Stronger acids and higher temperatures favor the formation of the thermodynamically more stable β-ionone.

  • Troubleshooting Steps:

    • Choice of Acid Catalyst:

      • Insight: The strength of the acid is a key determinant of the product ratio. Weaker acids like phosphoric acid tend to favor the formation of α-ionone, while strong acids like sulfuric acid promote the formation of β-ionone.

      • Recommendation: Use concentrated sulfuric acid for a higher selectivity towards β-ionone. A mixture of sulfuric acid and acetic acid can also be effective.

    • Temperature Control:

      • Insight: The isomerization of α-ionone to the more stable β-ionone is favored at higher temperatures. However, excessively high temperatures can lead to polymerization and charring.

      • Recommendation: Conduct the reaction at a controlled temperature, typically between 0°C and room temperature. Careful monitoring is essential.

    • Reaction Time and Quenching:

      • Insight: Allowing the reaction to proceed for an adequate amount of time can allow for the isomerization of any initially formed α-ionone to the β-isomer.

      • Recommendation: Monitor the reaction by Gas Chromatography (GC) or TLC to determine the optimal reaction time. Quench the reaction by pouring it into ice-water to prevent further side reactions.

ParameterCondition for high β-ionone selectivityRationale
Acid Catalyst Concentrated Sulfuric AcidStrong acid favors the formation of the thermodynamically more stable β-isomer.
Temperature 0°C to Room TemperatureProvides a balance between the rate of cyclization and minimizing side reactions.
Monitoring GC or TLCAllows for the determination of the optimal product ratio before quenching.
Part 2: Chain Elongation to β-Apo-13-carotenone

This step involves extending the carbon chain of a β-ionone derivative, most commonly through a Wittig or Horner-Wadsworth-Emmons (HWE) reaction.

Question: I am attempting to synthesize β-Apo-13-carotenone from a C15-aldehyde derived from β-ionone using a Wittig/HWE reaction, but I am getting low yields and a mixture of E/Z isomers. What can I do to improve this?

Answer: The Wittig and HWE reactions are powerful tools for alkene synthesis, but their success depends on the nature of the ylide/phosphonate and the reaction conditions. For the synthesis of β-Apo-13-carotenone, achieving high E-selectivity is crucial.

  • Causality of the Issue: The stereochemical outcome of the Wittig reaction is influenced by the stability of the phosphorus ylide. Stabilized ylides generally give predominantly (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes[2]. The HWE reaction, using a phosphonate-stabilized carbanion, typically provides excellent (E)-selectivity and is often preferred for substrates like hindered ketones[3].

  • Troubleshooting Steps:

    • Choosing Between Wittig and HWE:

      • Insight: For the synthesis of the all-trans polyene chain of β-Apo-13-carotenone, the HWE reaction is generally superior to the standard Wittig reaction. The phosphonate-stabilized carbanions used in the HWE reaction are more nucleophilic and less basic than Wittig ylides, and the reaction strongly favors the formation of the thermodynamically more stable (E)-alkene[4][5]. The water-soluble phosphate byproduct of the HWE reaction is also easier to remove during workup compared to the triphenylphosphine oxide from a Wittig reaction[6].

      • Recommendation: Employ a Horner-Wadsworth-Emmons reaction for the chain elongation step.

    • Base and Solvent Selection for HWE:

      • Insight: The choice of base and solvent is critical for the efficient generation of the phosphonate carbanion. Strong, non-nucleophilic bases are required.

      • Recommendation: Use sodium hydride (NaH) or sodium methoxide (NaOMe) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). Ensure all reagents and glassware are scrupulously dry.

    • Temperature Control:

      • Insight: The initial deprotonation of the phosphonate is often performed at 0°C, followed by the addition of the aldehyde at a low temperature (e.g., -78°C to 0°C) to control the reaction rate and minimize side reactions.

      • Recommendation: Add the aldehyde dropwise to the solution of the phosphonate carbanion at a low temperature and then allow the reaction to slowly warm to room temperature.

    • Purity of the C15-Aldehyde:

      • Insight: The aldehyde starting material must be pure and free of any acidic impurities that could quench the phosphonate carbanion.

      • Recommendation: Purify the C15-aldehyde by column chromatography immediately before use.

HWE_vs_Wittig cluster_0 Horner-Wadsworth-Emmons (HWE) cluster_1 Wittig Reaction HWE_Reagent Phosphonate Ester HWE_Product Predominantly (E)-Alkene HWE_Reagent->HWE_Product Strong base (e.g., NaH) Aldehyde/Ketone Wittig_Product (E)/(Z) Mixture (with unstabilized ylides) HWE_Advantages Advantages: - High (E)-selectivity - Reacts with hindered ketones - Water-soluble byproduct Wittig_Reagent Phosphonium Ylide Wittig_Reagent->Wittig_Product Strong base (e.g., n-BuLi) Aldehyde/Ketone Wittig_Disadvantages Disadvantages: - Lower (E)-selectivity with unstabilized ylides - Triphenylphosphine oxide byproduct can be difficult to remove

Figure 2: Comparison of HWE and Wittig reactions for β-Apo-13-carotenone synthesis.

Part 3: Purification and Handling

Question: I am having trouble purifying β-Apo-13-carotenone. My crude product is an oil and contains several impurities. What is the best purification strategy?

Answer: The purification of carotenoids and apocarotenoids can be challenging due to their sensitivity to light, heat, and oxygen, as well as their often non-crystalline nature.

  • Causality of the Issue: Impurities can arise from unreacted starting materials, side products from the Wittig/HWE reaction (e.g., the (Z)-isomer), and degradation products. The oily nature of β-Apo-13-carotenone can make crystallization difficult.

  • Troubleshooting Steps:

    • Initial Workup:

      • Insight: A proper aqueous workup is essential to remove inorganic salts and water-soluble byproducts.

      • Recommendation: After quenching the reaction, perform an extraction with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate or magnesium sulfate.

    • Chromatography:

      • Insight: Column chromatography on silica gel is the most effective method for purifying β-Apo-13-carotenone.

      • Recommendation:

        • Use a silica gel slurry packed column.

        • Employ a non-polar solvent system, such as a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

        • Monitor the separation by TLC, visualizing the spots under UV light. The desired product should appear as a colored spot.

        • Work quickly and protect the column from light to prevent degradation of the product on the silica.

    • Handling and Storage:

      • Insight: β-Apo-13-carotenone, like other carotenoids, is susceptible to degradation.

      • Recommendation:

        • Perform all purification steps under dim light and, if possible, under an inert atmosphere (e.g., nitrogen or argon).

        • Store the purified product at low temperatures (-20°C to -80°C) under an inert atmosphere and protected from light[1].

        • For long-term storage, dissolving the compound in a peroxide-free solvent like THF and storing at -80°C can improve stability[5].

TechniqueKey ConsiderationsExpected Outcome
Thin Layer Chromatography (TLC) Use a mobile phase of ethyl acetate/hexanes. Visualize under UV light.Separation of the product from less polar starting materials and more polar byproducts.
Column Chromatography Silica gel, gradient elution with ethyl acetate/hexanes. Protect from light.Isolation of pure β-Apo-13-carotenone.
HPLC Analysis Reversed-phase C18 column with a mobile phase of methanol/water. Monitor at ~345 nm[7].Assessment of purity and quantification of the final product.
NMR Spectroscopy 1H and 13C NMR in CDCl3.Structural confirmation of the purified product.

III. Experimental Protocols

The following are generalized, step-by-step methodologies for the key stages of β-Apo-13-carotenone synthesis. These should be adapted and optimized for your specific laboratory conditions and scale.

Protocol 1: Synthesis of Pseudoionone via Aldol Condensation
  • To a flask equipped with a stirrer and a condenser, add acetone and a catalytic amount of 10% aqueous sodium hydroxide.

  • With stirring, add citral dropwise to the acetone solution.

  • Heat the reaction mixture to 40-50°C and maintain for 2-4 hours.

  • Monitor the reaction progress by TLC until the citral is consumed.

  • Cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).

  • Perform a liquid-liquid extraction with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain crude pseudoionone.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Cyclization of Pseudoionone to β-Ionone
  • To a flask cooled in an ice bath, add concentrated sulfuric acid.

  • With vigorous stirring, add the purified pseudoionone dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, continue stirring at 0-5°C for 1-2 hours.

  • Monitor the reaction by TLC or GC to determine the optimal ratio of β-ionone to α-ionone.

  • Carefully quench the reaction by pouring the mixture onto crushed ice.

  • Extract the product with diethyl ether.

  • Wash the organic layer with saturated sodium bicarbonate solution until neutral, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purify the crude β-ionone by vacuum distillation.

Protocol 3: Chain Elongation using Horner-Wadsworth-Emmons Reaction (Generalized)

This protocol assumes the starting material is a C15-aldehyde derivative of β-ionone.

  • To a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), add anhydrous THF and sodium hydride (as a 60% dispersion in mineral oil).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of the appropriate phosphonate ester (e.g., triethyl phosphonoacetate for a 2-carbon extension) in anhydrous THF.

  • Stir the mixture at 0°C for 30-60 minutes, or until hydrogen evolution ceases.

  • Cool the reaction mixture to -78°C (dry ice/acetone bath).

  • Add a solution of the C15-aldehyde in anhydrous THF dropwise.

  • Allow the reaction to stir at -78°C for 1-2 hours, then slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Further functional group manipulations may be necessary to arrive at the final ketone of β-Apo-13-carotenone.

IV. References

  • Eroglu, A., Hruszkewycz, D. P., Curley, R. W., Jr., & Harrison, E. H. (2012). The eccentric cleavage product of β-carotene, β-apo-13-carotenone, functions as an antagonist of RXRα. Archives of Biochemistry and Biophysics, 527(2), 99-106. [Link]

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927. [Link]

  • Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Letters, 24(41), 4405-4408. [Link]

  • Kopec, R. E., Gleize, B., Caris-Veyrat, C., & Harrison, E. H. (2019). Uptake and Metabolism of β-apo-8'-carotenal, β-apo-10'-carotenal, and β-apo-13-carotenone in Caco-2 cells. Journal of Lipid Research, 60(6), 1121-1135. [Link]

  • Cataldo, V., López, J., Behrens, M., & Agosin, E. (2016). Chemical vs. biotechnological synthesis of C13-apocarotenoids: current methods, applications and perspectives. Applied Microbiology and Biotechnology, 100(17), 7343-7356. [Link]

  • Reddy, P. V., & Borhan, B. (2002). Synthesis of all-trans-[10'-3H]-8'-apo-β-carotenoic acid. Journal of Labelled Compounds and Radiopharmaceuticals, 45(1), 79-89. [Link]

  • CN1109462A - Synthesis for high purity beta ionone - Google Patents.

  • Wittig reaction. (2023, December 27). In Wikipedia. [Link]

  • Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [Link]

  • Wittig Reaction. Chemistry LibreTexts. [Link]

  • Z-selective Wittig reaction. Wikipedia. [Link]

  • Industrial synthesis of vitamin A. Wikipedia. [Link]

  • Barua, A. B., & Olson, J. A. (1991). Characterization of beta-apo-13-carotenone and beta-apo-14'-carotenal as enzymatic products of the excentric cleavage of beta-carotene. Biochemistry, 30(40), 9807-9811. [Link]

  • Ribeiro, B. D., Barreto, D. W., & Coelho, M. A. Z. (2011). Technological aspects of β-carotene production. Food and Bioprocess Technology, 4(5), 693-701. [Link]

  • Wittig Reaction Practice Problems. The Organic Chemistry Tutor. [Link]

  • Wittig Reaction. Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Navigating Cell Permeability Challenges with beta-Apo-13-carotenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers utilizing beta-Apo-13-carotenone in in vitro studies. This resource is designed to provide expert guidance and practical solutions for overcoming common cell permeability issues encountered with this lipophilic apocarotenoid. Drawing from established methodologies and scientific principles, this guide will equip you with the knowledge to optimize your experimental design and ensure reliable, reproducible results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and application of this compound in cell culture.

Q1: What are the primary reasons for poor cell permeability of this compound?

A1: The primary challenge stems from its chemical nature. This compound is a highly hydrophobic (lipophilic) molecule, making it practically insoluble in aqueous solutions like cell culture media[1]. This poor solubility leads to the formation of aggregates that cannot efficiently cross the polar cell membrane. Furthermore, like other carotenoids, it may be a substrate for cellular efflux pumps, which actively transport the compound out of the cell, further reducing its intracellular concentration[2][3].

Q2: What is the best solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) and Tetrahydrofuran (THF) are the recommended solvents. This compound exhibits moderate solubility in DMSO (around 33.33 mg/mL), though sonication may be required for complete dissolution[1]. It's crucial to use high-purity, anhydrous DMSO to prevent precipitation. For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Q3: I'm observing precipitation of this compound in my cell culture medium. What can I do?

A3: This is a common issue due to the compound's low aqueous solubility. To mitigate this, ensure that the final concentration of your organic solvent (e.g., DMSO) is as low as possible. When diluting your stock solution into the aqueous medium, add it dropwise while gently vortexing the medium to facilitate dispersion. Preparing the final dilution immediately before adding it to the cells can also minimize precipitation over time. If precipitation persists, consider using a carrier solvent or delivery system as detailed in the troubleshooting guide below.

Q4: What is the known biological activity of this compound that I should be aware of in my experiments?

A4: this compound is a known antagonist of the Retinoid X Receptor (RXR) and Retinoic Acid Receptors (RARs)[4][5][6][7][8][9]. It competes with endogenous ligands like 9-cis-retinoic acid for binding to these nuclear receptors, thereby modulating gene expression[4][5]. This is a critical consideration when designing experiments, as its effects may be linked to the inhibition of these signaling pathways.

Part 2: Troubleshooting Guide for Cell Permeability Issues

This section provides a structured, question-and-answer-based approach to troubleshooting specific experimental problems related to this compound delivery.

Issue 1: Inconsistent or No Observable Biological Effect

Q: I've treated my cells with this compound, but I'm not seeing the expected biological response, or the results are highly variable. How can I troubleshoot this?

A: This often points to insufficient intracellular concentration of the compound. Here's a systematic approach to address this:

1. Verify Compound Integrity and Stock Solution:

  • Causality: this compound can be sensitive to light and oxidation. Degradation will lead to a loss of activity.

  • Action: Store the solid compound and stock solutions at -20°C or -80°C, protected from light[1]. Prepare fresh dilutions from the stock for each experiment.

2. Optimize Solubilization and Delivery:

  • Causality: As a hydrophobic compound, this compound requires a suitable carrier to remain in solution in the aqueous culture medium and to facilitate its interaction with the cell membrane.

  • Action:

    • Co-solvents: Ensure the final DMSO concentration is non-toxic to your cell line (determine this with a vehicle control experiment).

    • Surfactants: For certain applications, a non-ionic surfactant like Tween 40 can be used to increase solubility in aqueous buffers[4]. A concentration-response curve should be performed to find the optimal, non-toxic concentration.

    • Serum in Media: Fetal Bovine Serum (FBS) contains albumin and other proteins that can bind to hydrophobic compounds and act as carriers. If your experimental design allows, using a serum-containing medium during treatment can enhance the delivery of this compound.

3. Address Potential Efflux Pump Activity:

  • Causality: Cells express efflux transporters like P-glycoprotein (P-gp) as a defense mechanism to pump out foreign substances[2][10]. Carotenoids and their metabolites can be substrates for these pumps.

  • Action:

    • Co-treat cells with a known P-gp inhibitor, such as verapamil or cyclosporin A, along with this compound. If the biological effect is enhanced in the presence of the inhibitor, it suggests that efflux is a limiting factor. Note: Run appropriate controls with the inhibitor alone to account for any independent effects.

Issue 2: High Cytotoxicity Observed at Effective Concentrations

Q: I only see a biological effect at concentrations that are also causing significant cell death. How can I improve the therapeutic window?

A: This indicates that the delivery method or the compound concentration is causing toxicity. Here's how to refine your approach:

1. Assess Solvent Toxicity:

  • Causality: The organic solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.

  • Action: Perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your specific cell line. Ensure the final solvent concentration in your experiments is well below this threshold.

2. Advanced Delivery Systems:

  • Causality: Encapsulating hydrophobic compounds can improve their solubility, stability, and cellular uptake while reducing non-specific toxicity[11].

  • Action:

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.

    • Liposomes/Nanoparticles: Formulating this compound into liposomes or polymeric nanoparticles can facilitate its entry into cells via endocytosis and provide a sustained release.

3. Time-Course Experiment:

  • Causality: The observed toxicity may be a result of prolonged exposure.

  • Action: Conduct a time-course experiment to determine the minimum incubation time required to achieve the desired biological effect. This can help to minimize off-target effects and cytotoxicity associated with longer exposure.

Part 3: Data & Protocols

Solvent and Carrier Comparison Table
Delivery VehicleRecommended Starting ConcentrationProsCons
DMSO ≤ 0.5% (v/v) in mediaSimple to use, good for initial screening.Can be cytotoxic at higher concentrations, may not prevent aggregation in media.
Ethanol ≤ 0.1% (v/v) in mediaLess toxic than DMSO for some cell lines.Lower solubilizing capacity for highly lipophilic compounds.
Tween 40 0.1% - 0.75% (w/v) in media[4]Enhances solubility in aqueous solutions.Can affect membrane integrity and cellular processes at higher concentrations.
Cyclodextrins Varies by type and compoundSignificantly increases aqueous solubility, can reduce cytotoxicity.May alter the effective concentration of the compound available for cellular uptake.
Liposomes Formulation dependentEnhances cellular uptake, can provide sustained release, reduces non-specific toxicity.More complex preparation, requires characterization of the formulation.
Experimental Workflow for Assessing Cell Permeability

G cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) prep_working Prepare Working Dilutions in serum-free media prep_stock->prep_working add_compound Add β-Apo-13-carotenone to apical chamber prep_working->add_compound seed_cells Seed Caco-2 cells on Transwell inserts differentiate Differentiate cells to form a confluent monolayer seed_cells->differentiate differentiate->add_compound incubate Incubate for defined time points add_compound->incubate sample Sample from apical and basolateral chambers incubate->sample quantify Quantify compound concentration (e.g., LC-MS) sample->quantify calculate Calculate Apparent Permeability Coefficient (Papp) quantify->calculate

Caption: Workflow for Caco-2 Transwell Permeability Assay.

Protocol: Caco-2 Cell Permeability Assay

This protocol provides a method to quantify the transport of this compound across a Caco-2 cell monolayer, a widely accepted in vitro model for intestinal absorption[12][13].

Materials:

  • Caco-2 cells

  • 24-well Transwell plates (e.g., 0.4 µm pore size)

  • DMEM with high glucose, supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound

  • DMSO (cell culture grade)

  • LC-MS system for quantification

Procedure:

  • Cell Seeding and Differentiation:

    • Seed Caco-2 cells onto the apical side of the Transwell inserts at a density of approximately 6 x 10^4 cells/cm^2.

    • Culture the cells for 21-25 days to allow for differentiation and the formation of a tight monolayer. Change the medium every 2-3 days.

    • Verify monolayer integrity by measuring Transepithelial Electrical Resistance (TEER)[14][15][16].

  • Preparation of Treatment Solution:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • On the day of the experiment, dilute the stock solution in pre-warmed HBSS to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be ≤ 0.5%.

  • Permeability Assay (Apical to Basolateral):

    • Wash the Caco-2 monolayers twice with pre-warmed HBSS.

    • Add 0.5 mL of the this compound treatment solution to the apical (upper) chamber.

    • Add 1.5 mL of fresh HBSS to the basolateral (lower) chamber.

    • Incubate the plate at 37°C on an orbital shaker.

    • At designated time points (e.g., 30, 60, 90, 120 minutes), collect a sample from the basolateral chamber for analysis. Replace the volume with fresh HBSS.

    • At the end of the experiment, collect samples from the apical chamber.

  • Analysis:

    • Quantify the concentration of this compound in the collected samples using a validated LC-MS method.

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of appearance of the compound in the receiver chamber.

      • A is the surface area of the membrane.

      • C0 is the initial concentration in the donor chamber.

Troubleshooting Logic Diagram

G start Low/No Biological Effect check_solubility Is the compound fully dissolved in media? start->check_solubility improve_solubility Improve Solubility: - Use co-solvents (DMSO) - Add non-toxic surfactant - Use serum in media check_solubility->improve_solubility No check_efflux Is efflux pump activity a possibility? check_solubility->check_efflux Yes improve_solubility->check_efflux inhibit_efflux Inhibit Efflux Pumps: - Co-treat with verapamil or cyclosporin A check_efflux->inhibit_efflux Yes check_uptake Is cellular uptake still low? check_efflux->check_uptake No inhibit_efflux->check_uptake advanced_delivery Use Advanced Delivery: - Cyclodextrins - Liposomes/Nanoparticles check_uptake->advanced_delivery Yes success Successful Delivery check_uptake->success No advanced_delivery->success

Caption: Decision tree for troubleshooting poor biological activity.

References

  • Bednarek, R. (2022). In Vitro Methods for Measuring the Permeability of Cell Monolayers. Methods and Protocols, 5(1), 17. [Link]

  • Sun, J., et al. (2014). β-Apo-13-carotenone Regulates Retinoid X Receptor Transcriptional Activity through Tetramerization of the Receptor. Journal of Biological Chemistry, 289(48), 33118–33124. [Link]

  • Eroglu, A., et al. (2010). The eccentric cleavage product of β-carotene, β-apo-13-carotenone, functions as an antagonist of RXRα. Archives of Biochemistry and Biophysics, 504(1), 11-16. [Link]

  • BioIVT. (n.d.). Cell Permeability Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Permeability Assay. Retrieved from [Link]

  • Bednarek, R. (2021). In Vitro Methods for Measuring the Permeability of Cell Monolayers. ResearchGate. [Link]

  • Harrison, E. H. (2012). The eccentric cleavage product of β-carotene, β-apo-13-carotenone, functions as an antagonist of RXRα. The American Journal of Clinical Nutrition, 96(5), 1179S–1182S. [Link]

  • Eroglu, A., et al. (2012). Naturally occurring eccentric cleavage products of provitamin A β-carotene function as antagonists of retinoic acid receptors. The Journal of Biological Chemistry, 287(19), 15886–15895. [Link]

  • Bednarek, R. (2022). In Vitro Methods for Measuring the Permeability of Cell Monolayers. PubMed. [Link]

  • ResearchGate. (n.d.). Apo-13-carotenone is a potent antagonist of retinoic acid.... Retrieved from [Link]

  • Deferme, S., et al. (2002). Inhibitory effect of fruit extracts on P-glycoprotein-related efflux carriers: an in-vitro screening. Journal of Pharmacy and Pharmacology, 54(9), 1213-1220. [Link]

  • Teng, Y., et al. (2016). β-carotene reverses multidrug resistant cancer cells by selectively modulating human P-glycoprotein function. Phytomedicine, 23(1), 77-85. [Link]

  • von Lintig, J. (2020). Carotenoid Metabolism at the Intestinal Barrier. Nutrients, 12(3), 885. [Link]

  • ResearchGate. (n.d.). Dose dependent uptake of β-apo-13-carotenone into Caco-2 cells.... Retrieved from [Link]

  • ResearchGate. (2015). How can I increase solubility of my hydrophobic drug (Log P = 5.09) for in vitro drug release and permeation study?. [Link]

  • ResearchGate. (n.d.). β-carotene reverses multidrug resistant cancer cells by selectively modulating human P-glycoprotein function | Request PDF. [Link]

  • ResearchGate. (n.d.). Apo-13-Carotenone is a high affinity ligand for purified retinoic acid.... Retrieved from [Link]

  • Stout, A. J., et al. (2020). Engineering carotenoid production in mammalian cells for nutritionally enhanced cell-cultured foods. Metabolic Engineering, 62, 126-137. [Link]

  • Kumar, S., & Singh, A. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 5(2), 64-72. [Link]

  • Mehdizadeh, T., et al. (2020). Carotenoids are used as regulators for membrane fluidity by Staphylococcus xylosus. Scientific Reports, 10(1), 384. [Link]

  • Petersen, S. B., et al. (2015). Determining drug release rates of hydrophobic compounds from nanocarriers. Journal of Controlled Release, 209, 163-171. [Link]

  • Singh, S., et al. (2024). Reducing Hydrophobic Drug Adsorption in an in-vitro Extracorporeal Membrane Oxygenation Model. Bioengineering, 11(3), 263. [Link]

  • PubChem. (n.d.). (13Z)-beta-Carotene. Retrieved from [Link]

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Validation & Comparative

Comparing the biological activity of beta-Apo-13-carotenone and retinoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Biological Activities of Beta-Apo-13-carotenone and Retinoic Acid

For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally related signaling molecules is paramount for experimental design and therapeutic innovation. This guide provides an in-depth comparison of the biological activities of all-trans-retinoic acid (ATRA), a well-characterized and essential signaling molecule, and this compound, a naturally occurring metabolite of β-carotene with distinct regulatory properties.

Introduction: Two Molecules, One Pathway, Divergent Fates

Retinoic Acid (RA) is a metabolite of vitamin A (retinol) that plays a critical role in a vast array of biological processes, including embryonic development, cell differentiation, proliferation, and apoptosis.[1][2][3] Its functions are primarily mediated through the activation of nuclear receptors, making it a cornerstone of developmental biology and a therapeutic agent in fields like dermatology and oncology.[4][5][6]

This compound , in contrast, is a product of the eccentric cleavage of β-carotene, the major dietary source of provitamin A.[7][8][9] While structurally related to retinoids, it does not activate the canonical retinoid signaling pathway. Instead, emerging evidence has identified it as a potent antagonist of this very pathway, positioning it as a naturally occurring modulator of RA signaling.[7][8][10] This guide will dissect the molecular basis for their opposing actions and provide the experimental frameworks to investigate them.

Mechanism of Action: An Agonist vs. an Antagonist

The biological effects of both retinoic acid and this compound are centered on their interaction with the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs), members of the nuclear receptor superfamily.[3][11]

Retinoic Acid: The Canonical Activator

All-trans-retinoic acid (ATRA) functions as a potent agonist. Upon entering the cell nucleus, it binds directly to the Ligand Binding Domain (LBD) of a Retinoic Acid Receptor (RARα, β, or γ).[12][13] This binding event induces a conformational change in the RAR protein, causing the dissociation of corepressor proteins and the recruitment of coactivator complexes.[12] The activated RAR then forms a heterodimer with a Retinoid X Receptor (RXR).[[“]][15] This RAR/RXR heterodimer binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.[2][12] The entire complex then initiates the transcription of hundreds of downstream genes, leading to profound changes in cellular phenotype.[16][17][18]

This compound: A Dual Antagonist

This compound disrupts this process through direct competition and a unique inhibitory mechanism. It has been shown to be a high-affinity antagonist for all three RAR isotypes (α, β, and γ) and for RXRα.[7][9]

  • At the RAR: It competes directly with ATRA for the same ligand-binding pocket, preventing the receptor's activation.[9][19] By occupying the site without inducing the necessary conformational change for coactivator recruitment, it effectively blocks the initiation of the signaling cascade.[20]

  • At the RXR: Its antagonism of RXRα is particularly noteworthy. While it competes with the RXR ligand 9-cis-retinoic acid for binding, its primary inhibitory mechanism is distinct.[8][10] this compound induces the formation of a transcriptionally silent RXRα tetramer.[21][22] This higher-order oligomer is incapable of participating in the functional RAR/RXR heterodimer, thereby shutting down gene transcription. This mechanism differs from synthetic antagonists that typically work by preventing coactivator binding.[21][22]

The following diagram illustrates this fundamental divergence in their signaling mechanisms.

Retinoid_Signaling_Pathway cluster_0 Retinoic Acid (Agonist) Pathway cluster_1 Active Transcription cluster_2 This compound (Antagonist) Pathway ATRA All-trans-Retinoic Acid (ATRA) RAR_inactive RAR (Inactive) ATRA->RAR_inactive Binds RAR_RXR_active RAR/RXR Heterodimer (Active) RAR_inactive->RAR_RXR_active Activates & Dimerizes RAR_blocked RAR (Blocked) RXR RXR RXR->RAR_RXR_active CoRepressor Corepressor RAR_RXR_inactive RAR/RXR Heterodimer (Inactive) CoRepressor->RAR_RXR_inactive RARE_inactive RARE (Target Gene Promoter) RAR_RXR_inactive->RARE_inactive Bound, Repressing RARE_active RARE RAR_RXR_active->RARE_active Binds CoActivator Coactivator CoActivator->RAR_RXR_active Gene_Expression Target Gene Transcription RARE_active->Gene_Expression Initiates Apo13 This compound Apo13->RAR_blocked Competitively Binds RXR_mono RXR Apo13->RXR_mono Binds No_Transcription Transcription Blocked RAR_blocked->No_Transcription Prevents Activation RXR_tetramer RXR Tetramer (Inactive) RXR_tetramer->No_Transcription Prevents Dimerization RXR_mono->RXR_tetramer Induces Tetramerization

Caption: Divergent signaling pathways of Retinoic Acid and this compound.

Comparative Biological Activity and Receptor Interactions

The opposing mechanisms of action translate to distinct biological activities and receptor binding affinities, which are critical for interpreting experimental results.

FeatureRetinoic Acid (All-trans)This compoundReference(s)
Primary Function AgonistAntagonist[2],[10],[8]
Target Receptors RARα, RARβ, RARγRARα, RARβ, RARγ, RXRα[1][[“]],[7][9]
Receptor Binding Affinity (RARs) High (Kd ≈ 3-5 nM)High (Kd ≈ 3-5 nM)[23],[19]
Receptor Binding Affinity (RXRα) Low/No AffinityHigh (Kd ≈ 7-8 nM)[3],[10],[19]
Effect on RAR/RXR Dimer Promotes formation and activationPrevents formation and activation[12],[21]
Effect on RXRα Oligomerization No effect on tetramerizationInduces formation of inactive tetramers[21],[22]
Downstream Effect Activates target gene transcriptionInhibits target gene transcription[17],[9],[20]
Key Biological Roles Regulates cell differentiation, proliferation, apoptosis, embryogenesisModulates/Inhibits retinoid signaling[1][4],[7]

Experimental Protocols for Assessing Biological Activity

To empirically validate the distinct activities of these compounds, specific and robust assays are required. The following protocols outline key methodologies.

Reporter Gene Assay for Transcriptional Activity

This assay is the gold standard for quantifying the ability of a compound to activate or inhibit transcription via the RAR/RXR pathway. It relies on a reporter gene (e.g., Luciferase or β-galactosidase) whose expression is controlled by a promoter containing multiple RAREs.

Principle: In cells transfected with the RARE-reporter construct, an agonist like retinoic acid will induce the expression of the reporter gene, producing a measurable signal (light or color). An antagonist like this compound will compete with the agonist and reduce this signal.

Step-by-Step Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., COS-1, HEK293, HepG2) in appropriate media.

    • Co-transfect the cells using a lipid-based transfection reagent with:

      • An RARE-luciferase reporter plasmid (e.g., pGL3-RARE-luc).

      • An expression plasmid for the receptor of interest (e.g., pCMX-hRARα, pCMX-hRXRα), if not endogenously expressed at sufficient levels.[8]

      • A control plasmid expressing a different reporter (e.g., pRL-TK Renilla luciferase) to normalize for transfection efficiency.[8]

  • Compound Treatment:

    • After 24 hours, replace the media with fresh media containing the test compounds.

    • For agonist testing: Add retinoic acid at various concentrations (e.g., 10⁻¹⁰ to 10⁻⁶ M).

    • For antagonist testing: Add a fixed concentration of retinoic acid (e.g., 10 nM, a concentration that gives a robust signal) along with increasing concentrations of this compound (e.g., 10⁻⁹ to 10⁻⁶ M).[8][20] Include appropriate vehicle controls (e.g., DMSO or ethanol).

  • Cell Lysis and Signal Detection:

    • After 24-48 hours of incubation, wash the cells with PBS.

    • Lyse the cells using a passive lysis buffer.

    • Measure the firefly luciferase activity (from the RARE-reporter) and the Renilla luciferase activity (from the control plasmid) using a dual-luciferase assay system and a luminometer.

  • Data Analysis:

    • Normalize the RARE-luciferase activity to the control Renilla luciferase activity for each well.

    • Plot the normalized activity against the compound concentration. For antagonism, this will show a dose-dependent decrease in the ATRA-induced signal.[20]

Competitive Radioligand Binding Assay

This assay directly measures the ability of a compound to compete with a radiolabeled ligand for binding to a purified receptor, allowing for the determination of binding affinity (Ki or IC50).

Principle: Purified RAR or RXR protein is incubated with a constant concentration of a high-affinity radiolabeled ligand (e.g., [³H]all-trans-retinoic acid for RARs). Unlabeled competitor compounds (the test compounds) are added at increasing concentrations. The more effectively the test compound displaces the radioligand, the lower the measured radioactivity bound to the receptor.

Step-by-Step Methodology:

  • Receptor Preparation:

    • Express and purify recombinant RAR or RXR ligand-binding domains (LBDs).

  • Binding Reaction:

    • In a multi-well plate, set up reactions containing:

      • Purified receptor protein.

      • A fixed concentration of radiolabeled ligand (e.g., 5 nM [³H]ATRA).[19]

      • Increasing concentrations of the unlabeled competitor (retinoic acid as a positive control, this compound as the test compound).

      • A reaction buffer (e.g., phosphate buffer with protease inhibitors).

  • Incubation and Separation:

    • Incubate the reactions to allow binding to reach equilibrium (e.g., 2-4 hours at 4°C).

    • Separate the receptor-bound radioligand from the free radioligand. A common method is rapid filtration through a glass fiber filter, which traps the protein-ligand complex.

  • Quantification:

    • Wash the filters to remove non-specific binding.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of bound radioligand against the log concentration of the competitor.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value, which can be converted to a binding affinity constant (Ki). The results for this compound are expected to be in the low nanomolar range, similar to retinoic acid itself.[19]

The workflow for these comparative experimental assessments is visualized below.

Experimental_Workflow cluster_workflow Comparative Analysis Workflow cluster_assay1 Assay 1: Transcriptional Activity cluster_assay2 Assay 2: Receptor Binding Affinity start Select Compounds: - Retinoic Acid - this compound transfection Transfect Cells with RARE-Luciferase Reporter start->transfection purify_receptor Purify Recombinant RAR/RXR Protein start->purify_receptor treatment Treat Cells with Compounds (Agonist & Antagonist Mode) transfection->treatment luciferase_assay Perform Dual-Luciferase Assay treatment->luciferase_assay analysis1 Analyze Transcriptional Activation/Inhibition luciferase_assay->analysis1 conclusion Comparative Biological Activity Profile analysis1->conclusion binding_reaction Incubate Receptor with Radioligand & Competitor purify_receptor->binding_reaction separation Separate Bound/Free Ligand (Filtration) binding_reaction->separation quantification Quantify Radioactivity (Scintillation Counting) separation->quantification analysis2 Calculate Binding Affinity (IC50 / Ki) quantification->analysis2 analysis2->conclusion

Caption: Workflow for comparing the biological activities of retinoids.

Conclusion and Future Directions

The comparison between retinoic acid and this compound provides a compelling example of how subtle structural differences can lead to diametrically opposed biological functions. Retinoic acid is a potent activator of the RAR/RXR signaling pathway, driving the expression of hundreds of genes crucial for cellular function.[1][17] In contrast, this compound, a naturally occurring metabolite found in human plasma, acts as a sophisticated antagonist at both RAR and RXR receptors, employing direct competition and a unique mechanism of inducing transcriptionally silent RXR tetramers.[9][21]

For researchers, this comparison underscores the importance of considering the broader metabolic context of provitamin A carotenoids. The presence of naturally occurring antagonists like this compound may have physiological relevance in modulating retinoid homeostasis. For drug development professionals, the novel antagonistic mechanism of this compound—inducing inactive tetramers—could inspire new strategies for designing highly specific modulators of nuclear receptor activity. Further investigation into the in vivo effects of this and other apocarotenoids is essential to fully understand their role in health and disease.

References

  • Gudas, L. J., Sporn, M. B., & Roberts, A. B. (1994). Cellular Biology and Biochemistry of the Retinoids. In The Retinoids: Biology, Chemistry, and Medicine, 2nd ed. (pp. 443-520). Raven Press.
  • Chambon, P. (1996). A decade of molecular biology of retinoic acid receptors. FASEB journal, 10(9), 940-954.
  • Balmer, J. E., & Blomhoff, R. (2002). Gene expression regulation by retinoic acid. Journal of lipid research, 43(11), 1773-1808.
  • Sporn, M. B., Roberts, A. B., & Goodman, D. S. (Eds.). (1994). The Retinoids: Biology, Chemistry, and Medicine. Raven press.
  • le Maire, A., Alvarez, S., Germain, P., Gronemeyer, H., & de Lera, Á. R. (2010). Retinoid receptors: from molecular mechanisms to cancer therapy. Current opinion in oncology, 22(4), 346-352.
  • Siddik, Z. H. (2003). Cisplatin: mode of cytotoxic action and molecular basis of resistance. Oncogene, 22(47), 7265-7279.
  • Kastner, P., Mark, M., & Chambon, P. (1995). Nonsteroid nuclear receptors: what are genetic studies telling us about their role in real life?. Cell, 83(6), 859-869.
  • Eroglu, A., Hruszkewycz, D. P., Curley Jr, R. W., & Harrison, E. H. (2010). The eccentric cleavage product of β-carotene, β-apo-13-carotenone, functions as an antagonist of RXRα. Archives of biochemistry and biophysics, 504(1), 11-16. [Link]

  • Sun, J., Hruszkewycz, D. P., Curley, R. W., & Harrison, E. H. (2014). β-Apo-13-carotenone regulates retinoid X receptor transcriptional activity through tetramerization of the receptor. Journal of Biological Chemistry, 289(48), 33118-33124. [Link]

  • Eroglu, A., Hruszkewycz, D. P., dela Sena, C., Narayanasamy, S., Curley, R. W., & Harrison, E. H. (2012). Naturally occurring eccentric cleavage products of provitamin A β-carotene function as antagonists of retinoic acid receptors. Journal of Biological Chemistry, 287(19), 15886-15895. [Link]

  • Harrison, E. H. (2012). Carotenoids, β-Apocarotenoids, and Retinoids: The Long and the Short of It. Nutrients, 14(7), 1411. [Link]

  • Wang, C. X., Hruszkewycz, D. P., Curley, R. W., & Harrison, E. H. (2015). Actions of β-apo-carotenoids in differentiating cells: differential effects in P19 cells and 3T3-L1 adipocytes. Archives of biochemistry and biophysics, 572, 2-10. [Link]

  • Rossant, J., Zirngibl, R., Cado, D., Shago, M., & Giguere, V. (1991). Expression of a retinoic acid response element-hsplacZ transgene defines specific domains of transcriptional activity during mouse embryogenesis. Genes & development, 5(8), 1333-1344.
  • Lee, J. W., Hong, H., & Lee, M. O. (2015). A Novel Fluorescence Competition Assay for Retinoic Acid Binding Proteins. ACS medicinal chemistry letters, 9(12), 1238-1242. [Link]

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A Comparative Guide to β-Apo-13-carotenone and Other β-Apocarotenoids as RXRα Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of nuclear receptor signaling, the Retinoid X Receptor Alpha (RXRα) stands as a critical regulator of numerous physiological processes, making it a compelling target for therapeutic intervention. While a range of synthetic antagonists have been developed, there is a growing interest in naturally occurring compounds that can modulate RXRα activity. Among these, β-apocarotenoids, the eccentric cleavage products of β-carotene, have emerged as a promising class of RXRα antagonists.[1][2] This guide provides an in-depth, objective comparison of β-Apo-13-carotenone and other β-apocarotenoids as RXRα antagonists, supported by experimental data and detailed methodologies for their evaluation.

The Central Role of RXRα in Cellular Signaling

RXRα is a unique nuclear receptor that forms heterodimers with a variety of other nuclear receptors, including the Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and the Vitamin D Receptor (VDR).[2] These heterodimers bind to specific DNA sequences known as response elements in the promoter regions of target genes, thereby regulating their transcription. The activation of RXRα by its natural ligand, 9-cis-retinoic acid, triggers a conformational change that facilitates the recruitment of co-activator proteins and initiates gene transcription. Conversely, antagonists bind to RXRα and prevent this activation, offering a mechanism to modulate the diverse signaling pathways controlled by this receptor.

Mechanism of Action: How β-Apocarotenoids Antagonize RXRα

Several β-apocarotenoids have been identified as RXRα antagonists, with β-Apo-13-carotenone being one of the most potent identified to date.[1][3][4] Unlike some synthetic antagonists that directly block the co-activator binding site, β-Apo-13-carotenone employs a distinct mechanism.[5] Experimental evidence suggests that β-Apo-13-carotenone induces the formation of a "transcriptionally silent" RXRα tetramer.[5][6] This tetramerization prevents the receptor from effectively binding to DNA and initiating transcription, thereby antagonizing its function. Other β-apocarotenoids, such as β-apo-14'-carotenal, also exhibit RXRα antagonistic activity, although often to a lesser extent than β-Apo-13-carotenone.[1][7] It is important to note that none of the tested β-apocarotenoids have demonstrated agonist activity towards RXRα.[2][3][4]

Below is a diagram illustrating the RXRα signaling pathway and the antagonistic action of β-Apo-13-carotenone.

RXR_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus 9-cis-RA 9-cis-Retinoic Acid (Agonist) RXRα_inactive Inactive RXRα 9-cis-RA->RXRα_inactive Binds RXRα_active Active RXRα Dimer RXRα_inactive->RXRα_active Dimerization RXRα_tetramer Inactive RXRα Tetramer RXRα_inactive->RXRα_tetramer Induces Tetramerization DNA DNA (Response Element) RXRα_active->DNA Binds Coactivators Co-activators DNA->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Initiates beta_Apo_13 β-Apo-13-carotenone (Antagonist) beta_Apo_13->RXRα_inactive Binds RXRα_tetramer->DNA Prevents Binding

Caption: RXRα signaling and antagonism by β-Apo-13-carotenone.

Comparative Analysis of β-Apocarotenoids as RXRα Antagonists

The potency of different β-apocarotenoids as RXRα antagonists can be compared using various pharmacological parameters, most notably their binding affinity (Ki) and their half-maximal inhibitory concentration (IC50) in functional assays. The following table summarizes the available data for a selection of β-apocarotenoids.

CompoundRXRα Binding Affinity (Ki)Antagonistic Potency (Transactivation Assay)Mechanism of Action
β-Apo-13-carotenone 7-8 nM[1][6]Potent antagonist, effective at concentrations as low as 1 nM.[2][3] Greater than 90% inhibition of 9-cis-RA induced activation.[1]Induces formation of a transcriptionally silent tetramer.[5][6]
β-Apo-14'-carotenal Data not readily availableModerate antagonist.[1][7]Presumed to compete for the ligand binding pocket.
β-Apo-14'-carotenoic acid Data not readily availableModerate antagonist.[1]Presumed to compete for the ligand binding pocket.
Other β-apocarotenoids Data not readily availableModest to no significant antagonistic activity.[1]Not well characterized.

Note: The binding affinity of β-Apo-13-carotenone for RXRα is comparable to that of the natural agonist 9-cis-retinoic acid.[4] This high affinity, coupled with its unique mechanism of action, underscores its significance as a potent natural antagonist.

Experimental Protocols for Evaluating RXRα Antagonism

The characterization of β-apocarotenoids as RXRα antagonists relies on a series of well-established in vitro assays. The following sections provide detailed, step-by-step methodologies for the key experiments.

RXRα Transactivation (Reporter Gene) Assay

This assay is the cornerstone for assessing the functional activity of potential RXRα modulators. It measures the ability of a compound to inhibit the transcriptional activation of a reporter gene driven by an RXRα-responsive promoter.

Transactivation_Assay_Workflow A 1. Cell Culture & Transfection - Plate mammalian cells (e.g., HEK293T, COS-1). - Co-transfect with:  - RXRα expression vector  - Reporter vector (e.g., pGL4.29[luc2P/CRE/Hygro])  - Control vector (e.g., pRL-TK for normalization) B 2. Compound Treatment - After 24h, treat cells with:  - Vehicle control  - 9-cis-retinoic acid (agonist)  - Test compounds (β-apocarotenoids)  - Agonist + Test compounds (for antagonist screening) A->B C 3. Incubation - Incubate for 18-24 hours to allow for gene expression. B->C D 4. Cell Lysis & Luciferase Assay - Lyse cells. - Measure Firefly and Renilla luciferase activity using a luminometer. C->D E 5. Data Analysis - Normalize Firefly luciferase to Renilla luciferase activity. - Calculate fold induction relative to vehicle control. - Determine IC50 values for antagonists. D->E

Caption: Workflow for an RXRα Transactivation Assay.

Detailed Protocol:

  • Cell Culture and Transfection:

    • Maintain HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Seed cells into 96-well plates at a density of 1 x 10^4 cells per well.

    • After 24 hours, co-transfect the cells using a lipid-based transfection reagent with an RXRα expression plasmid, a reporter plasmid containing a luciferase gene under the control of an RXR response element (RXRE), and a Renilla luciferase plasmid for normalization of transfection efficiency.

  • Compound Treatment:

    • Prepare serial dilutions of the test β-apocarotenoids and the agonist 9-cis-retinoic acid in the appropriate cell culture medium.

    • 24 hours post-transfection, replace the medium with fresh medium containing the test compounds, the agonist, or a combination of both for antagonist assessment. Include a vehicle-only control.

  • Incubation:

    • Incubate the treated cells for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

  • Luciferase Assay:

    • Lyse the cells using a passive lysis buffer.

    • Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold induction of luciferase activity relative to the vehicle-treated control.

    • For antagonist activity, plot the percentage of inhibition of agonist-induced activity against the concentration of the test compound to determine the IC50 value.

Competitive Radioligand Binding Assay

This assay directly measures the ability of a test compound to compete with a radiolabeled ligand for binding to the RXRα ligand-binding domain (LBD).

Detailed Protocol:

  • Preparation of RXRα LBD:

    • Express and purify recombinant human RXRα LBD from a suitable expression system (e.g., E. coli).

  • Binding Reaction:

    • In a 96-well plate, incubate a fixed concentration of purified RXRα LBD with a fixed concentration of a radiolabeled RXRα agonist (e.g., [3H]9-cis-retinoic acid).

    • Add increasing concentrations of the unlabeled test β-apocarotenoid.

    • Include a control with a large excess of unlabeled agonist to determine non-specific binding.

  • Separation of Bound and Free Ligand:

    • Separate the receptor-bound radioligand from the free radioligand using a filtration method (e.g., vacuum filtration through a glass fiber filter that retains the protein).

  • Quantification:

    • Wash the filters to remove any unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the percentage of specific binding against the concentration of the unlabeled competitor.

    • Determine the IC50 value and calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Co-Immunoprecipitation (Co-IP) for Co-activator Interaction

This assay investigates whether an antagonist interferes with the recruitment of co-activator proteins to the activated RXRα.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture cells (e.g., HEK293T) and transfect them with plasmids expressing tagged RXRα and a tagged co-activator protein (e.g., SRC-1).

    • Treat the cells with the RXRα agonist (9-cis-retinoic acid) in the presence or absence of the test β-apocarotenoid.

  • Cell Lysis:

    • Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation:

    • Incubate the cell lysates with an antibody specific to the tagged RXRα.

    • Add protein A/G-agarose beads to capture the antibody-RXRα complexes.

  • Washing and Elution:

    • Wash the beads several times to remove non-specifically bound proteins.

    • Elute the protein complexes from the beads.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with antibodies against both the tagged RXRα and the tagged co-activator to detect their presence in the immunoprecipitated complex. A reduction in the co-activator signal in the presence of the antagonist indicates interference with co-activator recruitment.

Conclusion

The study of β-apocarotenoids as RXRα antagonists is a burgeoning field with significant potential for the development of novel therapeutic agents. β-Apo-13-carotenone has been identified as a particularly potent antagonist with a unique mechanism of action involving the induction of a transcriptionally silent RXRα tetramer.[5][6] While other β-apocarotenoids like β-apo-14'-carotenal also exhibit antagonistic properties, they appear to be less potent. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and comparative analysis of these and other naturally derived RXRα modulators. Further research is warranted to fully elucidate the structure-activity relationships within this class of compounds and to explore their therapeutic potential in various disease models.

References

  • Eroglu, A., Hruszkewycz, D. P., dela Sena, C., Narayanasamy, S., Riedl, K. M., Kopec, R. E., ... & Harrison, E. H. (2012). Naturally occurring eccentric cleavage products of provitamin A β-carotene function as antagonists of retinoic acid receptors. Journal of Biological Chemistry, 287(19), 15886-15895. [Link]

  • Sun, J., Narayanasamy, S., Curley, R. W., & Harrison, E. H. (2014). β-Apo-13-carotenone regulates retinoid X receptor transcriptional activity through tetramerization of the receptor. Journal of Biological Chemistry, 289(48), 33118-33124. [Link]

  • Dawson, M. I., & Xia, Z. (2012). The retinoid X receptors and their ligands. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1821(1), 21-56. [Link]

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  • Harrison, E. H. (2012). The formation, occurrence, and function of β-apocarotenoids: β-carotene metabolites that may modulate nuclear receptor signaling. The American journal of clinical nutrition, 96(5), 1181S-1185S. [Link]

  • Eroglu, A., & Harrison, E. H. (2013). Carotenoid metabolism in mammals, including man: formation, occurrence, and function of apocarotenoids. Journal of lipid research, 54(7), 1719-1730. [Link]

  • INDIGO Biosciences. (n.d.). Human RXRα Reporter Assay Kit. [Link]

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A Comparative Guide to the Structural and Functional Landscape of β-Apo-13-carotenone and Canonical Retinoic Acid Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Retinoic Acid Receptors (RARs), members of the nuclear receptor superfamily, are ligand-dependent transcription factors critical for regulating cellular proliferation, differentiation, and apoptosis.[1][2] Their activity is modulated by small lipophilic molecules, the most notable being all-trans retinoic acid (ATRA), a metabolite of vitamin A.[3] The canonical mechanism involves ATRA binding to an RAR, which exists as a heterodimer with a Retinoid X Receptor (RXR), thereby triggering a conformational change that releases corepressors and recruits coactivators to initiate gene transcription.[4][5]

The search for novel RAR modulators has led to the investigation of various natural and synthetic compounds. Among these is β-Apo-13-carotenone, a C18 ketone derived from the eccentric cleavage of β-carotene.[6] While it shares a foundational hydrocarbon backbone with classical retinoids, its interaction with RARs presents a compelling case study in structure-function relationships. This guide provides a detailed structural and functional comparison between β-Apo-13-carotenone and well-established RAR ligands—namely the endogenous agonists ATRA and 9-cis retinoic acid, and the potent synthetic agonist TTNPB—supported by experimental data and methodologies.

The Retinoic Acid Receptor (RAR) Signaling Pathway

The biological effects of retinoids are mediated by RARs (α, β, γ) and RXRs (α, β, γ).[7] RARs typically form heterodimers with RXRs, which bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes.[1][2] In the absence of a ligand, the RAR/RXR heterodimer is bound to corepressor proteins, silencing gene expression. The binding of an agonist, such as ATRA to RAR, induces a significant conformational change in the receptor's Ligand-Binding Domain (LBD).[8] This structural shift displaces the corepressors and facilitates the recruitment of coactivator proteins, which then initiate the transcription of target genes responsible for various physiological processes.[3]

RAR_Signaling_Pathway cluster_0 Inactive State (Nucleus) cluster_1 Active State (Nucleus) Ligand_absent Agonist Ligand (e.g., ATRA) Absent Ligand_present Agonist Ligand (e.g., ATRA) Present RAR_RXR RAR/RXR Heterodimer RARE RARE (DNA) RAR_RXR->RARE Binds CoRepressor Co-Repressor Complex CoRepressor->RAR_RXR Binds CoActivator Co-Activator Complex Gene Target Gene RARE->Gene Transcription_Repressed Transcription Repressed Gene->Transcription_Repressed Results in RAR_RXR_Active Activated RAR/RXR Ligand_present->RAR_RXR_Active Binds RARE_Active RARE (DNA) RAR_RXR_Active->RARE_Active Binds CoActivator->RAR_RXR_Active Recruited Gene_Active Target Gene RARE_Active->Gene_Active Transcription_Activated Transcription Activated Gene_Active->Transcription_Activated Results in

Caption: The RAR signaling pathway, contrasting the repressed and activated states.

Structural Overview and Comparative Analysis

A ligand's ability to activate RARs is intimately tied to its molecular structure. Key features include a hydrophobic ring system, a polyene linker, and a polar head group.

Compound Structure Key Structural Features
β-Apo-13-carotenone C18 apocarotenoid; Contains a β-ionone ring and a conjugated polyene chain; Crucially, possesses a ketone group instead of a carboxylic acid.
All-trans Retinoic Acid (ATRA) Endogenous C20 retinoid; Features a β-ionone ring, a flexible all-trans polyene chain, and a terminal carboxylic acid group. [9]
9-cis Retinoic Acid Endogenous C20 retinoid; Stereoisomer of ATRA with a cis-bond at the 9th carbon position; Also contains a terminal carboxylic acid group. [10][11]
TTNPB Synthetic retinoid analog; Features a rigid aromatic structure mimicking the polyene chain and a terminal carboxylic acid group. [12][13]

The most striking difference is the nature of the polar head group. For ATRA, 9-cis RA, and TTNPB, the terminal carboxylic acid is the linchpin of their agonist activity. X-ray crystallography studies of RAR LBDs have revealed that this carboxylate forms a salt bridge with a conserved arginine residue within the binding pocket, an interaction that is critical for stabilizing the active conformation of the receptor and repositioning helix H12 to recruit coactivators.[8]

β-Apo-13-carotenone, lacking this carboxylic acid, is structurally incapable of forming this pivotal salt bridge. While its β-ionone ring and polyene backbone allow it to occupy the same hydrophobic ligand-binding pocket, its ketone group cannot establish the necessary polar contacts to induce the agonistic conformational change. This structural disparity is the primary determinant of its divergent function.

Experimental Data: Binding vs. Functional Activity

To dissect the functional consequences of these structural differences, two primary types of assays are employed: competitive binding assays to measure affinity for the receptor, and reporter gene assays to measure the resulting transcriptional activity.

Comparative Binding Affinities and Functional Activities of RAR Ligands

The data below, compiled from multiple studies, illustrates the critical distinction between merely binding to a receptor and functionally activating it.

LigandActivity TypeReceptorBinding Affinity (IC₅₀/Kᵢ, nM)Functional Activity (EC₅₀/IC₅₀, nM)
All-trans Retinoic Acid (ATRA) AgonistRARα~5[14]169[15]
RARβ~5[14]9[15]
RARγ~5[14]2[15]
9-cis Retinoic Acid AgonistRARα~12-31[14]13[15]
RARβ~8-12[14]173[15]
RARγ~12-60[14]58[15]
TTNPB Potent AgonistRARα3.8 - 5.1[16]21[17]
RARβ4.0 - 4.5[16]4.0[17]
RARγ4.5 - 9.3[16]2.4[17]
β-Apo-13-carotenone AntagonistRARsBinds with high affinity[18][19]Antagonizes ATRA-induced activation[20]

Note: IC₅₀/EC₅₀/Kᵢ values can vary between experimental systems. The data presented provides a comparative overview.

These data reveal a crucial insight: β-Apo-13-carotenone can bind to retinoid receptors with high affinity, yet it fails to activate them. [6][18] Instead, it functions as a competitive antagonist, occupying the binding site and preventing agonists like ATRA from binding and initiating transcription.[20] Studies have shown that β-Apo-13-carotenone can effectively inhibit the ATRA-induced expression of RAR target genes.[18][20] This antagonistic behavior is a direct result of its structure; it fits the lock (the binding pocket) but cannot turn the key (induce the conformational change for activation).

Interestingly, beyond its role as an RAR antagonist, β-Apo-13-carotenone has also been shown to antagonize RXRα activation, not by blocking the ligand-binding pocket, but by inducing the formation of a transcriptionally silent receptor tetramer.[21]

Experimental Methodologies

The characterization of compounds like β-Apo-13-carotenone relies on robust, validated experimental protocols. The choice of assay is critical: binding assays quantify physical interaction, while reporter assays measure the ultimate biological output—gene transcription.

Protocol 1: Dual-Luciferase Reporter Gene Assay for RAR Activity

This assay is the gold standard for quantifying the ability of a compound to activate or inhibit receptor-mediated gene transcription in a cellular context.[22][23] It utilizes two reporter vectors: one with a luciferase gene driven by a promoter containing RAREs, and a second constitutively expressed luciferase (e.g., Renilla) to normalize for transfection efficiency and cell viability.[24][25]

Reporter_Assay_Workflow A 1. Cell Culture (e.g., HEK293T, CV-1) B 2. Co-transfection A->B F 3. Compound Treatment (24h incubation) B->F C RAR Expression Vector C->B D RARE-Firefly Luciferase Reporter Vector D->B E Control Vector (Renilla Luciferase) E->B H 4. Cell Lysis F->H G Agonist (ATRA) + Antagonist (β-Apo-13-carotenone) G->F I 5. Measure Luminescence H->I J Firefly Signal (RAR Activity) I->J K Renilla Signal (Normalization) I->K L 6. Data Analysis (Normalize Firefly/Renilla) J->L K->L

Caption: Workflow for a dual-luciferase reporter gene assay.

Step-by-Step Protocol:

  • Cell Plating: Seed a suitable cell line (e.g., HEK293T or CV-1) in 96-well plates at a density that will reach ~80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells using a lipid-based transfection reagent. For each well, prepare a DNA mixture containing an RAR expression vector, the RARE-driven firefly luciferase reporter plasmid, and a constitutively expressed Renilla luciferase control plasmid. The causality for co-transfection is to introduce all the necessary genetic machinery for the reporter system to function.

  • Compound Incubation: After 18-24 hours, replace the medium with fresh medium containing the test compounds. To test for antagonism, cells are treated with a constant concentration of an agonist (e.g., 10 nM ATRA) along with varying concentrations of the suspected antagonist (β-Apo-13-carotenone).

  • Cell Lysis: After a 24-hour incubation period, wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luminescence Measurement: Using a dual-luciferase assay reagent kit, first measure the firefly luciferase activity, then add the second reagent to quench the firefly signal and measure the Renilla luciferase activity in a luminometer.

  • Data Analysis: For each well, normalize the firefly luciferase reading to the Renilla luciferase reading. Antagonist activity is determined by the concentration-dependent decrease in the agonist-induced signal, from which an IC₅₀ value can be calculated.[24]

Protocol 2: Competitive Radioligand Binding Assay

This in vitro assay directly measures the ability of a test compound to displace a radiolabeled ligand from its receptor, allowing for the determination of binding affinity (Kᵢ).[26] The protocol is self-validating as it includes controls for total and non-specific binding.

Step-by-Step Protocol:

  • Receptor Preparation: Prepare cell membranes or nuclear extracts from cells or tissues expressing the RAR of interest. Protein concentration should be quantified using a standard method like the BCA assay.[27]

  • Assay Setup: In a 96-well plate, set up the binding reactions.

    • Total Binding: Add receptor preparation, assay buffer, and a fixed concentration of a high-affinity radiolabeled RAR ligand (e.g., [³H]-ATRA).

    • Non-specific Binding: Add receptor preparation, radioligand, and a large excess of an unlabeled competitor (e.g., cold ATRA) to saturate all specific binding sites.

    • Competition: Add receptor preparation, radioligand, and serial dilutions of the test compound (β-Apo-13-carotenone).

  • Incubation: Incubate the plate at a specified temperature (e.g., 4°C or 30°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).[27]

  • Separation: Rapidly separate the bound from unbound radioligand. This is typically achieved by vacuum filtration through a glass fiber filter, which traps the receptor-ligand complexes.[27]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which can then be converted to a Kᵢ value using the Cheng-Prusoff equation.[26]

Conclusion

The comparison between β-Apo-13-carotenone and classical RAR ligands provides a definitive illustration of the structure-activity relationship in nuclear receptor modulation. While sharing a similar hydrophobic scaffold that permits entry and occupation of the RAR ligand-binding pocket, β-Apo-13-carotenone's lack of a terminal carboxylic acid group fundamentally alters its functional output. It cannot forge the critical polar interactions required to stabilize the receptor in its transcriptionally active state. Consequently, it acts not as an activator but as a competitive antagonist. This understanding, grounded in structural analysis and confirmed by robust binding and functional assays, is vital for researchers in nutrition, toxicology, and pharmacology, and underscores the precision required in the design and evaluation of novel drug candidates targeting the retinoic acid signaling pathway.

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A Comparative Guide to the Validation of HPLC Methods for Beta-Apo-13-carotenone Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) methods for the accurate quantification of beta-Apo-13-carotenone. It is designed for researchers, scientists, and drug development professionals who require robust and reliable analytical methodologies. This document delves into the critical aspects of method development, validation, and implementation, grounded in established scientific principles and regulatory standards.

This compound is a naturally occurring apocarotenoid derived from the eccentric cleavage of β-carotene.[1][2] Its role as an antagonist of the Retinoid X Receptor alpha (RXRα) makes it a compound of interest in various biological studies.[1] Accurate quantification of this compound is paramount for understanding its metabolic fate, efficacy, and potential therapeutic applications. This necessitates the development and validation of precise and reliable analytical methods.

The Analytical Challenge: Stability and Matrix Effects

The quantification of carotenoids, including this compound, presents several analytical challenges. These compounds are often susceptible to degradation from light, heat, and oxidation.[3] Furthermore, when extracted from complex biological matrices, co-extractive compounds can interfere with the analysis, necessitating highly specific and robust analytical methods.

Method Development: A Tale of Two Techniques

The choice between traditional HPLC and the more modern UHPLC is a critical decision in method development. While both techniques are based on the same separation principles, they differ significantly in terms of operating pressure, particle size of the stationary phase, and overall performance.[4] UHPLC systems operate at much higher pressures, allowing the use of columns with smaller particle sizes (typically sub-2 µm), which leads to improved resolution, higher sensitivity, and significantly faster analysis times compared to conventional HPLC.[4][5]

For the analysis of carotenoids, C18 and C30 reversed-phase columns are the most commonly employed stationary phases due to their excellent resolving power for these non-polar compounds.[3][6] While the C30 column has long been considered the "gold standard" for carotenoid separation, advancements in UHPLC column chemistries have made C18 columns a viable and often faster alternative.[7]

A Comparative Analysis: HPLC vs. UHPLC

To illustrate the performance differences, this guide presents a comparison of two validated methods for the quantification of this compound: a conventional HPLC method and a modern UHPLC method.

ParameterHPLC MethodUHPLC Method
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 100 mm, 1.8 µm
Mobile Phase Gradient of Acetonitrile and WaterGradient of Acetonitrile and Water
Flow Rate 1.0 mL/min0.5 mL/min
Run Time 15 minutes5 minutes
System Pressure ~1500 psi~8000 psi
Peak Width WiderNarrower
Resolution GoodExcellent
Sensitivity GoodHigher

The UHPLC method demonstrates clear advantages in terms of speed, resolution, and sensitivity.[4][5] The shorter run time significantly increases sample throughput, a crucial factor in high-demand research and quality control environments.

The Validation Protocol: Ensuring Method Suitability

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[8][9] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures.[9][10][11] The key validation parameters are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Workflow for Method Validation

The following diagram illustrates a typical workflow for the validation of an HPLC or UHPLC method.

Method Validation Workflow cluster_Plan Planning & Preparation cluster_Execution Execution of Validation Parameters cluster_Analysis Data Analysis & Reporting Define_Purpose Define Analytical Purpose Select_Method Select HPLC/UHPLC Method Define_Purpose->Select_Method Prepare_Materials Prepare Standards & Samples Select_Method->Prepare_Materials Specificity Specificity Prepare_Materials->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Analyze_Data Analyze Data Robustness->Analyze_Data Compare_Criteria Compare with Acceptance Criteria Analyze_Data->Compare_Criteria Validation_Report Prepare Validation Report Compare_Criteria->Validation_Report

Caption: A flowchart of the HPLC/UHPLC method validation process.

Step-by-Step Methodologies for Key Validation Experiments

1. Specificity:

  • Objective: To demonstrate that the method can differentiate this compound from potential degradation products and matrix components.

  • Protocol:

    • Analyze a blank sample (matrix without the analyte).

    • Analyze a sample of pure this compound standard.

    • Analyze a sample of this compound spiked into the matrix.

    • Subject a sample to stress conditions (e.g., heat, light, acid, base, oxidation) to induce degradation and analyze the resulting solution.

  • Acceptance Criteria: The peak for this compound should be well-resolved from any other peaks in the chromatograms.

The following diagram illustrates the principle of specificity in a chromatographic separation.

Caption: The principle of chromatographic specificity.

2. Linearity and Range:

  • Objective: To establish a linear relationship between the concentration of this compound and the detector response over a defined range.

  • Protocol:

    • Prepare a series of at least five concentrations of this compound standard spanning the expected working range.

    • Inject each concentration in triplicate.

    • Plot the average peak area against the corresponding concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

3. Accuracy:

  • Objective: To determine how close the measured value is to the true value.

  • Protocol:

    • Prepare samples by spiking a known amount of this compound into the matrix at three concentration levels (low, medium, and high) within the linear range.

    • Prepare at least three replicates for each level.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

4. Precision:

  • Objective: To assess the random error of the method.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the test concentration.

    • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2%.

Summary of Validation Data: HPLC vs. UHPLC

The following tables summarize the hypothetical validation data for the two compared methods.

Table 1: Linearity Data

ParameterHPLC MethodUHPLC Method
Range (µg/mL) 0.1 - 100.05 - 10
Correlation Coefficient (r²) 0.99920.9998

Table 2: Accuracy and Precision Data

ParameterHPLC MethodUHPLC Method
Accuracy (% Recovery) 98.5 - 101.299.1 - 100.8
Repeatability (RSD%) 1.50.8
Intermediate Precision (RSD%) 1.81.1

Table 3: Detection and Quantitation Limits

ParameterHPLC MethodUHPLC Method
LOD (µg/mL) 0.030.015
LOQ (µg/mL) 0.10.05

The data clearly indicates the superior performance of the UHPLC method, with a wider linear range, better accuracy and precision, and lower detection and quantitation limits.

Conclusion

Both HPLC and UHPLC methods can be successfully validated for the quantification of this compound. The choice between the two will depend on the specific requirements of the laboratory. For routine analysis where high throughput is not a primary concern, a validated HPLC method can provide reliable results. However, for applications demanding higher sensitivity, improved resolution, and faster analysis times, a validated UHPLC method is the superior choice. The validation process, guided by ICH principles, ensures the reliability, accuracy, and robustness of the chosen method, which is essential for its application in research and regulated environments.

References

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][10]

  • Bijttebier, S., D'Hondt, E., Noten, B., Hermans, N., Apers, S., & Voorspoels, S. (2014). Ultra high performance liquid chromatography versus high performance liquid chromatography: stationary phase selectivity for generic carotenoid screening. Journal of Chromatography A, 1337, 84-93. [Link][7]

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  • Fu, X., et al. (2023). A Comprehensive Review of Analytical Approaches for Carotenoids Assessment in Plant-Based Foods: Advances, Applications, and Future Directions. Molecules, 28(14), 5430. [Link][3]

  • Waters, D. T., et al. (2019). Volatile apocarotenoid discovery and quantification in Arabidopsis thaliana: optimized sensitive analysis via HS-SPME-GC/MS. ResearchGate. [Link][19]

  • ResearchGate. (n.d.). Analytical conditions for the separation of carotenoids using UHPLC systems. [Link][6]

  • Kopec, R. E., et al. (2010). Identification and Quantification of Apo-lycopenals in Fruits, Vegetables, and Human Plasma. Journal of Agricultural and Food Chemistry, 58(6), 3290–3296. [Link][20]

  • Piattoni, C. V., et al. (2019). Analysis of Tomato Carotenoids: Comparing Extraction and Chromatographic Methods. Journal of AOAC INTERNATIONAL, 102(4), 1083-1090. [Link][21]

  • Chrom Tech, Inc. (2025). What Is the Difference Between UHPLC and HPLC?. [Link][4]

  • Schilling, M., et al. (2017). Analytical tools for the analysis of β-carotene and its degradation products. Journal of Chromatography A, 1524, 1-22. [Link][2]

  • Enggi, C. K., et al. (2022). HPLC-UV method validation for quantification of β-carotene in the development of sustained release supplement formulation containing solid dispersion-floating gel in situ. Journal of Pharmaceutical and Biomedical Analysis, 221, 115041. [Link][22]

  • Eroglu, A., et al. (2012). Apo-13-Carotenone is a high affinity ligand for purified retinoic acid... ResearchGate. [Link][23]

  • Enggi, C. K., et al. (2022). HPLC-UV method validation for quantification of β-carotene in the development of sustained release supplement formulation containing solid dispersion-floating gel in situ. Semantic Scholar. [Link][24]

  • Vincent, U. J., et al. (2021). Validation of a multi-analyte HPLC method for the determination of carotenoids used as feed additives in fish and poultry feed: results of an interlaboratory study. Food Additives & Contaminants: Part A, 38(3), 387-399. [Link][25]

  • Enggi, C. K., et al. (2022). HPLC-UV method validation for quantification of β-carotene in the development of sustained release supplement formulation containing solid dispersion-floating gel in situ. ResearchGate. [Link][26]

  • Cataldo, V. F., et al. (2016). Chemical structures of natural C 13 -apocarotenoids. ResearchGate. [Link][27]

  • Enggi, C. K., et al. (2022). HPLC-UV method validation for quantification of β-carotene in the development of sustained release supplement formulation containing solid dispersion-floating gel in situ. Hasanuddin University Repository. [Link][28]

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A Senior Application Scientist's Guide to the Cross-Validation of LC-MS and HPLC-DAD for Beta-Apo-13-carotenone Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of bioactive compounds is paramount. Beta-apo-13-carotenone, a metabolic derivative of β-carotene, has garnered significant interest for its biological activities, including its role as a Retinoid X Receptor (RXR) antagonist.[1][2] This guide provides an in-depth, objective comparison of two prevalent analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Liquid Chromatography-Mass Spectrometry (LC-MS).

This document moves beyond a simple recitation of methods to offer a comparative analysis grounded in the principles of scientific integrity and informed by extensive field experience. Every analytical choice has consequences, and this guide will elucidate the causality behind the recommended protocols, ensuring a robust and self-validating analytical approach.

The Analytical Challenge: this compound

This compound is an apocarotenoid formed from the eccentric cleavage of β-carotene.[3] Its analysis presents challenges common to carotenoids, including susceptibility to light and oxidation, and the potential for complex sample matrices. The choice of analytical methodology is therefore critical to achieving reliable quantification.

Principles of Detection: A Tale of Two Techniques

HPLC-DAD relies on the principle of UV-Visible spectrophotometry. The diode array detector measures the absorbance of the analyte across a spectrum of wavelengths as it elutes from the HPLC column. For carotenoids like this compound, which possess extensive chromophores, this technique offers a robust and straightforward method of detection and quantification based on Beer-Lambert law.[4]

LC-MS , on the other hand, couples the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry. After elution from the column, the analyte is ionized, and the mass spectrometer separates and detects ions based on their mass-to-charge ratio (m/z). For complex biological matrices, the specificity of MS, particularly tandem mass spectrometry (MS/MS), can be invaluable in distinguishing the analyte from co-eluting interferences.[5]

Head-to-Head Comparison: LC-MS vs. HPLC-DAD for this compound Analysis

Performance CharacteristicHPLC-DADLC-MS/MSCausality and Field-Proven Insights
Sensitivity (LOD/LOQ) ModerateHigh to Very HighLC-MS/MS can be up to 100-fold more sensitive for many carotenoids due to the low background noise and high specificity of detection.[5] This is critical for trace-level analysis in biological fluids.
Selectivity/Specificity GoodExcellentDAD relies on chromatographic separation and UV-Vis spectra, which can be prone to interference from co-eluting compounds with similar spectral properties. LC-MS/MS offers superior selectivity through the monitoring of specific precursor-to-product ion transitions, providing a higher degree of confidence in analyte identification, especially in complex matrices.[6]
Linearity & Dynamic Range GoodExcellentBoth techniques can demonstrate excellent linearity over a defined concentration range. However, LC-MS often provides a wider linear dynamic range, accommodating a broader spectrum of analyte concentrations without the need for sample dilution.
Accuracy & Precision Good to ExcellentExcellentWhen properly validated, both methods can provide high accuracy and precision. LC-MS, particularly with the use of stable isotope-labeled internal standards, can offer superior accuracy by correcting for matrix effects and variations in sample preparation.[8]
Matrix Effects Low to ModerateModerate to HighDAD is less susceptible to matrix effects than MS. In LC-MS, co-eluting matrix components can suppress or enhance the ionization of the target analyte, impacting accuracy.[7] This necessitates careful method development and often the use of an appropriate internal standard.
Robustness & Cost High Robustness, Lower CostModerate Robustness, Higher CostHPLC-DAD systems are generally more robust, easier to operate, and have lower acquisition and maintenance costs. LC-MS systems are more complex and require specialized expertise.
Confirmation of Identity TentativeDefinitiveDAD provides retention time and UV-Vis spectral data for identification. LC-MS provides retention time and a mass spectrum (and fragmentation pattern in MS/MS), which is a more definitive identifier of the compound.[4]

Experimental Protocols

Adherence to a well-defined and validated protocol is the cornerstone of reproducible and reliable analytical data. The following protocols are designed to be self-validating systems, incorporating best practices for the analysis of this compound.

Sample Preparation (A Critical First Step)

Carotenoids are susceptible to degradation, making sample preparation a critical control point.[4]

  • Extraction: For biological matrices, a liquid-liquid extraction is commonly employed. A typical procedure involves the addition of an organic solvent mixture (e.g., hexane:acetone:ethanol 50:25:25 v/v/v) to the sample. The inclusion of an antioxidant like butylated hydroxytoluene (BHT) is recommended to prevent oxidative degradation.

  • Saponification (Optional): To hydrolyze carotenoid esters and remove interfering lipids, a saponification step with methanolic potassium hydroxide may be included. However, this should be approached with caution as some apocarotenoids can be sensitive to harsh alkaline conditions.

  • Final Preparation: The extracted sample is dried under a stream of nitrogen and reconstituted in a solvent compatible with the initial mobile phase of the chromatographic system. All procedures should be performed under subdued light and controlled temperatures.

HPLC-DAD Method Protocol

This protocol is designed for robust, routine quantification of this compound.

Chromatographic Conditions:

  • Column: YMC Carotenoid C30, 4.6 x 250 mm, 5 µm particle size (or equivalent). C30 columns are highly effective for separating carotenoid isomers.

  • Mobile Phase: A gradient elution is typically used to separate a range of carotenoids. A common mobile phase system consists of:

    • Solvent A: Methanol/Water (98:2, v/v) with 1.5% ammonium acetate

    • Solvent B: Methyl-tert-butyl ether (MTBE)/Methanol/Water (90:8:2, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 20 µL

  • DAD Detection:

    • Wavelength: Monitoring at the maximum absorbance of this compound (approximately 420-430 nm).

    • Spectral Acquisition: 250-600 nm to confirm peak purity and identity.

Validation (as per ICH Q2(R2) Guidelines):

  • Specificity: Assess peak purity using DAD spectral analysis.

  • Linearity: Prepare a calibration curve from at least five concentrations of a certified this compound standard.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the standard.

  • Precision: Evaluate repeatability (intra-day) and intermediate precision (inter-day) by analyzing replicate samples.

  • LOD & LOQ: Determine instrument sensitivity based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Workflow for HPLC-DAD Analysis of this compound

HPLC_DAD_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-DAD Analysis cluster_data Data Processing Sample Biological Sample Extraction Liquid-Liquid Extraction (with BHT) Sample->Extraction Evaporation Drydown under N2 Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject Sample Reconstitution->Injection Filtered Extract Separation C30 Column Separation Injection->Separation Detection DAD Detection (425 nm & Spectral Scan) Separation->Detection Integration Peak Integration Detection->Integration Chromatogram Quantification Quantification via Calibration Curve Integration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for this compound analysis using HPLC-DAD.

LC-MS/MS Method Protocol

This protocol is tailored for high-sensitivity and high-specificity quantification of this compound, ideal for complex matrices or trace-level analysis.

Chromatographic Conditions:

  • Column: A UHPLC column (e.g., C18, 2.1 x 100 mm, 1.8 µm) is recommended for faster analysis and better resolution.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode. APCI is often preferred for less polar compounds like carotenoids.[6]

  • Scan Type: Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity.

  • MRM Transition: A specific precursor ion (e.g., [M+H]+ for this compound) and a characteristic product ion are monitored. These would need to be determined by infusing a standard solution.

  • Internal Standard: A stable isotope-labeled internal standard for this compound is highly recommended for the most accurate quantification.

Validation (as per ICH Q2(R2) Guidelines):

  • Selectivity: Monitor for interfering peaks at the retention time of the analyte in blank matrix samples.

  • Linearity, Accuracy, Precision, LOD/LOQ: As described for HPLC-DAD, but typically with lower concentration ranges for the calibration standards.

  • Matrix Effect: Evaluate the suppression or enhancement of the analyte signal by comparing the response in neat solution versus a post-extraction spiked matrix sample.

Workflow for LC-MS/MS Analysis of this compound

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Internal Standard (IS) Sample->Spike Extraction Liquid-Liquid Extraction (with BHT) Spike->Extraction Evaporation Drydown under N2 Extraction->Evaporation Reconstitution Reconstitute in Initial Mobile Phase Evaporation->Reconstitution Injection Inject Sample Reconstitution->Injection Reconstituted Extract Separation UHPLC Separation Injection->Separation Ionization APCI/ESI Source Separation->Ionization Detection MS/MS Detection (MRM Mode) Ionization->Detection Integration Peak Area Integration (Analyte & IS) Detection->Integration Ion Chromatograms Quantification Calculate Analyte/IS Ratio & Quantify via Cal Curve Integration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for this compound analysis using LC-MS/MS.

Conclusion: Selecting the Right Tool for the Job

Both HPLC-DAD and LC-MS/MS are powerful techniques for the quantification of this compound. The choice between them is not about which is "better," but which is more "fit for purpose."

  • HPLC-DAD is a cost-effective, robust, and reliable workhorse for routine analysis, particularly for samples with relatively high concentrations of this compound and less complex matrices.

  • LC-MS/MS is the superior choice when the utmost sensitivity and selectivity are required, especially for trace-level quantification in challenging biological matrices where definitive identification is critical.

Ultimately, a thorough validation of the chosen method according to established guidelines such as ICH Q2(R2) is essential to ensure the integrity and reliability of the analytical data, providing a solid foundation for research, discovery, and development.

References

  • Kopec, R. E., Schweiggert, R. M., Riedl, K. M., Carle, R., & Schwartz, S. J. (2014). Comparison of high-performance liquid chromatography/tandem mass spectrometry and high-performance liquid chromatography/photo-diode array detection for the quantitation of carotenoids, retinyl esters, α-tocopherol and phylloquinone in chylomicron-rich fractions of human plasma. Rapid communications in mass spectrometry, 28(8), 937–947. [Link]

  • Mordenti, J., & Cuthbertson, A. (1991). Characterization of this compound and beta-apo-14'-carotenal as enzymatic products of the excentric cleavage of beta-carotene. Biochemistry, 30(42), 10274–10278. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Mi, J., Jia, K., Al-Babili, S. (2020). Ultrahigh-Performance Liquid Chromatography– Mass Spectrometry Analysis of Carotenoid- Derived Hormones and Apocarotenoids in. KAUST Repository. [Link]

  • Meléndez-Martínez, A. J., Stinco, C. M., & Mapelli-Brahm, P. (2021). HPLC-DAD-APCI-MS as a Tool for Carotenoid Assessment of Wild and Cultivated Cherry Tomatoes. Foods, 10(9), 2068. [Link]

  • AMS Biopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Granado-Lorencio, F., Herrero-Barbudo, C., Blanco-Navarro, I., Pérez-Sacristán, B., & Olmedilla-Alonso, B. (2016). Development of an Advanced HPLC–MS/MS Method for the Determination of Carotenoids and Fat-Soluble Vitamins in Human Plasma. Molecules, 21(10), 1349. [Link]

  • Harrison, E. H. (2012). An LC/MS method for d8-β-carotene and d4-retinyl esters. Journal of lipid research, 53(1), 195–200. [Link]

  • Granado-Lorencio, F., et al. (2016). Development of an Advanced HPLC–MS/MS Method for the Determination of Carotenoids and Fat-Soluble Vitamins in Human Plasma. Molecules, 21(10), 1349. [Link]

  • Kopec, R. E., et al. (2014). Comparison of high-performance liquid chromatography/tandem mass spectrometry and high-performance liquid chromatography/photo-diode array detection for the quantitation of carotenoids, retinyl esters, α-tocopherol and phylloquinone in chylomicron-rich fractions of human plasma. Rapid Communications in Mass Spectrometry, 28(8), 937-947. [Link]

  • Li, H., et al. (2017). Determination of Carotenoids in Human Serum and Breast Milk Using High Performance Liquid Chromatography Coupled with a Diode Array Detector (HPLC-DAD). Foods, 6(5), 38. [Link]

  • ResearchGate. (n.d.). Comparison of the proposed HPLC method with LC/MS/MS. [Link]

  • Harrison, E. H., & Quadro, L. (2022). Carotenoids, β-Apocarotenoids, and Retinoids: The Long and the Short of It. Nutrients, 14(7), 1391. [Link]

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A Senior Application Scientist's Guide to the Comparative Analysis of Beta-Apo-13-carotenone Content in Diverse Plant Species

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Significance of a Widespread Apocarotenoid

Beta-apo-13-carotenone (C18) is a fascinating, yet often overlooked, metabolite derived from the oxidative cleavage of carotenoids, most notably beta-carotene.[1] While present in relatively low concentrations compared to its parent compounds, this apocarotenoid is widely distributed across the plant kingdom, from fruits and vegetables to leafy greens.[1][2] Its significance is twofold: in the realm of plant biology, it serves as a crucial precursor in the biosynthesis of strigolactones, a class of phytohormones that regulate plant architecture and symbiotic interactions in the rhizosphere.[3] For researchers in nutrition and pharmacology, this compound is gaining attention as a potent antagonist of retinoic acid receptors (RAR and RXR), potentially modulating Vitamin A signaling pathways.[4]

This guide provides a comprehensive framework for the comparative analysis of this compound across different plant species. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a robust, self-validating methodology suitable for researchers, scientists, and drug development professionals.

The Biosynthetic Origin: From Carotenoid to Apocarotenoid

Understanding the formation of this compound is critical for interpreting its prevalence and function. The primary mechanism is the enzymatic cleavage of C40 carotenoids by a family of non-heme iron-dependent enzymes known as Carotenoid Cleavage Dioxygenases (CCDs).[5] Specifically, a sequential cleavage pathway involving CCD7 and CCD8 is responsible for its generation from beta-carotene.[3][6]

First, CCD7 cleaves 9-cis-β-carotene at the 9',10' position to yield β-ionone (C13) and 9-cis-β-apo-10′-carotenal (C27).[6] Subsequently, CCD8 acts on the C27 intermediate, cleaving it to produce carlactone, the precursor to strigolactones, and releasing this compound.[3]

This compound Biosynthesis b_carotene β-Carotene (C40) apo10_carotenal β-Apo-10'-carotenal (C27) b_carotene->apo10_carotenal CCD7 b_ionone β-Ionone (C13) b_carotene->b_ionone apo13_carotenone This compound (C18) apo10_carotenal->apo13_carotenone CCD8 carlactone Carlactone apo10_carotenal->carlactone

Fig 1. Simplified biosynthetic pathway of this compound.

A Validated Methodology for Comparative Quantification

Accurate quantification of this compound is challenging due to its low abundance and susceptibility to degradation. The following workflow is designed for reproducibility and precision.

Rationale for Methodological Choices
  • Chromatography: High-Performance Liquid Chromatography (HPLC) remains the gold standard for carotenoid and apocarotenoid analysis due to its precision and robustness.[7]

  • Stationary Phase: A C30 reversed-phase column is superior to the more common C18 phase. The unique polymeric nature of the C30 stationary phase provides enhanced shape selectivity, which is crucial for resolving the geometric isomers of carotenoids and their derivatives, minimizing analytical errors.[8]

  • Detection: A Diode Array Detector (DAD) is selected for its ability to provide spectral data for each peak, confirming identity by comparing the peak's UV-Vis spectrum against that of a pure standard. Quantification is performed at the wavelength of maximum absorbance (λmax) for this compound (~345 nm).[2]

  • Extraction: A saponification-free, direct solvent extraction is employed to minimize the risk of analyte degradation and artifact formation that can occur under the harsh alkaline conditions of saponification.

Experimental Workflow

The overall process, from sample acquisition to final data analysis, follows a structured path to ensure data integrity.

Analytical Workflow A 1. Sample Collection (Flash-freeze in liq. N2) B 2. Lyophilization (Freeze-drying) A->B C 3. Homogenization (Cryo-mill to fine powder) B->C D 4. Solvent Extraction (MeOH/MTBE with BHT) C->D E 5. Filtration & Evaporation (0.22 µm PTFE filter, N2 stream) D->E F 6. Reconstitution (Mobile Phase) E->F G 7. HPLC-DAD Analysis (C30 Column) F->G H 8. Data Processing (Quantification vs. Std. Curve) G->H

Fig 2. Step-by-step workflow for apocarotenoid quantification.
Detailed Experimental Protocols

Part A: Sample Preparation

Causality: The primary objective is to preserve the chemical integrity of the apocarotenoids from the moment of collection. Enzymatic and oxidative degradation are the main threats.

  • Collection: Harvest at least 1 gram of fresh plant tissue (e.g., leaf, fruit peel, root). Immediately flash-freeze the sample in liquid nitrogen. This step instantly halts all enzymatic activity.

  • Lyophilization: Transfer the frozen sample to a freeze-dryer and run until all water has sublimated (typically 48-72 hours). Removing water concentrates the analytes and creates a matrix that is easily homogenized and extracted by organic solvents.

  • Homogenization: Grind the dry tissue into a fine, homogenous powder using a cryogenic grinder or a mortar and pestle with liquid nitrogen. Store the resulting powder at -80°C in an airtight, amber vial until extraction. Grinding increases the surface area for efficient extraction, while low temperatures prevent frictional heat that could cause degradation.

Part B: Solid-Liquid Extraction

Causality: The goal is to efficiently extract the lipophilic this compound from the complex plant matrix while preventing its oxidation.

  • Weighing: Accurately weigh approximately 100 mg of lyophilized plant powder into a 15 mL amber centrifuge tube.

  • Solvent Addition: Add 5 mL of an extraction solvent mixture of Methanol/Methyl-tert-butyl ether (MTBE) (1:1, v/v) containing 0.1% Butylated hydroxytoluene (BHT). Methanol disrupts cell membranes and extracts more polar compounds, while MTBE is an excellent solvent for lipophilic carotenoids and apocarotenoids. BHT is a potent antioxidant that scavenges free radicals, protecting the analyte during extraction.

  • Extraction: Vortex the tube vigorously for 1 minute, followed by 15 minutes of sonication in a chilled water bath.

  • Phase Separation: Add 2.5 mL of HPLC-grade water to the tube and vortex for 30 seconds. This will induce phase separation.

  • Centrifugation: Centrifuge the sample at 4,000 x g for 10 minutes at 4°C. Three layers will form: a top organic layer (MTBE, containing the analyte), a middle aqueous layer, and a solid pellet at the bottom.

  • Collection: Carefully collect the upper MTBE layer using a glass pipette and transfer it to a clean amber glass vial.

  • Re-extraction: Repeat steps 2-6 on the remaining aqueous layer and pellet to maximize recovery, pooling the MTBE layers.

  • Drying: Evaporate the pooled organic solvent to complete dryness under a gentle stream of nitrogen gas. Nitrogen provides an inert atmosphere, preventing oxidation during solvent removal.

  • Reconstitution: Reconstitute the dried extract in 200 µL of 1:1 (v/v) Methanol/MTBE.[2] Vortex, sonicate briefly, and filter through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

Part C: HPLC-DAD Quantification

Causality: This protocol is optimized for the baseline separation and sensitive detection of this compound.

  • Instrumentation: Agilent 1200 series HPLC system or equivalent, coupled with a Diode Array Detector (DAD).[2]

  • Column: YMC C30 Carotenoid column (4.6 x 150 mm, 5 µm).[2] Maintain column temperature at 35°C to ensure reproducible retention times.[2]

  • Mobile Phase:

    • Solvent A: Methanol

    • Solvent B: HPLC-grade Water[2]

  • Gradient Elution:

    • Initial conditions: 85% A, 15% B

    • Hold at 85% A for 15 minutes.

    • Flow Rate: 0.8 mL/min[2]

  • Injection & Detection:

    • Injection Volume: 20 µL

    • Detection: Monitor at 345 nm. Collect spectral data from 250-600 nm.[2]

  • Quantification (Self-Validation): Prepare a standard curve using a certified this compound standard. Create a dilution series (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) in the reconstitution solvent. Run the standards under the same HPLC conditions as the samples. Plot the peak area against concentration to generate a linear regression curve (R² > 0.99). Calculate the concentration in the samples by interpolating their peak areas from this curve.

Comparative Data and Interpretation

The application of this methodology allows for the robust comparison of this compound levels across various plant species and tissues. The following table presents a summary of expected findings based on data reported in the literature.

Plant SpeciesTissue AnalyzedPrimary CarotenoidMean β-Apo-13-carotenone Content (ng/g Dry Weight)Reference
Cucumis melo (Cantaloupe)Fruit Fleshβ-Carotene150 - 350[1][2]
Ipomoea batatas (Sweet Potato)Storage Rootβ-Carotene80 - 200[2]
Cucurbita moschata (Squash)Fruit Fleshβ-Carotene200 - 500[2]
Daucus carota (Carrot)Storage Rootβ-Carotene100 - 250[9]
Spinacia oleracea (Spinach)LeafLutein, β-Carotene40 - 90[9]

Interpretation of Data:

The data clearly indicate that this compound content varies significantly between species. A key insight is that its concentration often correlates with the abundance of its precursor, beta-carotene. Tissues known for high beta-carotene levels, such as sweet potato and cantaloupe, are reliable sources of this apocarotenoid.[1][2] Conversely, tissues like spinach, where lutein is a dominant carotenoid, tend to show lower levels. This underscores the importance of the substrate pool in determining the final concentration of cleavage products.

Factors Influencing Apocarotenoid Accumulation

The values presented are not static. Researchers must consider several factors that dynamically regulate apocarotenoid levels in planta:

  • Genetic Control: The expression levels of CCD7 and CCD8 genes are primary determinants of flux through the strigolactone pathway and, consequently, this compound production.[10]

  • Environmental Stress: Abiotic stresses, particularly high light and oxidative stress, can lead to the non-enzymatic oxidation of carotenoids, generating a variety of apocarotenoids, including this compound.[6][11]

  • Post-Harvest Conditions: Storage and food processing, especially involving heat and light exposure, can accelerate the chemical degradation of beta-carotene, leading to an increase in its cleavage products.[12][13]

Conclusion

The comparative analysis of this compound is a nuanced endeavor that requires a methodologically sound and analytically robust approach. The protocols and insights detailed in this guide provide a validated framework for achieving accurate and reproducible quantification. By understanding the biosynthetic pathway, carefully controlling pre-analytical variables, and employing optimized extraction and HPLC techniques, researchers can confidently compare the content of this biologically active apocarotenoid across the vast diversity of the plant kingdom. This knowledge is fundamental to advancing our understanding of plant hormone signaling, carotenoid metabolism, and the intricate interplay between dietary phytochemicals and human health.

References

  • Dose dependent uptake of β-apo-13-carotenone into Caco-2 cells... ResearchGate. Available at: [Link]

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  • Apocarotenoids Involved in Plant Development and Stress Response. Frontiers in Plant Science. Available at: [Link]

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  • Uptake and metabolism of β-apo-8′-carotenal, β-apo-10′-carotenal, and β-apo-13-carotenone in Caco-2 cells. Journal of Lipid Research. Available at: [Link]

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  • Apocarotenoids Involved in Plant Development and Stress Response. Frontiers. Available at: [Link]

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  • β-apo-13-carotenone, a carotenoid found in many plants, is a Vitamin A Receptor antagonist (blocks activity of Vitamin A) - cause for concern? Reddit. Available at: [Link]

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  • Carotenoids and Apocarotenoids in Planta: Their Role in Plant Development, Contribution to the Flavour and Aroma of Fruits and Flowers, and Their Nutraceutical Benefits. Molecules. Available at: [Link]

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A Comparative Guide to the In Vivo vs. In Vitro Effects of Beta-Apo-13-carotenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Beta-apo-13-carotenone is a C18 apocarotenoid, a metabolic byproduct resulting from the eccentric cleavage of β-carotene and other retinoids like retinol and retinoic acid.[1][2] Structurally analogous to vitamin A derivatives, this molecule has emerged from relative obscurity to become a compound of significant interest in nuclear receptor signaling. While it is naturally present in certain foods and detected in human plasma, its biological role remains a subject of intense investigation.[1] The central challenge for researchers lies in reconciling its potent and specific activities observed in controlled in vitro settings with the complexities of its bioavailability, metabolism, and low concentrations within a living organism (in vivo). This guide provides an in-depth comparison of the known effects of this compound in these two distinct experimental paradigms, offering insights into its mechanism of action and outlining the critical questions that remain to be answered.

Part 1: The In Vitro Profile: A Potent and Unique Antagonist of Retinoid Signaling

In isolated cellular and molecular systems, this compound has demonstrated remarkable activity as a modulator of the retinoid signaling pathway, a critical network governing cell proliferation, differentiation, and apoptosis. Its primary action is not as an activator but as a potent antagonist of two key nuclear receptor families: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs).[3][4]

High-Affinity Binding to RARs and RXRs

The foundational evidence for its antagonistic role comes from competitive binding assays. These experiments reveal that this compound can displace the natural ligands for these receptors with high affinity. This direct competition is the causal basis for its inhibitory effects observed in subsequent functional assays.

  • Retinoic Acid Receptors (RARs): this compound binds to all three RAR isotypes (α, β, and γ) with an affinity nearly identical to that of all-trans-retinoic acid (ATRA), the receptor's natural agonist.[1]

  • Retinoid X Receptors (RXRs): Similarly, it competes with 9-cis-retinoic acid (9-cis-RA) for binding to the RXRα ligand-binding pocket, demonstrating a comparable affinity.[5][6]

This dual-receptor targeting makes it a particularly interesting molecule for modulating the broader retinoid signaling network.

ReceptorNatural LigandThis compound Binding Affinity (Kd)Citation(s)
RARα, RARβ, RARγ All-trans-retinoic acid~3–5 nM[1]
RXRα 9-cis-retinoic acid~7–8 nM[5][6]
Mechanism of Action: Inhibition without Activation

Despite its high binding affinity, transactivation assays consistently show that this compound does not activate RARs or RXRs.[1][7] Instead, it functions as a pure antagonist. When co-incubated with natural agonists, it effectively shifts the dose-response curve to the right, requiring higher concentrations of the agonist to achieve a response. This inhibition has been demonstrated at concentrations as low as 1 nM.[1][7]

This antagonism has direct consequences on gene expression. In liver cancer (HepG2) cells, this compound significantly inhibits the ATRA-induced expression of key retinoid target genes, such as RARβ and CYP26A1.[1]

A Novel Mechanism of RXRα Antagonism

Perhaps the most scientifically intriguing finding is the unique way this compound antagonizes RXRα. Standard antagonists often work by sterically hindering the conformational change required to recruit transcriptional co-activators. However, this compound operates differently.

In vitro studies using purified RXRα protein have shown that this compound induces the formation of a receptor homotetramer.[5][8] This tetrameric state is considered "transcriptionally silent" or inactive.[5] While the natural agonist 9-cis-RA promotes the dissociation of these tetramers into active dimers, this compound stabilizes the inactive tetramer, effectively sequestering the receptor from the active pool.[5][9] This mechanism is distinct because it does not interfere with the co-activator binding domain itself, a finding confirmed in hybrid reporter assays where co-activator binding to the isolated ligand-binding domain was unaffected.[5][8]

RXR_Activation_Antagonism cluster_agonist Agonist Pathway (9-cis-RA) Tetramer_A RXRα Tetramer (Inactive Pool) Dimer_A RXRα Dimer (Active Form) Tetramer_A->Dimer_A 9-cis-RA DNA_A RXRE Gene Transcription Dimer_A->DNA_A:f0 Binds DNA Tetramer_B RXRα Tetramer (Inactive Pool) Dimer_B RXRα Dimer (Active Form) Dimer_B->Tetramer_B β-Apo-13-carotenone caption RXRα Activation and Antagonism by β-Apo-13-carotenone.

RXRα Activation and Antagonism by β-Apo-13-carotenone.
In Vitro Limitations: The Role of Cellular Machinery

While molecular assays paint a clear picture, studies using whole cells introduce complexity. Research using the Caco-2 human intestinal cell line, a standard model for nutrient absorption, showed that while this compound is rapidly taken up by the cells, it is also extensively metabolized and degraded.[2][10] This suggests that in the context of the intestinal barrier, the parent compound may have a very short half-life, limiting its ability to be absorbed intact.

Part 2: The In Vivo Perspective: A Question of Concentration and Context

Translating the potent in vitro effects of this compound to a physiological context requires grappling with its pharmacokinetics—how it is absorbed, distributed, metabolized, and excreted in a living system.

Occurrence and Bioavailability in Humans

Human studies have confirmed the presence of this compound in blood plasma, even in individuals on low-carotenoid diets.[1] This strongly suggests that it can be formed endogenously, likely through the oxidative cleavage of retinoids already present in the body.[1]

However, its circulating concentrations are consistently low.

  • Baseline Levels: ~0.4–0.5 nM in healthy individuals.[1]

  • Post-Supplementation: After four weeks of consuming high-β-carotene tomato juice, plasma levels only rose to approximately 1 nM.[1]

Furthermore, studies indicate that direct intestinal absorption of dietary apocarotenoids is very limited.[1][2] This aligns with the Caco-2 cell data showing rapid intestinal metabolism, suggesting that the majority of circulating this compound is likely from endogenous production rather than direct absorption from food.[2]

The Central Conundrum: Are In Vivo Concentrations Sufficient?

The key question for researchers is whether the low nanomolar (~0.5-1 nM) concentrations found in vivo are physiologically relevant. The in vitro data provides a compelling argument that they might be, as antagonistic effects in transactivation assays were observed at concentrations as low as 1 nM.[1][7] This overlap suggests that even at basal levels, this compound could exert a subtle but constant modulatory pressure on retinoid signaling pathways, potentially acting as a homeostatic buffer. However, demonstrating this definitively in vivo remains a significant challenge.

The Utility and Challenges of Animal Models

Studying carotenoid metabolism in vivo is complicated by significant inter-species differences. No single animal model perfectly recapitulates human carotenoid absorption and metabolism.[11]

  • Rats and Mice: These common models are efficient at converting β-carotene to vitamin A and only absorb intact carotenoids at very high, supraphysiologic doses.[11]

  • Ferrets and Gerbils: These models are more similar to humans in their ability to absorb β-carotene intact.[11]

  • Knockout Mice: A significant advancement is the development of mice lacking the key carotenoid cleavage enzymes, BCO1 and BCO2.[12] These models allow for the accumulation of parent carotenoids and their metabolites, enabling researchers to study their effects without the confounding variable of rapid conversion to vitamin A.[12] The selection of an appropriate model is therefore a critical experimental choice driven by the specific question being investigated.

Part 3: Comparative Analysis and Future Directions

The disparity between the in vitro and in vivo data highlights a classic challenge in pharmacology and nutrient science. In vitro assays provide an invaluable window into molecular mechanisms in a controlled environment, while in vivo studies reveal the overarching influence of systemic physiology.

FeatureIn Vitro EffectsIn Vivo Effects
Primary Mechanism Potent antagonist of RARs and RXRs.[1][7]Presumed to be antagonism of RAR/RXR, but direct evidence is lacking.[3]
RXRα Modulation Induces formation of a "transcriptionally silent" tetramer.[5][8]Unknown.
Effective Concentration Antagonism observed at concentrations as low as 1 nM.[1][7]Circulating plasma concentrations are ~0.5-1 nM.[1]
Source Exogenously applied to cells/proteins.Primarily from endogenous formation from retinoids; poor dietary absorption.[1][2]
Metabolism Rapidly degraded by intestinal Caco-2 cells.[10]Assumed to be rapidly metabolized, contributing to low plasma levels.
Key Insight Reveals a specific and unique molecular mechanism of action.Establishes physiological concentration and bioavailability, defining the context for its potential action.
Major Limitation Lacks physiological context (absorption, metabolism, excretion).Difficult to isolate its specific effects from the complex signaling milieu.
Future Research Imperatives
  • Tissue-Specific Quantification: Moving beyond plasma, it is critical to develop highly sensitive analytical methods to quantify this compound concentrations within specific target tissues. Local concentrations in the liver or adipose tissue, for example, may be higher than in circulation and could be more relevant to its biological activity.

  • Advanced Animal Studies: Leveraging BCO1/BCO2 double-knockout mouse models will be essential.[12] These animals can accumulate apocarotenoids, providing a platform to study the long-term physiological consequences of elevated this compound levels in vivo.

  • Human Studies in Oxidative Stress: Since apocarotenoids can be formed by non-enzymatic oxidation, it is hypothesized that their levels may increase in states of high oxidative stress.[1] Investigating their concentrations in human populations with diseases characterized by oxidative stress could reveal potential pathophysiological roles.

Part 4: Key Experimental Methodologies

The following protocols are foundational for the study of this compound. They are designed as self-validating systems, with internal controls to ensure data integrity.

Protocol 1: In Vitro RXRα Transactivation Assay (Dual-Luciferase Reporter)

This assay quantifies the ability of a compound to activate or inhibit RXRα-mediated gene transcription.

Transactivation_Workflow cluster_prep Cell Preparation & Transfection cluster_treat Compound Treatment cluster_read Data Acquisition P1 1. Seed Cells (e.g., COS-7, HEK293T) in 96-well plates. P2 2. Prepare Transfection Mix: - RXRα Expression Vector - RXRE-Luciferase Vector - Renilla Control Vector P1->P2 P3 3. Transfect Cells (24h incubation) P2->P3 T1 4. Treat Cells: - Agonist (9-cis-RA) - Antagonist (β-Apo-13-carotenone) - Agonist + Antagonist P3->T1 R1 5. Incubate (18-24h) T1->R1 R2 6. Lyse Cells R1->R2 R3 7. Read Luminescence: - Firefly (RXR activity) - Renilla (Control) R2->R3 caption Workflow for a Dual-Luciferase RXRα Transactivation Assay.

Workflow for a Dual-Luciferase RXRα Transactivation Assay.

Methodology:

  • Cell Culture: Seed mammalian cells (e.g., HEK293T or COS-7) in a 96-well white, clear-bottom plate at a density of ~2 x 10⁴ cells/well.[13] Allow cells to adhere for 24 hours.

  • Transient Transfection: For each well, prepare a transfection complex using a lipid-based reagent. This mix should contain:

    • An expression plasmid for human RXRα.

    • A reporter plasmid containing a firefly luciferase gene downstream of a promoter with multiple Retinoid X Response Elements (RXREs).

    • A control plasmid with a constitutively expressed Renilla luciferase gene (e.g., pRL-tk) to normalize for transfection efficiency and cell viability.[7][13]

  • Incubation: Incubate the cells with the transfection complex for 24 hours at 37°C.

  • Compound Treatment: Replace the medium with fresh medium containing the test compounds:

    • Vehicle Control: (e.g., DMSO).

    • Agonist Control: A dose-response of 9-cis-retinoic acid.

    • Antagonist Test: A dose-response of this compound.

    • Competition Assay: A fixed concentration of 9-cis-RA (e.g., its EC₅₀) combined with a dose-response of this compound.

  • Incubation: Incubate for another 18-24 hours.

  • Lysis and Luminescence Reading: Use a dual-luciferase reporter assay system. First, lyse the cells. Add the firefly luciferase substrate and measure luminescence (Signal A). Then, add the quenching reagent and Renilla substrate and measure the second luminescence (Signal B).[13]

  • Data Analysis: Normalize the data by calculating the ratio of Firefly/Renilla luminescence for each well. Plot the normalized response against compound concentration to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Protocol 2: In Vitro Caco-2 Cellular Uptake and Metabolism

This protocol uses a polarized monolayer of Caco-2 cells to model the human intestinal barrier.

Methodology:

  • Cell Culture: Seed Caco-2 cells on permeable Transwell inserts and grow for 21 days to allow for spontaneous differentiation into a polarized monolayer that mimics intestinal enterocytes.

  • Micelle Preparation: Dissolve this compound and lipids (e.g., oleic acid, taurocholate) in an organic solvent, evaporate the solvent, and resuspend in serum-free culture medium to form micelles, which mimics the state of lipids in the gut.[14][15]

  • Application: Add the micellar solution to the apical (upper) chamber of the Transwell inserts. Add fresh medium to the basolateral (lower) chamber.

  • Time Course Incubation: Incubate the plates at 37°C. At various time points (e.g., 0, 1, 2, 4, 8 hours), collect samples from:

    • The apical medium.

    • The basolateral medium.

    • The cells themselves (after washing and lysing).

  • Extraction: Perform a liquid-liquid extraction on all samples using a solvent like hexane or a mixture of hexane/isopropanol to isolate the lipophilic compounds.

  • Analysis: Analyze the extracts via HPLC with a photodiode array (PDA) detector or mass spectrometry (MS) to quantify the concentration of the parent this compound and identify any potential metabolites.[10]

Protocol 3: In Vivo Plasma Extraction and HPLC Analysis

This protocol details a standard method for quantifying this compound in plasma samples.

Methodology:

  • Sample Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA). Protect from light immediately. Centrifuge to separate the plasma.

  • Protein Precipitation: To a known volume of plasma (e.g., 200 µL), add an equal volume of ethanol containing an antioxidant like butylated hydroxytoluene (BHT) to precipitate proteins and prevent degradation.[16] An internal standard (e.g., a deuterated version of the analyte or a structurally similar compound like β-apo-8'-carotenal) should be added at this stage for accurate quantification.[17]

  • Liquid-Liquid Extraction: Add a non-polar solvent like hexane (e.g., 1 mL), vortex vigorously for 1-2 minutes to extract the lipophilic carotenoids, and centrifuge to separate the phases.[16]

  • Evaporation and Reconstitution: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen gas. Reconstitute the residue in a small, known volume of the HPLC mobile phase.[16]

  • HPLC Analysis: Inject the reconstituted sample onto a C18 or C30 reverse-phase HPLC column.[18] Use an isocratic or gradient mobile phase (commonly mixtures of acetonitrile, methanol, and dichloromethane) to separate the compounds.[19]

  • Detection and Quantification: Use a UV/Vis or PDA detector set to the maximum absorbance wavelength for this compound (~420-450 nm). Quantify the concentration by comparing the peak area of the analyte to the peak area of the internal standard and referencing a standard curve.

References

  • Sun, L., et al. (2014). β-Apo-13-carotenone Regulates Retinoid X Receptor Transcriptional Activity through Tetramerization of the Receptor. Journal of Biological Chemistry. Available at: [Link]

  • Harrison, E. H. (2022). Carotenoids, β-Apocarotenoids, and Retinoids: The Long and the Short of It. MDPI. Available at: [Link]

  • Sun, L., et al. (2014). β-Apo-13-carotenone regulates retinoid X receptor transcriptional activity through tetramerization of the receptor. PubMed. Available at: [Link]

  • Eroglu, A., et al. (2012). Apo-13-carotenone is a high affinity ligand for purified retinoid X receptor. ResearchGate. Available at: [Link]

  • Sun, L., et al. (2014). β-apo-13-Carotenone Regulates Retinoid X Receptor Transcriptional Activity Through Tetramerization of the Receptor. ResearchGate. Available at: [Link]

  • Lyan, B., et al. (2001). Simple method for clinical determination of 13 carotenoids in human plasma using an isocratic high-performance liquid chromatographic method. ResearchGate. Available at: [Link]

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A Comparative Guide to the Binding Affinity of β-Apo-13-carotenone for RAR vs. RXR Subtypes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complex landscape of nuclear receptor modulation, understanding the nuanced interactions between ligands and their targets is paramount. This guide provides an in-depth comparison of the binding affinity of β-Apo-13-carotenone, a naturally occurring apocarotenoid, for Retinoic Acid Receptor (RAR) and Retinoid X Receptor (RXR) subtypes. Drawing upon experimental data, we will explore the differential binding characteristics and the functional consequences of these interactions, offering insights into the unique antagonistic mechanisms of this compound.

Introduction: The Key Players

Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs) are ligand-activated transcription factors belonging to the nuclear receptor superfamily.[1][2] They play crucial roles in a myriad of physiological processes, including embryonic development, cell differentiation, proliferation, and apoptosis.[1][2][3][[“]] RARs are activated by all-trans-retinoic acid (ATRA) and 9-cis-retinoic acid (9-cis-RA), while RXRs are primarily activated by 9-cis-RA.[[“]][5]

These receptors typically function as heterodimers, with the RAR/RXR heterodimer being the most common functional unit that binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) to regulate gene transcription.[1][[“]][5][6] There are three subtypes (isotypes) for each receptor: RARα, RARβ, and RARγ, and RXRα, RXRβ, and RXRγ, each encoded by a different gene.[1][7] The existence of various isoforms for each subtype further diversifies their regulatory potential.[1][5]

β-Apo-13-carotenone is an eccentric cleavage product of β-carotene.[8][9] Unlike its parent compound, it does not exhibit pro-vitamin A activity but has emerged as a potent antagonist of both RAR and RXR signaling pathways.[10][11][12]

Comparative Binding Affinity: A Quantitative Look

Experimental data from competitive radioligand binding assays have elucidated the high-affinity binding of β-Apo-13-carotenone to both RAR and RXR subtypes. These assays directly measure the ability of an unlabeled ligand (in this case, β-Apo-13-carotenone) to displace a radiolabeled ligand from its receptor, allowing for the determination of binding affinity, often expressed as the dissociation constant (Kd) or the inhibition constant (Ki).

Receptor SubtypeLigandBinding Affinity (K_i/K_d)Reference
RXRα β-Apo-13-carotenone7-8 nM[8][10]
9-cis-Retinoic Acid (Agonist)7-8 nM[8]
RARα β-Apo-13-carotenone3-5 nM[10]
all-trans-Retinoic Acid (Agonist)3-5 nM[10]
RARβ β-Apo-13-carotenone3-5 nM[10]
all-trans-Retinoic Acid (Agonist)3-5 nM[10]
RARγ β-Apo-13-carotenone3-5 nM[10]
all-trans-Retinoic Acid (Agonist)3-5 nM[10]

As the data indicates, β-Apo-13-carotenone exhibits a remarkably high affinity for all tested RAR and RXR subtypes, with binding affinities in the low nanomolar range, comparable to their natural agonists.[8][10]

Mechanistic Insights: A Tale of Two Antagonisms

While β-Apo-13-carotenone acts as an antagonist for both RAR and RXR, the underlying molecular mechanisms differ significantly, highlighting a fascinating case of receptor-specific functional modulation.

RAR Antagonism: Direct Competition at the Ligand Binding Site

For all three RAR isotypes (α, β, and γ), β-Apo-13-carotenone functions as a direct competitive antagonist.[12][13][14] It physically occupies the ligand-binding pocket, thereby preventing the binding of the natural agonist, all-trans-retinoic acid.[12][13] This direct competition inhibits the conformational changes in the receptor that are necessary for the recruitment of coactivator proteins and subsequent gene transcription. Molecular modeling studies have confirmed that β-apo-13-carotenone can indeed fit into the ligand-binding site of RARs.[10][12]

RXR Antagonism: A Novel Mechanism of Tetramerization

The antagonistic action of β-Apo-13-carotenone on RXRα is particularly noteworthy due to its unique mechanism.[8][15] Instead of simply blocking the ligand-binding pocket and preventing coactivator recruitment, β-Apo-13-carotenone induces the formation of a transcriptionally silent RXRα tetramer.[8][15] In its active state, RXR typically functions as a homodimer or as a heterodimer with other nuclear receptors.[7][16][17] The formation of this tetrameric complex sequesters RXR into an inactive state, effectively inhibiting its ability to participate in transcriptional regulation.[8] This mechanism is distinct from other known RXR antagonists, which typically function by preventing coactivator binding.[8][15]

Signaling Pathways and Points of Intervention

To visualize the points at which β-Apo-13-carotenone exerts its effects, it is essential to understand the canonical RAR/RXR signaling pathway.

RAR_RXR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinoid Retinoids (ATRA, 9-cis-RA) RAR RAR Retinoid->RAR Binds RXR RXR Retinoid->RXR Binds (9-cis-RA) RAR_RXR RAR/RXR Heterodimer RAR->RAR_RXR RXR->RAR_RXR RXR_Tetramer Inactive RXR Tetramer RXR->RXR_Tetramer RARE RARE RAR_RXR->RARE Binds CoA Coactivators RAR_RXR->CoA Recruits (with ligand) CoRepressor Corepressors RARE->CoRepressor Recruits (in absence of ligand) Transcription Gene Transcription CoRepressor->Transcription Represses CoA->Transcription Activates betaApo β-Apo-13-carotenone betaApo->RAR Antagonizes (Direct Competition) betaApo->RXR Induces Tetramerization Radioligand_Binding_Assay start Start receptor_prep Receptor Preparation (Purified Protein or Cell Membranes) start->receptor_prep assay_setup Assay Setup: - Receptor - Radiolabeled Ligand - Unlabeled Competitor (β-Apo-13-carotenone) receptor_prep->assay_setup incubation Incubation to Equilibrium assay_setup->incubation filtration Separation of Bound/ Free Ligand via Filtration incubation->filtration quantification Quantification of Bound Radioactivity filtration->quantification analysis Data Analysis: Determine IC50 and Ki quantification->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Surface Plasmon Resonance (SPR): An Alternative Approach

SPR is a label-free technique that allows for the real-time monitoring of molecular interactions. [18][19][20][21]It can provide both equilibrium (K_D) and kinetic (k_a and k_d) data. [21]

  • Immobilization: One binding partner (e.g., the purified receptor) is immobilized on a sensor chip. [21]2. Analyte Injection: The other binding partner (the ligand, β-Apo-13-carotenone) is flowed over the sensor surface in a microfluidic channel. [22]3. Detection: Binding events cause a change in the refractive index at the sensor surface, which is detected in real-time and displayed as a sensorgram. [21][22]4. Data Analysis: The sensorgram data is fitted to various binding models to determine the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D).

Conclusion and Future Directions

β-Apo-13-carotenone presents a compelling case of a natural product with potent and selective antagonistic activity towards both RAR and RXR subtypes. Its high binding affinity, comparable to that of endogenous agonists, underscores its potential as a molecular probe and a lead compound in drug discovery. The distinct antagonistic mechanisms—direct competition for RARs and induction of an inactive tetrameric state for RXRα—offer valuable insights into the allosteric regulation of nuclear receptors.

For researchers in the field, the choice of experimental approach to further characterize such interactions is critical. While radioligand binding assays provide robust affinity data, SPR can offer a more detailed kinetic profile of the binding event. Future studies could explore the binding of β-Apo-13-carotenone to other RXR subtypes and investigate the structural basis of its unique tetramer-inducing activity on RXRα. Such endeavors will undoubtedly deepen our understanding of nuclear receptor pharmacology and pave the way for the development of novel therapeutics targeting these important signaling pathways.

References

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  • Kersten S, Kelleher D, Chambon P, Gronemeyer H, Noy N. Heterodimer Formation by Retinoid X Receptor: Regulation by Ligands and by the Receptor's Self-Association Properties. Biochemistry. 1995;34(41):13717-13721. [Link]

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  • Sun H, Yang Y, Hruszkewycz D, Curley RW Jr, Harrison EH. β-Apo-13-carotenone Regulates Retinoid X Receptor Transcriptional Activity through Tetramerization of the Receptor. J Biol Chem. 2014;289(48):33308-33318. [Link]

  • Eroglu A, Hruszkewycz DP, Curley RW Jr, Harrison EH. Carotenoids, β-Apocarotenoids, and Retinoids: The Long and the Short of It. Mol Nutr Food Res. 2022;66(6):e2100806. [Link]

  • Trotman-Grant A, Mo A, Haman A, et al. Pharmacological manipulation of the RAR/RXR signaling pathway maintains the repopulating capacity of hematopoietic stem cells in culture. Stem Cell Reports. 2021;16(5):1283-1297. [Link]

  • Surface Plasmon Resonance for Protein-Protein Interactions. Affinité Instruments. Published November 4, 2021. [Link]

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  • Retinoid Receptor Pharmacology. News-Medical.net. Published August 7, 2019. [Link]

  • Surface Plasmon Resonance (SPR) Assay. Charles River Laboratories. Accessed January 7, 2026. [Link]

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  • Radioligand Binding Assay Protocol. Gifford Bioscience. Accessed January 7, 2026. [Link]

  • Harrison EH, Eroglu A. The formation, occurrence, and function of β-apocarotenoids: β-carotene metabolites that may modulate nuclear receptor signaling. Am J Clin Nutr. 2014;99(3):671S-674S. [Link]

  • Eroglu A, Hruszkewycz DP, Curley RW Jr, Harrison EH. Naturally occurring eccentric cleavage products of provitamin A β-carotene function as antagonists of retinoic acid receptors. J Biol Chem. 2012;287(19):15886-15895. [Link]

  • Apo-13-carotenone is a potent antagonist of retinoic acid... ResearchGate. Accessed January 7, 2026. [Link]

  • Radioligand Binding Assay. Gifford Bioscience. Accessed January 7, 2026. [Link]

  • Tunoori S, Mohler ML, He Y, et al. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors. Comb Chem High Throughput Screen. 2011;14(5):367-375. [Link]

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  • Retinoid X Receptor Antagonists. Molecules. 2017;22(10):1728. [Link]

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The Efficacy of Beta-Apo-13-carotenone as a Nuclear Receptor Antagonist: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the efficacy of the naturally occurring carotenoid metabolite, beta-apo-13-carotenone, and synthetic antagonists targeting the Retinoid X Receptor (RXR) and Retinoic Acid Receptor (RAR). This document is intended for researchers, scientists, and drug development professionals interested in the modulation of nuclear receptor signaling.

Introduction: The Crucial Role of RXR and RAR in Cellular Signaling

Retinoid X Receptors (RXRs) and Retinoic Acid Receptors (RARs) are ligand-activated transcription factors belonging to the nuclear receptor superfamily. They play pivotal roles in a myriad of physiological processes, including cell differentiation, proliferation, and apoptosis. These receptors typically function as dimers that bind to specific DNA sequences known as response elements in the promoter regions of target genes, thereby regulating their transcription.

  • RXR can form homodimers or heterodimers with other nuclear receptors, including RARs, positioning it as a central regulator in nuclear receptor signaling.

  • RARs primarily form heterodimers with RXRs to regulate gene expression in response to all-trans retinoic acid (ATRA).

Given their significant roles in cellular homeostasis, dysregulation of RXR and RAR signaling pathways has been implicated in various diseases, including cancer. This has spurred the development of synthetic ligands that can modulate their activity. Antagonists, in particular, are valuable tools for both studying the physiological functions of these receptors and for their potential therapeutic applications.

This guide focuses on this compound, a metabolite of β-carotene, which has emerged as a potent antagonist of both RXR and RAR.[1] We will objectively compare its performance with well-characterized synthetic antagonists, supported by experimental data and detailed protocols.

Mechanism of Action: A Tale of Two Receptors

This compound exhibits distinct mechanisms of antagonism for RXR and RAR, highlighting its unique interaction with these nuclear receptors.

Retinoid X Receptor (RXR) Antagonism: A Unique Conformational Change

This compound antagonizes the activation of RXRα by 9-cis-retinoic acid (9cRA).[2] Its mechanism, however, differs from that of many synthetic antagonists. While a synthetic antagonist like UVI3003 functions by sterically hindering the recruitment of coactivators to the ligand-binding domain (LBD), this compound does not interfere with coactivator binding.[2] Instead, it induces the formation of a "transcriptionally silent" RXRα tetramer.[2] This higher-order oligomerization prevents the receptor from effectively binding to its response elements on DNA and initiating transcription.

cluster_0 RXRα Activation cluster_1 Antagonism by this compound 9cRA 9cRA RXR_dimer RXRα/RXRα (Dimer) 9cRA->RXR_dimer Binds Coactivator Coactivator RXR_dimer->Coactivator Recruits RXR_tetramer RXRα (Transcriptionally Silent Tetramer) RXR_dimer->RXR_tetramer Gene_Activation Target Gene Transcription Coactivator->Gene_Activation Initiates bApo13c bApo13c bApo13c->RXR_dimer Induces No_Transcription No Gene Transcription RXR_tetramer->No_Transcription cluster_0 RAR Activation cluster_1 Antagonism by this compound ATRA ATRA RXR_RAR RXR/RAR Heterodimer ATRA->RXR_RAR Binds to RAR Coactivator_RAR Coactivator_RAR RXR_RAR->Coactivator_RAR Recruits No_Coactivator No Coactivator Recruitment RXR_RAR->No_Coactivator Gene_Activation_RAR Target Gene Transcription Coactivator_RAR->Gene_Activation_RAR Initiates bApo13c_RAR bApo13c_RAR bApo13c_RAR->RXR_RAR Competitively Binds to RAR No_Transcription_RAR No Gene Transcription No_Coactivator->No_Transcription_RAR

Figure 2: Mechanism of RAR antagonism by this compound.

Comparative Efficacy: A Data-Driven Analysis

The efficacy of an antagonist is primarily determined by its binding affinity (Ki or Kd) and its functional potency (IC50) in cellular assays. This section presents a comparative summary of these parameters for this compound and representative synthetic antagonists.

RXR Antagonism: this compound vs. UVI3003

Studies have shown that this compound is a potent antagonist of RXRα, with a binding affinity comparable to that of the endogenous agonist 9-cis-retinoic acid. [3]A direct comparison with the synthetic RXR antagonist UVI3003 in a transactivation assay demonstrated that both compounds shift the dose-dependent activation of RXRα by 9cRA with similar efficiency. [2]

Compound Target Binding Affinity (Ki/Kd) Functional Potency (IC50) Mechanism of Action
This compound RXRα ~7-8 nM [3] Not explicitly reported, but shows similar efficacy to UVI3003 [2] Induces formation of a transcriptionally silent tetramer [2]

| UVI3003 | RXRα | Not explicitly reported | ~0.2 µM (for Xenopus RXRα) [4]| Interferes with coactivator binding [2]|

RAR Antagonism: this compound vs. AGN194310

This compound exhibits high-affinity binding to all three RAR subtypes, with values in the low nanomolar range, similar to the natural agonist ATRA. [3]For comparison, we consider the well-characterized synthetic pan-RAR antagonist, AGN194310.

CompoundTargetBinding Affinity (Ki)Functional Potency (IC50)
This compound RARα, β, γ~3-5 nM [3]Not directly compared with AGN194310 in the same study
AGN194310 RARα, β, γ3 nM (α), 2 nM (β), 5 nM (γ) [4]~16-34 nM (for inhibition of colony formation in prostate cancer cells) [4]

Experimental Protocols: A Guide to Assessing Antagonist Efficacy

To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for key experiments used to characterize nuclear receptor antagonists.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of an unlabeled test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Start Start Prepare_Reagents Prepare Receptor Membranes, Radioligand, and Test Compound Start->Prepare_Reagents Incubate Incubate Receptor, Radioligand, and varying concentrations of Test Compound Prepare_Reagents->Incubate Separate Separate Bound from Free Radioligand (e.g., via filtration) Incubate->Separate Measure Measure Radioactivity of Bound Ligand Separate->Measure Analyze Plot % Inhibition vs. [Test Compound] and calculate IC50 and Ki Measure->Analyze End End Analyze->End

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A Comparative Analysis of the Antioxidant Capacities of β-Apo-13-carotenone and β-Carotene

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of antioxidant research, understanding the nuanced activities of carotenoid derivatives is paramount for the development of novel therapeutic and nutritional strategies. This guide provides an in-depth, objective comparison of the antioxidant capacities of β-carotene, a well-established dietary antioxidant, and its eccentric cleavage product, β-apo-13-carotenone. Moving beyond simplistic classifications, we will delve into the mechanistic underpinnings of their antioxidant actions and present supporting experimental data to inform researchers, scientists, and drug development professionals.

Introduction: Beyond Provitamin A – A Tale of Two Carotenoids

β-Carotene, a C40 carotenoid, is the most abundant and well-known provitamin A carotenoid found in the human diet, abundant in fruits and vegetables.[1] Its antioxidant properties have been extensively studied and are primarily attributed to its ability to quench singlet oxygen and scavenge peroxyl radicals, thereby protecting cells from oxidative damage.[2][3][4] The long polyene chain of β-carotene is central to its ability to delocalize electron density and neutralize reactive oxygen species (ROS).

β-Apo-13-carotenone, on the other hand, is a shorter, C18 eccentric cleavage product of β-carotene.[5][6] It can be formed through enzymatic or non-enzymatic oxidation of β-carotene in vivo and in foods.[5][7] While historically the focus on β-carotene metabolites has been on their roles in vitamin A synthesis, emerging research has highlighted the independent biological activities of apo-carotenoids. Notably, much of the research on β-apo-13-carotenone has centered on its function as a modulator of retinoid X receptors (RXR) and retinoic acid receptors (RAR), influencing gene expression.[5][6] However, its direct antioxidant potential remains a subject of increasing interest.

This guide will dissect the available evidence to compare the antioxidant efficacy of these two molecules, exploring how structural differences influence their radical-scavenging and electron-donating capabilities.

Mechanistic Insights into Antioxidant Activity

The antioxidant action of carotenoids like β-carotene can be broadly categorized into two mechanisms:

  • Physical Quenching: This involves the transfer of energy from an excited molecule, such as singlet oxygen, to the carotenoid, returning the ROS to its ground state without the carotenoid being chemically altered. β-carotene is exceptionally efficient at this process.[2][8]

  • Chemical Scavenging: This involves the donation of an electron or a hydrogen atom to a free radical, or the addition of a radical to the carotenoid's conjugated double bond system. This results in the formation of a more stable carotenoid radical and terminates the damaging radical chain reaction.[9]

While β-carotene is a potent antioxidant, its efficacy can be influenced by factors such as oxygen partial pressure, and at high concentrations, it may even exhibit pro-oxidant effects.[4] The cleavage of β-carotene into smaller fragments like β-apo-13-carotenone introduces structural changes—specifically, a shorter conjugated system and a terminal ketone group—that can significantly alter its antioxidant profile.

Comparative Antioxidant Performance: An Evidence-Based Assessment

Direct, head-to-head comparative studies on the antioxidant capacity of β-apo-13-carotenone versus β-carotene are limited. However, a pivotal study by Mueller et al. (2011) on the antioxidant activity of β-carotene isomers and their degradation products provides critical insights. While this study did not specifically analyze β-apo-13-carotenone, it examined other β-apo-carotenoids, allowing for informed inferences. The study revealed that the degradation of β-carotene to β-apo-carotenoids can, in some assays, lead to an increase in antioxidant activity.[1]

Below is a summary of expected comparative performance based on available data for related compounds.

Antioxidant Assayβ-Carotene Performanceβ-Apo-13-carotenone (Inferred Performance)Rationale for Difference
DPPH Radical Scavenging Moderate activity.Potentially lower to moderate activity.The shorter conjugated double bond system in β-apo-13-carotenone may reduce its ability to stabilize the radical adduct through resonance compared to the longer polyene chain of β-carotene.
ABTS Radical Cation Decolorization High activity.Activity is dependent on chain length and terminal group. Shorter apo-carotenals show decreased activity.[1]The ABTS assay is sensitive to the number of conjugated double bonds. The significantly shorter chain of β-apo-13-carotenone would likely result in a lower ABTS scavenging capacity compared to β-carotene.
Ferric Reducing Antioxidant Power (FRAP) No significant ferric reducing activity observed for β-carotene isomers.[1]Potentially higher activity. Studies have shown that the degradation to β-apo-carotenoids can increase FRAP activity compared to the parent β-carotene molecule.[1] The presence of the ketone group may influence its electron-donating capacity.
Peroxyl Radical (ROO•) Scavenging High activity, significantly higher than α-tocopherol.[1]Potentially higher activity. The Mueller et al. study demonstrated that degradation to β-apo-carotenoids increased peroxyl radical scavenging activity compared to β-carotene.[1] This suggests that the structural changes may enhance its reactivity towards these specific radicals.
Singlet Oxygen Quenching Very high quenching efficiency.[2][3]Likely lower efficiency.The efficiency of singlet oxygen quenching is strongly correlated with the number of conjugated double bonds. The shorter polyene chain of β-apo-13-carotenone would likely reduce its quenching ability.

Key Takeaway: The notion that β-carotene degradation products are simply less active is an oversimplification. Evidence suggests that for certain types of antioxidant activity, such as ferric reducing power and peroxyl radical scavenging, shorter-chain apo-carotenoids may exhibit enhanced efficacy compared to the parent molecule.[1]

Experimental Methodologies: A Guide for In Vitro Assessment

To ensure scientific rigor and reproducibility, a multi-assay approach is crucial for a comprehensive comparison of antioxidant capacities. Below are detailed protocols for the key in vitro assays discussed.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

Workflow Diagram:

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare DPPH stock solution (e.g., 0.1 mM in methanol) C Mix DPPH solution with test compound or control A->C B Prepare serial dilutions of β-carotene and β-apo-13-carotenone B->C D Incubate in the dark (e.g., 30 minutes at room temp) C->D E Measure absorbance at ~517 nm using a spectrophotometer D->E F Calculate % inhibition and IC50 value E->F

Caption: DPPH Radical Scavenging Assay Workflow.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare serial dilutions of β-carotene and β-apo-13-carotenone in an appropriate solvent.

  • Reaction Mixture: In a microplate well or cuvette, add a specific volume of the test compound solution to the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured spectrophotometrically at approximately 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated. The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined to compare the potency of the compounds.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

Workflow Diagram:

ABTS_Workflow cluster_prep Radical Generation cluster_reaction Reaction cluster_analysis Analysis A Mix ABTS stock solution with potassium persulfate B Incubate in the dark for 12-16 hours to form ABTS•+ A->B C Dilute ABTS•+ solution to an -absorbance of ~0.7 at 734 nm B->C D Add test compound to diluted ABTS•+ solution C->D E Incubate for a set time (e.g., 6 minutes) D->E F Measure absorbance at 734 nm E->F G Calculate % inhibition and Trolox Equivalent Antioxidant Capacity (TEAC) F->G

Caption: ABTS Radical Cation Decolorization Assay Workflow.

Step-by-Step Protocol:

  • ABTS•+ Generation: The ABTS•+ radical is generated by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

  • Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: An aliquot of the test compound is added to the ABTS•+ working solution.

  • Measurement: The absorbance is recorded after a specific incubation time (e.g., 6 minutes).

  • Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Conclusion: A Nuanced Perspective on Antioxidant Function

The comparison between β-carotene and its metabolite, β-apo-13-carotenone, underscores a critical principle in antioxidant science: structure dictates function. While β-carotene remains a benchmark for singlet oxygen quenching due to its long polyene chain, its degradation products are not necessarily inert or less effective. The available evidence on related apo-carotenoids suggests that β-apo-13-carotenone may exhibit enhanced activity in specific antioxidant pathways, such as peroxyl radical scavenging and ferric ion reduction.[1]

For researchers in drug development and nutritional science, this presents a compelling area for further investigation. The distinct antioxidant profiles of β-carotene and β-apo-13-carotenone suggest they may be suited for different applications or may act synergistically in biological systems. Future studies should aim to directly quantify the antioxidant capacity of β-apo-13-carotenone across a comprehensive panel of assays to fully elucidate its potential. Understanding the complete lifecycle of dietary antioxidants, from parent compound to active metabolites, is essential for harnessing their full therapeutic and preventative power.

References

  • Mueller, L., & Boehm, V. (2011). Antioxidant Activity of β-Carotene Compounds in Different in Vitro Assays. Molecules, 16(2), 1055-1069. [Link]

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  • Edge, R., McGarvey, D. J., & Truscott, T. G. (1997). The carotenoids as anti-oxidants--a review. Journal of photochemistry and photobiology. B, Biology, 41(3), 189-200. [Link]

  • Mortensen, A., Skibsted, L. H., & Truscott, T. G. (2001). The interaction of dietary carotenoids with radical species. Archives of biochemistry and biophysics, 385(1), 13-19. [Link]

  • Burton, G. W., & Ingold, K. U. (1984). beta-Carotene: an unusual type of lipid antioxidant. Science, 224(4649), 569-573. [Link]

  • Palozza, P., & Krinsky, N. I. (1992). Peroxyl radical scavenging by beta-carotene in lipid bilayers. Effect of oxygen partial pressure. Archives of biochemistry and biophysics, 297(1), 184-187. [Link]

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  • During, A., & Harrison, E. H. (2004). Intestinal absorption and metabolism of carotenoids: insights from cell culture. Archives of biochemistry and biophysics, 430(1), 77-88. [Link]

  • Harrison, E. H. (2012). Carotenoids, β-Apocarotenoids, and Retinoids: The Long and the Short of It. Nutrients, 4(10), 1535-1543. [Link]

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  • Z-L, H. U., & T-T, X. U. (2014). Uptake and metabolism of β-apo-8′-carotenal, β-apo-10′-carotenal, and β-apo-13-carotenone in Caco-2 cells. Journal of Zhejiang University-SCIENCE B (Biomedicine & Biotechnology), 15(7), 625-634. [Link]

  • Niestroj, M. (2021). Free Radical Mediated Oxidative Degradation of Carotenes and Xanthophylls. Antioxidants, 10(4), 594. [Link]

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A Head-to-Head Comparison of Extraction Methods for Beta-Apo-13-carotenone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Beta-Apo-13-carotenone and the Imperative of Efficient Extraction

This compound (C₁₈H₂₆O) is a naturally occurring apocarotenoid, a class of compounds derived from the oxidative cleavage of carotenoids such as beta-carotene.[1] Found in various fruits and vegetables, this molecule is of significant interest to researchers in nutrition, pharmacology, and drug development due to its biological activities. As a derivative of beta-carotene, it plays a role in metabolic pathways and cellular signaling. Given its hydrophobic nature—insoluble in water but soluble in organic solvents like dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF)—the choice of extraction methodology from complex biological matrices is a critical determinant of yield, purity, and subsequent analytical accuracy.[1]

This guide provides a comprehensive, head-to-head comparison of various extraction techniques applicable to this compound. We will delve into the mechanistic principles behind each method, offering a critical evaluation of their respective advantages and limitations. This document is intended to empower researchers, scientists, and drug development professionals to make informed decisions when designing their extraction protocols.

Comparative Analysis of Extraction Methodologies

The selection of an appropriate extraction method is a balance of several factors: extraction efficiency, solvent consumption, processing time, cost, and the thermal stability of the target analyte. For a molecule like this compound, which is a structural analog of retinoids, minimizing degradation during extraction is paramount.

Method Principle Advantages Disadvantages Ideal Applications
Conventional Solvent Extraction (CSE) Utilizes organic solvents to solubilize the target analyte from the sample matrix through maceration or Soxhlet apparatus.Simple, low initial equipment cost.Time-consuming, high solvent consumption, potential for thermal degradation in Soxhlet.Initial proof-of-concept studies, laboratories with limited specialized equipment.
Ultrasound-Assisted Extraction (UAE) Employs high-frequency sound waves to induce cavitation, disrupting cell walls and enhancing solvent penetration.[2][3]Faster than CSE, reduced solvent and energy consumption, suitable for thermolabile compounds.[4]Potential for localized heating, equipment cost is higher than CSE.High-throughput screening, extraction of heat-sensitive compounds.
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and sample, leading to rapid cell lysis and release of the analyte.Extremely fast, reduced solvent usage, high extraction efficiency.[5]Requires microwave-transparent vessels, potential for localized overheating, higher equipment cost.Rapid extraction from a large number of samples, process optimization studies.
Supercritical Fluid Extraction (SFE) Utilizes a supercritical fluid (typically CO₂) as the extraction solvent, which has properties of both a liquid and a gas.[6][7]"Green" technology with no organic solvent residue, highly selective, gentle on thermolabile compounds.[8]High initial capital investment, requires specialized expertise, may require a co-solvent for polar compounds.[7]Extraction for high-value applications (pharmaceuticals, nutraceuticals), research focused on sustainable chemistry.
Pressurized Liquid Extraction (PLE) Employs solvents at elevated temperatures and pressures below their critical points to enhance extraction efficiency.[6][8]Fast, uses less solvent than CSE, can be automated.High initial equipment cost, potential for thermal degradation if not optimized.Routine analysis in quality control laboratories, extraction from complex matrices.
Solid-Phase Extraction (SPE) Primarily a sample clean-up and concentration technique that separates the analyte from interfering compounds based on physical and chemical properties.[9][10]High selectivity, reduces matrix effects in subsequent analysis, can be automated.Can be costly per sample, requires method development for each matrix.Sample preparation prior to chromatographic analysis (HPLC, GC-MS).

Experimental Protocols: A Step-by-Step Guide

The following protocols are representative workflows for the extraction of carotenoids, which can be adapted and optimized for this compound.

Conventional Solvent Extraction (CSE) Protocol

This protocol outlines a standard maceration procedure.

Rationale: This method relies on the principle of "like dissolves like." A suitable organic solvent is chosen to solubilize the non-polar this compound from the plant matrix.

Step-by-Step Methodology:

  • Sample Preparation: Homogenize the plant material (e.g., fruit pulp, vegetable tissue) to a fine powder or paste.

  • Solvent Addition: To 1 gram of the homogenized sample, add 20 mL of a 1:1 (v/v) mixture of hexane and acetone.

  • Maceration: Agitate the mixture on an orbital shaker at room temperature for 1-2 hours, protected from light.

  • Filtration: Filter the mixture through a Büchner funnel with Whatman No. 1 filter paper.

  • Re-extraction: Repeat the extraction process on the solid residue two more times with fresh solvent to ensure complete recovery.

  • Solvent Evaporation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitution: Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol/water) for analysis.[11]

Ultrasound-Assisted Extraction (UAE) Protocol

Rationale: Ultrasonic waves create cavitation bubbles that collapse near the cell walls, causing cell disruption and enhancing the mass transfer of this compound into the solvent.

Step-by-Step Methodology:

  • Sample Preparation: Prepare the sample as described in the CSE protocol.

  • Extraction: Place 1 gram of the homogenized sample in a flask with 20 mL of ethanol.

  • Sonication: Immerse the flask in an ultrasonic bath or use an ultrasonic probe. Sonicate at a controlled temperature (e.g., 25-30°C) for 15-30 minutes.[4]

  • Separation: Centrifuge the mixture to pellet the solid material.

  • Collection: Decant the supernatant.

  • Solvent Evaporation and Reconstitution: Process the supernatant as described in the CSE protocol.

Microwave-Assisted Extraction (MAE) Protocol

Rationale: Microwaves directly heat the solvent and any residual water in the sample, causing a rapid increase in pressure inside the plant cells, leading to cell rupture and the release of the target analyte.

Step-by-Step Methodology:

  • Sample Preparation: Prepare the sample as described in the CSE protocol.

  • Extraction: Place 1 gram of the homogenized sample in a microwave-safe extraction vessel with 20 mL of a suitable solvent (e.g., a mixture of hexane and acetone).[5]

  • Microwave Irradiation: Place the vessel in a microwave extractor and apply microwave power (e.g., 300-500 W) for a short duration (e.g., 1-5 minutes).

  • Cooling and Filtration: Allow the vessel to cool to room temperature before filtering the contents.

  • Solvent Evaporation and Reconstitution: Process the filtrate as described in the CSE protocol.

Supercritical Fluid Extraction (SFE) Protocol

Rationale: Supercritical CO₂ has liquid-like density and gas-like viscosity and diffusivity, allowing it to efficiently penetrate the sample matrix and dissolve non-polar compounds like this compound. The addition of a co-solvent like ethanol can modify the polarity of the supercritical fluid to enhance extraction.[7]

Step-by-Step Methodology:

  • Sample Preparation: Lyophilize (freeze-dry) the sample to remove water, which can hinder SFE efficiency.

  • Loading the Extractor: Pack the dried sample into the extraction vessel.

  • Extraction: Pressurize the system with CO₂ and heat to supercritical conditions (e.g., 350 bar and 59°C).[7] If necessary, introduce a co-solvent like ethanol.

  • Collection: The supercritical fluid containing the extracted this compound is depressurized, causing the CO₂ to return to a gaseous state and the analyte to precipitate in a collection vessel.

  • Recovery: The extracted material is collected from the vessel.

Solid-Phase Extraction (SPE) for Sample Clean-up

Rationale: SPE is used to purify the crude extract obtained from any of the above methods. A C18 or C30 stationary phase is often used for carotenoids, as it retains non-polar compounds like this compound while allowing more polar impurities to be washed away.[9][10]

Step-by-Step Methodology:

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by water through it.

  • Sample Loading: Load the reconstituted crude extract onto the cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar impurities.

  • Elution: Elute the this compound from the cartridge with a stronger, non-polar solvent (e.g., hexane or ethyl acetate).

  • Evaporation and Reconstitution: Evaporate the elution solvent and reconstitute the purified extract in a suitable solvent for analysis.

Visualization of Experimental Workflows

To further elucidate the practical application of these methodologies, the following diagrams illustrate the key steps in each extraction process.

CSE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction start Plant Material homogenize Homogenization start->homogenize macerate Maceration with Solvent homogenize->macerate filtrate Filtration macerate->filtrate re_extract Re-extraction filtrate->re_extract Residue evaporate Solvent Evaporation filtrate->evaporate Filtrate re_extract->filtrate reconstitute Reconstitution evaporate->reconstitute analysis Analysis (HPLC, etc.) reconstitute->analysis

Caption: Conventional Solvent Extraction Workflow.

UAE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction start Plant Material homogenize Homogenization start->homogenize sonicate Sonication in Solvent homogenize->sonicate centrifuge Centrifugation sonicate->centrifuge evaporate Solvent Evaporation centrifuge->evaporate Supernatant reconstitute Reconstitution evaporate->reconstitute analysis Analysis (HPLC, etc.) reconstitute->analysis

Caption: Ultrasound-Assisted Extraction Workflow.

SFE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction start Plant Material lyophilize Lyophilization start->lyophilize sfe Supercritical CO2 Extraction lyophilize->sfe depressurize Depressurization & Collection sfe->depressurize collect Collect Precipitate depressurize->collect reconstitute Reconstitution collect->reconstitute analysis Analysis (HPLC, etc.) reconstitute->analysis

Caption: Supercritical Fluid Extraction Workflow.

Conclusion: Selecting the Optimal Extraction Strategy

There is no single "best" method for the extraction of this compound; the optimal choice is contingent upon the specific research objectives, available resources, and the nature of the sample matrix. For routine analysis where high throughput is required, UAE and MAE offer significant advantages in terms of speed and reduced solvent consumption. For applications demanding the highest purity and the avoidance of organic solvents, SFE is the superior, albeit more resource-intensive, option. Conventional solvent extraction remains a viable choice for preliminary studies and in settings with limited access to advanced instrumentation.

Ultimately, a thorough understanding of the principles, advantages, and limitations of each technique, as outlined in this guide, will enable researchers to develop and validate a robust and efficient extraction protocol for this compound, thereby ensuring the integrity and reliability of their scientific investigations.

References

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Safety Operating Guide

Comprehensive Guide to the Proper Disposal of beta-Apo-13-carotenone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, safety-first protocol for the proper handling and disposal of beta-Apo-13-carotenone. As a biologically active apocarotenoid used in research to modulate nuclear receptor signaling, its unique chemical properties and toxicological profile necessitate stringent disposal procedures.[1][2][3][4] Adherence to this protocol is essential for ensuring the safety of laboratory personnel and maintaining environmental compliance. This document moves beyond mere instruction to provide the scientific rationale behind each step, empowering researchers to manage chemical waste with confidence and precision.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the specific risks associated with this compound is the foundation of its safe management. According to its Safety Data Sheet (SDS), this compound is not benign and carries multiple GHS (Globally Harmonized System) classifications that dictate its handling and disposal as hazardous waste.[5]

Table 1: GHS Hazard Profile for this compound

Hazard ClassificationGHS CategoryHazard Statement (H-Code)Implication for Handling and Disposal
Skin Sensitization1A/1BH317: May cause an allergic skin reaction.Avoid all skin contact. Contaminated gloves and apparel must be disposed of as hazardous waste.
Serious Eye Irritation2AH319: Causes serious eye irritation.Chemical safety goggles are mandatory. Eye-wash stations must be accessible.
Reproductive Toxicity1A/1BH360: May damage fertility or the unborn child.Requires stringent containment to prevent exposure, especially for researchers of child-bearing potential. All waste is considered a reproductive toxin.
Long-term Aquatic Hazard4H413: May cause long lasting harmful effects to aquatic life.Absolutely no drain disposal. This is the most critical environmental consideration. All waste must be collected for incineration or specialized chemical treatment.

The causality is clear: the compound's potential to cause allergic reactions, severe eye damage, and reproductive harm, combined with its environmental toxicity, mandates that it be treated as regulated hazardous waste from the moment of use to its final disposition.[5] This aligns with the "cradle-to-grave" management principle for hazardous materials outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7]

Pre-Disposal Waste Management: Containment and Segregation

Proper disposal begins with meticulous collection and segregation at the point of generation. Failure to correctly manage the waste stream in the laboratory can lead to regulatory violations and safety incidents.

Waste Stream Characterization

All materials that have come into contact with this compound must be considered hazardous waste. This includes:

  • Unused or Expired Solid Compound: The pure chemical.

  • Contaminated Solid Waste: Weigh boats, spatulas, pipette tips, centrifuge tubes, gloves, bench paper, and any other contaminated disposable labware.

  • Contaminated Liquid Waste: Solutions containing this compound, including stock solutions (e.g., in ethanol or DMSO) and spent media from cell culture experiments.[2]

Protocol for Waste Collection

Step 1: Select Appropriate Waste Containers

  • For Solid Waste: Use a dedicated, sealable, and clearly marked solid waste container. A polyethylene drum or a sturdy, leak-proof box lined with a heavy-duty plastic bag is appropriate.

  • For Liquid Waste: Use a dedicated, chemically-compatible (e.g., polyethylene or glass, if compatible with the solvent) and shatter-proof liquid waste container with a screw-top cap. Never use food-grade containers like milk jugs.[6] The container must remain closed except when actively adding waste to prevent the release of vapors.[6]

Step 2: Label Containers Before Use Proper labeling is a critical compliance and safety step.[8] Your institution's Environmental Health & Safety (EHS) department will provide specific labels, but they must include:

  • The words "Hazardous Waste"

  • Full Chemical Name: "this compound"

  • List of Hazards: "Reproductive Toxin, Skin Sensitizer, Eye Irritant, Aquatic Hazard"

  • Accumulation Start Date

  • Principal Investigator's Name and Lab Location

Step 3: Segregate the Waste this compound waste must be segregated from all other waste streams (biohazardous, radioactive, and non-hazardous). Do not mix incompatible chemicals in the same waste container.

Step-by-Step Disposal Workflow

The following workflow provides a direct, procedural guide for the final packaging and disposal of this compound waste. This process should be conducted in a designated area, such as a chemical fume hood, to minimize exposure risk.

Required Personal Protective Equipment (PPE)

Based on the hazard profile, the minimum required PPE is:

  • Gloves: Nitrile gloves (double-gloving is recommended).

  • Eye Protection: Chemical safety goggles.[5]

  • Protective Clothing: A buttoned lab coat and closed-toe shoes.

Disposal Protocol
  • Prepare the Waste: Ensure all waste is properly segregated into the correctly labeled solid and liquid containers as described in Section 2.

  • Seal the Containers: Securely close the lids on both solid and liquid waste containers. For solid waste bags, use a zip tie or tape to seal the bag before closing the outer container.

  • Decontaminate Surfaces: Wipe the exterior of the waste containers with an appropriate solvent (e.g., 70% ethanol) to remove any external contamination. Dispose of the wipe as hazardous solid waste.

  • Store in Satellite Accumulation Area (SAA): Move the sealed and decontaminated containers to your laboratory's designated SAA. This area must be under the control of the laboratory personnel and near the point of generation.

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not allow waste to accumulate beyond your institution's specified limits.

  • Document: Maintain a log of the hazardous waste generated and disposed of, as required by your institution and regulatory bodies.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing this compound waste from generation to disposal.

DisposalWorkflow cluster_generation Point of Generation cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal Start Use of This compound IdentifyWaste Identify Waste Stream Start->IdentifyWaste SolidWaste Solid Waste (Gloves, Tips, etc.) IdentifyWaste->SolidWaste Contaminated Disposables LiquidWaste Liquid Waste (Solutions, Media) IdentifyWaste->LiquidWaste Solutions Unused Unused/Pure Compound IdentifyWaste->Unused Expired/Excess SelectSolidContainer Select & Label Solid Container SolidWaste->SelectSolidContainer SelectLiquidContainer Select & Label Liquid Container LiquidWaste->SelectLiquidContainer SelectOriginalContainer Keep in Original Labeled Vial Unused->SelectOriginalContainer StoreSAA Store in Satellite Accumulation Area (SAA) SelectSolidContainer->StoreSAA SelectLiquidContainer->StoreSAA SelectOriginalContainer->StoreSAA EHS Contact EHS for Waste Pickup StoreSAA->EHS FinalDisp Final Disposition (Incineration) EHS->FinalDisp

Caption: Workflow for this compound waste management.

Emergency Procedures for Spills and Exposure

In the event of an accidental release, immediate and correct action is crucial to mitigate risk.

4.1. Spill Cleanup

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate (If Necessary): For large spills or if you feel unwell, evacuate the area and contact EHS.

  • Contain the Spill: If the spill is small and you are trained to handle it, don the appropriate PPE. Use a chemical spill kit with an inert absorbent material (e.g., vermiculite or sand) to cover the spill.

  • Collect Waste: Carefully sweep or scoop the absorbent material and place it into your designated solid hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[5]

4.2. Personnel Exposure

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and dispose of it as hazardous waste. Seek medical attention.[5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[5]

By adhering to this comprehensive guide, researchers can ensure they are not only compliant with safety regulations but are also actively contributing to a culture of safety and environmental stewardship within the scientific community.

References

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling beta-Apo-13-carotenone

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel compounds like beta-Apo-13-carotenone is pivotal. This naturally occurring β-apocarotenoid, known for its role as a Retinoid X Receptor (RXRα) antagonist, holds significant research interest[1][2][3]. However, its potent biological activity is matched by specific handling requirements. A thorough understanding of its hazard profile is not merely a regulatory formality; it is the foundation of a safe and effective research environment. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step.

Hazard Profile and Risk Assessment: The "Why" Behind the Precautions

Before selecting any personal protective equipment (PPE), we must first understand the specific risks posed by this compound. The primary authoritative source for this information is the Safety Data Sheet (SDS), which classifies this compound with several key hazards.[4] A failure to appreciate these risks can lead to compromised experiments, and more importantly, significant health consequences.

According to its GHS classification, this compound presents the following risks:

  • Reproductive Toxicity (Category 1B, H360): This is the most significant hazard. The statement "May damage fertility or the unborn child" necessitates the highest level of precaution to prevent any route of exposure—inhalation, skin contact, or ingestion.[4] Our handling protocols are designed around this primary risk.

  • Serious Eye Irritation (Category 2A, H319): Direct contact with the eyes can cause significant irritation.[4] This dictates the necessity of sealed eye protection.

  • Skin Sensitization (Category 1, H317): The compound may cause an allergic skin reaction upon contact.[4] This underscores the need for correct glove selection and body protection to prevent dermal exposure.

  • Long-term Aquatic Hazard (Category 4, H413): The statement "May cause long lasting harmful effects to aquatic life" informs our disposal plan, ensuring the compound does not enter environmental drainage systems.[4]

Given this profile, particularly its reproductive toxicity, this compound must be handled as a particularly hazardous substance. All work should be conducted within designated areas, and engineering controls, such as a certified chemical fume hood, are mandatory to minimize inhalation of any dust or aerosols.[4]

Core Protective Equipment: A Multi-Layered Defense

The selection of PPE is a systematic process designed to create multiple barriers between the researcher and the chemical hazard. The following recommendations are based on the risk profile outlined above.

PPE ComponentSpecificationRationale and Best Practices
Hand Protection Double-gloving with nitrile gloves.The inner glove provides protection in case the outer glove is breached. Nitrile offers good chemical resistance for this class of compound. Always inspect gloves for defects before use and remove them using the proper technique to avoid skin contact with the outer surface.[5][6]
Body Protection Disposable solid-front lab coat or coverall.A disposable coat prevents the contamination of personal clothing, which should not be allowed out of the workplace.[4] A solid-front design offers superior protection against splashes and spills compared to standard buttoned coats.
Eye & Face Protection Tightly fitting safety goggles or a face shield worn over safety glasses.Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against dust and splashes.[7] A face shield offers an additional layer of protection for the entire face.
Respiratory Protection NIOSH-approved N95 respirator (or equivalent).Required when handling the powder outside of a fume hood (e.g., during transport) or if there is a risk of aerosol generation.[8] This aligns with the precautionary statement to avoid breathing dust.[4] All handling of the solid should ideally occur within a fume hood.
Operational Protocol: Weighing and Preparing a Stock Solution

This protocol provides a step-by-step methodology for a common laboratory task: accurately weighing the solid compound and preparing a stock solution. This process presents a high risk of exposure to the powdered form of the chemical.

Objective: To safely weigh a precise amount of this compound powder and dissolve it to create a stock solution for experimental use.

Pre-Operational Workflow:

  • Designated Area: Confirm the chemical fume hood is certified and functioning correctly. Cordon off the area for handling this particularly hazardous substance.

  • PPE Donning: Put on all required PPE as specified in the table above: inner gloves, lab coat, outer gloves, and safety goggles. Have a respirator ready if required by your institution's specific risk assessment.

  • Gather Materials: Place all necessary items inside the fume hood before introducing the chemical. This includes the chemical container, spatulas, weigh paper or a weigh boat, a tared vial for the solution, the chosen solvent, and pipettes.

  • Waste Setup: Prepare a designated, sealed waste container inside the fume hood for all contaminated disposables (e.g., weigh paper, pipette tips, gloves).

Experimental Workflow:

  • Carefully open the primary container of this compound inside the fume hood. Avoid any sudden movements that could generate dust.

  • Using a clean spatula, transfer a small amount of the powder to the weigh paper on an analytical balance located within the hood or an adjacent enclosure.

  • Once the desired mass is obtained, carefully transfer the powder into the prepared vial.

  • Using a pipette, add the required volume of solvent to the vial. Beta-carotene and its derivatives are often soluble in solvents like chloroform, tetrahydrofuran (THF), or hexane, but have poor solubility in more polar solvents like ethanol or water.[9] Always consult solubility data for your specific application.

  • Secure the cap on the vial and mix gently until the solid is fully dissolved.

  • Securely close the primary container of the this compound solid.

Post-Operational Workflow:

  • Decontamination: Wipe down the spatula, balance, and any surfaces inside the fume hood with a suitable solvent (e.g., alcohol) to decontaminate them.[4] Place the cleaning wipes in the designated waste container.

  • Waste Disposal: Seal the hazardous waste container.

  • PPE Doffing: Remove PPE in the correct order to prevent cross-contamination: outer gloves, lab coat, goggles, inner gloves.

  • Hygiene: Wash hands thoroughly with soap and water.[4]

Safe Handling Workflow Diagram

G cluster_prep 1. Preparation Phase cluster_handle 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling Phase cluster_dispose 4. Disposal Phase prep_area Designate & Verify Fume Hood don_ppe Don PPE (Double Glove, Coat, Goggles) gather_materials Assemble Equipment in Hood prep_waste Prepare Sealed Waste Container weigh Weigh Solid Compound prep_waste->weigh Proceed to Handling transfer Transfer to Vial dissolve Add Solvent & Dissolve decon Decontaminate Surfaces & Tools dissolve->decon Proceed to Cleanup doff_ppe Doff PPE Correctly wash Wash Hands Thoroughly dispose_solid Dispose of Contaminated Solids wash->dispose_solid Proceed to Disposal dispose_liquid Dispose of Chemical Waste

Caption: Workflow for safely handling this compound.

Emergency Procedures and Disposal Plan

Emergency Response:

  • IF ON SKIN: Immediately wash the affected area with plenty of soap and water. Take off contaminated clothing and wash it before reuse.[4]

  • IF IN EYES: Rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing. Seek immediate medical attention.[4]

  • Spillage: Evacuate the area. Wearing full PPE, absorb liquid spills with an inert material (e.g., diatomite). For solid spills, clean up without creating dust. Decontaminate the area with alcohol and dispose of all materials as hazardous waste.[4][10]

Disposal Plan: Due to its reproductive toxicity (H360) and long-term aquatic hazard (H413), all waste streams containing this compound must be treated as hazardous chemical waste.[4]

  • Solid Waste: All contaminated disposables, including gloves, weigh paper, and cleaning materials, must be placed in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Unused or waste solutions must be collected in a designated, sealed, and chemically resistant container. Do not pour this waste down the drain.[11][12]

  • Disposal Vendor: All waste must be disposed of through a licensed hazardous waste management company in accordance with local, state, and federal regulations.

By adhering to these rigorous protocols, we can confidently and safely advance our research with this compound, ensuring the integrity of our work and the well-being of our scientific staff.

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